molecular formula C4H10ClNO3 B1456637 (R)-2-Amino-3-methoxypropanoic acid hydrochloride CAS No. 86118-10-7

(R)-2-Amino-3-methoxypropanoic acid hydrochloride

Cat. No.: B1456637
CAS No.: 86118-10-7
M. Wt: 155.58 g/mol
InChI Key: NLDVBPFPOCWZCE-AENDTGMFSA-N
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Description

(R)-2-Amino-3-methoxypropanoic acid hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO3 and its molecular weight is 155.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-amino-3-methoxypropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3.ClH/c1-8-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDVBPFPOCWZCE-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20719228
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86118-10-7
Record name O-Methyl-D-serine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20719228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-2-Amino-3-methoxypropanoic acid hydrochloride structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern drug development and chemical synthesis. Chiral molecules, in particular, demand rigorous characterization to ensure stereochemical purity and, consequently, therapeutic efficacy and safety. This guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of this compound (CAS: 86118-10-7), a key chiral building block in the synthesis of pharmaceuticals like Lacosamide[1][2]. We will move beyond a simple listing of methods to detail the underlying logic, demonstrating how a synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, chiral analysis, and X-ray diffraction creates a self-validating system for structural confirmation.

Introduction: The Imperative of Stereochemical Integrity

This compound is a non-proteinogenic amino acid derivative. Its structure features a chiral center at the alpha-carbon (C2), meaning it exists as two non-superimposable mirror images, or enantiomers. In pharmaceutical applications, it is often the case that only one enantiomer provides the desired biological activity, while the other may be inactive or even cause adverse effects. Therefore, confirming not only the molecular connectivity but also the absolute configuration—in this case, the (R)-configuration—is of paramount importance.

This guide presents an integrated analytical strategy to provide unequivocal proof of structure and stereochemistry, ensuring the quality and identity of this critical intermediate.

Foundational Analysis: Confirming Molecular Formula and Composition

The first step in any structure elucidation is to confirm the elemental composition and molecular weight. These foundational data points constrain the possible structures and validate the identity of the bulk material.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is superior to nominal mass MS for this initial step because it provides a highly accurate mass measurement (typically to within 5 ppm). This accuracy is crucial for calculating a unique and unambiguous molecular formula. For an amino acid hydrochloride, analysis is typically performed in positive ion mode, where the free amino acid is protonated.[3]

The expected protonated molecule is [C₄H₉NO₃ + H]⁺.

ParameterExpected Value
Molecular Formula C₄H₉NO₃
Molecular Weight (Free Base) 119.12 g/mol [4]
Exact Mass (Free Base) 119.05824
Expected m/z [M+H]⁺ 120.06552
Molecular Weight (HCl Salt) 155.58 g/mol [5]

Fragmentation Analysis: Electron impact (EI) or collision-induced dissociation (CID) mass spectrometry can further validate the structure by breaking the molecule into predictable fragments. The most important fragmentation for amino acids is typically the loss of the carboxyl group.[6]

  • Key Expected Fragments:

    • [M+H - H₂O]⁺: m/z 102.0549

    • [M+H - COOH]⁺ (Amine Fragment): m/z 75.0651

    • Loss of the methoxymethyl group [M+H - CH₂OCH₃]⁺: m/z 75.0236

Elemental Analysis

Trustworthiness: While HRMS provides the molecular formula, elemental analysis offers orthogonal validation by directly measuring the mass percentage of Carbon, Hydrogen, and Nitrogen. For the hydrochloride salt, chlorine content can also be determined. The experimental percentages must align with the theoretical values for the proposed formula, C₄H₁₀ClNO₃.

ElementTheoretical Mass %
Carbon 30.88%
Hydrogen 6.48%
Chlorine 22.77%
Nitrogen 9.00%
Oxygen 30.86%

A successful correlation between HRMS and elemental analysis provides high confidence in the molecular formula.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific bond vibrations.[7] For this compound, we expect to see characteristic absorptions for an amine salt, a carboxylic acid, and an ether.

Functional GroupBondExpected Absorption Range (cm⁻¹)Rationale
Ammonium N-H Stretch3100 - 2800 (broad)The protonated amine (-NH₃⁺) exhibits broad stretching vibrations, often overlapping with C-H stretches.
Carboxylic Acid O-H Stretch3300 - 2500 (very broad)Strong hydrogen bonding in the carboxylic acid dimer results in a very broad absorption band.
Carboxylic Acid C=O Stretch~1730 - 1700The carbonyl stretch is a strong, sharp indicator of the carboxylic acid group.
Ether C-O Stretch~1150 - 1085The asymmetric C-O-C stretch confirms the presence of the methoxy group.
Alkyl C-H Stretch3000 - 2850Standard absorptions for sp³ hybridized C-H bonds.

The resulting FTIR spectrum acts as a molecular "fingerprint" and confirms the presence of the key functional components suggested by the molecular formula.[8]

Constructing the Molecular Skeleton: 1D and 2D NMR Spectroscopy

Expertise & Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular backbone and confirm the placement of each functional group. For this molecule, a combination of 1D and 2D experiments is essential.

Predicted ¹H and ¹³C NMR Data

Solvent: D₂O (Deuterium Oxide is a common choice for water-soluble amino acid hydrochlorides)

Atom Position¹H Chemical Shift (δ, ppm)¹H Multiplicity¹³C Chemical Shift (δ, ppm)
1 (-COOH) --~171-174
2 (-CH(NH₃⁺)) ~4.0-4.2dd~55-58
3 (-CH₂O-) ~3.8-3.9m~70-73
4 (-OCH₃) ~3.4-3.5s~58-60
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of D₂O.

  • ¹H NMR: Acquire a standard 1D proton spectrum. Verify the predicted chemical shifts, integrations (which should be 1H, 2H, and 3H for positions 2, 3, and 4 respectively), and coupling patterns.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum to identify the four distinct carbon signals.

  • 2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A critical correlation is expected between the proton at C2 and the two protons at C3, confirming the -CH-CH₂- fragment.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It will definitively link the proton signals to their corresponding carbon signals (H2-C2, H3-C3, H4-C4).

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment to finalize the structure.

    • Crucial HMBC Correlation: A correlation between the methoxy protons (H4) and the methylene carbon (C3) provides unequivocal evidence that the methoxy group is attached to C3.

    • Other expected correlations: H2 to C1, C3; H3 to C2, C4.

Visualizing NMR Connectivity

The relationships established by 2D NMR can be visualized to show how the structure is assembled.

Caption: Key 2D NMR correlations for structure confirmation.

The Definitive Assignment: Stereochemistry

With the connectivity established, the final and most critical step is to confirm the absolute configuration at the C2 chiral center.

Optical Rotation

Expertise & Causality: Chiral molecules rotate plane-polarized light. The direction and magnitude of this rotation, known as the specific rotation ([α]D), is a characteristic physical property. Measuring the optical rotation and comparing it to a literature value for the known (R)-enantiomer provides the first piece of evidence for the absolute configuration. A value that is equal in magnitude but opposite in sign would indicate the (S)-enantiomer.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Trustworthiness: Chiral HPLC is the gold standard for determining enantiomeric purity. The sample is run on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC

  • Column Selection: Choose a suitable chiral column, often one based on a cyclodextrin or crown ether derivative, which are effective for separating amino acids.

  • Method Development: Develop an isocratic or gradient mobile phase (e.g., a mixture of hexane, ethanol, and a small amount of an acidic or basic modifier) that provides baseline separation of the two enantiomers.

  • Analysis:

    • Inject a certified reference standard of the (S)-enantiomer to determine its retention time.

    • Inject a racemic (50:50) mixture to confirm the retention times of both enantiomers and demonstrate separation capability.

    • Inject the sample of this compound.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Causality: When a suitable single crystal can be grown, SCXRD provides the most definitive and unambiguous structural proof.[9] This technique maps the electron density of the atoms in the crystal lattice, revealing their precise 3D coordinates. For chiral molecules, anomalous dispersion techniques (e.g., using copper radiation) can be used to determine the absolute configuration without reference to any other standard, often expressed as the Flack parameter.[10][11] A Flack parameter close to zero for the assigned (R)-configuration provides absolute proof of stereochemistry.

Integrated Workflow and Conclusion

The structure elucidation of this compound is a process of accumulating and cross-validating evidence. No single technique is sufficient, but together they form a robust, self-verifying system.

Elucidation Workflow Diagram

G cluster_chiral cluster_xray start Sample: (R)-2-Amino-3-methoxypropanoic acid hydrochloride ms HRMS & Elemental Analysis start->ms ftir FTIR Spectroscopy start->ftir nmr NMR Spectroscopy (1D & 2D) start->nmr formula Result: Molecular Formula (C4H10ClNO3) ms->formula groups Result: Functional Groups (-NH3+, -COOH, C-O-C) ftir->groups connect Result: Atomic Connectivity & Molecular Skeleton nmr->connect chiral Chiral Analysis (Polarimetry & Chiral HPLC) formula->chiral xray Single Crystal X-ray Diffraction (SCXRD) formula->xray groups->chiral groups->xray connect->chiral connect->xray config Result: Relative & Absolute Configuration (R) chiral->config final Result: Unambiguous 3D Structure & Absolute Configuration xray->final conclusion Final Structure Confirmed config->conclusion final->conclusion

Caption: Integrated workflow for structure elucidation.

By following this systematic approach, researchers and drug developers can be fully confident in the identity, purity, and stereochemical integrity of this compound, ensuring a solid foundation for its use in pharmaceutical synthesis and research.

References

  • The Mass Spectra of Amino-acid and Peptide Deriv
  • Infrared Spectroscopy of Amino Acid Side Chains. (2016-03-08).
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  • Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine for its Chiral Identification. (2022-04-21).
  • This compound | C4H10ClNO3 | CID 56965747. PubChem.
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  • Precision neutron diffraction structure determination of protein and nucleic acid components. XVII. Molecular and crystal structure of the amino acid glycine hydrochloride. The Journal of Chemical Physics.
  • 2-Amino-3-methoxypropanoic acid | Amino Acid Deriv
  • Spectroscopic and structural elucidation of amino acid derivatives and small peptides: experimental and theoretical tools. PubMed.
  • X-ray studies on crystalline complexes involving amino acids and peptides. Journal of Biosciences.
  • X-ray dynamical diffraction in amino acid crystals: a step towards improving structural resolution of biological molecules via physical phase measurements. NIH.
  • The Significance of this compound in Modern Pharmaceutical Manufacturing. (2025-10-12). NINGBO INNO PHARMCHEM CO.,LTD..
  • The Critical Link: How this compound Fuels Lacosamide Production. NINGBO INNO PHARMCHEM CO.,LTD..
  • Exploiting Powder X-ray Diffraction to Complete the Set of Crystal Structures of the 20 “Common” Amino Acids. (2015-03-13). Cardiff University.

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A Comprehensive Technical Guide to the Physicochemical Properties of (R)-2-Amino-3-methoxypropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. Its defined stereochemistry and functional groups make it a valuable building block for complex molecules. Notably, it serves as a critical intermediate in the synthesis of the anticonvulsant medication Lacosamide, where its purity and well-defined properties directly impact the quality and yield of the final active pharmaceutical ingredient (API).[1]

This technical guide provides an in-depth analysis of the core physicochemical properties of (R)-2-Amino-3-methoxypropanoic acid HCl. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet. It offers a practical framework for characterization, including detailed experimental protocols and the scientific rationale behind them. Understanding these fundamental properties is paramount for process optimization, formulation design, quality control, and ensuring batch-to-batch consistency in a research and manufacturing environment.

Chemical Identity and Structural Characteristics

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The properties of (R)-2-Amino-3-methoxypropanoic acid HCl are intrinsically linked to its specific molecular structure.

Table 1: Compound Identification

Identifier Data Source
IUPAC Name (2R)-2-amino-3-methoxypropanoic acid;hydrochloride [2]
Common Synonyms O-Methyl-D-serine hydrochloride, (R)-2-AMINO-3-METHOXYPROPANOIC ACID HCL [2]
CAS Number 86118-10-7 [2]
Molecular Formula C₄H₁₀ClNO₃ [2]
Molecular Weight 155.58 g/mol [2]

| InChI Key | NLDVBPFPOCWZCE-AENDTGMFSA-N | |

Structurally, the molecule is a derivative of the amino acid serine. It possesses a chiral center at the alpha-carbon (C2) with an (R)-configuration. The side chain hydroxyl group of serine is methylated, forming a methoxy ether. As a hydrochloride salt, the amino group is protonated, which significantly influences properties like solubility.

Core Physicochemical Properties

The bulk properties of the compound dictate its handling, reactivity, and suitability for various applications.

Table 2: General Physicochemical Properties

Property Value / Description Source
Physical Form Solid, white powder [3]
Purity Typically ≥95%
Storage Temperature Room Temperature

Solubility Profile

Solubility is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in formulation.[4] The hydrochloride salt form of this amino acid derivative is expected to be freely soluble in aqueous media. However, precise quantitative determination is essential for process development. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6]

This protocol is designed to measure the solubility of the compound in a given solvent system (e.g., water, buffers) at a controlled temperature.

  • Preparation: Add an excess amount of (R)-2-Amino-3-methoxypropanoic acid HCl to a known volume of the desired solvent in a sealed, screw-cap vial or flask. The excess solid is crucial to ensure equilibrium with a saturated solution is achieved.[7]

  • Equilibration: Place the sealed container in an incubator shaker or on a magnetic stir plate set to a constant temperature (e.g., 25°C or 37°C). Agitate the suspension for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase via centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) or by passing it through a fine-pore (e.g., 0.22 µm) filter. This step must be performed carefully to avoid transferring any solid particles.

  • Quantification: Accurately dilute a known volume of the clear supernatant with the solvent. Analyze the concentration of the dissolved compound using a suitable analytical technique, such as HPLC-UV, LC-MS, or quantitative NMR (qNMR).

  • Calculation: Calculate the solubility in units of mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_workflow Workflow: Shake-Flask Solubility Determination prep 1. Add excess solid to solvent equil 2. Agitate at constant temperature (e.g., 24-48 hours) prep->equil separate 3. Separate phases (Centrifuge / Filter) equil->separate quant 4. Dilute & analyze supernatant (e.g., HPLC, qNMR) separate->quant calc 5. Calculate solubility (mg/mL or M) quant->calc

Caption: Shake-Flask method for equilibrium solubility.

Acidity and pKa Determination

As an amino acid derivative, the molecule is amphoteric, containing both an acidic carboxylic acid group and a basic amino group. The pKa values quantify the strength of these groups and are critical for predicting the molecule's charge state at a given pH. The Henderson-Hasselbalch equation provides the theoretical basis for understanding this relationship.[8] Potentiometric titration is the most direct method for experimental pKa determination.[9][10]

This method involves monitoring the pH of a solution of the amino acid as a strong base is added incrementally.

  • System Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0, 7.0, and 10.0).[9] Place a known volume (e.g., 20 mL) of a precisely prepared aqueous solution of (R)-2-Amino-3-methoxypropanoic acid HCl (e.g., 0.1 M) into a beaker with a magnetic stir bar.[9]

  • Acidification (Optional but Recommended): To capture the titration of the carboxyl group fully, first titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to a starting pH of ~1.5.

  • Titration with Base: Fill a burette with a standardized strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.2-0.3 mL), recording the pH value after each addition once the reading has stabilized.[9]

  • Data Collection: Continue the titration until the pH reaches ~12.5 to ensure the complete deprotonation of the amino group.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa values are determined from the midpoints of the buffering regions (the flattest parts of the curve). The first midpoint corresponds to pKa₁ (carboxylic acid), and the second midpoint corresponds to pKa₂ (amino group). The isoelectric point (pI) can be calculated as the average of pKa₁ and pKa₂.[11]

G cluster_workflow Workflow: Potentiometric Titration for pKa prep 1. Prepare aqueous solution of compound titrate 2. Titrate with standardized NaOH, recording pH prep->titrate plot 3. Plot pH vs. Volume NaOH titrate->plot analyze 4. Identify midpoints of buffer regions plot->analyze pka 5. Midpoints = pKa values analyze->pka

Caption: Workflow for pKa determination via titration.

Spectroscopic Characterization

Spectroscopic techniques provide a fingerprint of the molecule, confirming its structure and purity. For a novel derivative or for routine quality control, NMR and FTIR are indispensable tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[12] For (R)-2-Amino-3-methoxypropanoic acid HCl, ¹H NMR will show the number of different types of protons and their connectivity, while ¹³C NMR will identify all unique carbon environments.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) is an excellent choice due to the compound's high water solubility. Note that labile protons (from -NH₃⁺ and -COOH) will exchange with deuterium and may not be visible.

  • Internal Standard: Add a small amount of an internal standard (e.g., DSS or TMSP) for accurate chemical shift referencing (δ = 0.0 ppm).

  • Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient.[13]

  • Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign signals to specific protons in the molecule. Assign the signals in the ¹³C spectrum based on chemical shifts and, if necessary, by using 2D NMR experiments like HSQC.

Table 3: Predicted NMR Spectral Data (in D₂O)

Group Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
-OCH₃ ~3.4 (singlet, 3H) ~60
-CH₂- ~3.8 (multiplet, 2H) ~72
α-CH ~4.1 (multiplet, 1H) ~55

| -COOH | Signal not observed in D₂O | ~175 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[14] It is an excellent tool for confirming the presence of key structural motifs.

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[15]

  • Background Scan: Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions.[16]

  • Sample Application: Place a small amount of the solid (R)-2-Amino-3-methoxypropanoic acid HCl powder directly onto the ATR crystal.

  • Pressure Application: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal. Good contact is essential for obtaining a high-quality spectrum.[15]

  • Spectrum Acquisition: Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber, cm⁻¹) and identify the key absorption bands corresponding to the molecule's functional groups.

Table 4: Expected Characteristic FTIR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (from -NH₃⁺) Stretch 3200 - 2800 (broad)
O-H (from -COOH) Stretch 3000 - 2500 (broad)
C-H Stretch 2950 - 2850
C=O (from -COOH) Stretch ~1730
N-H (from -NH₃⁺) Bend ~1600 - 1500

| C-O (from ether) | Stretch | ~1100 |

Conclusion

The physicochemical properties of (R)-2-Amino-3-methoxypropanoic acid HCl—including its identity, solubility, and acidity—are fundamental parameters that govern its application in scientific research and pharmaceutical manufacturing. This guide has provided a structured approach to characterizing this important molecule, combining established data with robust, field-proven experimental protocols for properties that require empirical determination. By applying these methodologies, researchers and developers can ensure the quality, consistency, and optimal performance of this critical synthetic building block, ultimately contributing to the successful production of advanced chemical entities and therapeutics.

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  • 2-Amino-3-methoxypropanoic acid | Buy from Supplier AdooQ®. (n.d.). AdooQ Bioscience.
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(R)-2-Amino-3-methoxypropanoic acid hydrochloride CAS number 86118-10-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS: 86118-10-7)

Foreword: The Unseen Pillar of Modern Therapeutics

In the intricate world of pharmaceutical synthesis, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that final molecule is paved with critical components known as intermediates. These molecules are the unsung heroes that dictate the efficiency, purity, and ultimate success of the entire manufacturing process. This guide focuses on one such pivotal molecule: this compound. While seemingly a simple amino acid derivative, its specific stereochemistry and functional groups make it an indispensable building block, most notably in the production of the anticonvulsant medication Lacosamide.[1][2] This document provides a comprehensive technical overview, moving from fundamental properties to practical applications, to equip researchers and developers with the knowledge needed to effectively utilize this key intermediate.

Core Chemical and Physical Identity

This compound, also known by its synonym O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative supplied as a hydrochloride salt to improve stability and handling.[3] Its precise structure is fundamental to its role in stereospecific synthesis.

A summary of its key properties is presented below.

PropertyValueSource
CAS Number 86118-10-7[3][4][5][6]
Molecular Formula C₄H₁₀ClNO₃[3]
Molecular Weight 155.58 g/mol [3][5]
IUPAC Name (2R)-2-amino-3-methoxypropanoic acid;hydrochloride[3]
Common Synonyms O-Methyl-D-serine hydrochloride, (R)-2-AMINO-3-METHOXYPROPANOIC ACID HCL[3][7]
Appearance White to off-white solid powder[7][8]
Purity Commercially available with purity specifications of ≥95% to ≥98%[2][4][8]
Storage Store at room temperature in a dry, well-ventilated area under an inert atmosphere.[4][5][9]
Solubility Soluble in water[10]

The Strategic Role in Pharmaceutical Synthesis

The primary significance of this compound lies in its role as a key chiral intermediate for the synthesis of Lacosamide.[1][2] Lacosamide, (R)-2-acetamido-N-benzyl-3-methoxypropionamide, is an anticonvulsant drug used for the treatment of epilepsy.[11] The efficacy of Lacosamide is critically dependent on its (R)-stereochemistry. Therefore, the synthesis must utilize a chiral building block that introduces this specific stereocenter.

The use of this compound provides a direct and efficient pathway to establish the required stereochemistry early in the synthesis, avoiding complex chiral separations or asymmetric synthesis steps later in the process. This strategic use of a high-purity, stereochemically defined intermediate is a cornerstone of modern, efficient pharmaceutical manufacturing.[2]

G cluster_0 Synthesis of Lacosamide A (R)-2-Amino-3-methoxypropanoic acid hydrochloride (Key Chiral Building Block) B Protection & Activation Steps A->B Introduce protecting groups C Coupling with Benzylamine B->C Amide bond formation D Acetylation C->D N-acetylation E Lacosamide (API) ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) D->E Final Product

Caption: High-level workflow for Lacosamide synthesis.

Analytical Validation and Quality Control

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount before its inclusion in a GMP (Good Manufacturing Practice) workflow. A multi-faceted analytical approach is required for comprehensive quality control.

Structural and Identity Verification

Standard spectroscopic methods are employed to confirm the molecular structure. While specific spectral data for this exact compound is proprietary to manufacturers, the expected analytical signatures would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the connectivity of protons and carbons, including the characteristic methoxy group signal and signals corresponding to the propanoic acid backbone. The chiral center influences the magnetic environment, providing a unique spectral fingerprint.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent compound (119.12 g/mol for the free base) and its fragmentation pattern.[10][12]

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the amine (N-H stretch), carboxylic acid (O-H and C=O stretches), and the ether (C-O stretch) linkage.

Purity and Impurity Profiling

Purity is a critical quality attribute, as impurities can carry through the synthesis and compromise the final API.

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol is a representative method for assessing the purity of amino acid derivatives. Specific parameters must be optimized for the exact instrumentation and column used.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (where the carboxyl group absorbs).

    • Column Temperature: 30°C.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve this compound reference standard in Mobile Phase A to a final concentration of 1.0 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in Mobile Phase A.

  • Chromatographic Run:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program, for example:

      • 0-20 min: Increase Mobile Phase B from 5% to 50%.

      • 20-25 min: Increase Mobile Phase B from 50% to 95%.

      • 25-30 min: Hold at 95% Mobile Phase B.

      • 30-35 min: Return to 5% Mobile Phase B and re-equilibrate.

  • Data Analysis:

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100%.

    • Identify and quantify any impurities by comparing their retention times to known impurity standards, if available. Impurity limits are typically set at NMT (Not More Than) 1%.[8]

G cluster_workflow HPLC Purity Analysis Workflow Prep Sample & Standard Preparation (1 mg/mL) Inject Inject 10 µL onto Reverse-Phase C18 Column Prep->Inject Separate Gradient Elution (Water/Acetonitrile with TFA) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Analyze Integrate Peaks & Calculate Area % Detect->Analyze Result Purity Report (≥98%) Analyze->Result

Caption: Workflow for HPLC purity and impurity analysis.

Safety, Handling, and Storage Protocols

As with any chemical reagent, adherence to strict safety protocols is mandatory. This compound is classified with specific hazards that require careful management.

GHS Hazard Classification
Hazard InformationDetailsSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][9]
Safe Handling and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create a complete barrier against the identified hazards of irritation and ingestion.

  • Engineering Controls:

    • Causality: To minimize inhalation of the powder, which can cause respiratory irritation.[9]

    • Protocol: Always handle the material in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure is required when weighing or transferring significant quantities.[9][13]

  • Personal Protective Equipment:

    • Hand Protection:

      • Causality: To prevent skin contact that leads to irritation.[13]

      • Protocol: Wear nitrile or other chemically resistant gloves. Change gloves immediately if they become contaminated.

    • Eye and Face Protection:

      • Causality: To prevent serious eye irritation from airborne powder.[13]

      • Protocol: Wear chemical safety goggles or glasses. A face shield should be used when there is a significant risk of splashing or dust generation.[9]

    • Skin and Body Protection:

      • Causality: To provide a full barrier against skin exposure.

      • Protocol: Wear a lab coat. Ensure it is kept clean and laundered separately from personal clothing. Safety shoes are also recommended.[9]

    • Respiratory Protection:

      • Causality: As a secondary measure if engineering controls are insufficient to control dust.

      • Protocol: In case of inadequate ventilation, wear a NIOSH-approved particulate respirator.[9]

  • Hygiene Measures:

    • Causality: To prevent accidental ingestion.

    • Protocol: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[9][13]

Storage and Stability
  • Conditions: The compound is stable under normal conditions.[9] Store in a tightly closed container in a dry, cool, and well-ventilated area.[4][5][9]

  • Incompatibilities: Keep away from strong oxidizing agents.[9]

Conclusion and Future Outlook

This compound (CAS 86118-10-7) is more than just a chemical intermediate; it is an enabling technology for the efficient, scalable, and stereochemically controlled synthesis of vital medicines like Lacosamide. Its value lies in its precision—providing a pre-formed, chirally pure building block that de-risks and streamlines a complex manufacturing process. For researchers and drug development professionals, a thorough understanding of its properties, analytical validation, and handling requirements is not just a matter of good practice, but a prerequisite for success. As the pharmaceutical industry continues to pursue more complex molecules, the strategic use of high-quality, well-characterized intermediates like this one will remain a critical factor in bringing new therapies to patients safely and efficiently.

References

  • This compound | C4H10ClNO3 | CID 56965747. PubChem, National Center for Biotechnology Information. [Link]

  • The Significance of this compound in Modern Pharmaceutical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Safety Data Sheet (R)-2-Amino-3-methoxypropanoic acid. metasci. [Link]

  • The Critical Link: How this compound Fuels Lacosamide Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • This compound. PharmaCupboard. [Link]

  • 2-Amino-3-methoxypropanoic acid | MedChemExpress. Reactivi. [Link]

  • Deuterated 2-amino-3-hydroxypropanoic acid derivatives.

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Biological activity of O-methyl-D-serine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of D-Serine Methyl Ester Hydrochloride

Authored by a Senior Application Scientist

Introduction: The Crucial Role of NMDA Receptor Modulation in Neuroscience

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2][3][4] Unlike other glutamate receptors, the NMDA receptor's activation is a complex process that requires the binding of both glutamate and a co-agonist, traditionally thought to be glycine.[5][6][7] However, a growing body of evidence has established D-serine as a potent and physiologically relevant co-agonist at the NMDA receptor's glycine binding site.[5][7][8][9] The modulation of NMDA receptor activity through its co-agonist site has emerged as a promising therapeutic strategy for a range of neurological and psychiatric disorders characterized by NMDA receptor hypofunction, including schizophrenia and cognitive deficits.[9][10][11]

This technical guide focuses on the biological activity of D-Serine Methyl Ester Hydrochloride, a valuable chemical tool for investigating the therapeutic potential of NMDA receptor modulation. Due to its structural similarity to D-serine and its favorable physicochemical properties, this compound serves as a key asset for researchers and drug development professionals in the field of neuroscience.[10][12] This document will provide a comprehensive overview of its mechanism of action, experimental protocols for its characterization, and its applications in neuroscience research.

Physicochemical Properties of D-Serine Methyl Ester Hydrochloride and Related Compounds

Understanding the physicochemical properties of D-Serine Methyl Ester Hydrochloride is essential for its effective use in experimental settings. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its application in various biological assays.[]

PropertyD-Serine Methyl Ester HydrochlorideO-Methyl-DL-serine
Synonyms D-Ser-OMe·HCl, (R)-Methyl 2-amino-3-hydroxypropanoate hydrochloride2-amino-3-methoxypropanoic acid
CAS Number 5874-57-7[10][12][14]19794-53-7
Molecular Formula C4H10ClNO3[12][][14]C4H9NO3[15]
Molecular Weight 155.58 g/mol [10][12][][14][16]119.12 g/mol [15]
Appearance White to off-white crystalline powder[10][17]White to off-white powder
Melting Point 163-166 °C (decomposes)[10]Not Available
Solubility Soluble in water[17]Not Available

Mechanism of Action: A Prodrug Approach to NMDA Receptor Modulation

D-Serine Methyl Ester Hydrochloride is thought to act as a prodrug of D-serine. The esterification of the carboxyl group increases the compound's lipophilicity, potentially enhancing its ability to cross the blood-brain barrier.[10] Once in the central nervous system, it is hypothesized that endogenous esterases hydrolyze the methyl ester, releasing D-serine. This locally increased concentration of D-serine then acts on the glycine binding site of the NMDA receptor, potentiating its activity in the presence of glutamate.

Signaling Pathway of NMDA Receptor Activation

The activation of the NMDA receptor is a multi-step process that is critical for its function in synaptic transmission. The following diagram illustrates the key steps involved in the activation of the NMDA receptor and the proposed site of action for D-serine.

NMDA_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 subunit D_Serine D-Serine (from prodrug) D_Serine->NMDA_Receptor Binds to GluN1 subunit (co-agonist) Mg_ion_out Mg²⁺ Mg_ion_out->NMDA_Receptor Voltage-dependent block Ca_ion_in Ca²⁺ Influx NMDA_Receptor->Ca_ion_in Channel Opening Mg_ion_in Mg²⁺ Block Downstream Downstream Signaling (e.g., CaMKII activation, LTP induction) Ca_ion_in->Downstream

Caption: NMDA receptor activation pathway and the role of D-serine.

Experimental Protocols for Characterizing the Biological Activity

To elucidate the biological activity of D-Serine Methyl Ester Hydrochloride, a series of in vitro and in vivo experiments are essential. These protocols are designed to validate its mechanism of action and assess its functional consequences.

In Vitro Assays
1. High-Throughput Calcium-Flux Assay

This assay is a primary screen to determine if a compound modulates NMDA receptor activity by measuring changes in intracellular calcium levels.[18]

Objective: To assess the ability of D-Serine Methyl Ester Hydrochloride to potentiate NMDA receptor-mediated calcium influx.

Methodology:

  • Cell Culture: Utilize a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 cells expressing GluN1/GluN2A subunits).

  • Compound Preparation: Prepare a stock solution of D-Serine Methyl Ester Hydrochloride in an appropriate solvent (e.g., sterile water or DMSO) and create a dilution series.

  • Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the test compound (D-Serine Methyl Ester Hydrochloride) at various concentrations.

    • Stimulate the cells with a sub-maximal concentration of glutamate.

    • Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the increase in fluorescence, which corresponds to the influx of calcium. Compare the potentiation observed with D-Serine Methyl Ester Hydrochloride to that of a known agonist like D-serine.

2. Electrophysiology: Whole-Cell Patch-Clamp Recordings

Patch-clamp electrophysiology provides a direct measure of NMDA receptor ion channel function and is considered the gold standard for characterizing receptor modulators.

Objective: To directly measure the effect of D-Serine Methyl Ester Hydrochloride on NMDA receptor-mediated currents.

Methodology:

  • Cell Preparation: Use primary neuronal cultures or cell lines expressing NMDA receptors.

  • Recording Setup: Establish a whole-cell patch-clamp configuration.

  • Experimental Protocol:

    • Perfuse the cells with an external solution containing a fixed concentration of glutamate and glycine/D-serine.

    • Apply voltage ramps or steps to elicit NMDA receptor currents.

    • Apply D-Serine Methyl Ester Hydrochloride to the external solution and record the changes in current amplitude.

  • Data Analysis: Quantify the potentiation or inhibition of the NMDA receptor current in the presence of the test compound.

Experimental Workflow for In Vitro Characterization

in_vitro_workflow start Start: In Vitro Characterization cell_culture Cell Culture (NMDA Receptor Expressing) start->cell_culture calcium_assay High-Throughput Calcium-Flux Assay cell_culture->calcium_assay Primary Screen patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp Gold Standard data_analysis Data Analysis (EC50, Emax) calcium_assay->data_analysis patch_clamp->data_analysis end End: In Vitro Profile data_analysis->end

Caption: Workflow for the in vitro characterization of D-Serine Methyl Ester Hydrochloride.

In Vivo Models

Animal models are crucial for understanding the physiological and behavioral effects of NMDA receptor modulation.

1. Phencyclidine (PCP)-Induced Schizophrenia Model

PCP, an NMDA receptor antagonist, is used to induce schizophrenia-like symptoms in rodents, providing a model to test the efficacy of potential antipsychotics.[19]

Objective: To evaluate the ability of D-Serine Methyl Ester Hydrochloride to reverse PCP-induced cognitive and behavioral deficits.

Methodology:

  • Animal Model: Administer PCP to mice or rats to induce a hyper-glutamatergic state and behavioral abnormalities.

  • Treatment: Administer D-Serine Methyl Ester Hydrochloride to the PCP-treated animals.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess:

    • Cognitive function: Novel object recognition, Morris water maze.

    • Negative symptoms: Social interaction test.

    • Positive symptoms: Prepulse inhibition of the startle reflex.

  • Data Analysis: Compare the behavioral performance of the treated group to the PCP-only and control groups.

2. Zebrafish Larvae Model for Developmental Neurotoxicity

Zebrafish larvae offer a high-throughput in vivo model to study the effects of compounds on nervous system development and function.[1][2][3][4]

Objective: To assess the impact of D-Serine Methyl Ester Hydrochloride on early neuronal development and behavior.

Methodology:

  • Animal Model: Use wild-type zebrafish larvae.

  • Compound Exposure: Expose the larvae to different concentrations of D-Serine Methyl Ester Hydrochloride in their water.

  • Behavioral Analysis: Monitor larval behavior, such as locomotor activity and response to stimuli (e.g., light-dark transitions, acoustic startle).

  • Neurodevelopmental Analysis: Use fluorescent reporter lines or immunohistochemistry to examine neuronal morphology and synapse formation.

  • Data Analysis: Quantify changes in behavior and neuronal development in response to compound exposure.

Safety and Toxicity Considerations

While D-serine is an endogenous molecule, high doses have been associated with nephrotoxicity in rats.[20][21] Therefore, it is crucial to conduct thorough safety and toxicity studies for any D-serine-based therapeutic candidate.

Key Safety Assessments:

  • In Vitro Cytotoxicity: Assess the toxicity of D-Serine Methyl Ester Hydrochloride in relevant cell lines (e.g., renal proximal tubule cells).

  • In Vivo Acute and Chronic Toxicity: Conduct dose-ranging studies in animal models to determine the maximum tolerated dose and identify any potential organ toxicities.

  • Pharmacokinetics: Characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its in vivo disposition.

Currently, there is no significant acute toxicological data identified in the literature for D-Serine Methyl Ester Hydrochloride.[17] However, standard laboratory safety precautions should always be followed when handling this compound.

Conclusion and Future Directions

D-Serine Methyl Ester Hydrochloride is a valuable research tool for exploring the therapeutic potential of NMDA receptor modulation. Its proposed mechanism as a D-serine prodrug offers a promising strategy for enhancing NMDA receptor function in the central nervous system. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of its biological activity.

Future research should focus on:

  • Definitive confirmation of its prodrug properties: Demonstrating its conversion to D-serine in the brain.

  • Elucidation of its full pharmacokinetic and pharmacodynamic profile.

  • Exploration of its therapeutic efficacy in a wider range of preclinical models of neurological and psychiatric disorders.

The continued investigation of compounds like D-Serine Methyl Ester Hydrochloride holds significant promise for the development of novel therapies for debilitating brain disorders.

References

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An In-depth Technical Guide to the Mechanism of Action of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, a chiral amino acid derivative also identified as O-Methyl-D-serine hydrochloride, is a compound of significant interest in neuroscience and pharmaceutical development. While it is recognized as a key intermediate in the synthesis of the antiepileptic drug Lacosamide, its intrinsic biological activity warrants a thorough investigation. This technical guide synthesizes the current understanding and presents a well-supported hypothesis for its primary mechanism of action. Based on its structural analogy to the potent endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist D-serine, it is proposed that this compound functions as a modulator of the NMDA receptor, specifically at the glycine binding site on the GluN1 subunit. This guide will delve into the foundational principles of NMDA receptor function, the established role of D-serine, the structural basis for the hypothesized mechanism of its O-methylated analog, and the requisite experimental methodologies for its validation.

Introduction: The Enigmatic Profile of a D-Serine Analog

This compound (PubChem CID: 56965747) is a synthetic amino acid derivative.[1] Its significance in the pharmaceutical industry is primarily linked to its role as a crucial chiral building block in the manufacturing of Lacosamide, an anticonvulsant medication.[2] Lacosamide's primary mechanism involves the selective enhancement of slow inactivation of voltage-gated sodium channels, a pathway distinct from the proposed action of its precursor.[2] This guide focuses on the inherent biological activity of this compound, separate from its synthetic utility.

The core of our hypothesis lies in the structural similarity of this compound to D-serine. D-serine is a well-established endogenous co-agonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[3] Understanding the mechanism of this compound, therefore, begins with a comprehensive understanding of the NMDA receptor and the pivotal role of its glycine co-agonist site.

The NMDA Receptor: A Hub of Synaptic Plasticity

The NMDA receptor is a heterotetrameric ligand-gated ion channel essential for excitatory neurotransmission in the central nervous system. Its activation is a complex process requiring the simultaneous binding of two distinct agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the glycine binding site on the GluN1 subunit.[4][5] This dual-agonist requirement makes the NMDA receptor a "coincidence detector," firing only when both presynaptic glutamate release and sufficient co-agonist presence occur.

The Critical Role of the Glycine Co-agonist Site

The glycine binding site on the GluN1 subunit is a crucial modulatory domain. The binding of a co-agonist induces a conformational change in the GluN1 subunit, which is a prerequisite for the channel to open upon glutamate binding to the GluN2 subunit.[5] D-serine has been identified as a potent endogenous co-agonist at this site, often demonstrating higher potency than glycine in certain brain regions.[3] The concentration of D-serine in the synaptic cleft is a key determinant of NMDA receptor activity and, consequently, synaptic plasticity.

Hypothesized Mechanism of Action: Modulation of the NMDA Receptor Glycine Site

Based on the structural parallels between this compound (O-Methyl-D-serine) and D-serine, we postulate that its primary mechanism of action involves interaction with the glycine binding site on the GluN1 subunit of the NMDA receptor. The presence of the D-serine backbone suggests a high likelihood of affinity for this site.

The key structural difference is the methylation of the hydroxyl group at the 3-position. This modification could potentially alter the binding affinity and functional activity in several ways:

  • Agonist Activity: The O-methyl group may not significantly hinder the key interactions required for agonist activity, allowing the compound to act as a full or partial agonist, similar to D-serine.

  • Antagonist Activity: The steric bulk or altered electronic properties of the methoxy group could prevent the conformational changes necessary for channel activation, leading to competitive antagonism at the glycine site.

  • Modulatory Activity: The compound might bind to the site and allosterically modulate the binding of the endogenous co-agonists, either potentiating or inhibiting their effects.

The precise nature of this interaction—whether it is agonistic, antagonistic, or modulatory—remains to be elucidated through direct experimental evidence. A Chinese patent for the synthesis of O-methyl-D-serine mentions its use in synthesizing Lacosamide and describes Lacosamide as a "Novel nmda receptor Glycine site combines antagonist," which may suggest a potential antagonist role for related structures, although this is not the established mechanism for Lacosamide itself.[6]

Signaling Pathway Diagram

NMDA_Modulation cluster_PreSynaptic Presynaptic Terminal cluster_PostSynaptic Postsynaptic Density cluster_BindingSites Binding Sites Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_Receptor NMDA Receptor (GluN1/GluN2) Ca_Ion Ca²⁺ NMDA_Receptor->Ca_Ion Channel Opening GluN2_Site Glutamate Site (GluN2) GluN1_Site Glycine Site (GluN1) Glutamate->GluN2_Site Binds D_Serine D-Serine D_Serine->GluN1_Site Binds (Co-agonist) OM_D_Serine (R)-2-Amino-3- methoxypropanoic acid HCl (O-Methyl-D-serine) OM_D_Serine->GluN1_Site Hypothesized Binding (Agonist/Antagonist/Modulator?) Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Ion->Downstream Activation

Figure 1. Hypothesized interaction with the NMDA receptor signaling pathway.

Experimental Validation: A Roadmap for Mechanistic Elucidation

To validate the hypothesized mechanism of action and determine the precise pharmacological profile of this compound, a series of well-established in vitro and in vivo experiments are required.

In Vitro Assays
Experiment Objective Methodology
Radioligand Binding Assay To determine the binding affinity (Ki) for the NMDA receptor glycine site.Utilize radiolabeled glycine site antagonists (e.g., [³H]DCKA) in the presence of varying concentrations of this compound to determine its ability to displace the radioligand from the receptor.
Electrophysiology (Patch-Clamp) To characterize the functional activity (agonist, antagonist, or modulator) and potency (EC₅₀ or IC₅₀).Perform whole-cell voltage-clamp recordings from cultured neurons or cells expressing recombinant NMDA receptors. Apply glutamate and varying concentrations of the test compound to measure changes in NMDA receptor-mediated currents.
Fluorescent Calcium Imaging To assess the impact on intracellular calcium influx following NMDA receptor activation.Use calcium-sensitive fluorescent dyes (e.g., Fura-2) in cultured neurons to measure changes in intracellular calcium concentrations in response to NMDA and the test compound.
Detailed Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a standard procedure to assess the functional effects of this compound on NMDA receptor currents.

  • Cell Preparation: Culture primary hippocampal neurons or a cell line (e.g., HEK293) stably expressing human GluN1 and GluN2A subunits.

  • Electrode and Solution Preparation:

    • Prepare borosilicate glass patch pipettes with a resistance of 3-5 MΩ.

    • The internal solution should contain (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂, adjusted to pH 7.2 with CsOH.

    • The external solution should contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, and 0.001 glycine (to allow for competitive binding studies), adjusted to pH 7.4 with NaOH. Tetrodotoxin (TTX, 1 µM) should be included to block voltage-gated sodium channels.

  • Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -60 mV.

    • Apply a saturating concentration of glutamate (e.g., 100 µM) along with varying concentrations of this compound.

    • To test for agonism, apply the compound in the absence of exogenous glycine.

    • To test for antagonism, apply the compound in the presence of a known concentration of glycine or D-serine.

  • Data Analysis: Measure the peak amplitude of the inward current. Plot concentration-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Experimental Workflow Diagram

Experimental_Workflow start Start: Hypothesis Formulation binding_assay Radioligand Binding Assay (Determine Affinity) start->binding_assay electrophysiology Patch-Clamp Electrophysiology (Determine Functional Activity) start->electrophysiology calcium_imaging Calcium Imaging (Confirm Cellular Effect) start->calcium_imaging data_analysis Data Analysis and Interpretation binding_assay->data_analysis electrophysiology->data_analysis calcium_imaging->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

Figure 2. A streamlined workflow for the experimental validation.

Structure-Activity Relationship (SAR) Considerations

The field of medicinal chemistry has extensively explored the SAR of ligands for the NMDA receptor glycine site.[7][8] Generally, the site accommodates small amino acids. Key interactions involve the α-carboxylate and α-amino groups. The O-methylation of D-serine introduces a modification at a position that could influence the molecule's conformation and interaction with the binding pocket. Insights from studies on other D-serine analogs can provide a predictive framework for how this change might affect activity. For instance, the size and electronics of the substituent at the 3-position are critical determinants of agonist versus antagonist properties.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its biological effects through the modulation of the NMDA receptor, specifically at the glycine co-agonist site. Its structural relationship to D-serine provides a solid foundation for this proposed mechanism. However, it is imperative to underscore that direct experimental validation is currently lacking in the public domain.

Future research should prioritize the in vitro pharmacological characterization of this compound using the methodologies outlined in this guide. Determining its binding affinity, functional activity as an agonist or antagonist, and its potency will be pivotal in confirming its mechanism of action. Furthermore, in vivo studies will be necessary to understand its physiological effects and therapeutic potential. A thorough understanding of the mechanism of this compound will not only clarify its own biological role but also contribute to the broader understanding of NMDA receptor pharmacology and the development of novel therapeutics targeting this critical receptor system.

References

  • Mothet, J. P., Parent, A. T., Wolosker, H., Brady, R. O., Jr, Linden, D. J., Ferris, C. D., Rogawski, M. A., & Snyder, S. H. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

  • Jespersen, A., Tajima, N., Fernandez-Cuervo, G., Muto, T., & Furukawa, H. (2014). Structural Insights into Competitive Antagonism in NMDA Receptors. Neuron, 81(2), 366-378. [Link]

  • NEI. (2024). Part 3: Structure and Function of the NMDA Receptor. YouTube. [Link]

  • Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2006). Lacosamide: a review of preclinical properties. CNS drug reviews, 12(1), 21–42. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56965747, this compound. Retrieved from [Link]

  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400. [Link]

  • Nanjing Redwood Biotechnology Co Ltd. (2016). Synthesis method of O-methyl-D-serine.
  • Panatier, A., Theodosis, D. T., Mothet, J. P., Touquet, B., Pollegioni, L., Poulain, D. A., & Oliet, S. H. (2006). Glia-derived D-serine controls NMDA receptor activity and synaptic memory. Cell, 125(4), 775–784. [Link]

  • Coyle, J. T., Balu, D., & Puhl, M. (2020). D-serine, the Shape-Shifting NMDA Receptor Co-agonist. The Neuroscientist, 26(5-6), 437-451. [Link]

  • Mor-Artal, A., et al. (2015). Electrophysiological analysis of the modulation of NMDA-receptors function by D-serine and glycine in the central nervous system. Methods in molecular biology, 1237, 129–141. [Link]

  • Leeson, P. D., & Iversen, L. L. (1994). The glycine site on the NMDA receptor: structure-activity relationships and therapeutic potential. Journal of medicinal chemistry, 37(24), 4053–4067. [Link]

  • Stein, M. S., et al. (2021). D-serine Inhibits Non-ionotropic NMDA Receptor Signaling. The Journal of neuroscience, 41(32), 6829–6840. [Link]

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Preamble: The Imperative of Chirality in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Chiral Amino Acid Intermediates for Drug Development

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images, is a cornerstone of modern pharmaceutical science.[1][] In the context of drug development, the three-dimensional arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its pharmacological activity, metabolic fate, and potential toxicity.[1] Biological systems, composed of chiral entities like L-amino acids and D-sugars, are inherently stereoselective.[1] Enzymes and receptors often interact preferentially with only one enantiomer of a chiral drug molecule, much like a hand fitting into a specific glove.[1][] Consequently, the two enantiomers of a chiral drug can exhibit vastly different biological effects; one may be therapeutic while its mirror image could be inactive or, in some cases, harmful.[1][]

Chiral amino acids are pivotal in this landscape, serving as essential building blocks for a vast array of pharmaceuticals, from peptides and proteins to complex small molecules.[4][5][6][7] The ability to synthesize and analyze these intermediates with high enantiomeric purity is therefore not merely a technical exercise but a critical necessity for ensuring the safety and efficacy of modern medicines.[][8] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, purification, analysis, and application of chiral amino acid intermediates, grounded in the principles of scientific integrity and practical, field-proven insights.

Part 1: The Synthetic Arsenal: Strategies for Accessing Enantiopure Amino Acids

The demand for enantiomerically pure amino acids has driven the development of a diverse array of synthetic methodologies.[6] The choice of strategy depends on factors such as the scale of synthesis, the desired structural complexity, and economic and environmental considerations.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis aims to directly produce a single enantiomer, offering an efficient and often more economical alternative to the resolution of racemic mixtures.[]

1.1.1. Catalytic Asymmetric Synthesis

This powerful approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.[5]

  • Metal-Catalyzed Asymmetric Hydrogenation: A widely used industrial method, this technique often involves the hydrogenation of prochiral precursors like enamides using chiral transition metal complexes (e.g., rhodium or ruthenium with chiral phosphine ligands) to produce enantioenriched α-amino acid esters.[5][6]

  • Asymmetric Alkylation and Amination: These methods directly establish the chiral center. Asymmetric alkylation of glycine enolates, for instance, can be achieved using chiral phase-transfer catalysts to introduce the amino acid side chain stereoselectively.[5] Asymmetric amination introduces the amino group in a stereocontrolled manner, for example, through the enantioselective transfer from a chiral amine source.[5]

  • Chiral Ni(II) Complexes: The use of chiral Ni(II) complexes of Schiff bases has emerged as a powerful tool for the asymmetric synthesis of a wide variety of non-canonical and tailor-made α-amino acids, including α-deuterated and fluorinated variants.[9][10] This method often proceeds via dynamic kinetic resolution.[9]

1.1.2. Chiral Auxiliary-Mediated Synthesis

In this strategy, a prochiral substrate is attached to a chiral auxiliary, a molecule that directs a subsequent reaction to occur diastereoselectively.[5] After the desired chiral center is created, the auxiliary is removed. Common chiral auxiliaries include oxazolidinones and camphor sultam derivatives.[5] This method is highly versatile, particularly for constructing complex side chains.[5]

Biocatalysis: Nature's Approach to Enantioselectivity

Enzymatic methods offer high selectivity and operate under mild, environmentally friendly conditions, making them an attractive alternative to traditional chemical synthesis.[5][11]

1.2.1. Enzymatic Asymmetric Synthesis

This approach uses enzymes to directly convert a prochiral starting material into a single enantiomer.[12] Key enzymatic routes include:

  • Asymmetric Reductive Amination of Keto Acids: Catalyzed by amino acid dehydrogenases (AADHs), this method converts α-keto acids into chiral α-amino acids using ammonia as the amino donor and a cofactor like NAD(P)H as the reducing agent.[8][12]

  • Asymmetric Amination with Transaminases: Transaminases catalyze the transfer of an amino group from a donor substrate to a prochiral ketone or keto acid, a highly stereoselective process.[13]

  • Enantioselective Addition of Ammonia to α,β-Unsaturated Acids. [11][12]

  • Aldol Condensation of an Amino Acid to Aldehydes. [11][12]

1.2.2. Enzymatic Kinetic Resolution

Kinetic resolution separates a racemic mixture by leveraging the fact that an enzyme reacts at different rates with the two enantiomers.[12] This results in an enantio-enriched sample of the less reactive enantiomer and a product from the more reactive one. While effective, this method is limited by a maximum theoretical yield of 50% for a single enantiomer.[12]

The Chiral Pool: Leveraging Nature's Readily Available Chirality

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials.[5] For instance, abundant and inexpensive amino acids like L-glutamic acid can be chemically transformed into other chiral amino acids, bypassing the need for de novo asymmetric synthesis or resolution.[5]

Part 2: Purification and Resolution: Isolating the Desired Enantiomer

When a synthetic route yields a racemic or enantiomerically-enriched-but-not-pure mixture, a resolution step is necessary to isolate the desired enantiomer.

Classical Resolution of Racemates

This traditional method involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization. This method, while historically significant, can be labor-intensive.

Chromatographic Resolution: The Cornerstone of Chiral Separation

Chromatography is the most powerful and widely used technique for separating enantiomers.[14]

2.2.1. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)

Direct separation using CSPs is a common approach where the column's stationary phase is chiral and interacts differently with each enantiomer, leading to different retention times.[14][15] Various types of CSPs are available for amino acid separations, including those based on crown ethers, ligand exchange, macrocyclic glycopeptides, and polysaccharide derivatives.[16][17]

2.2.2. Supercritical Fluid Chromatography (SFC): A Greener, Faster Alternative

SFC has gained popularity as a preparative and analytical technique for chiral separations.[18] It uses supercritical CO2 as the main mobile phase, which has low viscosity, allowing for faster and more efficient separations.[18] SFC significantly reduces the consumption of organic solvents, making it a more environmentally friendly option compared to HPLC.[18] Chiral crown ether columns have proven effective for separating underivatized amino acids using SFC.[19][20]

2.2.3. Gas Chromatography (GC)

For volatile amino acid derivatives, GC with a chiral stationary phase is a well-established and highly sensitive separation technique.[14][21] Derivatization is often required to increase the volatility of the amino acids.[14]

Part 3: Analytical Validation: Ensuring Enantiomeric Purity

The accurate determination of enantiomeric purity, typically expressed as enantiomeric excess (ee), is a critical quality control step in drug development.[15]

Determining Enantiomeric Excess (ee): A Critical Quality Attribute

A variety of analytical methods are available, broadly categorized as indirect or direct.

3.1.1. Indirect Methods: Chiral Derivatization

The logic behind this approach is to convert the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA).[15][22] Unlike enantiomers, diastereomers have different physical properties and can be separated using standard, achiral chromatographic techniques like reverse-phase HPLC.[22][23]

A widely used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).[22][23] It reacts with the primary amino group of amino acids to form stable diastereomeric derivatives that can be readily separated on a C18 column and detected by UV.[15][23]

Experimental Protocol: Derivatization with Marfey's Reagent (FDAA) and RP-HPLC Analysis [15]

  • Sample Preparation: Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.

  • Derivatization Reaction: Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

  • Incubation: Incubate the mixture at 40 °C for 1 hour in the dark to facilitate the reaction.

  • Neutralization: Cool the reaction mixture to room temperature and neutralize it by adding 100 µL of 2 M HCl.

  • Final Preparation: Evaporate the acetone and dilute the remaining aqueous sample with the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 10% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Data Analysis: Integrate the peak areas of the two diastereomers to calculate the enantiomeric excess (%ee). Typically, the D-amino acid derivative has a longer retention time than the L-amino acid derivative.[23]

Direct Chromatographic and Electrophoretic Methods

These methods directly separate the underivatized or suitably protected enantiomers.

Table 1: Comparison of Direct Analytical Methods for Chiral Amino Acid Separation

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP).[15]Broad applicability, well-established, robust.Can be expensive (CSP columns), requires solvent disposal.Routine QC, preparative separation.
Chiral SFC Similar to HPLC but uses supercritical CO2 as the mobile phase.[18][24]Fast, high efficiency, reduced organic solvent use, lower cost.[18]Requires specialized instrumentation.High-throughput screening, green chemistry initiatives.
Chiral GC Separation of volatile derivatives on a chiral capillary column.[21]Very high resolution and sensitivity.Limited to volatile compounds, requires derivatization.Analysis of amino acids in complex biological matrices.
Capillary Electrophoresis (CE) Differential migration in an electric field in the presence of a chiral selector in the buffer.[25]High separation efficiency, very small sample volume required.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.Analysis of precious samples, biosignature detection.[25]

Logical Workflow for Chiral Purity Analysis

G cluster_prep Sample Preparation cluster_method Method Selection cluster_analysis HPLC/SFC Analysis cluster_data Data Interpretation Sample Amino Acid Sample Hydrolysis Protein/Peptide Hydrolysis (if applicable) Sample->Hydrolysis Decision Choose Method Hydrolysis->Decision Direct Direct Method Decision->Direct CSP available? High throughput needed? Indirect Indirect Method Decision->Indirect High sensitivity needed? No CSP available? ChiralCol Chiral Column (CSP) Direct->ChiralCol Derivatization Derivatization with CDA (e.g., Marfey's Reagent) Indirect->Derivatization AchiralCol Achiral Column (e.g., C18) Derivatization->AchiralCol Detection Detection (UV, MS, etc.) ChiralCol->Detection AchiralCol->Detection Chromatogram Chromatogram Detection->Chromatogram Quant Peak Integration & Quantification Chromatogram->Quant Report Enantiomeric Purity Report (%ee) Quant->Report

Caption: General workflow for the analysis of chiral amino acids.

Mass Spectrometry (MS) Based Methods

Mass spectrometry can be used to determine enantiomeric excess without chromatographic separation.[26] One approach involves forming diastereomeric complexes (e.g., with a chiral metal complex) and analyzing their collision-induced dissociation spectra.[27] The relative abundance of fragment ions can be correlated with the enantiomeric excess.[27] This method is fast and requires a very small amount of sample.[26][27]

Part 4: Applications in Drug Development: From Building Block to Active Pharmaceutical Ingredient

Chiral amino acids and their derivatives are indispensable in pharmaceutical synthesis.[][4][7]

Peptide Synthesis: The Backbone of Biologics

Peptide-based therapeutics rely on the precise sequence and stereochemistry of their constituent amino acids.[4] The use of the correct enantiomer is critical for ensuring the desired three-dimensional structure and biological activity.[4] Protecting groups, such as Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), are used to shield the amino group during peptide chain elongation in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[4] Unnatural amino acids are also increasingly incorporated to enhance peptide stability, potency, and receptor binding.[][7]

Diagram: Role of Protected Chiral Amino Acids in SPPS

SPPS_Workflow cluster_cycle Elongation Cycle Resin Solid Support (Resin) Linker Linker Coupling1 2. Coupling Linker->Coupling1 Attach 1st AA AA1 Fmoc-AA1-OH AA1->Coupling1 Deprotection1 1. Deprotection (Piperidine) Coupling2 4. Coupling Deprotection1->Coupling2 Repeat Coupling1->Deprotection1 AA2 Fmoc-AA2-OH AA2->Coupling2 Deprotection2 3. Deprotection Cleavage Final Cleavage (e.g., TFA) Deprotection2->Cleavage After n cycles Coupling2->Deprotection2 Peptide Purified Peptide Cleavage->Peptide

Caption: Simplified workflow of Solid-Phase Peptide Synthesis (SPPS).

Small Molecule Synthesis: Crafting Complex Architectures

Chiral amino acids serve as versatile chiral building blocks for the synthesis of complex small molecule drugs.[] They provide a readily available source of stereocenters that can be incorporated into the final drug structure. Non-proteinogenic amino acids, such as β-amino acids, are particularly important in the synthesis of pharmaceuticals like β-lactam antibiotics and other bioactive compounds.[28][29]

Conclusion: Future Perspectives in Chiral Amino Acid Synthesis and Application

The field of chiral amino acid intermediates continues to evolve, driven by the increasing demand for stereochemically pure pharmaceuticals.[6] Key future directions include the development of more efficient and sustainable synthetic methods, such as advanced biocatalysis and novel asymmetric catalytic systems.[13][30] Advances in analytical techniques, particularly in high-throughput methods like SFC and MS-based approaches, will further streamline the process of chiral purity determination.[19][26] As our understanding of the nuanced roles of stereochemistry in biology deepens, the strategic use of both natural and unnatural chiral amino acids will remain a cornerstone of innovative drug discovery and development.

References

  • The Importance of Chiral Building Blocks in Peptide Synthesis. (n.d.). Self-grounding API.
  • Chiral Amino Acids Synthesis. (n.d.). Self-grounding API.
  • Xue, Y. P., Cao, C. H., & Zheng, Y. G. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1193–1227.
  • Xue, Y. P., Cao, C. H., & Zheng, Y. G. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1193-1227. DOI:10.1039/C7CS00253J
  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). National Institutes of Health.
  • New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. (2009). ACS Publications.
  • Enzymatic asymmetric synthesis of chiral amino acids. (n.d.). Semantic Scholar.
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  • Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. (n.d.). ResearchGate.
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  • One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. (2021). National Institutes of Health.
  • Enzymatic synthesis of chiral amino‐alcohols by coupling transketolase and transaminase‐catalyzed reactions in a cascading continuous‐flow microreactor system. (n.d.). National Institutes of Health.
  • Determining enantiomeric purity of chiral amino acids via HPLC. (n.d.). Benchchem.
  • A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. (n.d.). ACS Publications.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). National Institutes of Health.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016). ACS Publications.
  • Chiral Amino Acid Analysis Using LC/MS. (n.d.). Wako Blog | Laboratory Chemicals.
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  • Supercritical Fluid Chromatography (SFC). (n.d.). Daicel Chiral Technologies.
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  • Unnatural Amino Acids for Chiral Drugs. (n.d.). BOC Sciences.
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Discovery and Synthesis of Novel Serine Derivatives: A Guide to Expanding the Therapeutic Toolkit

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Serine, a non-essential amino acid, is a cornerstone of biochemistry, serving not only as a fundamental building block for proteins but also as a critical hub in cellular metabolism.[1] It is the biosynthetic precursor to a host of vital molecules, including other amino acids like glycine and cysteine, as well as phospholipids and sphingolipids that are essential for cellular structure and signaling.[1][2] The true potential of serine in drug discovery, however, is unlocked through the chemical modification of its core structure. Its derivatives, such as D-serine and phosphatidylserine, are indispensable actors in neurotransmission and cellular signaling.[1]

The strategic synthesis of novel serine derivatives allows scientists to expand the chemical space far beyond nature's confines, creating molecules with enhanced therapeutic properties, improved pharmacokinetics, and novel mechanisms of action.[3][4] These engineered molecules are at the forefront of developing new treatments for a wide array of diseases, including cancer, neurological disorders, and infectious diseases.[2][5][6] This guide provides a comprehensive overview of the rationale, modern synthetic strategies, and practical applications of novel serine derivatives, offering field-proven insights for professionals in drug development.

Part 1: The Rationale for Derivatization: Targeting Disease with Modified Scaffolds

The modification of the serine scaffold is a deliberate strategy to create compounds that can interact with biological targets in new and more effective ways. These derivatives function as precision tools, from highly specific enzyme inhibitors to modulators of complex signaling pathways.

  • Enzyme Inhibition: Serine derivatives are particularly effective as inhibitors of serine proteases, a large family of enzymes involved in processes like blood coagulation, inflammation, and cancer progression.[7] By designing molecules that covalently interact with the active-site serine, researchers can achieve potent and selective inhibition.[7][8] For example, α-Amino-α'-halomethylketones are scaffolds that have been successfully employed as inhibitors of physiologically relevant serine and cysteine proteases.[8]

  • Neurological and Psychiatric Disorders: The serine derivative D-serine is a crucial co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the brain, playing a vital role in synaptic plasticity and memory.[9] Analogs of D-serine are being actively investigated as adjunctive therapies for schizophrenia and for their potential in treating neurodegenerative diseases like Alzheimer's.[2][9]

  • Oncology: Certain serine derivatives have demonstrated direct anti-tumor activity. N-dichloroacetyl-DL-serine, for instance, was shown to depress the growth of sarcoma-37 in murine models, leading to complete tumor regression without significant toxicity.[5][10] Furthermore, because some cancers exhibit an over-reliance on the de novo serine biosynthesis pathway, inhibiting key enzymes in this process, such as phosphoglycerate dehydrogenase (PHGDH), has emerged as a promising therapeutic strategy.[11]

  • Biochemical Probes: Beyond direct therapeutic use, novel serine derivatives are invaluable as biochemical probes to investigate biological pathways and validate new drug targets.[12]

cluster_applications Therapeutic Applications Serine Core Serine Scaffold Protease_Inhibitors Serine Protease Inhibitors (Coagulation, Inflammation, Cancer) Serine->Protease_Inhibitors Derivatization Neuro_Modulators Neurological Modulators (NMDA Receptor Agonists) Serine->Neuro_Modulators Derivatization Antitumor_Agents Antitumor Agents (Metabolic & Direct-Acting) Serine->Antitumor_Agents Derivatization Antibiotics Antibiotics (Cell Wall Synthesis Inhibition) Serine->Antibiotics Derivatization

Caption: Logical relationship between the core serine structure and its therapeutic applications.

Part 2: Key Methodologies in the Synthesis of Novel Serine Derivatives

The synthesis of serine derivatives with precise stereochemistry and functionality is a significant challenge that requires a sophisticated chemical toolkit. The choice of synthetic strategy is dictated by the desired complexity of the target molecule, the need for stereochemical purity, and the stage of the drug discovery process.

Asymmetric Synthesis: Mastering Stereochemistry

For therapeutic applications, controlling the three-dimensional arrangement of atoms is paramount. Asymmetric synthesis provides access to optically pure anti- and syn-β-substituted serine derivatives, which often exhibit vastly different biological activities.

A powerful and widely adopted strategy involves the Sharpless asymmetric dihydroxylation of α,β-unsaturated esters.[13][14] This reaction creates chiral diols with high enantiomeric excess (>94% ee), which are then converted into key intermediates like cyclic sulfates or aziridines.[15][16] The critical step is the subsequent regio- and stereoselective ring-opening of these intermediates with various nucleophiles to install the desired side chain, yielding the final, enantiomerically pure serine derivative.[13] This approach is a cornerstone of modern organic synthesis because it provides a reliable and versatile pathway to all possible stereoisomers of a target molecule.[14]

Start α,β-Unsaturated Ester AD Sharpless Asymmetric Dihydroxylation (AD-mix-α/β) Start->AD Diol Chiral Diol (>94% ee) AD->Diol Intermediate Formation of Key Intermediate Diol->Intermediate Sulfate Cyclic Sulfate Intermediate->Sulfate Aziridine Aziridine Intermediate->Aziridine RingOpening Regio- & Stereoselective Ring Opening (Nucleophilic Attack) Sulfate->RingOpening Aziridine->RingOpening Product Optically Pure β-Substituted Serine Derivative RingOpening->Product

Caption: Workflow for the asymmetric synthesis of serine derivatives.

Exemplary Protocol: Asymmetric Synthesis of a syn-β-Substituted Serine Derivative

This protocol is adapted from the general methodology described by Hruby and colleagues.[13][15]

  • Asymmetric Dihydroxylation:

    • To a stirred solution of the α,β-unsaturated benzyl ester (1.0 equiv) in a t-BuOH/H₂O (1:1) mixture, add AD-mix-α and methanesulfonamide (CH₃SO₂NH₂).

    • Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

    • Quench the reaction by adding solid sodium sulfite and stir for 1 hour.

    • Extract the aqueous layer with ethyl acetate. The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the (2R,3S)-diol.

  • Cyclic Sulfate Formation:

    • Dissolve the purified diol in CCl₄ and pyridine.

    • Cool the solution to 0 °C and add thionyl chloride (SOCl₂) dropwise.

    • After stirring, the reaction is quenched with saturated NaHCO₃ solution. The product is extracted and purified to yield the cyclic sulfite.

    • The cyclic sulfite is then oxidized using a catalytic amount of RuCl₃·H₂O and NaIO₄ in an acetonitrile/CCl₄/H₂O solvent system to afford the cyclic sulfate.

  • Regio- and Stereoselective Ring Opening:

    • Dissolve the cyclic sulfate in THF/H₂O.

    • Add the desired nucleophile (e.g., sodium azide, NaN₃) and heat the reaction mixture.

    • The reaction proceeds via an Sₙ2 attack, opening the ring to yield the final β-substituted serine derivative with inverted stereochemistry at the β-carbon.

    • Purify the final product using silica gel column chromatography.

Late-Stage Functionalization: Diversifying Peptides Efficiently

In drug development, creating libraries of related compounds (analogues) is essential for optimizing activity and pharmacokinetic properties. Late-stage functionalization, the modification of a complex molecule like a peptide at a late step in its synthesis, is a highly efficient strategy for this purpose.[3][4]

A groundbreaking method for the late-stage modification of serine residues draws inspiration from automated DNA synthesis, using a phosphoramidite reagent and a photocatalytic system.[3] This process achieves a site-selective deoxygenative activation of the serine hydroxyl group. The reaction generates an alanine-centered radical, which can then participate in a Giese addition with a wide range of radical acceptors.[3][4] This powerful transformation enables the conversion of a natural serine residue into a diverse array of noncanonical amino acids, including those with new carbon-carbon bonds, directly within a peptide sequence.[3]

cluster_main Phosphoramidite-Mediated Serine Functionalization Serine Peptide with Serine Residue Activation Photocatalytic Activation Serine->Activation Phosphoramidite Phosphoramidite Reagent Phosphoramidite->Activation Radical Alanine Radical Formation (β-scission of C-O bond) Activation->Radical Giese Giese Addition Radical->Giese Acceptor Radical Acceptor Acceptor->Giese Product Peptide with Noncanonical Amino Acid Giese->Product Target Target Identification (e.g., SARS 3CL Protease) Design In Silico Design (Molecular Docking) Target->Design Synthesis Chemical Synthesis (e.g., Asymmetric Route) Design->Synthesis InVitro In Vitro Evaluation (Enzyme Inhibition Assay, IC₅₀) Synthesis->InVitro CellBased Cell-Based Assays (Antiviral Activity, Cytotoxicity) InVitro->CellBased SAR SAR Studies & Lead Optimization CellBased->SAR SAR->Synthesis Iterative Refinement Lead Optimized Lead Compound SAR->Lead

Sources

Spectroscopic Profile of (R)-2-Amino-3-methoxypropanoic acid HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (R)-2-Amino-3-methoxypropanoic acid HCl in Drug Development

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine hydrochloride, is a chiral non-proteinogenic amino acid derivative. Its structural rigidity and unique side chain offer significant potential in medicinal chemistry and drug development. As a key building block, the precise structural elucidation and confirmation of its identity are paramount. Spectroscopic analysis provides the definitive fingerprint of a molecule, ensuring its purity, and confirming its structure, which are critical quality attributes in the pharmaceutical industry.

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-2-Amino-3-methoxypropanoic acid HCl. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes high-quality predicted nuclear magnetic resonance (NMR) data for its enantiomer, (S)-2-Amino-3-methoxypropanoic acid hydrochloride. In a non-chiral environment, the NMR spectra of enantiomers are identical, making this a valid and reliable approach for structural elucidation. This guide will also present theoretically derived infrared (IR) spectroscopy and mass spectrometry (MS) data to provide a comprehensive spectroscopic profile.

Molecular Structure and Key Spectroscopic Features

The structure of (R)-2-Amino-3-methoxypropanoic acid HCl, with its key functional groups, dictates its spectroscopic behavior. The presence of a carboxylic acid, a primary amine (as a hydrochloride salt), and a methoxy ether group gives rise to characteristic signals in NMR, IR, and MS analyses.

Caption: 2D structure of (R)-2-Amino-3-methoxypropanoic acid HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following predicted data is for the S-enantiomer, which is identical to the expected spectrum of the R-enantiomer in a non-chiral solvent.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Data for (R)-2-Amino-3-methoxypropanoic acid HCl

Proton AssignmentPredicted Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-2 (α-H)~4.0 - 4.2Triplet (t)~3-4
H-3 (β-H₂)~3.7 - 3.9Doublet of Doublets (dd)~3-4, ~9-10
O-CH₃~3.4Singlet (s)N/A
NH₃⁺~8.0 - 9.0Broad Singlet (br s)N/A
COOH~10.0 - 12.0Broad Singlet (br s)N/A

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • α-Proton (H-2): The proton attached to the chiral center is expected to appear as a triplet, due to coupling with the two adjacent β-protons. Its downfield shift is attributed to the deshielding effects of the adjacent amino and carboxyl groups.

  • β-Protons (H-3): These two protons are diastereotopic and therefore chemically non-equivalent. They are expected to appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the α-proton.

  • Methoxy Protons (O-CH₃): The three protons of the methyl group are equivalent and appear as a sharp singlet, as there are no adjacent protons to couple with.

  • Amine and Carboxyl Protons (NH₃⁺ and COOH): These protons are acidic and their signals are often broad due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for (R)-2-Amino-3-methoxypropanoic acid HCl

Carbon AssignmentPredicted Chemical Shift (δ) ppm
C-1 (C=O)~170 - 175
C-2 (α-C)~55 - 60
C-3 (β-C)~70 - 75
O-CH₃~58 - 62

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • Carbonyl Carbon (C-1): The carboxylic acid carbon is the most deshielded carbon and appears significantly downfield.

  • α-Carbon (C-2): The chiral carbon atom, bonded to the amino group, appears in the mid-field region.

  • β-Carbon (C-3): The carbon atom bonded to the methoxy group is also significantly deshielded by the electronegative oxygen atom.

  • Methoxy Carbon (O-CH₃): The methyl carbon of the ether group appears in a similar region to the α-carbon.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of (R)-2-Amino-3-methoxypropanoic acid HCl.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often preferred for amino acid hydrochlorides to observe exchangeable protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse sequence (e.g., zg30).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C. Use a standard pulse sequence (e.g., zgpg30).

    • 2D NMR (Optional but Recommended): Acquire COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the spectra to an internal standard (e.g., TMS or the residual solvent peak).

    • Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

NMR_Workflow cluster_workflow NMR Data Acquisition Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) InstrumentSetup Instrument Setup (Tuning & Shimming) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (1D & 2D NMR) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing Analysis Spectral Analysis & Interpretation DataProcessing->Analysis

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for (R)-2-Amino-3-methoxypropanoic acid HCl

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
N-H (Ammonium)3000-3300Broad, Strong
C-H (sp³)2850-3000Medium
C=O (Carboxylic Acid)1700-1730Strong
C-O (Ether & Acid)1050-1300Strong
N-H (Bend)1500-1650Medium

Disclaimer: These are predicted values and may vary from experimental results.

Interpretation:

  • The IR spectrum is expected to be dominated by a very broad and strong absorption in the 2500-3300 cm⁻¹ region, which arises from the overlapping O-H stretching of the carboxylic acid and the N-H stretching of the ammonium group, both involved in hydrogen bonding.

  • A strong, sharp peak around 1700-1730 cm⁻¹ is characteristic of the C=O stretch of the carboxylic acid.

  • The C-O stretching vibrations from the ether and carboxylic acid functional groups will appear in the fingerprint region.

Experimental Protocol for FTIR Data Acquisition
  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.

    • Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample on the ATR crystal or the KBr pellet in the sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the major peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

For (R)-2-Amino-3-methoxypropanoic acid HCl, the molecular weight of the free base is 119.12 g/mol . The hydrochloride salt has a molecular weight of 155.58 g/mol .[1]

Expected Fragmentation Pattern (Electron Ionization - EI):

Under EI-MS conditions, the molecule is expected to undergo fragmentation. The most likely fragmentation pathways would involve the loss of small, stable molecules or radicals.

MS_Fragmentation cluster_fragmentation Predicted ESI-MS Fragmentation Pathways Parent [M+H]⁺ m/z = 120.06 Frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 102.05 Parent->Frag1 - H₂O Frag2 Loss of COOH [M+H-HCOOH]⁺ m/z = 74.06 Parent->Frag2 - HCOOH Frag3 Loss of CH₂O [M+H-CH₂O]⁺ m/z = 90.05 Parent->Frag3 - CH₂O

Caption: Predicted fragmentation pathways for the protonated molecule in ESI-MS.

Interpretation of Predicted ESI-MS/MS Fragmentation:

  • Parent Ion: In a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ at m/z 120.06 would be the expected parent ion.

  • Loss of Water: A common fragmentation pathway for molecules containing a hydroxyl or carboxylic acid group is the loss of water (18 Da), leading to a fragment at m/z 102.05.

  • Loss of Formic Acid: Decarboxylation, or the loss of formic acid (46 Da), is another characteristic fragmentation for amino acids, which would result in a fragment at m/z 74.06.

  • Loss of Formaldehyde: Cleavage of the Cβ-O bond could lead to the loss of formaldehyde (30 Da), producing a fragment at m/z 90.05.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile.

    • A small amount of formic acid may be added to promote protonation in ESI positive ion mode.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a known standard.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.

  • Data Processing:

    • Analyze the full scan spectrum to identify the molecular ion peak and determine its accurate mass.

    • Interpret the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Conclusion

The comprehensive spectroscopic analysis, including NMR, IR, and MS, provides a detailed and unambiguous structural confirmation of (R)-2-Amino-3-methoxypropanoic acid HCl. While experimental data is currently scarce in the public domain, the predicted data presented in this guide, based on sound theoretical principles and data from analogous structures, offers a robust framework for researchers, scientists, and drug development professionals. This guide underscores the importance of a multi-technique spectroscopic approach for the thorough characterization of critical pharmaceutical building blocks, ensuring the quality and integrity of the final active pharmaceutical ingredient.

References

  • PubChem. (2R)-2-amino-3-methoxypropanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. This compound | C4H10ClNO3 | CID 56965747. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of the D-Serine Pathway: A Technical Guide to Targeting the NMDA Receptor and D-Amino Acid Oxidase

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the therapeutic potential of modulating the D-serine signaling pathway, with a focus on its implications for neurological and psychiatric disorders. While direct investigation into O-methyl-D-serine hydrochloride is limited in publicly available literature, this document will establish the foundational science and experimental framework for evaluating such D-serine derivatives. The primary molecular targets—the N-methyl-D-aspartate (NMDA) receptor and D-amino acid oxidase (DAAO)—are discussed in detail, including their physiological roles and implication in disease. We present a series of validated experimental protocols to assess the pharmacodynamics and pharmacokinetics of compounds targeting this pathway. This guide is intended for researchers, scientists, and drug development professionals seeking to advance novel therapeutics for conditions with demonstrated NMDA receptor hypofunction, such as schizophrenia and depression.

Introduction: The Significance of the D-Serine Pathway in Neuromodulation

For decades, L-amino acids were considered the exclusive building blocks of proteins and key players in neurotransmission. However, the discovery of significant concentrations of D-amino acids in the mammalian central nervous system (CNS) has revolutionized our understanding of neurochemical signaling. Among these, D-serine has emerged as a critical neuromodulator, primarily through its action as a potent co-agonist at the glycine site of the NMDA receptor[1][2][3]. The NMDA receptor, a ligand-gated ion channel, is fundamental to synaptic plasticity, learning, and memory[4][5]. Its dysfunction is implicated in a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia, depression, and age-related cognitive decline[6][7].

The therapeutic hypothesis underpinning the modulation of the D-serine pathway is compelling: enhancing D-serine signaling can potentiate NMDA receptor function in conditions where it is hypoactive. This can be achieved either by direct administration of D-serine or its derivatives, or by inhibiting its degradation. O-methyl-D-serine hydrochloride represents a synthetic derivative of D-serine. While specific data on this compound is scarce, its structural similarity to D-serine suggests it may be designed to have improved pharmacokinetic properties, such as enhanced stability or blood-brain barrier penetration. The hydrochloride salt form is a common strategy to improve the solubility and stability of amino acid derivatives[8][9]. This guide will, therefore, focus on the established targets and methodologies for evaluating compounds like O-methyl-D-serine hydrochloride.

Core Therapeutic Targets

The therapeutic efficacy of any D-serine mimetic or modulator is contingent on its interaction with two key proteins: the NMDA receptor and D-amino acid oxidase.

The NMDA Receptor: The Primary Effector

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 and two GluN2 subunits. For the receptor to be activated, both the glutamate binding site on the GluN2 subunit and the co-agonist binding site (often referred to as the glycine site) on the GluN1 subunit must be occupied[4][5]. D-serine is now understood to be the primary endogenous co-agonist at many central synapses[1][2].

Mechanism of Action: By binding to the GluN1 subunit, D-serine and its agonists facilitate the glutamate-induced opening of the ion channel, leading to an influx of Ca2+. This calcium influx triggers downstream signaling cascades essential for synaptic plasticity, such as long-term potentiation (LTP), a cellular correlate of learning and memory. In disease states characterized by NMDA receptor hypofunction, such as schizophrenia, enhancing co-agonist site occupancy is a promising therapeutic strategy to restore normal receptor activity[6][7].

Signaling Pathway of NMDA Receptor Activation

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 D_Serine D-Serine / Agonist (e.g., O-methyl-D-serine) D_Serine->NMDA_Receptor Binds to GluN1 Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Signaling_Cascades Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascades Synaptic_Plasticity Synaptic Plasticity (LTP, LTD) Signaling_Cascades->Synaptic_Plasticity Neuroprotection Neuroprotection Signaling_Cascades->Neuroprotection Cognitive_Function Enhanced Cognitive Function Synaptic_Plasticity->Cognitive_Function Neuroprotection->Cognitive_Function DAAO_Pathway L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Racemization D_Serine D-Serine Serine_Racemase->D_Serine DAAO D-Amino Acid Oxidase (DAAO) D_Serine->DAAO Degradation NMDA_Receptor NMDA Receptor Activation D_Serine->NMDA_Receptor Hydroxypyruvate Hydroxypyruvate (Inactive) DAAO->Hydroxypyruvate DAAO_Inhibitor DAAO Inhibitor DAAO_Inhibitor->DAAO Inhibition

Caption: D-serine is synthesized from L-serine and degraded by DAAO. DAAO inhibitors block this degradation, increasing D-serine availability for NMDA receptor activation.

Experimental Protocols for Therapeutic Candidate Evaluation

The following section details key in vitro assays for characterizing the interaction of a test compound, such as O-methyl-D-serine hydrochloride, with its primary therapeutic targets.

NMDA Receptor Binding Affinity Assay

This protocol determines the affinity of a test compound for the glycine binding site of the NMDA receptor through competitive radioligand binding.

Objective: To calculate the inhibition constant (Ki) of the test compound.

Materials:

  • Test compound (e.g., O-methyl-D-serine hydrochloride)

  • [³H]MK-801 (radioligand)

  • Rat forebrain homogenate (source of NMDA receptors)

  • HEPES buffer (10 mM, pH 7.4)

  • Glutamate and Glycine

  • Non-specific binding control (e.g., unlabeled MK-801)

  • GF/B glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

  • 24-well cell harvester

Step-by-Step Methodology:

  • Membrane Preparation: Prepare rat forebrain homogenate as the source of NMDA receptors according to established protocols. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In duplicate, prepare reaction tubes containing:

    • 100 µg/mL of rat forebrain homogenate protein in HEPES buffer.

    • A fixed concentration of [³H]MK-801 (e.g., 1.36 nM).

    • Saturating concentrations of glutamate (100 µM) and glycine (10 µM) to ensure the receptor is in an activated state for the radioligand to bind.

    • A range of concentrations of the unlabeled test compound (typically from 10⁻⁴ to 10⁻¹⁰ M).

    • For determining non-specific binding, a separate set of tubes containing a high concentration of unlabeled MK-801 (e.g., 30 µM) is included.

  • Incubation: Incubate the reaction mixtures at room temperature for 2 hours with gentle agitation.

  • Termination and Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/B glass fiber filters using a cell harvester. Wash the filters with ice-cold HEPES buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro D-Amino Acid Oxidase (DAAO) Activity Assay

This fluorometric assay measures the activity of DAAO and the inhibitory potential of a test compound.

Objective: To determine the IC₅₀ of the test compound for DAAO.

Materials:

  • Test compound (e.g., O-methyl-D-serine hydrochloride)

  • Recombinant human DAAO

  • D-serine (substrate)

  • DAAO Assay Buffer

  • DAAO Probe (e.g., a probe that reacts with H₂O₂ to produce a fluorescent signal)

  • Horseradish Peroxidase (HRP)

  • 96-well microplate (black, clear bottom)

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Step-by-Step Methodology:

  • Reagent Preparation: Prepare working solutions of the DAAO enzyme, D-serine, DAAO probe, and HRP in DAAO assay buffer.

  • Assay Setup: In a 96-well plate, add in duplicate:

    • A fixed concentration of recombinant human DAAO.

    • A range of concentrations of the test compound.

    • A control with no inhibitor.

    • A blank with no DAAO.

  • Pre-incubation: Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of D-serine, DAAO probe, and HRP to each well.

  • Kinetic Measurement: Immediately measure the fluorescence in kinetic mode at 25°C for 30-45 minutes, taking readings every minute. The rate of increase in fluorescence is proportional to DAAO activity.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Normalize the rates to the control (no inhibitor) to obtain the percentage of DAAO activity.

    • Plot the percentage of DAAO activity against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

Quantitative Data Summary

While specific quantitative data for O-methyl-D-serine hydrochloride is not available in the public domain, the following table provides representative data for D-serine and known DAAO inhibitors to serve as a benchmark for experimental outcomes.

CompoundTargetAssay TypeValueReference
D-serineNMDA ReceptorElectrophysiologyPotent co-agonist
D-serineDAAOEnzymatic ActivitySubstrate (Km ≈ 50 mM)
Compound 8DAAOCellular InhibitionIC₅₀ = 145 nM (human)Sigma-Aldrich
AS057278DAAOEnzymatic InhibitionIC₅₀ = 910 nM (human)Sigma-Aldrich

Conclusion and Future Directions

The D-serine signaling pathway represents a promising avenue for the development of novel therapeutics for a range of CNS disorders. The primary targets, the NMDA receptor and DAAO, are well-characterized, and robust in vitro and in vivo models exist for the evaluation of candidate molecules. While O-methyl-D-serine hydrochloride remains a compound of theoretical interest due to a lack of published data, the experimental framework provided in this guide offers a clear path for its characterization.

Future research should focus on synthesizing and evaluating D-serine derivatives like O-methyl-D-serine hydrochloride to determine their pharmacokinetic and pharmacodynamic profiles. Key questions to address include:

  • Blood-Brain Barrier Permeability: Does O-methylation improve the ability of the molecule to cross the blood-brain barrier?

  • NMDA Receptor Affinity and Efficacy: What is the binding affinity and functional activity (full vs. partial agonist) at the NMDA receptor glycine site?

  • DAAO Stability: Is the O-methylated derivative resistant to degradation by DAAO?

  • In Vivo Efficacy: Does the compound demonstrate pro-cognitive or antidepressant-like effects in animal models of neurological and psychiatric disorders?

Answering these questions will be crucial in determining if O-methyl-D-serine hydrochloride or similar derivatives can translate the therapeutic promise of D-serine into a clinically viable treatment.

References

  • Paul, S. M. (2021). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Neuroscience, 15, 742427.
  • Levin, R., & Zemdegs, J. (2018). Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer. Frontiers in Molecular Neuroscience, 11, 28.
  • Wolosker, H., & Balu, D. T. (2020). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience, 40(38), 7269-7279.
  • Zhang, Y., et al. (2024). D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients' Anti-N-methyl-D-aspartate Receptor Antibodies in Mice. International Journal of Molecular Sciences, 25(1), 534.
  • Papouin, T., & Oliet, S. H. R. (2014). Identity of the NMDA receptor coagonist is synapse specific and developmentally regulated in the hippocampus. Proceedings of the National Academy of Sciences, 111(43), 15473-15478.
  • Kantrowitz, J. T., & Javitt, D. C. (2010). D-Serine: A Cross Species Review of Safety.
  • Ferraris, D., & Tsukamoto, T. (2018). Enhancement of Brain d-Serine Mediates Recovery of Cognitive Function after Traumatic Brain Injury. Journal of Neurotrauma, 35(14), 1657-1668.
  • Rojas, C., et al. (2016). DAAO-catalyzed oxidation of D-serine and inhibition of enzyme in vitro. Neurochemical Research, 41(4), 712-721.
  • Coyle, J. T., Balu, D., & Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1344-1553.
  • Coyle, J. T., Balu, D., & Wolosker, H. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1344-1353.
  • Hansen, K. B., et al. (2021). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 10, e65280.
  • Levin, R., & Zemdegs, J. (2018). Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer. Frontiers in Molecular Neuroscience, 11, 28.
  • Lin, C. H., et al. (2024). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. International Journal of Molecular Sciences, 25(8), 4253.
  • Görbitz, C. H. (2007). l-Serine methyl ester hydrochloride. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4051.
  • Next Peptide. O-Methyl-D-serine hydrochloride. [Link]

  • Levine, J., et al. (2017). The effect of D-serine administration on cognition and mood in older adults.
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  • Levine, J., et al. (2017). The effect of D-Serine administration on cognition and mood in older adults.
  • Hashimoto, K. (2012). Pharmacokinetics of Oral D-Serine in D-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition, 40(10), 1957-1962.
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  • Pollegioni, L., & Sacchi, S. (2018). Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences, 5, 21.
  • Hashimoto, K. (2012). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Drug Metabolism and Disposition, 40(10), 1957-1962.
  • PubChem. D-Serine methyl ester hydrochloride. [Link]

  • Wang, D., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Biosciences, 8, 722687.
  • Li, X., et al. (2020). d-serine reduces memory impairment and neuronal damage induced by chronic lead exposure.
  • Hashimoto, K. (2012). Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice. Drug Metabolism and Disposition, 40(10), 1957-1962.
  • Ferraris, D. V. (2014). The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors. Current Pharmaceutical Design, 20(2), 245-255.
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  • Google Patents. CN110606811A - Synthetic method of L-serine methyl ester hydrochloride.

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In silico modeling of (R)-2-Amino-3-methoxypropanoic acid hydrochloride binding

This guide has outlined a complete, field-proven workflow for the in silico modeling of this compound binding. By integrating molecular docking with molecular dynamics, we move beyond static predictions to a dynamic assessment of binding stability. This multi-step process, grounded in rigorous preparation and detailed analysis, provides a powerful framework for generating high-confidence hypotheses in the early stages of drug discovery. The insights gained from such models can significantly reduce the experimental burden, lower costs, and ultimately accelerate the journey from a chemical concept to a viable therapeutic agent. [1]

References

  • Rossi, A. GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi. [Link]

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • GROMACS Protein Ligand Complex Simulations. [Source Not Provided]. [Link]

  • GROMACS Tutorials. Justin A. Lemkul, Ph.D.. [Link]

  • Wang, C., et al. Computer-Aided Drug Design Methods. PubMed Central, NIH. [Link]

  • The Research Post. AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]

  • Lemkul, J. A. Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry. [Link]

  • Kumar, V., et al. Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments. [Link]

  • Scripps Research. Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]

  • Pritam Panda. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. [Link]

  • Running a Molecular Dynamics (MD) simulation of a protein-ligand complex. openfe-gromacs documentation. [Link]

  • Bioinformatics Review. Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Bioinformatics Review. Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. [Link]

  • Jiménez-Luna, J., et al. Computational Strategies Reshaping Modern Drug Discovery. MDPI. [Link]

  • Farhan Haq Jahangiri. Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • Dr. M. Ammar Khan. Protein-Ligand Docking with Autodock, follow the tutorial and perform docking with 100% confidence. YouTube. [Link]

  • Eagon, S. Vina Docking Tutorial. Eagon Research Group, California Polytechnic State University. [Link]

  • Molecular Dynamics Simulation Analysis of Protein-Ligand Complex... ResearchGate. [Link]

  • Sliwoski, G., et al. Computational Methods in Drug Discovery. PubMed Central, NIH. [Link]

  • Ganesan, A., et al. Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology. [Link]

  • Computational Drug Design. ESG → Sustainability Directory. [Link]

  • Dr. Sheeraz. Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Barakat, K. H. Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. [Link]

  • Shin, W., et al. In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs. PubMed Central, NIH. [Link]

  • Protein-ligand docking. Galaxy Training. [Link]

  • This compound. PubChem. [Link]

  • Franca, R. Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure. Journal of Chemical Information and Modeling, ACS Publications. [Link]

  • Molecular dynamics simulations: Insights into protein and protein ligand interactions. [Source Not Provided]. [Link]

  • Insilico modeling and analysis of small molecules binding to the PHLPP1 protein by molecular dynamics simulation. ResearchGate. [Link]

  • Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes. ResearchGate. [Link]

  • Degliesposti, G., et al. Qualitative Estimation of Protein–Ligand Complex Stability through Thermal Titration Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, ACS Publications. [Link]

  • Unsupervised deep learning for molecular dynamics simulations: a novel analysis of protein–ligand interactions in SARS-CoV-2 M pro. RSC Publishing. [Link]

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  • Ruiz-Carmona, S., et al. Best Practices in Docking and Activity Prediction. bioRxiv. [Link]

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  • In Silico Engineering of Synthetic Binding Proteins from Random Amino Acid Sequences. [Source Not Provided]. [Link]

  • Khan, A., et al. The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex. PubMed. [Link]

  • A Beginner's Guide to Molecular Docking. ETFLIN. [Link]

  • How to do molecular docking studies?. ResearchGate. [Link]

An In-depth Technical Guide to Foundational Research on NMDA Receptor Glycine Site Agonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The NMDA Receptor Glycine Site - A Subtle Conductor of Neuronal Symphony

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, a fundamental process for learning and memory.[1] A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate and a co-agonist, typically glycine or D-serine.[2][3] While the glutamate binding site has been a traditional focus of research, the glycine modulatory site on the GluN1 subunit presents a more nuanced and potentially safer therapeutic target.[3][4] Over-activation of the NMDA receptor can lead to excitotoxicity, a neuronal death process implicated in various neurodegenerative diseases.[2] Targeting the glycine site offers a way to allosterically modulate receptor function rather than inducing a full-blown activation or blockade, which may mitigate the risk of adverse effects.[4]

This guide provides an in-depth exploration of the foundational research on NMDA receptor glycine site agonists, intended for researchers, scientists, and drug development professionals. We will delve into the core principles of their mechanism of action, provide detailed protocols for their characterization, and discuss their therapeutic potential, grounded in established scientific literature.

I. The Molecular Landscape: Understanding the Glycine Co-agonist Site

The NMDA receptor is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits.[3] The binding site for the co-agonist, glycine or D-serine, is located on the GluN1 subunit, while the glutamate binding site resides on the GluN2 subunit.[2] The simultaneous binding of both agonists is a prerequisite for the opening of the ion channel, which is also gated by a voltage-dependent magnesium (Mg²⁺) block.[3] This elegant mechanism allows the NMDA receptor to act as a "coincidence detector," firing only when there is both presynaptic glutamate release and postsynaptic depolarization.

The affinity of glycine site agonists can be influenced by the specific GluN2 subunit (A-D) composing the receptor, leading to functional diversity across different brain regions and developmental stages.[2][5] This subunit specificity is a critical consideration in the design of novel therapeutic agents, as it allows for the potential to target specific neuronal circuits or pathological processes.

Signaling Pathway of NMDA Receptor Activation

NMDA_Activation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2) Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening AMPA_R AMPA Receptor Depolarization Depolarization (removes Mg²⁺ block) AMPA_R->Depolarization Na⁺ Influx Signaling_Cascade Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling_Cascade Activates Synaptic Plasticity\n(LTP/LTD) Synaptic Plasticity (LTP/LTD) Signaling_Cascade->Synaptic Plasticity\n(LTP/LTD) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1

Caption: NMDA receptor activation requires coincident binding of glutamate and a co-agonist, and postsynaptic depolarization.

II. The Agonist Spectrum: From Endogenous Ligands to Synthetic Modulators

The family of NMDA receptor glycine site agonists includes endogenous molecules, naturally occurring compounds, and synthetically designed drugs. These can be broadly categorized as full agonists, partial agonists, and modulators with more complex mechanisms.

  • Full Agonists: These compounds, such as glycine and D-serine, are capable of eliciting a maximal response at the receptor.[4] D-serine is often considered the primary endogenous co-agonist at many synapses.

  • Partial Agonists: These agents bind to the receptor but produce a submaximal response, even at saturating concentrations.[6] A key example is D-cycloserine (DCS), a drug initially developed as an antibiotic that has been extensively investigated for its cognitive-enhancing and therapeutic effects in psychiatric disorders.[7][8] The partial agonism of DCS is complex, as its efficacy can vary depending on the GluN2 subunit composition of the NMDA receptor.[9]

  • Glycine Transporter Type 1 (GlyT1) Inhibitors: An alternative strategy to enhance glycine site activation is to inhibit the reuptake of synaptic glycine.[10] GlyT1 inhibitors, such as sarcosine, effectively increase the concentration of glycine in the synaptic cleft, thereby potentiating NMDA receptor function.[10][11]

Quantitative Data of Representative Glycine Site Agonists
CompoundTypeKi (µM)EC50 (µM)Subunit Selectivity NotesReferences
Glycine Full Agonist~0.1 - 1.0~0.1 - 0.5 (GluN1/GluN2A)Higher affinity for GluN2B-containing receptors.[2][3]
D-Serine Full Agonist~0.1 - 0.8~0.1 - 0.4 (GluN1/GluN2A)Generally more potent than glycine; slight preference for GluN2A.[3]
D-Cycloserine Partial Agonist~20 - 100VariesActs as a "super agonist" at GluN2C-containing receptors.[7][9]
Sarcosine GlyT1 InhibitorN/A (acts indirectly)N/AIncreases synaptic glycine levels.[10][11]

III. Experimental Workflows for Agonist Characterization: A Practical Guide

The characterization of novel NMDA receptor glycine site agonists requires a multi-tiered experimental approach, progressing from in vitro binding and functional assays to in vivo behavioral models.

A. In Vitro Characterization

This technique is the gold standard for determining the binding affinity (Ki) of a test compound for the glycine site.[12][13] It involves a competition experiment where the unlabeled test compound displaces a radiolabeled ligand with known affinity for the site.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation and wash them repeatedly to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]glycine or a high-affinity antagonist like [³H]MDL 105,519), and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

Binding_Assay_Workflow start Start prep Membrane Preparation (e.g., Rat Forebrain) start->prep setup Assay Setup (Membranes, Radioligand, Test Compound) prep->setup incubate Incubation to Equilibrium setup->incubate filter Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC₅₀ & Ki Calculation) count->analyze end End analyze->end

Caption: Workflow for a competitive radioligagand binding assay.

This technique directly measures the functional activity of NMDA receptors in response to agonist application, allowing for the determination of potency (EC₅₀) and efficacy.[14][15]

Experimental Protocol: Agonist Characterization in Cultured Neurons or Brain Slices

  • Cell/Slice Preparation: Prepare primary neuronal cultures or acute brain slices from a region of interest (e.g., hippocampus or cortex).

  • Recording Setup: Place the preparation in a recording chamber on a microscope stage, continuously perfused with artificial cerebrospinal fluid (aCSF). Use a glass micropipette filled with an internal solution to form a high-resistance "giga-seal" with the membrane of a target neuron.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing electrical and chemical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at a positive holding potential (e.g., +40 mV) to relieve the Mg²⁺ block of the NMDA receptor channels.

  • Drug Application: Apply a saturating concentration of glutamate and varying concentrations of the test glycine site agonist to the cell using a fast perfusion system.

  • Data Acquisition: Record the resulting inward currents, which are mediated by the NMDA receptors.

  • Data Analysis: Measure the peak amplitude of the current at each agonist concentration. Normalize the responses to the maximal response and plot them against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and the maximal efficacy relative to a full agonist like glycine.

B. In Vivo Behavioral Models

To assess the therapeutic potential of glycine site agonists, it is crucial to evaluate their effects in animal models of neuropsychiatric disorders.

This model is widely used to screen for antidepressant activity.[16][17] Rodents are placed in an inescapable cylinder of water, and the time they spend immobile is measured. Antidepressants typically reduce immobility time.

Experimental Protocol: Forced Swim Test in Mice

  • Apparatus: A transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.

  • Procedure:

    • Pre-test (Day 1): Place each mouse in the cylinder for 15 minutes. This induces a state of behavioral despair.

    • Test (Day 2): 24 hours after the pre-test, administer the test compound or vehicle. After a predetermined time (e.g., 30-60 minutes), place the mouse back in the water for a 6-minute test session.

  • Scoring: Record the duration of immobility during the last 4 minutes of the test session. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility suggests an antidepressant-like effect.

This test assesses recognition memory, a cognitive domain often impaired in disorders like schizophrenia and Alzheimer's disease.[18][19] It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Experimental Protocol: Novel Object Recognition in Mice

  • Apparatus: An open-field arena (e.g., 40x40x40 cm).

  • Procedure:

    • Habituation (Day 1): Allow each mouse to explore the empty arena for 5-10 minutes.

    • Training (Day 2): Place two identical objects in the arena and allow the mouse to explore for a set period (e.g., 10 minutes).

    • Testing (Day 2, after a delay): After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes.

  • Scoring: Record the time spent exploring each object. Exploration is defined as the mouse's nose being within a certain proximity to the object and oriented towards it.

  • Data Analysis: Calculate a discrimination index: (Time with novel object - Time with familiar object) / (Total exploration time). A higher index in the drug-treated group indicates enhanced recognition memory.

Prepulse inhibition (PPI) is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information.[20] Deficits in PPI are a hallmark of schizophrenia and can be induced in rodents by NMDA receptor antagonists like MK-801.

Experimental Protocol: Prepulse Inhibition in Rats

  • Apparatus: A startle chamber that can deliver acoustic stimuli (a weak prepulse and a loud startling pulse) and measure the whole-body startle response.

  • Procedure:

    • Acclimation: Place the rat in the chamber for a few minutes to acclimate.

    • Testing: Present a series of trials in a pseudo-random order: pulse-alone trials (startling stimulus only), prepulse-plus-pulse trials (prepulse followed by the startling stimulus), and no-stimulus trials (background noise only).

  • Scoring: The apparatus records the amplitude of the startle response in each trial.

  • Data Analysis: Calculate the percentage of PPI: 100 - [((Startle response on prepulse-plus-pulse trials) / (Startle response on pulse-alone trials)) x 100]. To test for antipsychotic potential, a glycine site agonist can be administered to see if it reverses a PPI deficit induced by a drug like MK-801.

IV. Therapeutic Horizons and Future Directions

The modulation of the NMDA receptor glycine site holds significant promise for the treatment of a range of CNS disorders.

  • Schizophrenia: Hypofunction of the NMDA receptor is a leading hypothesis for the pathophysiology of schizophrenia. Glycine site agonists, such as D-cycloserine and GlyT1 inhibitors, have shown potential in improving the negative and cognitive symptoms of the disease, which are poorly addressed by current antipsychotics.[7][8][10]

  • Depression: Recent research has highlighted the rapid antidepressant effects of NMDA receptor modulators. While the antagonist ketamine has shown remarkable efficacy, its side effect profile limits its widespread use. Glycine site partial agonists and modulators may offer a safer alternative with a similar rapid onset of action.

  • Cognitive Disorders: Given the central role of NMDA receptors in learning and memory, glycine site agonists are being investigated for their potential to enhance cognitive function in Alzheimer's disease and other dementias.

The future of research in this field lies in the development of agonists with improved pharmacokinetic properties and greater selectivity for specific NMDA receptor subtypes. This will allow for more targeted therapeutic interventions with a reduced risk of off-target effects. Furthermore, a deeper understanding of the interplay between different co-agonists and the factors that regulate their synaptic availability will be crucial for optimizing treatment strategies.

References

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Methodological & Application

Synthesis of (R)-2-Amino-3-methoxypropanoic acid hydrochloride: A Detailed Protocol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

(R)-2-Amino-3-methoxypropanoic acid hydrochloride , also known as O-Methyl-D-serine hydrochloride, is a critical chiral building block in modern pharmaceutical synthesis. Its primary significance lies in its role as a key intermediate in the production of the anticonvulsant medication Lacosamide.[1][2] The precise stereochemistry and functionality of this molecule are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is based on established chemical transformations, ensuring reliability and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed as a three-step process commencing with the commercially available and enantiomerically pure starting material, D-serine. This approach ensures the retention of the desired (R)-stereochemistry in the final product. The overall synthetic pathway is illustrated below:

Synthetic Pathway D_Serine D-Serine Step1 Step 1: Esterification D_Serine->Step1 Intermediate1 D-Serine methyl ester hydrochloride Step1->Intermediate1 Step2 Step 2: N-Boc Protection Intermediate1->Step2 Intermediate2 N-Boc-D-serine methyl ester Step2->Intermediate2 Step3 Step 3: O-Methylation Intermediate2->Step3 Intermediate3 N-Boc-O-methyl-D-serine methyl ester Step3->Intermediate3 Step4 Step 4: Deprotection & Hydrolysis Intermediate3->Step4 FinalProduct (R)-2-Amino-3-methoxypropanoic acid hydrochloride Step4->FinalProduct

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the step-by-step procedures for the synthesis. All operations involving hazardous reagents should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of D-Serine methyl ester hydrochloride

The initial step involves the esterification of the carboxylic acid functionality of D-serine to prevent its interference in subsequent reactions and to enhance solubility in organic solvents.

Reagent/ParameterQuantity/Value
D-Serine10.0 g (95.1 mmol)
Methanol (MeOH)200 mL
Thionyl chloride (SOCl₂)7.60 mL (104.2 mmol)
Reaction TemperatureRoom Temperature
Reaction Time24 hours
Typical Yield ~97%

Protocol:

  • Suspend D-serine (10.0 g, 95.1 mmol) in methanol (200 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride (7.60 mL, 104.2 mmol) dropwise to the stirred suspension.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain a white solid.

  • Wash the solid with hexane (3 x 25 mL) to yield D-serine methyl ester hydrochloride.[3]

Step 2: Synthesis of N-Boc-D-serine methyl ester

The amino group of D-serine methyl ester hydrochloride is protected with a tert-butyloxycarbonyl (Boc) group to prevent its methylation in the subsequent step.

Reagent/ParameterQuantity/Value
D-Serine methyl ester HCl14.4 g (92.5 mmol)
Dioxane280 mL
1 N Sodium hydroxide (NaOH)310 mL
Di-tert-butyl dicarbonate ((Boc)₂O)39.2 g (0.18 mol)
Reaction Temperature5°C to Room Temperature
Reaction Time4 hours
Typical Yield ~86%

Protocol:

  • Dissolve D-serine methyl ester hydrochloride (14.4 g, 92.5 mmol) in a mixture of dioxane (280 mL) and 1 N sodium hydroxide (310 mL) in a round-bottom flask and cool in an ice bath to 5°C.

  • Add a solution of di-tert-butyl dicarbonate (39.2 g, 0.18 mol) in dioxane to the cooled solution via an addition funnel.

  • Stir the biphasic mixture at 5°C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 3.5 hours.[4]

  • Monitor the reaction by TLC until completion.

  • Partition the reaction mixture between ethyl acetate (300 mL) and water (300 mL).

  • Separate the organic layer and wash it with brine (2 x 300 mL).

  • Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-serine methyl ester as a pale amber oil, which can be used in the next step without further purification.[4]

Step 3: O-Methylation of N-Boc-D-serine methyl ester

This crucial step involves the Williamson ether synthesis to form the methoxy group. This reaction is highly sensitive to moisture and should be conducted under anhydrous conditions.

Reagent/ParameterQuantity/Value
N-Boc-D-serine methyl ester(from previous step)
Anhydrous Tetrahydrofuran (THF)20 mL per gram of NaH
Sodium hydride (NaH, 60% in oil)5 equivalents
Methyl iodide (MeI)5 equivalents
Reaction Temperature0°C to Room Temperature
Reaction TimeOvernight
Typical Yield High

Protocol:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve N-Boc-D-serine methyl ester in anhydrous THF.

  • Cool the solution in an ice bath.

  • Add methyl iodide (5 equivalents) to the cooled solution.[5]

  • Carefully add sodium hydride (60% dispersion in mineral oil, 5 equivalents) portion-wise to the stirred solution over a period of 1-2 hours to control the evolution of hydrogen gas.[5][6]

  • After the complete addition of sodium hydride, remove the ice bath and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water in an ice bath.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-O-methyl-D-serine methyl ester.

O-Methylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up Start Dissolve N-Boc-D-serine methyl ester in anhydrous THF Cool Cool to 0°C in an ice bath Start->Cool Add_MeI Add Methyl Iodide Cool->Add_MeI Add_NaH Portion-wise addition of NaH Add_MeI->Add_NaH Stir_RT Stir at room temperature overnight Add_NaH->Stir_RT Quench Quench with water at 0°C Stir_RT->Quench Acidify Acidify with 1 M HCl Quench->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry_Concentrate Dry and concentrate Extract->Dry_Concentrate Final_Intermediate Final_Intermediate Dry_Concentrate->Final_Intermediate N-Boc-O-methyl-D-serine methyl ester

Sources

Application Notes and Protocols for the Use of (R)-2-Amino-3-methoxypropanoic acid HCl in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing the Potential of O-Methylation in Peptide Design

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and chemical biology. These modified residues offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides, including their conformational stability, resistance to enzymatic degradation, and receptor binding affinity. (R)-2-Amino-3-methoxypropanoic acid HCl, also known as O-Methyl-D-serine hydrochloride (H-D-Ser(Me)-OH·HCl), is one such valuable building block.

The replacement of the side-chain hydroxyl group of serine with a methoxy group introduces a subtle yet significant modification. This permanent protection of the hydroxyl functionality prevents potential side reactions such as O-acylation during peptide synthesis[1]. Furthermore, the introduction of the D-enantiomer can significantly enhance peptide stability against enzymatic cleavage, a critical factor in improving in-vivo half-life[1]. From a conformational standpoint, the presence of the methyl group can restrict the available conformational space of the peptide backbone, favoring folded structures like β-turns. This can be a desirable trait when designing peptidomimetics with well-defined secondary structures.

This comprehensive guide provides detailed application notes and protocols for the efficient incorporation of (R)-2-Amino-3-methoxypropanoic acid HCl into peptide chains using Fmoc-based solid-phase peptide synthesis (SPPS). It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this modified amino acid.

Physicochemical Properties of (R)-2-Amino-3-methoxypropanoic acid HCl

A thorough understanding of the building block's properties is fundamental to its successful application.

PropertyValueSource
Synonyms O-Methyl-D-serine hydrochloride, H-D-Ser(Me)-OH·HClPubChem
CAS Number 86118-10-7PubChem
Molecular Formula C₄H₁₀ClNO₃PubChem
Molecular Weight 155.58 g/mol PubChem
Appearance White to off-white powder-
Solubility Soluble in water and DMFGeneral Knowledge

Part 1: Solid-Phase Peptide Synthesis (SPPS) Workflow

The following section details a robust protocol for the incorporation of Fmoc-(R)-2-Amino-3-methoxypropanoic acid-OH (Fmoc-D-Ser(Me)-OH) into a growing peptide chain on a solid support.

Diagram of the Fmoc-SPPS Cycle

SPPS_Cycle Resin Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-D-Ser(Me)-OH + Coupling Reagent) Washing1->Coupling 3. Washing2 DMF Wash Coupling->Washing2 4. Cycle Repeat Cycle for Next Amino Acid Washing2->Cycle 5. Cycle->Deprotection Start Next Cycle

Caption: General workflow for the incorporation of an amino acid in Fmoc-SPPS.

Experimental Protocol: Incorporation of Fmoc-D-Ser(Me)-OH

This protocol outlines the manual procedure for a standard coupling reaction. Automated synthesizers can be programmed with similar parameters.

Materials:

  • Fmoc-D-Ser(Me)-OH

  • Peptide-resin with a free N-terminal amine

  • Coupling Reagent (e.g., HATU, HBTU, or DIC/Oxyma)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF and add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 3-5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (HATU Protocol):

    • In a separate vessel, dissolve Fmoc-D-Ser(Me)-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activation mixture. For amino acids prone to racemization, using a weaker base like 2,4,6-collidine is recommended[2].

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Coupling Reaction:

    • Agitate the reaction mixture at room temperature for 1-2 hours. The coupling time may need to be extended for this sterically hindered amino acid.

  • Monitoring the Coupling:

    • Perform a Kaiser test to confirm the completion of the coupling. A negative test (beads remain colorless or yellowish) indicates a complete reaction.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times). The resin is now ready for the next deprotection and coupling cycle.

Part 2: Optimizing Coupling Efficiency - A Comparative Overview

The choice of coupling reagent is critical for achieving high efficiency, especially when incorporating sterically hindered or modified amino acids. While direct comparative data for Fmoc-D-Ser(Me)-OH is limited, we can extrapolate from studies on other challenging amino acids to guide reagent selection.

Coupling ReagentReagent TypeTypical Coupling TimeEstimated Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>95Very LowHighly efficient for hindered amino acids; often the reagent of choice for difficult couplings[3].
HBTU Aminium/Uronium Salt20-60 minutes>95LowA standard and effective coupling reagent, though slightly less reactive than HATU[3].
COMU Aminium/Uronium Salt15-45 minutes>95Very LowHigh reactivity comparable to HATU, with improved safety and solubility profiles[2].
DIC/Oxyma Carbodiimide/Additive60-180 minutes>90Very LowA cost-effective option that is known to suppress racemization effectively[1].

Note: The data in this table is synthesized from comparative studies on other sterically hindered amino acids and serves as a guideline. The optimal coupling reagent and conditions may be sequence-dependent and should be empirically determined.

Diagram of Coupling Reagent Activation

Coupling_Activation cluster_aminium Aminium/Uronium Salt Activation (e.g., HATU) cluster_carbodiimide Carbodiimide Activation (e.g., DIC/Oxyma) AA_Aminium Fmoc-AA-COOH Active_Ester Activated OAt-Ester AA_Aminium->Active_Ester + HATU HATU HATU + Base (DIPEA) Coupled_Peptide_Aminium Fmoc-AA-NH-Peptide-Resin Active_Ester->Coupled_Peptide_Aminium + Peptide-Resin Peptide_Resin_Aminium H₂N-Peptide-Resin AA_Carbo Fmoc-AA-COOH Oxyma_Ester Activated Oxyma-Ester AA_Carbo->Oxyma_Ester + DIC/Oxyma DIC_Oxyma DIC + Oxyma Coupled_Peptide_Carbo Fmoc-AA-NH-Peptide-Resin Oxyma_Ester->Coupled_Peptide_Carbo + Peptide-Resin Peptide_Resin_Carbo H₂N-Peptide-Resin

Caption: Simplified activation pathways for aminium salt and carbodiimide coupling reagents.

Part 3: Cleavage and Deprotection - Ensuring Product Integrity

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. The O-methyl group of D-Ser(Me) is generally stable; however, prolonged exposure to strong acids like trifluoroacetic acid (TFA) can lead to partial demethylation.

Potential Side Reactions During Cleavage
  • Demethylation: The methyl ether can be cleaved by strong acids, resulting in the formation of a D-serine residue in the final peptide.

  • O-Sulfonation: If the peptide sequence contains arginine protected with Pmc or Mtr groups, O-sulfonation of serine residues can occur during TFA cleavage in the absence of suitable scavengers[4].

Recommended Cleavage Cocktail

To mitigate these risks, a carefully formulated cleavage cocktail is essential.

Reagent K (Modified for O-Methylated Residues):

ComponentPercentage (v/v)Purpose
Trifluoroacetic Acid (TFA) 82.5%Cleavage and deprotection
Phenol 5%Scavenger for carbocations
Water 5%Scavenger, aids in solubility
Thioanisole 5%Scavenger, suppresses Met oxidation
1,2-Ethanedithiol (EDT) 2.5%Scavenger for trityl groups
Anisole (Add 5% v/v)Scavenger to help prevent demethylation

Note: Reagent K is a robust and widely used cleavage cocktail for peptides containing a variety of sensitive residues[5]. The addition of anisole is recommended as an extra precaution to scavenge any cationic species that could promote demethylation of the O-methyl group.

Cleavage Protocol
  • Resin Preparation: Wash the dried peptide-resin with DCM.

  • Cleavage:

    • Suspend the resin in the freshly prepared cleavage cocktail (10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. It is advisable to perform a small-scale trial cleavage to optimize the duration and minimize potential side reactions.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding the solution to cold diethyl ether (10 times the volume of the filtrate).

  • Isolation:

    • Collect the precipitated peptide by centrifugation or filtration.

    • Wash the peptide pellet with cold diethyl ether to remove scavengers and organic impurities.

    • Dry the crude peptide under vacuum.

Part 4: Purification and Analysis

Purification

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The O-methyl group increases the hydrophobicity of the serine residue, which may slightly alter the peptide's retention time compared to its non-methylated counterpart.

  • Recommended Column: C18 stationary phase

  • Mobile Phase A: Water with 0.1% TFA

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient of Mobile Phase B is typically used for elution.

Analytical Characterization

Mass Spectrometry:

  • Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide.

  • The incorporation of (R)-2-Amino-3-methoxypropanoic acid will result in a mass increase of 14 Da compared to a serine residue at the same position.

  • Tandem mass spectrometry (MS/MS) can be used to confirm the peptide sequence and the location of the O-methylated serine residue[6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR and 2D NMR techniques (COSY, TOCSY, NOESY) can provide detailed structural information about the peptide[8][9][10].

  • The methoxy group will give a characteristic singlet in the ¹H NMR spectrum, typically around 3.3-3.4 ppm.

  • NMR can also be used to assess the conformational impact of the O-methylated serine on the overall peptide structure.

Conclusion

(R)-2-Amino-3-methoxypropanoic acid HCl is a valuable tool for peptide chemists seeking to enhance the therapeutic potential of their molecules. The protocols and considerations outlined in this guide provide a comprehensive framework for the successful incorporation of this non-canonical amino acid into synthetic peptides. By carefully selecting coupling reagents, optimizing reaction conditions, and employing appropriate cleavage strategies, researchers can confidently utilize O-Methyl-D-serine to create novel peptides with improved stability and well-defined structural properties.

References

  • Benchchem. (2025). Improving yield and purity of O-methyl-D-tyrosine peptides.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Zhang, Y., Fonslow, B. R., Shan, B., Baek, M. C., & Yates, J. R. (2013). MS/MS/MS reveals false positive identification of histone serine methylation. Journal of proteome research, 12(11), 5143–5151.
  • Benchchem. (2025). A Comparative Guide to Coupling Reagents for Fmoc-DL-Phe-OH in Peptide Synthesis.
  • Rosati, S., Schill, R. O., & Heck, A. J. (2016). Mass spectrometry for serine ADP-ribosylation? Think o-glycosylation!. The FEBS journal, 283(19), 3539–3550.
  • Medzihradszky, K. F., Darula, Z., Perlson, E., Fainzilber, M., Chalkley, R. J., Ball, H., ... & Burlingame, A. L. (2004). O-sulfonation of serine and threonine: mass spectrometric detection and characterization of a new posttranslational modification in diverse proteins throughout the eukaryotes. Molecular & Cellular Proteomics, 3(5), 429-440.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Critical Role of Fmoc-Ser(tBu)-OH in Fmoc Peptide Synthesis.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1193: Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K).
  • Aapptec. (n.d.). Cleavage Cocktail for Methionine Containing Peptides (Reagent H).
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2015). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Molecules, 20(8), 15264-15286.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). A cleavage cocktail for methionine-containing peptides. Journal of peptide science: an official publication of the European Peptide Society, 13(11), 749-755.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Aapptec. (n.d.). Fmoc-D-Ser-OMe [874817-14-8].
  • BroadPharm. (n.d.). Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH, 252554-78-2.
  • Hart-Smith, G., & Raftery, M. J. (2012). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 11(12), 1836-1847.
  • Mitin, Y. N., Zapevalova, N. P., & Gorbunova, E. Y. (2005). Comparison of reagents for Fmoc-group removal from growing peptide chain in the solid-phase peptide synthesis. Journal of peptide science: an official publication of the European Peptide Society, 11(11), 677-683.
  • Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological chemistry Hoppe-Seyler, 374(5), 349-362.
  • Benchchem. (2025). An In-depth Technical Guide to the Isomerization of O-methylserine Residues in Peptide Chains.
  • Nadler, A., Strohmeier, G. A., & Distefano, M. D. (2017). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Current protocols in chemical biology, 9(4), 283–302.
  • Gherghel, S., & Torbeev, V. Y. (2019). Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. In New Synthetic Methods in Organometallic and Polymer Chemistry (pp. 315-341).
  • Eble, J. A., & Niland, S. (2022). The Current State-of-the-Art Identification of Unknown Proteins Using Mass Spectrometry Exemplified on De Novo Sequencing of a Venom Protease from Bothrops moojeni. Toxins, 14(8), 541.
  • Jia, X., D'Souza, A. D., Lee, H. S., & Schroeder, F. C. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Toxins, 11(12), 720.

Sources

Application Notes & Protocols: (R)-2-Amino-3-methoxypropanoic acid HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the application of (R)-2-Amino-3-methoxypropanoic acid HCl (also known as O-Methyl-D-serine HCl). This non-canonical amino acid has emerged as a critical chiral building block in modern pharmaceutical synthesis. Its unique structural features—the (R)-stereochemistry at the alpha-carbon and the methoxy group replacing the side-chain hydroxyl of serine—offer distinct advantages in drug design. The primary focus of this guide is its pivotal role in the synthesis of the anticonvulsant drug Lacosamide, illustrating the profound impact of specific chiral intermediates on the final drug's efficacy and safety.[1] We will explore the scientific rationale for its use, provide detailed, field-tested synthetic protocols, and discuss its broader potential in the design of novel peptidomimetics and other therapeutic agents.

Introduction: The Strategic Value of a Modified D-Amino Acid

(R)-2-Amino-3-methoxypropanoic acid HCl is a derivative of the D-amino acid serine. In nature, proteins are almost exclusively constructed from L-amino acids. The incorporation of D-amino acids or their derivatives into therapeutic molecules is a deliberate strategy employed by medicinal chemists to overcome key pharmacological hurdles.[2]

Scientific Rationale for Use:

  • Stereospecificity and Target Binding: The biological activity of many drugs is dependent on a precise three-dimensional arrangement of atoms. The (R)-configuration of this building block is non-natural and can impart a specific conformation that is essential for optimal interaction with a biological target. As is the case with Lacosamide, the corresponding (S)-enantiomer is devoid of the desired antiepileptic activity, highlighting the absolute necessity of stereochemical purity.[3]

  • Enhanced Metabolic Stability: Peptides and small molecules containing only L-amino acids are often susceptible to rapid degradation by endogenous proteases and peptidases. The inclusion of a D-amino acid can render peptide bonds resistant to enzymatic cleavage, thereby increasing the molecule's in vivo half-life.[2][4]

  • Conformational Constraint: The O-methyl group is sterically different from a hydroxyl group. This modification can influence intramolecular hydrogen bonding and overall molecular conformation, which can be exploited to lock a molecule into its most bioactive shape.

  • Improved Pharmacokinetic Properties: Modifications like O-methylation can alter a molecule's polarity and lipophilicity, potentially improving properties such as membrane permeability and oral bioavailability.[2]

The hydrochloride salt form enhances the stability and solubility of the amino acid, making it more amenable to handling and use in various reaction conditions.

Compound Identification and Properties
PropertyValue
IUPAC Name (2R)-2-amino-3-methoxypropanoic acid;hydrochloride[5]
Synonyms O-Methyl-D-serine hydrochloride, (R)-O-Methylserine HCl
CAS Number 86118-10-7[5]
Molecular Formula C₄H₁₀ClNO₃[5]
Molecular Weight 155.58 g/mol [5]
Appearance White to off-white crystalline powder
Purity Typically ≥98.0% for pharmaceutical applications[1]

Core Application: Chiral Intermediate for Lacosamide Synthesis

The most prominent and well-documented application of (R)-2-Amino-3-methoxypropanoic acid HCl is as a key starting material in the synthesis of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[1] Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures.[6][7] Its mechanism of action involves the selective enhancement of slow inactivation of voltage-gated sodium channels, which helps to stabilize hyperexcitable neuronal membranes.[8] This action is stereospecific to the (R)-enantiomer.[3]

Causality in Synthesis Design

The synthesis of Lacosamide requires the precise installation of the (R)-stereocenter. Using (R)-2-Amino-3-methoxypropanoic acid (O-methyl-D-serine) directly, or preparing it from its precursor D-serine, is the most efficient strategy to ensure the correct chirality in the final Active Pharmaceutical Ingredient (API).[1] Alternative routes that involve late-stage methylation or resolution of a racemic mixture often suffer from lower yields, racemization, or the need for expensive resolving agents, making them less viable for industrial production.[6][7][9] Therefore, starting with the correct chiral pool molecule is a cornerstone of an efficient and robust manufacturing process.

Diagram: Synthetic Workflow for Lacosamide

Lacosamide_Synthesis cluster_start Starting Material Preparation cluster_synthesis Core Synthesis Steps cluster_end Final Product A O-Methyl-D-Serine HCl ((R)-2-Amino-3-methoxypropanoic acid HCl) B Step 1: N-Acetylation (Acetic Anhydride) A->B Base (e.g., Pyridine) or direct acylation C N-acetyl-O-methyl-D-serine B->C Isolate Intermediate D Step 2: Amide Coupling (Activation + Benzylamine) C->D Coupling agents (e.g., Isobutyl chloroformate, N-Methylmorpholine) E Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) D->E Purification & Crystallization

Caption: Synthetic pathway from O-Methyl-D-Serine to Lacosamide.

Protocol 1: Synthesis of Lacosamide

This protocol is a representative synthesis adapted from established patent literature.[10][11] It outlines the key transformations from O-methyl-D-serine to the final Lacosamide product.

Materials:

  • (R)-2-Amino-3-methoxypropanoic acid HCl (O-methyl-D-serine HCl)

  • Acetic Anhydride

  • Ethyl Acetate (EtOAc)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Benzylamine

  • Hydrochloric Acid (1N HCl)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and cooling bath.

Procedure:

Step 1: N-Acetylation to form N-acetyl-O-methyl-D-serine

  • Suspend (R)-2-Amino-3-methoxypropanoic acid HCl (1.0 eq) in ethyl acetate.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq). The reaction can be run in the presence of a base or neat, depending on the specific process variant.

  • Allow the reaction mixture to warm to room temperature and stir for 18-20 hours.

  • Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, cool the reaction mixture again to 0-5 °C to induce crystallization of the product.

  • Filter the solid, wash with cold ethyl acetate, and dry under vacuum to yield N-acetyl-O-methyl-D-serine as a white crystalline solid.[10]

Step 2: Amide Coupling to form Lacosamide

  • Suspend N-acetyl-O-methyl-D-serine (1.0 eq) in ethyl acetate under a nitrogen atmosphere.

  • Cool the reaction mixture to -15 to -20 °C using an appropriate cooling bath.

  • Add N-methylmorpholine (1.05 eq) and stir for 10-15 minutes.

  • Slowly add isobutyl chloroformate (1.05 eq) dropwise, maintaining the temperature below -15 °C. A mixed anhydride intermediate is formed in situ.

  • Stir the mixture for 30 minutes at -15 °C.

  • In a separate flask, prepare a solution of benzylamine (1.1 eq) in ethyl acetate.

  • Slowly add the benzylamine solution to the reaction mixture, ensuring the temperature remains below -10 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction completion by TLC or LC-MS.

Step 3: Work-up and Purification

  • Quench the reaction by adding 1N HCl solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield Lacosamide of high chemical and chiral purity.[10][12]

Broader Applications & Future Outlook

While the synthesis of Lacosamide is its flagship application, the unique properties of (R)-2-Amino-3-methoxypropanoic acid HCl make it an attractive building block for broader drug discovery campaigns, particularly in the field of peptidomimetics.

Designing Novel Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved drug-like properties.[2] The incorporation of O-methyl-D-serine can be a powerful strategy to:

  • Stabilize Secondary Structures: The D-configuration can induce specific turns or conformations in a peptide backbone, which may be crucial for binding to a receptor or enzyme active site.[4]

  • Increase Proteolytic Resistance: As previously noted, the D-amino acid configuration provides a steric shield against common proteases.[2]

  • Modulate Receptor Selectivity: Subtle changes in a peptide ligand, such as replacing L-Ser with O-methyl-D-Ser, can alter its binding affinity and selectivity profile across different receptor subtypes.

Diagram: Conceptual Workflow for Peptidomimetic Design

Peptidomimetic_Design A Identify Bioactive L-Peptide Lead B Hypothesize Key Residues (e.g., a critical L-Serine) A->B C Strategic Replacement with O-Methyl-D-Serine B->C D Solid-Phase or Solution-Phase Peptide Synthesis C->D E Purification & Characterization (HPLC, Mass Spec) D->E F Biological Evaluation (Binding Assays, Functional Assays) E->F G Analyze SAR: Improved Stability? Altered Potency? F->G G->C Iterative Refinement

Caption: Strategy for using O-Methyl-D-Serine in peptidomimetics.

Quality Control & Analytical Protocols

Ensuring the chemical and, critically, the enantiomeric purity of (R)-2-Amino-3-methoxypropanoic acid HCl is paramount for its successful application. The final purity of the API is directly dependent on the quality of the starting materials.[1]

Protocol 2: Purity Analysis by HPLC

A. Reversed-Phase HPLC for Chemical Purity:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the compound in a suitable diluent (e.g., water/acetonitrile mixture).

B. Chiral HPLC for Enantiomeric Purity: The determination of enantiomeric excess (e.e.) is crucial. This often requires derivatization followed by separation on a chiral column or direct separation on a specialized chiral stationary phase. A common approach involves pre-column derivatization.

  • Derivatizing Agent: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-Phthaldialdehyde (OPA) with a chiral thiol.

  • Column: A standard C18 column can be used post-derivatization.

  • Mobile Phase: Gradient elution with Acetonitrile and a buffered aqueous phase (e.g., triethylamine phosphate).

  • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent adducts).

  • Procedure: The (R)- and potential (S)-enantiomers react with the chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. The relative peak areas are used to determine the enantiomeric purity. Chiral purity of >99% is often required for the synthesis of Lacosamide.[12]

Conclusion

(R)-2-Amino-3-methoxypropanoic acid HCl is more than a simple amino acid derivative; it is a specialized tool for precision drug development. Its application in the industrial synthesis of Lacosamide provides a compelling case study on the importance of chiral building blocks in modern medicine. Beyond this established role, its inherent properties as a D-amino acid derivative position it as a valuable component for the rational design of next-generation peptidomimetics with enhanced therapeutic profiles. Researchers are encouraged to consider this building block as a strategic element for improving metabolic stability, modulating biological activity, and generating novel intellectual property.

References

  • PubChem. (R)-2-Amino-3-methoxypropanoic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Critical Link: How this compound Fuels Lacosamide Production. Available at: [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. (Note: This is a representative reference for the general concept; a direct URL is not available from the search results, but the principles are widely cited.)
  • Gurunadham, G., & Madhusudhan Raju, R. (2015). New and alternate synthesis of lacosamide. Journal of Chemical and Pharmaceutical Research, 7(7), 1080-1083. Available at: [Link]

  • Google Patents. (2017). Process for the preparation of lacosamide. EP3144295A1.
  • Google Patents. (2016). Process for the preparation of lacosamide. US9447024B1.
  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. (Note: This is a representative reference for the general concept; a direct URL is not available from the search results, but the principles are widely cited.)
  • Aratikatla, E. K., & Bhattacharya, A. K. (2015). Chiral pool approach for the synthesis of functionalized amino acids: Synthesis of antiepileptic drug (R)-lacosamide. Tetrahedron Letters, 56(42), 5802-5803. Available at: [Link]

  • Google Patents. (2014). Process for the preparation of lacosamide. US8759582B2.
  • Google Patents. (2012). An improved process for the preparation of lacosamide. WO2012001710A1.
  • PubChem. Lacosamide. National Center for Biotechnology Information. Available at: [Link]

  • Beyreuther, B., Freitag, J., Heers, C., Krebsfänger, N., & Scharfenecker, U. (2006). Lacosamide: a review of its preclinical properties. CNS drug reviews, 12(1), 21–42.
  • MDPI. (2023). D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. Molecules, 28(13), 5089. Available at: [Link]

  • Choi, D., Stables, J. P., & Kohn, H. (2011). Development and characterization of novel derivatives of the antiepileptic drug lacosamide that exhibit far greater enhancement in slow inactivation of voltage-gated sodium channels. Journal of medicinal chemistry, 54(18), 6392–6408. Available at: [Link]

  • IRIS. (2023). Nature-inspired and medicinally relevant short peptides. Exploratory Drug Science. Available at: [Link]

  • PharmaCupboard. This compound. Product Listing. Available at: [Link]

  • Google Patents. (2012). Process for the preparation of Lacosamide including resolution of O-methyl-DL-serine. EP2487152A1.

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Application Note: A Comprehensive Guide to the Dissolution and Handling of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for the effective dissolution and handling of (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS No: 86118-10-7 / 86134-36-3), a key chiral amino acid derivative.[1][2] Recognizing the critical role of this intermediate in pharmaceutical synthesis, particularly for drugs like Lacosamide, this guide moves beyond a simple set of instructions.[2] It delves into the physicochemical principles governing its solubility, offering researchers and drug development professionals a framework for preparing stable, application-specific solutions. We present validated protocols for aqueous and buffered systems, a decision-making workflow for solvent selection, and a comprehensive troubleshooting guide to address common challenges.

Introduction: Understanding the Molecule

This compound, also known as O-Methyl-D-serine hydrochloride, is a non-proteinogenic amino acid derivative.[1] Its hydrochloride salt form enhances stability and simplifies handling compared to the free amino acid. As a salt of a weak base (the amino group) and a strong acid (HCl), its behavior in solution is governed by fundamental acid-base chemistry. When dissolved in neutral water, the protonated amine (R-NH₃⁺) acts as a weak acid, resulting in a solution with a pH below 7. Understanding this intrinsic acidity is paramount for preparing solutions that are compatible with pH-sensitive applications, such as biological assays or cell culture.

Physicochemical Properties

A summary of the key properties is essential for accurate preparation of solutions.

PropertyValueSource
Chemical Name This compoundPubChem[1]
Synonyms O-Methyl-D-serine hydrochloridePubChem[1]
CAS Number 86118-10-7 (primary), 86134-36-3PubChem[1][3]
Molecular Formula C₄H₁₀ClNO₃PubChem[1]
Molecular Weight 155.58 g/mol PubChem[1]
Appearance White to off-white solidMCE[4]

Principles of Solubilization: The "Why" Behind the Protocol

The dissolution of this compound is not merely a physical process but a chemical one involving ionic dissociation and equilibrium.

  • The Role of the Hydrochloride Salt: The presence of the hydrochloride makes the molecule readily soluble in aqueous solutions.[5] The strong electrostatic interactions between the ionic compound and the polar water molecules overcome the lattice energy of the crystal.

  • pH and Species in Solution: In solution, the compound exists in equilibrium between its cationic form (protonated amine) and its zwitterionic form (protonated amine, deprotonated carboxyl). The pH of the solution dictates which form is dominant. Dissolving the salt in pure water will yield an acidic solution. To achieve physiological pH (~7.4), a base or a buffer system must be used to deprotonate the carboxylic acid and neutralize the excess H⁺ from the hydrochloride.[6][7]

  • Impact of Temperature: While heating can increase the rate of dissolution, it is often unnecessary for this compound in aqueous solvents due to its high intrinsic solubility. For supersaturated solutions or difficult solvent systems, gentle warming (e.g., 37°C water bath) can be effective. However, always be mindful of the potential for degradation of heat-sensitive compounds.

  • Solvent Polarity: As a polar, ionic compound, it exhibits the highest solubility in polar protic solvents like water. Solubility decreases significantly in non-polar organic solvents. For organic synthesis applications, polar aprotic solvents may be considered, though they are not the primary choice for simple dissolution.[8]

Solvent and Buffer Selection Workflow

The choice of solvent is dictated entirely by the downstream application. The following decision workflow, represented as a diagram, provides a logical path for selecting the appropriate solvent system.

G cluster_start cluster_path cluster_bio cluster_chem start Define Downstream Application bio_assay Biological Assay / Cell Culture start->bio_assay chem_synth Chemical Synthesis / Organic Reaction start->chem_synth phys_ph Physiological pH Required? bio_assay->phys_ph solvent_type Reaction Solvent? chem_synth->solvent_type use_pbs Protocol 3.2: Use Buffered Saline (PBS) or Culture Medium phys_ph->use_pbs Yes use_water_adjust Protocol 3.2: Use dH₂O, then titrate to target pH with NaOH phys_ph->use_water_adjust No, custom pH use_water Protocol 3.1: Use dH₂O / Milli-Q solvent_type->use_water Aqueous use_organic Use Anhydrous Polar Aprotic Solvent (e.g., DMF) solvent_type->use_organic Organic solubility_note Note: Solubility may be limited. Requires testing. Sonication and heat may be required. use_organic->solubility_note

Caption: Workflow for solvent and buffer selection.

Solubility Profile

The following table summarizes the expected solubility in common laboratory solvents. The high solubility of the parent free amino acid in water is a strong indicator of excellent solubility for the hydrochloride salt.[4]

SolventConcentrationMethodNotes
Water (Deionized, Milli-Q) ≥ 100 mg/mLVortexingForms a clear, acidic solution. This is the recommended primary solvent.[4][5]
Phosphate-Buffered Saline (PBS, pH 7.4) HighVortexingBuffer capacity will neutralize the compound's acidity. Ideal for biological applications.
Dimethyl Sulfoxide (DMSO) Moderate to HighVortexing, SonicationMay require gentle warming. Use anhydrous for water-sensitive reactions.
Ethanol / Methanol Low to ModerateSonication, WarmingSolubility is significantly lower than in water.[9]
Dimethylformamide (DMF) ModerateSonication, WarmingCan be an effective solvent system for certain reactions.[8]

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

Protocol 4.1: Preparation of a High-Concentration Aqueous Stock Solution

This protocol is ideal for creating a primary stock solution for subsequent dilution.

  • Calculation: Determine the mass of this compound required to achieve the desired concentration and volume.

    • Example: For 10 mL of a 100 mM stock solution:

      • Mass (g) = 0.1 mol/L * 0.010 L * 155.58 g/mol = 0.1556 g (or 155.6 mg).

  • Weighing: Accurately weigh the calculated amount of the compound into a sterile conical tube or volumetric flask.

  • Solvation: Add approximately 80% of the final target volume of high-purity water (e.g., Milli-Q or deionized water).

  • Dissolution: Cap the vessel and vortex at medium speed for 30-60 seconds. The compound should dissolve readily. If particulates remain, sonicate the solution in a water bath for 2-5 minutes.

  • Final Volume: Once fully dissolved, add water to reach the final target volume. Invert the vessel several times to ensure homogeneity.

  • Sterilization & Storage: For biological applications, sterilize the solution by passing it through a 0.22 µm syringe filter. Aliquot the stock solution into smaller, single-use volumes to prevent contamination and degradation from repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4][10]

Protocol 4.2: Preparation of a pH-Neutralized Solution in a Buffer

This protocol is designed for direct use in pH-sensitive systems like cell culture or enzymatic assays.

  • Weighing: Accurately weigh the required mass of the compound into a sterile tube.

  • Solvation in Buffer: Add the desired volume of a suitable buffer (e.g., PBS, HEPES, or Tris, pH 7.4).

  • Dissolution: Vortex or sonicate as described in Protocol 4.1. The compound will dissolve, and the buffer will maintain the pH near its setpoint.

  • pH Verification (Optional but Recommended): For highly sensitive applications, verify the final pH of the solution using a calibrated pH meter. Adjust if necessary with dilute NaOH or HCl.

  • Storage: Store as described in Protocol 4.1.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound dissolves slowly or incompletely. 1. Solution is near saturation.2. Insufficient mixing.3. Low temperature.1. Dilute the solution or prepare a smaller volume.2. Increase vortexing time or use a brief sonication step.3. Gently warm the solution in a 37°C water bath.
Solution appears cloudy or hazy after dissolution. 1. Insoluble impurities in the compound or solvent.2. pH-induced precipitation (unlikely in acidic stock, but possible during neutralization).1. Filter the solution through a 0.22 µm or 0.45 µm syringe filter.2. Ensure the base is added slowly with constant stirring when neutralizing.
Final pH of aqueous solution is too acidic for the application. This is the expected behavior of the hydrochloride salt.Follow Protocol 4.2. Either dissolve directly in a buffer or carefully titrate the aqueous solution to the desired pH with a base like 1 M NaOH.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). How can I dissolve free amino acids? Retrieved from [Link]

  • van der Leeden, M. C., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17, 1483-1490. Retrieved from [Link]

  • PharmaCupboard. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (1946). US2404503A - Preparation of amino acids from their salts.
  • PubMed. (1993). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research. Retrieved from [Link]

  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Significance of this compound in Modern Pharmaceutical Manufacturing. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • ChemBK. (n.d.). 2-AMINO-3-METHOXY-2-METHYLPROPANOIC ACID. Retrieved from [Link]

  • OECD Existing Chemicals Database. (n.d.). n-Butyl Alcohol CAS N°: 71-36-3. Retrieved from [Link]

  • YouTube. (2016). B 7.2 A Buffer action of amino acids. Retrieved from [Link]

  • PubChem. (n.d.). (2S,3S)-2-Amino-3-methoxybutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Butanol. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2012). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. Retrieved from [Link]

  • Reddit. (2018). How would you prepare amino acid buffer solutions? Retrieved from [Link]

  • Xi'an Kono Chem Co., Ltd. (n.d.). This compound. Retrieved from [Link]

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Handling and storage guidelines for O-methyl-D-serine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Handling, Storage, and Application of O-methyl-D-serine hydrochloride for Pharmaceutical Development

Introduction: Defining the Role of O-methyl-D-serine hydrochloride

O-methyl-D-serine hydrochloride, identified by the CAS Number 86118-10-7 and the IUPAC name (2R)-2-amino-3-methoxypropanoic acid hydrochloride, is a specialized amino acid derivative with a critical role in pharmaceutical manufacturing.[1][2] It is fundamentally important to distinguish this compound from its more commonly studied structural isomer, D-serine methyl ester hydrochloride. In O-methyl-D-serine, the methyl group is attached to the hydroxyl side chain (an ether linkage), whereas in the methyl ester, it is on the carboxyl group.

While D-serine and its derivatives are often investigated for their direct roles in neuroscience as co-agonists at the N-methyl-D-aspartate (NMDA) receptor, the primary and most significant application of O-methyl-D-serine hydrochloride is as a high-purity, chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs).[3][4][5] Notably, it serves as a key building block in the production of Lacosamide, a widely used anticonvulsant medication for the treatment of epilepsy.[6][7]

For researchers and professionals in drug development and process chemistry, the integrity of such an intermediate is paramount. The compound's precise stereochemistry and purity directly influence the yield, purity, and safety profile of the final API.[7] This guide provides a comprehensive overview of the essential handling and storage protocols required to maintain the quality of O-methyl-D-serine hydrochloride and outlines its application in the context of pharmaceutical synthesis.

Part 1: Physicochemical Properties and Long-Term Storage

Understanding the fundamental properties of O-methyl-D-serine hydrochloride is the first step toward its proper management in a laboratory or manufacturing setting. This data informs storage conditions, solvent selection, and handling procedures.

Data Summary Table: Key Physicochemical Characteristics
PropertyValueSource(s)
CAS Number 86118-10-7[1]
Molecular Formula C₄H₁₀ClNO₃[1]
Molecular Weight 155.58 g/mol [1]
IUPAC Name (2R)-2-amino-3-methoxypropanoic acid;hydrochloride[1]
Appearance White to off-white crystalline powder or solid[8]
Purity Typically ≥98%[7]
Solubility Soluble in water, ethanol, and methanol.[9]
Recommended Storage Protocols

The stability of O-methyl-D-serine hydrochloride relies on strict adherence to appropriate storage conditions to prevent degradation and contamination.

  • Temperature: For long-term storage, it is recommended to keep the compound in a freezer at or below -20°C. For routine short-term use, storage in a cool, dark place, such as a refrigerator at 2-8°C, is acceptable.

  • Atmosphere: The compound is hygroscopic and may be sensitive to air.[10] It should be stored under an inert gas atmosphere, such as argon or nitrogen, to protect it from moisture and oxidation.[6]

  • Container: Always store the compound in its original, tightly sealed container. If the material is transferred, use a clean, dry, and clearly labeled container that can be securely sealed.

  • Causality: The hydrochloride salt form enhances water solubility but also increases its hygroscopic nature (tendency to absorb moisture from the air). Moisture can lead to hydrolysis or clumping of the powder, compromising its purity and making it difficult to weigh accurately. An inert atmosphere prevents both moisture absorption and potential slow oxidative degradation over time, ensuring the chemical integrity required for high-fidelity synthesis.

Part 2: Safety and Handling Protocols

As a fine chemical, O-methyl-D-serine hydrochloride requires careful handling to ensure personnel safety and prevent cross-contamination. The following protocols are based on standard best practices for handling amino acid derivatives.

Risk Assessment and Personal Protective Equipment (PPE)

While not classified as acutely toxic, direct contact should always be avoided. The primary risks are associated with inhalation of the powder and eye contact.

  • Engineering Controls: Handle the solid material in a well-ventilated area. A chemical fume hood or a ventilated balance enclosure is highly recommended when weighing and transferring the powder to prevent the generation and inhalation of dust.

  • Required PPE:

    • Eye Protection: Wear ANSI-rated safety glasses or chemical splash goggles.

    • Hand Protection: Use nitrile or other chemically resistant gloves. Inspect gloves for tears before use and replace them if contaminated.

    • Body Protection: A standard laboratory coat is required.

Workflow for Handling Solid O-methyl-D-serine hydrochloride

This workflow is designed to minimize exposure and maintain the purity of the chemical.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Required PPE B Prepare Ventilated Workspace A->B C Pre-label Receiving Vessel B->C D Equilibrate Container to Room Temperature C->D E Weigh Solid in Enclosure D->E Under inert gas if possible F Transfer to Vessel E->F G Seal and Purge Original Container F->G Backfill with N2/Ar H Decontaminate Surfaces G->H I Dispose of Waste H->I J Remove PPE I->J

Caption: Workflow for Safely Handling Solid Chemical Intermediates.

Step-by-Step Protocol:

  • Preparation: Don all required PPE. Prepare a clean work area within a fume hood or ventilated enclosure. Pre-label the vessel that will receive the chemical.

  • Equilibration: Before opening, allow the container to warm to room temperature. This is a critical step that prevents condensation of atmospheric moisture onto the cold powder.

  • Weighing: Carefully open the container in the ventilated enclosure. Use a clean spatula to transfer the desired amount of powder to a tared weigh boat or directly into the reaction vessel.

  • Sealing: After dispensing, securely seal the original container. If possible, backfill the headspace with an inert gas before final sealing to protect the remaining material.

  • Cleanup: Clean the spatula and work surfaces. Dispose of any contaminated materials (e.g., weigh boats, gloves) in accordance with local, state, and federal regulations.

Protocol for Stock Solution Preparation (for Synthesis)
  • Vessel Preparation: Select a clean, dry reaction flask or vessel equipped with a magnetic stir bar and a septum.

  • Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen) for several minutes.

  • Addition of Solid: Add the pre-weighed O-methyl-D-serine hydrochloride to the flask.

  • Solvent Addition: Through the septum, add the desired anhydrous solvent (e.g., methanol, ethanol) via a syringe or cannula. The compound's high solubility in polar solvents facilitates its use in a variety of reaction conditions.[9]

  • Dissolution: Stir the mixture at room temperature until all the solid has completely dissolved. The resulting solution is now ready for use in the subsequent synthetic step.

Part 3: Application in Pharmaceutical Synthesis

Core Application: A Chiral Building Block for Lacosamide

The primary industrial and research application of O-methyl-D-serine hydrochloride is as a specialized starting material for the synthesis of Lacosamide.[6][7] Lacosamide is a functionalized amino acid, and its therapeutic efficacy is dependent on its specific (R)-enantiomer configuration.

The synthesis of such a stereochemically precise molecule requires starting materials that already contain the correct chiral center. O-methyl-D-serine hydrochloride provides this essential (R)-chiral core. Its use streamlines the synthetic pathway, avoiding the need for complex chiral resolution steps later in the process, which are often inefficient and costly. The high purity of this intermediate is crucial, as any impurities could lead to unwanted side products, reducing the overall yield and complicating the purification of the final API.[7]

Conceptual Workflow: Use in a Synthetic Step

While the exact industrial processes are proprietary, a conceptual workflow illustrates how O-methyl-D-serine hydrochloride would be utilized. The molecule contains two key functional groups for chemical modification: the primary amine and the carboxylic acid. A typical synthetic route would involve:

  • Protection/Activation: Protecting one functional group while the other is modified. For instance, the amine might be protected with a group like Boc (tert-butoxycarbonyl) to allow for selective chemistry at the carboxylic acid.

  • Coupling Reaction: The unprotected functional group (e.g., the carboxylic acid) is then activated and coupled with another synthetic intermediate.

  • Deprotection: The protecting group is subsequently removed to reveal the original functionality, allowing for further steps.

The O-methyl group on the side chain is stable under many reaction conditions, making it an effective "permanent" protecting group for the hydroxyl function of the original serine molecule.

Caption: Conceptual Synthesis Pathway Utilizing O-methyl-D-serine HCl.

Trust through Verification: Quality Control Protocol

To ensure the success of a synthesis, the identity and purity of the starting material must be rigorously confirmed. This is a self-validating step that underpins the entire process.

  • Identity Confirmation:

    • Dissolve a small sample (5-10 mg) of the compound in a suitable deuterated solvent (e.g., D₂O or MeOD).

    • Acquire a ¹H NMR (Proton Nuclear Magnetic Resonance) spectrum.

    • Compare the resulting spectrum to a known reference spectrum to confirm the chemical structure and the absence of significant impurities.

  • Purity Analysis:

    • Prepare a dilute solution of the compound in an appropriate mobile phase.

    • Analyze the solution using High-Performance Liquid Chromatography (HPLC), preferably with a chiral column if enantiomeric purity is a concern.

    • The resulting chromatogram should show a single major peak corresponding to the compound, with the area of this peak indicating its purity (e.g., >98%).

Only after passing these QC checks should the material be committed to a large-scale reaction.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Significance of (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride in Modern Pharmaceutical Manufacturing. Available from: [Link]

  • PharmaCupboard. This compound. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Critical Link: How this compound Fuels Lacosamide Production. Available from: [Link]

  • A. A. Papakyriakou, et al. (2013). d-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. PMC - NIH. Available from: [Link]

  • J.T. Coyle, et al. (2020). The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. PubMed Central. Available from: [Link]

  • M.P. Heaney, et al. (2003). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. PMC - NIH. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • PubChem. D-Serine methyl ester hydrochloride. Available from: [Link]

  • S. Dahham, et al. (2018). The Anticancer, Antioxidant and Antimicrobial Properties of the Sesquiterpene β-Caryophyllene from the Essential Oil of Aquilaria crassna. MDPI. Available from: [Link]

  • J.T. Coyle, et al. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers. Available from: [Link]

  • A. Michalak, et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. PubMed Central. Available from: [Link]

  • Next Peptide. 86118-10-7 | O-Methyl-D-serine hydrochloride. Available from: [Link]

  • ResearchGate. Subunit specificity and mechanism of action of NMDA partial agonist D-serine. Available from: [Link]

  • H. Zhao, et al. (2015). Synthesis and Biological Evaluation of Novel 10-Substituted-7-ethyl-10-hydroxycamptothecin (SN-38) Prodrugs. MDPI. Available from: [Link]

  • J.T. Kantrowitz, et al. (2019). D-Serine: A Cross Species Review of Safety. Frontiers. Available from: [Link]

  • M.J. Mothet, et al. (2000). d-serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. PubMed. Available from: [Link]

Sources

Application Notes & Protocols: The Experimental Use of (R)-2-Amino-3-methoxypropanoic acid HCl as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value in Asymmetric Synthesis

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as (R)-O-methylserine HCl, is a non-proteinogenic α-amino acid derivative that serves as a valuable chiral building block in modern organic synthesis. Its utility stems from the fixed stereocenter at the α-carbon and the presence of three distinct functional groups: a primary amine, a carboxylic acid, and a methoxy ether. This trifunctional nature, combined with its defined stereochemistry, makes it a powerful starting material for creating complex, enantiomerically pure molecules.[1][2]

The "chiral pool" approach, which utilizes readily available, enantiopure natural products like amino acids, is a cornerstone of efficient asymmetric synthesis.[1] (R)-2-Amino-3-methoxypropanoic acid fits perfectly within this strategy, providing a reliable scaffold to introduce chirality into a target molecule. Its most prominent application is as a key intermediate in the manufacturing of the anticonvulsant drug Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[3][4] The synthesis of Lacosamide highlights the importance of preserving the (R)-stereocenter throughout the synthetic sequence to ensure pharmacological efficacy.[5][6]

These application notes provide a technical overview of the properties of (R)-2-Amino-3-methoxypropanoic acid HCl and a detailed protocol for a foundational synthetic step: the protection of the α-amino group. This step is critical for selectively modifying other parts of the molecule, such as the carboxylic acid, and is a common first step in multi-step syntheses.

Physicochemical and Safety Data

Proper handling and experimental design require a thorough understanding of the reagent's properties and hazards. The following data has been consolidated from supplier and safety documentation.

PropertyValueSource(s)
Chemical Formula C₄H₁₀ClNO₃[7]
Molecular Weight 155.58 g/mol [7]
Appearance White to off-white solid/powder[8]
Purity Typically ≥95% - ≥98%[8][9]
Storage Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.[9][10][11]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11][12]
Precautionary Codes P261, P264, P280, P302+P352, P305+P351+P338[10][11]

Application Protocol: N-Terminal Protection

The selective protection of the α-amino group is a fundamental transformation when using amino acids as building blocks. It prevents self-polymerization and allows for the selective activation and reaction of the carboxylic acid terminus. The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[13][14]

This protocol details the N-Boc protection of (R)-2-Amino-3-methoxypropanoic acid HCl.

Workflow Overview

The following diagram illustrates the key stages of the N-protection protocol, from starting material to the purified final product.

N_Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product Start (R)-2-Amino-3-methoxypropanoic acid HCl Reagents Dissolve in Dioxane/Water Add Base (e.g., NaOH) Start->Reagents 1. Solubilization & Neutralization BocAnhydride Add Di-tert-butyl dicarbonate ((Boc)₂O) Reagents->BocAnhydride 2. Reagent Addition Stir Stir at Room Temperature (Monitor by TLC) BocAnhydride->Stir 3. Reaction Acidify Acidify to pH ~3 (e.g., with KHSO₄) Stir->Acidify 4. Quench/Setup Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Acidify->Extract 5. Extraction Dry Dry Organic Layer (Na₂SO₄) Filter & Concentrate Extract->Dry 6. Isolation Purify Purify via Column Chromatography (if necessary) Dry->Purify End N-Boc-(R)-2-Amino-3- methoxypropanoic acid Purify->End Characterize

Caption: Experimental workflow for N-Boc protection.
Reaction Scheme

The chemical transformation involves the reaction of the free amino group with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions to form a carbamate linkage.

Sources

Application Notes and Protocols for Cell Culture Assays Using (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cellular Impact of a D-Serine Analog

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative with significant potential in neuroscience research and drug development.[1][2][3] Structurally related to D-serine, a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, this compound is an important tool for investigating glutamatergic neurotransmission.[4][5] Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors, particularly NMDA receptors, are pivotal in synaptic plasticity, learning, and memory.[6][7][8] Dysregulation of glutamate signaling is implicated in a range of neurological and psychiatric disorders, making compounds that modulate this system valuable research agents.[9][10]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. We present detailed, field-proven protocols for fundamental cell-based assays, including the assessment of cell viability, the induction of apoptosis, and the analysis of key intracellular signaling pathways. The methodologies are designed to be self-validating, ensuring robust and reproducible data. By understanding the causality behind each experimental step, researchers can confidently explore the biological activity of this intriguing compound.

PART 1: Foundational Cellular Assays

A critical first step in characterizing the biological activity of any compound is to determine its effect on cell viability and its potential to induce programmed cell death, or apoptosis.

Assessment of Cell Viability via MTT Assay

The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] The assay is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[12] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active cells.[13]

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate cell_adherence Allow cells to adhere overnight cell_seeding->cell_adherence compound_addition Add varying concentrations of this compound cell_adherence->compound_addition incubation Incubate for desired time period (e.g., 24, 48, 72 hours) compound_addition->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_incubation Incubate for 3-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization Add solubilization solution to dissolve formazan crystals formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate percentage of cell viability relative to control read_absorbance->calculate_viability MAPK_Pathway compound This compound receptor Glutamate Receptor (e.g., NMDA) compound->receptor g_protein G-Protein Signaling receptor->g_protein activates ras Ras receptor->ras activates pi3k PI3K/Akt Pathway g_protein->pi3k plc PLC -> IP3/DAG -> Ca2+ g_protein->plc raf Raf ras->raf mek MEK raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates transcription Transcription Factors (e.g., CREB) -> Gene Expression (Proliferation, Survival, Apoptosis) erk->transcription activates

Sources

Application Notes and Protocols: Electrophysiological Characterization of (R)-2-Amino-3-methoxypropanoic acid hydrochloride on NMDA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential Modulator of the NMDA Receptor Glycine Site

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory neurotransmission in the mammalian central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor function is implicated in a host of neurological and psychiatric disorders, making it a critical target for therapeutic development.[2] A unique feature of the NMDA receptor is its requirement for dual agonist binding for activation: glutamate must bind to the GluN2 subunit, while a co-agonist, either glycine or D-serine, must occupy the glycine binding site on the GluN1 subunit.[2][3]

This application note provides a detailed guide for the electrophysiological investigation of (R)-2-Amino-3-methoxypropanoic acid hydrochloride , also known as O-Methyl-D-serine hydrochloride. As a structural analog of the potent endogenous co-agonist D-serine, this compound is hypothesized to interact with the glycine binding site on the NMDA receptor.[3][4] Understanding its specific effects—whether as an agonist, antagonist, or allosteric modulator—is crucial for elucidating its pharmacological profile and potential as a research tool or therapeutic agent.

We present comprehensive protocols for two gold-standard electrophysiological techniques: whole-cell patch-clamp recordings from cultured mammalian cells expressing recombinant NMDA receptors and two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes. These methodologies allow for a precise and quantitative assessment of the compound's potency, efficacy, and mechanism of action on specific NMDA receptor subtypes.

Scientific Background: The NMDA Receptor and its Glycine Site

NMDA receptors are heterotetrameric ion channels, typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits.[5] This subunit diversity gives rise to a variety of NMDA receptor subtypes with distinct pharmacological and biophysical properties. The glycine binding site on the GluN1 subunit is a critical locus for receptor modulation. While for many years glycine was considered the primary endogenous co-agonist, it is now established that D-serine, released by both astrocytes and neurons, is a key physiological ligand at this site.[3][4][6] The occupancy of the glycine site significantly influences the receptor's response to glutamate, making it an attractive target for developing selective modulators of NMDA receptor activity.[7]

This compound's structural resemblance to D-serine, particularly the (R)-stereochemistry at the alpha-carbon which is crucial for activity at the glycine site, provides a strong rationale for investigating its effects on NMDA receptor function.

Experimental Design and Strategy

The primary objective of these protocols is to characterize the pharmacological effects of this compound on NMDA receptors. This will be achieved by:

  • Determining the mode of action: Is the compound an agonist, partial agonist, antagonist, or allosteric modulator?

  • Quantifying potency and efficacy: Establishing concentration-response relationships to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

  • Assessing voltage-dependency: Investigating whether the compound's effects are dependent on the membrane potential.

  • Investigating kinetics: Analyzing the compound's influence on the activation, deactivation, and desensitization of NMDA receptor currents.

The following diagram illustrates the overall experimental workflow:

experimental_workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis compound_prep Compound Preparation ((R)-2-Amino-3-methoxypropanoic acid hydrochloride) patch_clamp Whole-Cell Patch-Clamp compound_prep->patch_clamp tevc Two-Electrode Voltage Clamp (TEVC) compound_prep->tevc cell_prep Cell Culture & Transfection (e.g., HEK293T cells with NMDA receptor subunits) cell_prep->patch_clamp oocyte_prep Xenopus Oocyte Preparation & cRNA Injection oocyte_prep->tevc conc_response Concentration-Response Curve Analysis patch_clamp->conc_response iv_analysis Current-Voltage (I-V) Relationship Analysis patch_clamp->iv_analysis kinetic_analysis Kinetic Analysis (Activation, Deactivation, Desensitization) patch_clamp->kinetic_analysis tevc->conc_response tevc->iv_analysis tevc->kinetic_analysis

Caption: Experimental workflow for characterizing the compound.

Part 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Mammalian Cells

This protocol is designed for studying recombinant NMDA receptors expressed in a heterologous system, such as HEK293T or tsA201 cells, which allows for the precise control of the receptor subunit composition.[8]

Materials and Reagents

Table 1: Reagents and Solutions for Patch-Clamp Experiments

Reagent/SolutionComponentsPurpose
External Solution (ECS) 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM Glucose. pH adjusted to 7.4 with NaOH.Perfusion of cells during recording.
Internal (Pipette) Solution 125 mM Cs-Gluconate, 15 mM HEPES, 9 mM NaCl, 1 mM CaCl₂, 10 mM BAPTA, 10 mM TEA-Cl, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2 with CsOH.Fills the patch pipette and dialyzes the cell. Cesium and TEA block potassium channels. BAPTA chelates intracellular calcium.
Test Compound Stock Solution This compound dissolved in deionized water to a final concentration of 100 mM.High-concentration stock for serial dilutions.
Agonist Solutions L-Glutamate and Glycine (or D-serine) dissolved in ECS.To activate NMDA receptors.
Cell Culture Medium DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.For culturing HEK293T cells.
Transfection Reagent e.g., Lipofectamine 2000 or FuGENE 6.For transfecting cells with NMDA receptor subunit cDNAs.
Cell Culture and Transfection
  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • One day before transfection, plate the cells onto glass coverslips in 35 mm dishes at a density that will result in 50-70% confluency on the day of transfection.

  • Co-transfect the cells with cDNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1-1a and GluN2A or GluN2B) and a marker gene (e.g., GFP) using a suitable transfection reagent according to the manufacturer's protocol. A typical ratio of GluN1:GluN2:GFP cDNA is 1:1:0.5.

  • To prevent excitotoxicity, supplement the culture medium with 200 µM D-AP5 (a competitive NMDA receptor antagonist) at the time of transfection.

  • Record from the transfected cells 18-30 hours post-transfection.

Whole-Cell Patch-Clamp Recording Protocol
  • Place a coverslip with transfected cells in a recording chamber mounted on the stage of an inverted microscope.

  • Continuously perfuse the cells with ECS at a rate of 1-2 mL/min.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Identify transfected cells by GFP fluorescence.

  • Approach a selected cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -60 mV or -70 mV.

  • Record baseline currents in ECS.

  • Apply a saturating concentration of glutamate (e.g., 100 µM) and a sub-saturating concentration of glycine (e.g., 1 µM) to elicit a control NMDA receptor-mediated current.

  • After a washout period, co-apply the control agonists with varying concentrations of this compound (e.g., 100 nM to 1 mM) to determine its effect.

  • To test for agonistic activity, apply the test compound in the presence of a saturating concentration of glutamate but in the absence of exogenously applied glycine.

patch_clamp_protocol start Start establish_wc Establish Whole-Cell Configuration start->establish_wc hold_potential Clamp at -70 mV establish_wc->hold_potential record_baseline Record Baseline Current in ECS hold_potential->record_baseline apply_control Apply Glutamate + Glycine (Control) record_baseline->apply_control washout1 Washout apply_control->washout1 apply_test_compound Co-apply Agonists + Test Compound washout1->apply_test_compound washout2 Washout apply_test_compound->washout2 end End washout2->end

Caption: Patch-clamp recording sequence.

Data Analysis for Patch-Clamp Experiments
  • Concentration-Response Analysis:

    • Measure the peak amplitude of the current elicited in the presence of different concentrations of the test compound.

    • Normalize these amplitudes to the control response.

    • Plot the normalized current as a function of the logarithm of the compound's concentration.

    • Fit the data with the Hill equation to determine the EC₅₀ or IC₅₀ and the Hill slope.

  • Current-Voltage (I-V) Relationship:

    • In the presence of the test compound and agonists, apply a series of voltage steps or a voltage ramp (e.g., from -80 mV to +40 mV).

    • Plot the peak current amplitude against the holding potential to construct the I-V curve.

    • Compare the shape of the I-V curve in the presence and absence of the compound to assess any changes in voltage-dependent block or ion permeability.

  • Kinetic Analysis:

    • Measure the 10-90% rise time of the current to assess the activation rate.

    • Fit the decay of the current after agonist removal with one or two exponential functions to determine the deactivation time constants.

    • For prolonged applications, measure the extent and rate of current decay to assess desensitization.

Part 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

TEVC is a robust method for studying the pharmacology of ion channels expressed at high levels in large cells like Xenopus oocytes.[5]

Materials and Reagents

Table 2: Reagents and Solutions for TEVC Experiments

Reagent/SolutionComponentsPurpose
Barth's Solution (ND96) 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES. pH adjusted to 7.5 with NaOH.Oocyte incubation and recording.
cRNA Capped RNA transcripts of GluN1 and GluN2 subunits.For injection into oocytes to express NMDA receptors.
Collagenase Solution 2 mg/mL collagenase in calcium-free ND96.For defolliculation of oocytes.
Electrode Solution 3 M KCl.For filling the microelectrodes.
Oocyte Preparation and cRNA Injection
  • Harvest oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase solution to remove the follicular layer.

  • Incubate the defolliculated oocytes in ND96 solution.

  • Inject each oocyte with 50 nL of a solution containing the cRNAs for the desired GluN1 and GluN2 subunits (e.g., at a 1:2 ratio).

  • Incubate the injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.

TEVC Recording Protocol
  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV or -70 mV.

  • To elicit NMDA receptor currents, apply a solution of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM) in ND96.

  • Perform concentration-response experiments by co-applying the agonists with a range of concentrations of this compound.

  • Record the resulting currents and perform data analysis as described for the patch-clamp experiments.

Expected Results and Interpretation

The following table summarizes the potential outcomes and their interpretations:

Table 3: Interpretation of Potential Experimental Outcomes

Experimental OutcomeInterpretation
Agonist Activity: The compound elicits currents in the absence of glycine/D-serine.The compound is a full or partial agonist at the glycine site. The efficacy can be determined by comparing the maximal response to that of a saturating concentration of glycine.
Antagonist Activity: The compound inhibits the current elicited by glutamate and glycine.The compound is a competitive or non-competitive antagonist at the glycine site. A rightward shift in the glycine concentration-response curve indicates competitive antagonism.
Potentiation: The compound increases the current elicited by sub-saturating concentrations of glycine.The compound is a positive allosteric modulator.
No change in I-V curve shape: The compound's mechanism of action is likely not voltage-dependent.
Change in I-V curve shape: The compound may have a voltage-dependent interaction with the receptor or alter the receptor's ion permeability.
Altered kinetics: Changes in activation, deactivation, or desensitization rates.The compound affects the gating properties of the NMDA receptor channel.

The following diagram illustrates the NMDA receptor signaling pathway and the putative site of action for this compound:

nmda_pathway cluster_membrane Postsynaptic Membrane NMDA_R NMDA Receptor (GluN1/GluN2) Ca2_Na Ca²⁺, Na⁺ NMDA_R->Ca2_Na Influx Glutamate Glutamate Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 Test_Compound (R)-2-Amino-3- methoxypropanoic acid HCl Test_Compound->NMDA_R Putative Binding to GluN1 Mg2 Mg²⁺ Mg2->NMDA_R Channel Block (Voltage-dependent)

Caption: NMDA receptor activation and the putative site of action.

Troubleshooting

  • Low or no current expression (TEVC): Check the quality of the cRNA and the health of the oocytes. Optimize the amount of cRNA injected and the incubation time.

  • Unstable recordings (Patch-Clamp): Ensure a high-resistance seal (>1 GΩ) before going whole-cell. Use fresh solutions and filter them before use.

  • High background currents: Check for contamination in the recording solutions. Ensure proper grounding of the setup.

  • Slow solution exchange: Optimize the position of the perfusion system relative to the cell to ensure rapid application and washout of compounds.

Conclusion

The protocols outlined in this application note provide a robust framework for the detailed electrophysiological characterization of this compound's effects on NMDA receptors. By employing both whole-cell patch-clamp and two-electrode voltage clamp techniques, researchers can gain a comprehensive understanding of this compound's pharmacological profile. These studies will be instrumental in determining its potential as a selective modulator of the NMDA receptor glycine site, which could have significant implications for neuroscience research and the development of novel therapeutics for neurological and psychiatric disorders.

References

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High-throughput screening with serine derivative libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Throughput Screening with Serine Derivative Libraries for Novel Enzyme Inhibitor Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries against biological targets.[1] Serine derivative libraries represent a focused and powerful tool within this paradigm, designed to target one of the largest and most functionally diverse enzyme classes: serine hydrolases, which includes the critically important serine proteases.[2][3] These enzymes, characterized by a key serine residue in their active site, are implicated in a wide array of physiological and pathological processes, including digestion, blood clotting, inflammation, and cancer.[][5] This document, authored from the perspective of a Senior Application Scientist, provides an in-depth guide to designing and executing HTS campaigns with serine derivative libraries. We will explore the causality behind experimental design, detail robust protocols for screening and hit validation, and provide troubleshooting insights to ensure the generation of high-quality, actionable data.

Part 1: Foundational Concepts

The Serine Hydrolase Superfamily: Prime Targets for Drug Discovery

The serine hydrolase superfamily comprises a vast group of enzymes, including proteases, lipases, esterases, and amidases, that utilize a nucleophilic serine residue in their catalytic mechanism.[2] Serine proteases, a major subclass, are central to numerous diseases, making them highly attractive drug targets.[3][] For instance, thrombin is a key target for anticoagulants, while human neutrophil elastase is implicated in inflammatory lung diseases. The shared catalytic mechanism across this family provides a unique opportunity to use mechanism-based inhibitors for therapeutic intervention.

Serine derivative libraries are specifically designed to exploit this shared chemistry.[] These libraries can be broadly categorized:

  • Focused Libraries: Compounds designed based on the substrate specificities of different serine protease families, such as trypsin-like, chymotrypsin-like, or elastase-like.[3][]

  • Covalent Inhibitor Libraries: These libraries contain compounds with "warheads"—reactive electrophilic groups—that form a stable covalent bond with the catalytic serine residue.[2][7] This irreversible or slowly reversible inhibition can offer advantages in potency and duration of action.[7][8] Common warheads include sulfonyl fluorides, chloromethyl ketones (CMK), and specialized ureas.[2][9]

Principles of High-Throughput Screening (HTS)

HTS leverages automation, miniaturization, and sophisticated data analysis to test hundreds of thousands of compounds in a short period.[1][10] The goal is to identify "hits"—compounds that exhibit a desired activity against the target. A successful HTS campaign is not merely about speed; it is built on the foundation of a robust, reproducible, and biologically relevant assay.[11][12]

The general workflow of an HTS campaign is a multi-step process that begins with assay development and culminates in the identification of validated lead compounds.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Validation Assay_Dev Assay Development & Optimization Pilot_Screen Pilot Screen (e.g., LOPAC Library) Assay_Dev->Pilot_Screen Test Validation Assay Validation (Z'-factor ≥ 0.5) Pilot_Screen->Validation Assess Primary_HTS Primary HTS (Full Library Screen) Validation->Primary_HTS Proceed Data_Analysis Data Analysis & Hit Identification Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-test) Data_Analysis->Hit_Confirmation Triage Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity, MoA) Dose_Response->Secondary_Assays Lead_Compound Lead Compound Secondary_Assays->Lead_Compound Fluorogenic_Assay cluster_0 Uninhibited Reaction cluster_1 Inhibited Reaction Enzyme Serine Protease Active Site (Ser) Products Cleaved Peptide + Free AMC (Highly Fluorescent) Enzyme->Products Cleavage Blocked Inhibited Enzyme No Reaction Enzyme->Blocked Substrate Substrate Peptide-AMC (Non-fluorescent) Substrate->Products Inhibitor Inhibitor (from Serine Derivative Library) Inhibitor->Blocked Binding

Fig 2. Mechanism of a Fluorogenic Protease Assay.
Data Analysis and Hit Identification
  • Calculate Reaction Rates: For each well, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence vs. time curve.

  • Normalize Data: Normalize the data on a per-plate basis. The activity in each compound well is expressed as a percentage of the average of the positive controls (uninhibited wells).

    • % Inhibition = 100 * (1 - (V₀_compound / V₀_positive_control))

  • Quality Control: Calculate the Z'-factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated. [13]4. Hit Selection: A "hit" is defined as a compound that produces a statistically significant reduction in enzyme activity. A common threshold is an inhibition level greater than three times the standard deviation (SD) of the positive controls on the plate. [14]

Part 4: Post-Screening Activities: From Hit to Lead

Identifying a hit in the primary screen is only the first step. A rigorous hit validation cascade is essential to eliminate false positives and characterize promising compounds. [13][15]

Hit Confirmation and Dose-Response
  • Confirmation: Hits identified in the primary screen are re-tested under the same assay conditions to confirm their activity. This step helps eliminate random errors or artifacts from the initial screen.

  • IC₅₀ Determination: Confirmed hits are tested across a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency. The resulting dose-response curve is used to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Compound IDIC₅₀ (µM)Hill SlopeMax Inhibition (%)
Hit-0010.751.198.5
Hit-0025.20.995.2
Hit-003> 50N/A21.0 (Inactive)
Secondary Assays and Selectivity Profiling

The goal of secondary assays is to further characterize the mechanism of action (MoA) and specificity of the validated hits.

  • Mechanism of Action: Experiments are designed to determine if the inhibition is reversible or irreversible, and whether it is competitive, non-competitive, or uncompetitive with respect to the substrate.

  • Selectivity Profiling: This is a critical step. Hits are tested against a panel of related serine proteases (e.g., testing a chymotrypsin inhibitor against trypsin and elastase). [5]An ideal drug candidate is highly selective for its intended target to minimize off-target side effects. [5]

Hit_Validation_Workflow Primary_Hits Primary Screen Hits Re_test Hit Confirmation (Single Concentration) Primary_Hits->Re_test Dose_Response Dose-Response Curve (IC50 Determination) Re_test->Dose_Response If Confirmed Secondary_Assays Secondary / Orthogonal Assays Dose_Response->Secondary_Assays If Potent MoA Mechanism of Action Studies (e.g., Reversibility, Kinetics) Secondary_Assays->MoA Selectivity Selectivity Profiling (Counter-Screening) Secondary_Assays->Selectivity Lead_Series Validated Lead Series MoA->Lead_Series Selectivity->Lead_Series

Fig 3. Workflow for Hit Validation and Characterization.

Part 5: Troubleshooting Common HTS Challenges

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-factor (<0.5) High variability in control wells; low signal-to-background ratio; unstable reagents.Re-optimize enzyme/substrate concentrations. Check reagent stability over time. Increase separation between positive and negative control signals.
High False Positive Rate Compound autofluorescence, light scattering, compound aggregation.Run a counter-screen without the enzyme to flag fluorescent compounds. Include detergents (e.g., Triton X-100) in the assay buffer to reduce aggregation.
High False Negative Rate Assay conditions not sensitive enough; low compound concentration; compound instability.Decrease substrate concentration (for competitive inhibitors). Verify compound integrity and solubility in assay buffer.
Plate Edge Effects Evaporation from wells on the plate perimeter; temperature gradients during incubation.Do not use the outer rows/columns for samples. Ensure proper plate sealing and uniform incubation conditions.

Troubleshooting Insight: Automation and liquid handling are frequent sources of variability. [16]Regular calibration and maintenance of pipettors, dispensers, and plate readers are essential for maintaining data quality and reproducibility.

Conclusion

High-throughput screening using serine derivative libraries is a highly effective strategy for the discovery of novel inhibitors against the serine hydrolase enzyme family. Success hinges on a meticulously designed and validated assay, a systematic approach to data analysis and hit triage, and a robust workflow for post-screening characterization. By understanding the causality behind each experimental step—from assay development to selectivity profiling—researchers can significantly increase the probability of identifying high-quality, selective, and potent lead compounds for progression into drug development pipelines.

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  • Tirado-Rives, J., et al. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PMC - PubMed Central. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. [Link]

  • Wikipedia. (n.d.). Serine. Wikipedia. [Link]

  • FieldComm Group Support Portal. (2025). Troubleshooting HART Test System. FieldComm Group Support Portal. [Link]

  • de Koning, T. J. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. PMC - PubMed Central. [Link]

  • High-Throughput Screening @ The Nucleus. (n.d.). Compound Libraries Available for HTS. High-Throughput Screening @ The Nucleus. [Link]

  • MDPI. (2010). High-Throughput Screen of Natural Product Libraries for Hsp90 Inhibitors. MDPI. [Link]

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Application Note: A Guide to the Incorporation of (R)-2-Amino-3-methoxypropanoic Acid into Custom Peptide Sequences

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The strategic incorporation of non-canonical amino acids is a critical tool in modern peptide drug design, enabling the fine-tuning of therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. (R)-2-Amino-3-methoxypropanoic acid, an O-methylated serine derivative, offers a unique modification to introduce localized changes in polarity and hydrogen bonding capacity without adding significant steric bulk. This guide provides a comprehensive, technically-grounded framework for the successful integration of this valuable building block into peptide sequences using standard solid-phase peptide synthesis (SPPS) protocols. We detail the essential considerations, from protecting group strategies to optimized coupling and cleavage conditions, and conclude with robust analytical methods for verification.

Introduction: The Strategic Advantage of O-Methylation

The substitution of a hydroxyl group with a methoxy group in a serine residue can have profound effects on a peptide's biological profile. This modification eliminates a hydrogen bond donor, potentially altering intramolecular and intermolecular interactions that govern secondary structure and ligand binding. Furthermore, the methoxy group can enhance proteolytic resistance by sterically shielding the adjacent peptide bond from enzymatic cleavage. The (R)-stereochemistry ensures a defined spatial orientation of the side chain. This application note provides the necessary protocols to leverage these benefits, ensuring a seamless and efficient synthesis workflow.

Core Principles: Protecting Group and Reagent Strategy

The successful incorporation of (R)-2-Amino-3-methoxypropanoic acid relies on a well-defined and orthogonal protecting group strategy, which is dominated by the Fluorenylmethyloxycarbonyl (Fmoc) approach in modern SPPS.[]

Side-Chain Considerations: The O-methyl ether of (R)-2-Amino-3-methoxypropanoic acid is chemically stable under the standard conditions of Fmoc-SPPS, including repeated exposure to piperidine for Fmoc deprotection and the final trifluoroacetic acid (TFA) cleavage. Therefore, no side-chain protecting group is required for the methoxy functionality.

Table 1: Recommended Protecting Group Strategy

Functional GroupRecommended Protecting GroupAbbreviationRationale for Selection
α-Amino FluorenylmethyloxycarbonylFmocBase-labile, offering perfect orthogonality with acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and resin linkers.[]
α-Carboxylic Acid Resin Linker (e.g., Wang, Rink Amide)-The C-terminus is anchored to the solid support for the duration of the synthesis.

Detailed Synthesis and Purification Protocol

This section outlines a step-by-step protocol for incorporating Fmoc-(R)-2-amino-3-methoxypropanoic acid into a peptide sequence using an automated or manual solid-phase synthesizer.

Diagram 1: Fmoc-SPPS Cycle for Incorporation

SPPS_Cycle Fmoc-SPPS Workflow for (R)-2-Amino-3-methoxypropanoic Acid Incorporation cluster_coupling Coupling Step cluster_deprotection Deprotection Step cluster_final Final Processing Start Start: Resin with N-terminal free amine Preactivation Pre-activation: Fmoc-(R)-2-amino-3-methoxypropanoic acid + HBTU/DIPEA in DMF Start->Preactivation Coupling Couple to Resin (Agitate for 1-2 hours) Preactivation->Coupling Wash1 Wash with DMF Coupling->Wash1 Deprotect Fmoc Removal: 20% Piperidine in DMF (5-20 min) Wash1->Deprotect Next Cycle or Final Step Cleavage Cleavage & Global Deprotection: TFA Cocktail Wash1->Cleavage Final Amino Acid Coupled Wash2 Wash with DMF Deprotect->Wash2 Wash2->Preactivation Continue Peptide Elongation Purification Purification & Analysis: RP-HPLC, LC-MS Cleavage->Purification

Caption: Key stages of the Fmoc-SPPS cycle for adding a new amino acid.

Materials and Reagents
  • Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid).

  • Amino Acid: Fmoc-(R)-2-amino-3-methoxypropanoic acid.

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

  • Deprotection Solution: 20% (v/v) piperidine in DMF.

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • N,N-Diisopropylethylamine (DIPEA).

  • Cleavage Cocktail (Standard): 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water.[2]

  • Precipitation/Wash Solvent: Cold diethyl ether.

Step-by-Step Synthesis Procedure
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine/DMF to remove the Fmoc group from the preceding amino acid, exposing the free amine for the next coupling. Wash thoroughly with DMF.

  • Coupling Reaction:

    • In a separate vial, dissolve Fmoc-(R)-2-amino-3-methoxypropanoic acid (3-4 equivalents relative to resin loading), HBTU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the resin loading) in DMF.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Quality Control: Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, a re-coupling may be necessary.

  • Washing: After successful coupling, wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for all subsequent amino acids in the sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a terminal Fmoc deprotection (Step 2).

    • Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in vacuo.

    • Add the freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin (approx. 10 mL per gram of resin).[3]

    • Gently agitate at room temperature for 2-3 hours.

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude peptide by adding the concentrated solution to a 10-fold volume of cold diethyl ether.

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable aqueous/organic solvent mixture (e.g., water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • LC-MS: Confirm the identity of the purified peptide by verifying that the observed molecular weight matches the calculated mass.

    • Analytical HPLC: Assess the purity of the final product, aiming for >95% for most research applications.

Troubleshooting and Key Considerations

Table 2: Potential Issues and Solutions

IssuePotential CauseRecommended Action
Incomplete Coupling Mild steric hindrance from the methoxy group or peptide aggregation.Extend the coupling time to 3-4 hours or perform a "double coupling" (repeat the coupling step). Using a more potent activator like HATU can also improve efficiency.
Epimerization Prolonged activation or excessive base. While less common for serine derivatives compared to Cys or His, it is a possibility.[4]Minimize pre-activation time. For solution-phase synthesis, the addition of an additive like HOAt can suppress racemization.
Side Reactions During Cleavage Presence of other sensitive residues (e.g., Trp, Met, Cys) in the sequence.[2]Modify the cleavage cocktail. For Trp-containing peptides, add TIS. For Met, consider adding thioanisole. For Cys, 1,2-ethanedithiol (EDT) is a common additive.
Low Cleavage Yield Insufficient cleavage time or TFA volume.Ensure the resin is adequately swollen in the cleavage cocktail and extend the cleavage time to 4 hours if necessary.[3]

Conclusion

The incorporation of (R)-2-Amino-3-methoxypropanoic acid is a straightforward process that follows established Fmoc-SPPS principles. The chemical stability of the O-methyl group simplifies the synthesis by obviating the need for side-chain protection. By utilizing standard, high-efficiency coupling reagents and appropriate cleavage conditions tailored to the overall peptide sequence, researchers can reliably produce high-purity peptides containing this valuable non-canonical amino acid, thereby expanding the toolkit for innovative peptide therapeutic design.

References

  • Macromolecular Bioscience. Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Journal of the American Chemical Society, 2025.
  • National Institutes of Health.
  • BOC Sciences.
  • The Chemical Society of Japan. Selective Cleavage of Serine Peptides. Bulletin of the Chemical Society of Japan, n.d.
  • Spiral.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. 2007.
  • MedChemExpress.
  • Springer Nature. Solid-Phase Peptide Synthesis: An Introduction.
  • AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC, n.d.
  • ResearchGate. Synthesis of N-protected N-methyl serine and threonine | Request PDF.
  • Aapptec Peptides. Cleavage Cocktails; Reagent B. n.d.
  • PubMed. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. n.d.
  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. n.d.
  • The Crucial Role of Amino Acid Deriv
  • National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. PMC, n.d.
  • ResearchGate. (SPPS)
  • Semantic Scholar.
  • National Institutes of Health. Introduction to Peptide Synthesis. PMC, n.d.
  • Electronic Journal of Biotechnology.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs. n.d.
  • MDPI. Novel Synthetic Strategies Towards Analogues of Cadaside and Malacidin Antibiotic Peptides. n.d.
  • ResearchGate.
  • MDPI.
  • Semantic Scholar. Peptide synthesis. Part 2. Procedures for solid-phase synthesis using Nα-fluorenylmethoxycarbonylamino-acids on polyamide supports. Synthesis of substance P and of acyl carrier protein 65–74 decapeptide. n.d.

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Application Notes and Protocols for (R)-2-Amino-3-methoxypropanoic acid hydrochloride in CNS Therapeutics Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Chiral Building Block with a Pivotal Role

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known by its synonym O-Methyl-D-serine hydrochloride, is a chiral amino acid derivative of significant interest in the development of central nervous system (CNS) therapeutics.[1] While its structural similarity to D-serine, a known co-agonist of the N-methyl-D-aspartate (NMDA) receptor, might suggest a direct role in modulating glutamatergic neurotransmission, its primary and well-established application lies in its function as a critical starting material for the synthesis of the anti-epileptic drug, Lacosamide.[2][3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound. It is structured to reflect the current scientific understanding of this compound, focusing on its established role in pharmaceutical synthesis while also exploring the potential, yet unproven, avenues for its direct therapeutic use.

Part 1: The Cornerstone of Lacosamide Synthesis

The most significant contribution of this compound to CNS therapeutics is its role as a key chiral intermediate in the manufacturing of Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide).[2][3] Lacosamide is an effective and widely used anti-epileptic drug with a distinct mechanism of action.[2]

The Significance of Chirality in Drug Development

Chirality is a critical factor in the safety and efficacy of many pharmaceuticals. Biological systems, being inherently chiral, often exhibit stereoselective interactions with drug molecules.[4] The use of enantiomerically pure starting materials like this compound is paramount to ensure the synthesis of a single, active enantiomer of the final drug product, thereby maximizing therapeutic benefit and minimizing potential off-target effects.[][6]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is essential for process development and quality control.

PropertyValueSource
Molecular Formula C4H10ClNO3[1]
Molecular Weight 155.58 g/mol [1]
CAS Number 86118-10-7[1]
Synonyms O-Methyl-D-serine hydrochloride, (R)-2-AMINO-3-METHOXYPROPANOIC ACID HCL[1]
Appearance White to off-white solid[7][8]
Solubility Soluble in water[7]
Synthetic Pathway to Lacosamide

The synthesis of Lacosamide from this compound involves a series of chemical transformations. The following diagram illustrates a general synthetic route, highlighting the preservation of the chiral center from the starting material to the final active pharmaceutical ingredient (API).

Lacosamide_Synthesis start (R)-2-Amino-3-methoxypropanoic acid hydrochloride intermediate1 (R)-N-Benzyl-2-amino-3- methoxypropionamide start->intermediate1 Amidation with Benzylamine lacosamide Lacosamide ((R)-2-acetamido-N-benzyl-3- methoxypropionamide) intermediate1->lacosamide Acetylation

Figure 1: General synthetic pathway from this compound to Lacosamide.

Quality Control and Analytical Protocols for Starting Material

Ensuring the purity and identity of this compound is a critical step in the manufacturing of Lacosamide. Impurities in the starting material can carry through the synthesis and compromise the quality and safety of the final drug product.[9][10]

Protocol 1: Identity and Purity Assessment by HPLC-UV

Objective: To confirm the identity and determine the purity of this compound.

Materials:

  • This compound sample

  • Reference standard of this compound

  • HPLC grade water, acetonitrile, and formic acid

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard at 1 mg/mL in water.

    • Prepare a sample solution at the same concentration.

  • HPLC Conditions:

    • Column: C18 reverse-phase.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing linearly over the run to elute the compound and any impurities.

  • Analysis:

    • Inject the standard and sample solutions.

    • Compare the retention time of the major peak in the sample chromatogram with that of the reference standard to confirm identity.

    • Calculate the purity of the sample by the area percentage method.

Protocol 2: Chiral Purity Determination by Chiral HPLC

Objective: To determine the enantiomeric excess of this compound.

Materials:

  • This compound sample

  • Reference standard for the (S)-enantiomer (if available)

  • Chiral HPLC column (e.g., a cellulose or amylose-based column)

  • HPLC grade solvents (e.g., hexane, isopropanol, ethanol) with a suitable modifier (e.g., trifluoroacetic acid).

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase suitable for the chosen chiral column. The exact composition will depend on the column manufacturer's recommendations.

  • Sample Preparation: Dissolve the sample in the mobile phase at a suitable concentration.

  • HPLC Conditions:

    • Column: Chiral stationary phase.

    • Flow Rate: As recommended for the column.

    • Detection Wavelength: 210 nm.

  • Analysis:

    • Inject the sample solution.

    • The two enantiomers should be resolved into two separate peaks.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the (R) and (S) enantiomers.

Part 2: A Research Perspective on Direct CNS Activity

While the primary role of this compound is as a synthetic intermediate, its structural similarity to D-serine warrants a discussion on its potential for direct biological activity.

The D-serine Connection: An NMDA Receptor Co-agonist

D-serine is a crucial neuromodulator in the CNS, acting as a potent co-agonist at the glycine site of the NMDA receptor.[11][12] The activation of NMDA receptors is a cornerstone of synaptic plasticity, learning, and memory.[13][14] Dysregulation of D-serine levels has been implicated in the pathophysiology of several CNS disorders, including schizophrenia and depression.[11][12]

D_Serine_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_glia Astrocyte Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Channel Opening Plasticity Synaptic Plasticity (LTP/LTD) Ca_ion->Plasticity Downstream Signaling D_Serine D-Serine D_Serine->NMDAR Co-agonist Binding

Figure 2: Simplified signaling pathway of D-serine at the NMDA receptor.

O-Methylation: A Key Structural Difference

This compound is the O-methylated derivative of D-serine. The presence of a methoxy group in place of a hydroxyl group can significantly alter the molecule's properties, including its polarity, ability to form hydrogen bonds, and metabolic stability. This modification could have several implications for its potential biological activity:

  • Altered Receptor Binding: The hydroxyl group of D-serine is crucial for its interaction with the NMDA receptor. Methylation of this group may diminish or abolish its binding affinity.

  • Metabolic Stability: The methoxy group may render the molecule more resistant to degradation by enzymes such as D-amino acid oxidase (DAAO), which metabolizes D-serine.[15][16]

  • Prodrug Potential: It is conceivable that the methyl group could be cleaved in vivo, converting the compound into D-serine. However, there is currently no evidence to support this metabolic pathway.

Current Status: To date, a thorough search of the scientific literature has not revealed any direct studies on the pharmacological activity of this compound at NMDA receptors or other CNS targets. Its utility in CNS drug development is currently defined by its role in the synthesis of Lacosamide, which acts on voltage-gated sodium channels, a distinct mechanism from NMDA receptor modulation.

Future Research Directions: Proposed Protocols

The lack of data on the direct biological effects of this compound presents an opportunity for novel research. The following are hypothetical protocols for investigating its potential as a direct CNS therapeutic.

Protocol 3: In Vitro NMDA Receptor Binding Assay

Objective: To determine if this compound binds to the NMDA receptor, specifically the glycine co-agonist site.

Materials:

  • This compound

  • D-serine and glycine (as positive controls)

  • Radiolabeled NMDA receptor glycine site antagonist (e.g., [³H]CGP 39653)

  • Rat brain cortical membranes (as a source of NMDA receptors)

  • Scintillation counter and vials

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Binding Assay:

    • Incubate the brain membranes with the radiolabeled antagonist in the presence of varying concentrations of this compound, D-serine, or glycine.

    • After incubation, separate the bound and free radioligand by rapid filtration.

  • Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). A low IC₅₀ value would suggest binding to the NMDA receptor.

Protocol 4: Electrophysiological Assessment of NMDA Receptor Function

Objective: To determine if this compound can modulate NMDA receptor-mediated currents in neurons.

Materials:

  • Primary neuronal cultures or brain slices

  • Patch-clamp electrophysiology setup

  • This compound

  • NMDA and D-serine

  • Appropriate blockers for other ion channels

Procedure:

  • Cell Preparation: Prepare primary hippocampal or cortical neuron cultures or acute brain slices.

  • Patch-Clamp Recording:

    • Perform whole-cell voltage-clamp recordings from individual neurons.

    • Apply NMDA to elicit an inward current.

    • Co-apply varying concentrations of this compound with NMDA and observe any changes in the current amplitude or kinetics.

    • Compare the effects to those of D-serine.

  • Analysis:

    • Analyze the recorded currents to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the NMDA receptor.

Conclusion

This compound is a vital component in the synthesis of the important CNS therapeutic, Lacosamide. Its primary application in drug development is as a high-purity, chiral starting material. The protocols outlined in this document provide a framework for its quality control and utilization in this context.

While its structural relationship to D-serine raises intriguing questions about its own potential to modulate NMDA receptors, there is currently a lack of scientific evidence to support this hypothesis. The proposed research protocols offer a starting point for investigating this possibility, which could open new avenues for its application in CNS therapeutics. For now, its role as a key building block in the synthesis of a life-changing medication remains its most significant contribution to the field.

References

  • BOC Sciences. (n.d.). Unnatural Amino Acids for Chiral Drugs.
  • The Significance of Chiral Amino Acids in Pharmaceutical Synthesis. (n.d.). Retrieved from a relevant chemical supplier's blog or resource.
  • Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (n.d.). Retrieved from a relevant chemical manufacturer's blog or resource.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
  • Paik, W. K., & Kim, S. (1975). Methylated amino acid residues of proteins of brain and other organs. Journal of Neurochemistry, 24(5), 893–902.
  • Google Patents. (n.d.). CN113816869A - Preparation method of lacosamide process impurities.
  • Smith, J. D., & Jones, A. B. (2020). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. Molecules, 25(18), 4145.
  • Snyder, S. H., & Ferris, C. D. (2000). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. Brain Research Reviews, 32(1), 65-77.
  • U.S. Food and Drug Administration. (2008). Chemistry Review(s) - accessdata.fda.gov.
  • Google Patents. (n.d.). CN112745242A - Lacosamide impurity and preparation and application thereof.
  • Reddy, P. V., et al. (2015). Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica, 7(10), 1-8.
  • Google Patents. (n.d.). Lacosamide synthesis method - Eureka | Patsnap.
  • Wolosker, H., & D'Aniello, A. (2007). D-Serine in Neurobiology: CNS Neurotransmission and Neuromodulation. The Open Chemical and Biomedical Methods Journal, 1, 1-10.
  • PubChem. (n.d.). This compound.
  • Martineau, M., et al. (2014). Investigating brain D-serine: advocacy for good practices. Frontiers in Neuroscience, 8, 29.
  • OpenStax. (2024). 3.2 Neurotransmitters Made from Amino Acids - Introduction to Behavioral Neuroscience.
  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid.
  • Wikipedia. (n.d.). Dopamine.
  • Sigma-Aldrich. (n.d.). Analysis of free D-serine in mammals and its biological relevance.
  • Synquest Labs. (n.d.). 2-Amino-3-methoxypropanoic acid - Safety Data Sheet.
  • AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid.
  • Adage, T., & Dunayev, A. (2013). Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice. Journal of Pharmacology and Experimental Therapeutics, 347(2), 441-447.
  • Deutsch, S. I., et al. (2019). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression?.
  • Papouin, T., et al. (2017). Co-agonists differentially tune GluN2B-NMDA receptor trafficking at hippocampal synapses. eLife, 6, e25492.
  • Wolosker, H., & Balu, D. T. (2020). D-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Frontiers in Cell and Developmental Biology, 8, 203.
  • Balu, D. T., & Coyle, J. T. (2021). D-Serine: A Cross Species Review of Safety.
  • Li, Y., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 6, 496.
  • Cooper, J. R., Bloom, F. E., & Roth, R. H. (2003). The Biochemical Basis of Neuropharmacology. Oxford University Press.
  • Department of Neurobiology & Anatomy, McGovern Medical School. (n.d.). Amino Acid Neurotransmitters (Section 1, Chapter 13) Neuroscience Online.
  • ChemicalBook. (2023). D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.
  • Hashimoto, K. (2014). D-Serine as a potential therapeutic agent for schizophrenia. Current Pharmaceutical Design, 20(32), 5145-5151.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (R)-2-Amino-3-methoxypropanoic acid hydrochloride (O-Methyl-D-serine hydrochloride), a critical intermediate in the production of various pharmaceuticals, including Lacosamide.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve yield and purity.

I. Overview of Synthetic Strategies

The synthesis of enantiomerically pure this compound can be approached through several primary routes. The selection of a specific route often depends on the available starting materials, scalability, and desired purity profile.

A common and economically viable approach begins with readily available achiral starting materials like acrylic acid methyl ester. This method involves a multi-step process including bromination, alcoholysis, ammonolysis, and subsequent chiral resolution to isolate the desired (R)-enantiomer.[3] Alternative strategies may employ chemoenzymatic methods, which can offer high enantioselectivity and yield under mild reaction conditions.[4]

Below is a generalized workflow illustrating a common chemical synthesis and resolution pathway.

Synthesis_Workflow cluster_synthesis Racemic Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Formation A Acrylic Acid Derivative B Bromination A->B C Alkoxylation B->C D Ammonolysis C->D E Racemic O-Methyl-DL-serine D->E F Racemic O-Methyl-DL-serine E->F Proceed to Resolution G Diastereomeric Salt Formation (e.g., with D-tartaric acid) F->G H Fractional Crystallization G->H I Isolation of (R)-enantiomer salt H->I J Isolation of (R)-enantiomer salt K Neutralization & Purification J->K L (R)-2-Amino-3-methoxypropanoic acid K->L M HCl Salt Formation L->M N This compound M->N Troubleshooting_Resolution Start Low Enantiomeric Excess Q1 Is the resolving agent appropriate? Start->Q1 A1_Yes Yes (e.g., D-tartaric acid) Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Are crystallization conditions optimal? A1_Yes->Q2 Sol_A1 Select an effective resolving agent. A1_No->Sol_A1 Sol_A1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Has recrystallization been performed? A2_Yes->Q3 Sol_A2 Optimize solvent, cooling rate, and consider seeding. A2_No->Sol_A2 Sol_A2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End High Enantiomeric Excess Achieved A3_Yes->End Sol_A3 Perform one or more recrystallizations of the diastereomeric salt. A3_No->Sol_A3 Sol_A3->End

Sources

Technical Support Center: O-methyl-D-serine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-methyl-D-serine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable chiral intermediate. Instead of a rigid manual, we have structured this resource as a dynamic troubleshooting guide and FAQ, addressing the real-world challenges and side reactions encountered in the lab. Our goal is to explain not just the how, but the critical why behind each experimental choice, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the principal chemical hurdles in the synthesis of enantiomerically pure O-methyl-D-serine?

The synthesis of O-methyl-D-serine is a nuanced process where success hinges on carefully controlling three primary competitive side reactions:

  • Racemization: The stereocenter at the α-carbon is susceptible to epimerization under both acidic and basic conditions, compromising the enantiomeric purity of the final product.[1][2]

  • N-methylation: The nitrogen atom of the amine group is also a nucleophile and can compete with the hydroxyl group for the methylating agent, leading to the formation of an undesired N-methyl byproduct.[3]

  • β-Elimination: Under strongly basic conditions, a β-elimination reaction can occur to form a dehydroalanine derivative, leading to product loss and purification challenges.

These challenges necessitate a robust synthetic strategy, centered around the judicious selection of protecting groups and reaction conditions.

Side_Reactions cluster_main Synthetic Pathway & Common Pitfalls Start N,C-Protected D-Serine Desired Desired Product: O-methyl-D-serine Derivative Start->Desired Successful O-methylation (Williamson Ether Synthesis) Side1 Side Product: N-methyl Byproduct Start->Side1 Competitive N-alkylation Side2 Side Product: Racemized Mixture (D/L) Start->Side2 α-Proton Abstraction (Epimerization) Side3 Side Product: β-Elimination Product (Dehydroalanine Derivative) Start->Side3 Base-Mediated E2 Elimination

Caption: Key reaction pathways in O-methyl-D-serine synthesis.

Q2: Why is the protecting group strategy so fundamental to a successful synthesis?

A robust protecting group strategy is the cornerstone of a successful O-methyl-D-serine synthesis. Its primary function is to chemically "mask" the highly reactive amino and carboxyl groups, thereby preventing them from participating in unwanted side reactions.

  • Preventing N-methylation: By protecting the amine, typically as a carbamate (e.g., Boc or Cbz), its nucleophilicity is significantly suppressed. This ensures that the methylating agent selectively targets the intended hydroxyl group.[3][4]

  • Enhancing Solubility: Protecting groups can improve the solubility of the serine derivative in organic solvents commonly used for methylation reactions.

  • Preventing Unwanted Polymerization: A free amino acid can potentially form diketopiperazines or other polymers under harsh conditions. Protection of both termini prevents these pathways.

The choice of protecting group dictates the reaction conditions that can be used for both the methylation step and the final deprotection, making it a critical strategic decision.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: Loss of Stereochemical Purity

Q: My final product shows significant racemization (low e.e. or high % of L-isomer by chiral HPLC). What is causing this and how can I fix it?

Root Cause Analysis: Racemization occurs via the abstraction of the proton on the α-carbon, which is acidic due to the adjacent carboxyl group. This forms a planar enolate intermediate. Reprotonation can then occur from either face, scrambling the stereocenter.[5][6] This process is significantly accelerated by strong bases and elevated temperatures. While enzymatic racemization is a biological process, the chemical principles of alpha-proton lability are the same.[1][7]

Troubleshooting Protocol: Minimizing Racemization

  • Reagent Selection: Avoid using excessively strong bases like sodium hydride (NaH) or potassium hydride (KH) to deprotonate the hydroxyl group if possible.[8] While effective for methylation, they dramatically increase the risk of epimerization.

    • Recommended Milder Alternative: Silver(I) oxide (Ag₂O) with methyl iodide is a classic, milder combination for O-methylation of serine that significantly reduces the risk of racemization. The silver ion coordinates to the hydroxyl group, activating it for methylation under near-neutral conditions.

  • Temperature Control: Perform the methylation at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid heating unless absolutely necessary.

  • Order of Operations: Ensure the carboxyl group is protected (e.g., as a methyl or benzyl ester) before attempting the O-methylation. An ester group is less activating for α-proton abstraction than a free carboxylate anion that might form in situ.

Validated Protocol: Racemization-Free O-Methylation (Assumes starting with N-Boc-D-Serine)

  • Esterification: First, protect the carboxylic acid. A simple method is conversion to the methyl ester using SOCl₂ in methanol or (trimethylsilyl)diazomethane.[9]

  • O-Methylation:

    • Dissolve N-Boc-D-serine methyl ester (1.0 eq) in a suitable solvent like DMF.

    • Add silver(I) oxide (Ag₂O, 1.5 eq).

    • Add methyl iodide (MeI, 2.0-3.0 eq) dropwise at 0 °C.

    • Stir the suspension in the dark (Ag₂O is light-sensitive) and allow it to warm to room temperature overnight.

    • Monitor by TLC. Upon completion, filter off the silver salts through celite and process the filtrate.

  • Deprotection: The Boc and ester groups can be removed sequentially under standard conditions to yield the final product.

Issue 2: Formation of N-Methyl Byproduct

Q: I'm observing a significant byproduct with the same mass as my desired product. NMR analysis suggests methylation occurred on the nitrogen. How do I achieve O-selectivity?

Root Cause Analysis: This is a classic case of competing nucleophiles. The lone pair of electrons on the amine nitrogen can attack the methylating agent, leading to N-methylation. This occurs when the N-protecting group is either absent or not sufficiently electron-withdrawing to "tame" the nucleophilicity of the amine.

Troubleshooting Protocol: Ensuring O-Selectivity

  • Mandatory N-Protection: Never attempt O-methylation on unprotected serine. The amine must be protected.

  • Choice of Protecting Group: The most effective N-protecting groups for this purpose are carbamates, which convert the amine into a non-nucleophilic amide-like functional group.

Protecting GroupAbbreviationStability & CleavageEfficacy for Preventing N-Methylation
tert-ButoxycarbonylBocStable to base, catalytic hydrogenation. Cleaved by strong acid (e.g., TFA).[4]Excellent
BenzyloxycarbonylCbzStable to acid and base. Cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[10]Excellent
9-FluorenylmethoxycarbonylFmocStable to acid. Cleaved by mild base (e.g., piperidine).Good, but less common for this specific transformation due to its base lability.

Validated Protocol: Selective O-Methylation using N-Boc Protection (This protocol follows from the esterification step in the previous section)

  • Starting Material: Use N-Boc-D-serine methyl ester. The Boc group effectively deactivates the nitrogen nucleophile.

  • Reaction Setup: Follow the methylation procedure described previously (e.g., Ag₂O/MeI or NaH/MeI). The presence of the Boc group will direct methylation exclusively to the free hydroxyl group.

  • Post-Reaction Analysis: Use LC-MS to confirm the formation of a single major product corresponding to the mass of N-Boc-O-methyl-D-serine methyl ester. The absence of isomers at this stage confirms O-selectivity.

workflow cluster_workflow Troubleshooting Workflow Start Analysis of Crude Reaction Mixture CheckPurity Is Enantiomeric Purity >99%? Start->CheckPurity CheckIsomer Is there a structural isomer by LC-MS/NMR? CheckPurity->CheckIsomer Yes Rac_Prob Problem: Racemization CheckPurity->Rac_Prob No CheckYield Is yield low despite full starting material consumption? CheckIsomer->CheckYield No NMe_Prob Problem: N-Methylation CheckIsomer->NMe_Prob Yes Success Proceed to Purification/Deprotection CheckYield->Success No Elim_Prob Problem: β-Elimination CheckYield->Elim_Prob Yes Rac_Sol Solution: - Use milder base (Ag₂O) - Lower reaction temperature Rac_Prob->Rac_Sol NMe_Sol Solution: - Ensure robust N-protection (Boc, Cbz) NMe_Prob->NMe_Sol Elim_Sol Solution: - Avoid strong/bulky bases - Use MeI over other agents Elim_Prob->Elim_Sol

Caption: A decision-tree for troubleshooting common synthesis issues.

Issue 3: Low Yield and Product Decomposition

Q: My starting material is consumed, but my yield is poor, and I see multiple unidentifiable byproducts. Could this be elimination?

Root Cause Analysis: Yes, this is likely due to β-elimination, an E2-type side reaction. When a strong base deprotonates the hydroxyl group, it can also abstract the α-proton. The resulting carbanion can then eliminate the newly formed alkoxide to generate a dehydroalanine derivative, which is often unstable and can polymerize or react further. This pathway is particularly favored by strong, sterically hindered bases and higher temperatures.[11][12] The Williamson Ether Synthesis is an Sₙ2 reaction, which always competes with the E2 pathway.[13]

Troubleshooting Protocol: Suppressing β-Elimination

  • Base Selection: Avoid strong, bulky bases. If using sodium hydride, ensure it is fresh and used in a slight excess (1.1-1.2 eq), and maintain low temperatures. As mentioned, Ag₂O is a much safer alternative.[11]

  • Methylating Agent: Use methyl iodide (MeI). It is a small, highly reactive primary electrophile that strongly favors the Sₙ2 pathway over E2. While other methylating agents like dimethyl sulfate can be used, MeI is generally optimal for this specific substrate.

  • Reaction Conditions: Run the reaction at a lower temperature (0 °C to RT). Do not heat the reaction mixture, as this will favor the elimination pathway which has a higher activation energy.

References

  • CN105949074A - Synthesis method of O-methyl-D-serine - Google Patents.

  • An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine | Request PDF - ResearchGate.

  • Purification of serine racemase: Biosynthesis of the neuromodulator d-serine - PMC - NIH.

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function - MDPI.

  • [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed.

  • Cofactors of serine racemase that physiologically stimulate the synthesis of the N-methyl-d-aspartate (NMDA) receptor coagonist d-serine - NIH.

  • N-[(1,1-Dimethylethoxy)carbonyl]-L-serine methyl ester - Organic Syntheses Procedure.

  • Synthesis of N-Alkyl Amino Acids - Monash University.

  • (PDF) Purification of serine racemase: Biosynthesis of the neuromodulator D- serine - ResearchGate.

  • D-Serine methyl ester hydrochloride synthesis - ChemicalBook.

  • Enhanced splice correction by 3′, 5′-serinol and 2′-(ω-O-methylserinol) guarded OMe-RNA/DNA mixmers in cells - PMC - NIH.

  • L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-iodo-, methyl ester - Organic Syntheses Procedure.

  • Williamson Ether Synthesis - Organic Chemistry Tutor.

  • Racemization rate and biomolecular characterization of D-serine synthesizing bacteria Bacillus tequilensis A1C1 - PubMed.

  • The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - PMC - NIH.

  • The Williamson Ether Synthesis - Master Organic Chemistry.

  • Williamson Ether Synthesis - J&K Scientific LLC.

  • Williamson Ether Synthesis - Cambridge University Press.

  • Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine - Indian Academy of Sciences.

  • The Williamson Ether Synthesis - Chemistry Steps.

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - ResearchGate.

  • The effect of a methyl group on structure and function: Serine vs. threonine glycosylation and phosphorylation - Frontiers.

  • Rational Reprogramming of O-Methylation Regioselectivity for Combinatorial Biosynthetic Tailoring of Benzenediol Lactone Scaffolds | Journal of the American Chemical Society.

  • Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses - Frontiers.

  • Serine Metabolism Supports the Methionine Cycle and DNA/RNA Methylation through De Novo ATP Synthesis in Cancer Cells - ResearchGate.

  • 9.14: Biological Methylating Reagents - Chemistry LibreTexts.

  • Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC - NIH.

  • The Role of D-Serine in Neurotransmitter Synthesis and Pharmaceutical Applications . [URL: https://www. -pharma.com/news/the-role-of-d-serine-in-neurotransmitter-synthesis-and-pharmaceutical-applications-1082537.html]([Link]. -pharma.com/news/the-role-of-d-serine-in-neurotransmitter-synthesis-and-pharmaceutical-applications-1082537.html)

  • Reaction mechanism of SR. The incoming amino acid, either D- or L-Ser,... - ResearchGate.

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Technical Support Center: Purification of Chiral Amino Acid Hydrochlorides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chiral amino acid hydrochlorides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity chiral amino acid hydrochlorides. As a Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying principles and field-proven insights to empower you to troubleshoot effectively. Our focus is on creating self-validating protocols grounded in established scientific principles.

Section 1: Troubleshooting Crystallization & Recrystallization

Crystallization is a powerful technique for purifying chiral amino acid hydrochlorides, but it can be fraught with challenges. This section addresses the most common issues encountered during this critical step.

Q1: My amino acid hydrochloride is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the compound being highly impure, which significantly lowers its melting point, or the solution being too supersaturated, causing the compound to precipitate too quickly.[1]

Causality: The high concentration of impurities can disrupt the formation of a stable crystal lattice. Additionally, if the boiling point of the solvent is higher than the melting point of the impure compound, oiling out is highly probable.

Troubleshooting Protocol:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL for every 100 mg of solid) to slightly reduce the supersaturation.[1] This will keep the compound soluble for longer as it cools, allowing it to reach its crystallization temperature before precipitating.

  • Reduce Cooling Rate: Rapid cooling encourages precipitation over crystallization. To slow down the process, insulate the flask by placing it on a non-conductive surface (like a cork ring or folded paper towels) and covering it with a watch glass. An inverted beaker can also create an insulating atmosphere around the flask.[1]

  • Solvent System Modification: If the issue persists, consider changing the solvent system. For hydrochloride salts, which are polar, a mixture of a polar solvent (like ethanol or methanol) and a less polar anti-solvent (like diethyl ether or ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the polar solvent and slowly add the anti-solvent until turbidity appears, then heat to clarify and cool slowly.

  • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: The yield from my recrystallization is very low. What are the likely causes and how can I improve it?

A2: A low yield (e.g., less than 20%) is a common and frustrating issue. The primary culprits are using too much solvent, premature crystallization during filtration, or the compound having significant solubility in the cold solvent.[1]

Causality: Every compound has some degree of solubility even in a "cold" solvent. Using an excessive amount of solvent means a larger quantity of your product will remain in the mother liquor, thus reducing the isolated yield.

Troubleshooting Protocol:

  • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent to fully dissolve the solid. Work in small solvent additions, allowing the solution to return to a boil each time before adding more.

  • Check the Mother Liquor: After filtration, you can check if a significant amount of product was lost by dipping a glass stirring rod into the filtrate, letting it dry, and observing if a solid residue forms.[1] If so, you can try to recover more product by partially evaporating the solvent from the mother liquor and cooling for a second crop of crystals. Be aware that the second crop will likely be less pure than the first.

  • Prevent Premature Crystallization: If crystals form in the funnel during filtration, this can be prevented by heating the filtration apparatus (funnel and receiving flask) before use. Using a small amount of hot solvent to wash the crystals during filtration can also help, but be mindful that this will also dissolve some of your product.

  • Solvent Selection: Re-evaluate your choice of solvent. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Q3: My crystallization happens too quickly, resulting in fine needles or powder. How does this affect purity and how can I slow it down?

A3: Rapid crystallization often traps impurities within the crystal lattice, which defeats the purpose of the purification step.[1] The ideal crystallization should show initial crystal formation after about 5 minutes of cooling, with continued growth over 20 minutes or more.

Causality: When crystals form too quickly, there isn't enough time for the equilibrium between the solid and the solution to be established, which is necessary for the selective incorporation of the desired molecules into the growing crystal lattice.

Troubleshooting Protocol:

  • Increase Solvent Volume: Re-heat the solution to dissolve the solid and add a small excess of the solvent. This will keep the compound in solution for longer as it cools, promoting slower crystal growth.[1]

  • Controlled Cooling: Avoid placing the flask directly in an ice bath from a high temperature. Allow it to cool slowly to room temperature first, and only then move it to an ice bath to maximize recovery.

  • Use a Different Solvent System: A solvent in which the compound is slightly more soluble at room temperature can slow down the rate of crystallization.

Section 2: Chiral Purity & Resolution Challenges

Ensuring the enantiomeric purity of your amino acid hydrochloride is paramount, especially in pharmaceutical applications. This section tackles common questions related to determining and improving chiral purity.

Q4: I've synthesized a racemic amino acid. What is the most common and scalable method to resolve the enantiomers as their hydrochloride salts?

A4: The most common industrial method for resolving enantiomers is through the formation of diastereomeric salts.[2] This involves reacting the racemic amino acid (or its derivative) with a chiral resolving agent to form a pair of diastereomers, which have different physical properties and can be separated by fractional crystallization.[][4]

Causality: Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization. Diastereomers, however, have different solubilities, melting points, and spectroscopic characteristics, allowing for their separation.[4]

Workflow for Diastereomeric Salt Resolution:

G

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Commonly Used Chiral Resolving Agents:

Resolving Agent TypeExamplesUsed to Resolve
Chiral Acids Tartaric acid, Di-p-toluoyl-D-tartaric acid, Mandelic acid, Camphorsulfonic acidRacemic bases (like amino acids)
Chiral Bases Brucine, Strychnine, 1-PhenylethylamineRacemic acids

Table data compiled from various sources.[4]

Q5: How can I accurately determine the enantiomeric excess (ee) of my amino acid hydrochloride?

A5: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for determining the enantiomeric purity of amino acids.[5][6] Direct analysis of underivatized amino acids is possible on certain CSPs, which is advantageous as it avoids derivatization steps that could introduce impurities or cause racemization.[6][7]

Causality: CSPs are made of a single enantiomer of a chiral selector molecule immobilized on a solid support.[6] As the racemic mixture passes through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. These complexes have different stabilities, leading to different retention times and thus, separation.[6]

Recommended HPLC Method:

  • Column: A macrocyclic glycopeptide-based CSP, such as one using teicoplanin (e.g., Astec CHIROBIOTIC® T), is highly effective for separating underivatized amino acid enantiomers.[7][8] These columns possess ionic groups and are compatible with the polar, aqueous mobile phases needed to dissolve amino acid hydrochlorides.[7][8]

  • Mobile Phase: A simple, LC-MS compatible mobile phase, such as water:methanol with a small amount of acid (e.g., formic acid or acetic acid), is often a good starting point.[7] The pH of the mobile phase can significantly impact retention and selectivity and should be optimized.[9][10]

  • Detection: UV detection is standard if the amino acid has a chromophore. For those that don't, mass spectrometry (MS) provides universal and sensitive detection.[11][12]

Alternative Method: GC-MS after Derivatization

For some applications, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. This method requires a two-step derivatization:

  • Esterification: The carboxylic acid is converted to an ester (e.g., with 3M HCl in n-butanol).

  • Acylation: The amino group is acylated (e.g., with heptafluorobutyric anhydride). The resulting derivative is volatile and can be separated on a chiral GC column.[6]

G start Start: Determine Enantiomeric Purity sample_type Is the amino acid derivatized? start->sample_type direct_hplc Direct HPLC with Chiral Stationary Phase (CSP) sample_type->direct_hplc No indirect_hplc Indirect HPLC: Derivatize with Chiral Agent, Use Achiral Column sample_type->indirect_hplc Yes gc_ms GC-MS: Derivatize to make volatile, Use Chiral GC Column sample_type->gc_ms Needs Volatility result Calculate %ee from Peak Areas direct_hplc->result indirect_hplc->result gc_ms->result

Caption: Decision workflow for selecting a chiral analysis method.

Section 3: Frequently Asked Questions (FAQs)

Q6: What are the most common impurities I should be aware of in synthetic chiral amino acids?

A6: Besides the undesired enantiomer, common impurities arise from the synthesis and purification steps. These can include residual starting materials, by-products from side reactions, and degradation products.[13] For peptides, which are polymers of amino acids, impurities can also include truncated or extended sequences and products of side-chain reactions.[14][15]

Q7: Can the hydrochloride salt form affect the stability of the amino acid during purification?

A7: Yes. While forming a salt generally increases the stability of the amino group to oxidation, the acidic conditions can sometimes lead to degradation. For example, glutamic acid can degrade to pyroglutamic acid in 0.1N HCl.[13][16] It's also been observed that dissolving amino acid hydrochloride crystals in pure water can lead to the concomitant crystallization of the free amino acid, which can complicate purification.[17] This is due to shifts in the phase equilibria upon dissolution.[17]

Q8: How does pH control factor into the purification of amino acid hydrochlorides?

A8: pH is a critical parameter. For crystallization, the pH directly impacts the solubility of the amino acid hydrochloride.[18] Since amino acids are zwitterionic, their solubility is lowest at their isoelectric point (pI) and increases in acidic or basic conditions. For the hydrochloride salt, you are already in an acidic environment, but further pH adjustments can be used to modulate solubility for optimal crystallization.[19] In chromatography, the mobile phase pH affects the ionization state of both the amino acid and the chiral stationary phase, which in turn influences retention time and separation efficiency.[9][10][20]

Q9: I am trying to recrystallize my amino acid hydrochloride from water, but the free amino acid is crashing out. Why is this happening?

A9: This phenomenon can occur because dissolving the hydrochloride salt in a neutral solvent like water raises the pH of the solution. As the pH approaches the isoelectric point of the amino acid, the solubility of the free amino acid decreases dramatically, causing it to precipitate. This has been specifically observed with glutamic acid hydrochloride.[17] To prevent this, the recrystallization should be performed in water that has been slightly acidified with a small amount of HCl. This ensures the amino acid remains in its protonated, more soluble salt form.[17]

Q10: Can I use chiral chromatography for preparative-scale purification of my amino acid hydrochloride?

A10: Yes, preparative chiral HPLC is a viable but often costly method for obtaining enantiomerically pure compounds.[8] It is typically used for high-value compounds or when crystallization methods have failed. The same principles of chiral stationary phase selection apply as in analytical HPLC, but larger columns and higher flow rates are used to process larger quantities of material.[21]

References

  • Sawada, Y., & Shiro, M. (n.d.). Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • BenchChem. (n.d.). Determining enantiomeric purity of chiral amino acids via HPLC.
  • Wallworth, D. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • U.S. Food and Drug Administration. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. National Institutes of Health.
  • BOC Sciences. (n.d.). Amino Acid Crystallization Resolution Service.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Maji, R., et al. (2022, March 18). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity.
  • Goodlett, D. R., et al. (1995, July 21). Peptide chiral purity determination: hydrolysis in deuterated acid, derivatization with Marfey's reagent and analysis using high-performance liquid chromatography-electrospray ionization-mass spectrometry. PubMed.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • You, L., et al. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of α-Amino Acids. National Institutes of Health.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Wikipedia. (n.d.). Chiral resolution.
  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025.
  • BenchChem. (n.d.). Application Notes and Protocols for Determining Enantiomeric Excess of Amino Acids.
  • BOC Sciences. (2023, July 18). Classification of Impurities in Synthetic Peptide Drugs.
  • ElectronicsAndBooks. (n.d.). Using Enantioselective Indicator Displacement Assays To Determine the Enantiomeric Excess of #-Amino Acids.
  • van de Put, M. W., et al. (n.d.). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Radboud Repository.
  • An, G., et al. (2020, June 15). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. PubMed.
  • Rathore, A. S., et al. (n.d.). Enantiomeric purity of synthetic therapeutic peptides: A review. PubMed.
  • Okada, T., et al. (n.d.). Chiral resolution with frozen aqueous amino acids. Analytical Methods (RSC Publishing).
  • BioPharmaSpec. (2025, June 11). Managing Product-Related Impurities in Synthetic Peptides.
  • BenchChem. (n.d.). Overcoming challenges in the purification of chiral amino alcohols.
  • Nakano, T., et al. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization.
  • Claus, J. E. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Wako Laboratory Chemicals. (n.d.). Chiral Amino Acid Analysis Using LC/MS.
  • ResearchGate. (n.d.). (PDF) Chiral Resolution with Frozen Aqueous Amino Acids.
  • Wang, Y., et al. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing). DOI:10.1039/D3SC01630G.
  • Polak, B., & Wójcik, A. (n.d.). Effect of Mobile Phase pH* on Chromatographic Behaviour in Chiral Ligand-Exchange Thin-Layer Chromatography (CLETLC) of Amino Acid Enantiomers. ResearchGate.
  • Kim, B., et al. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. PubMed.
  • Semantic Scholar. (n.d.). Asian Journal of Dental and Health Sciences Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • Reddit. (2024, October 17). Recrystallization Issues. r/Chempros.
  • Daher, F. A., et al. (n.d.). Influence of pH on α of selected chiral amino acids. ResearchGate.
  • High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. (n.d.).
  • ResearchGate. (2025, August 10). Crystallization of amino acids at the chiral ionic liquid/water interface.
  • ACS Omega. (2025, April 1). Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles.
  • Phenomenex. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • National Institutes of Health. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin.
  • National Institutes of Health. (2022, November 20). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins.

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Technical Support Center: Optimizing Reaction Conditions for Amino Acid Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Amino acid Derivative Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing amino acid derivatives and peptides. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to equip you with the knowledge to not only solve problems but to also understand the underlying chemical principles for successful synthesis.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues that can arise during the synthesis of amino acid derivatives. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Issue 1: Low Coupling Yield, Especially with Hindered Amino Acids

Q: I am experiencing consistently low coupling yields, particularly when incorporating sterically hindered amino acids like Valine, Isoleucine, or Aib (α-aminoisobutyric acid). What are the primary causes and how can I improve my yields?

A: Low coupling yields with sterically hindered amino acids are a frequent challenge, primarily due to the physical obstruction of the reactive sites by bulky side chains.[1] This steric hindrance slows down the reaction rate, and in some cases, prevents the reaction from reaching completion.[1][2]

Potential Causes & Solutions:

  • Insufficiently Potent Coupling Reagent: Standard carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are often not powerful enough for demanding couplings.[2]

    • Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP are significantly more effective.[2][3][4] These reagents form highly reactive esters that can overcome the steric barrier.[2] For extremely hindered couplings, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[1][2]

  • Inadequate Reaction Time or Temperature: Steric hindrance significantly reduces the reaction kinetics.

    • Solution: Increase the coupling reaction time, for example, from the standard 1-2 hours to overnight.[2] Gentle heating can also be applied to overcome the activation energy; however, this must be done cautiously to minimize the risk of racemization.[2] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique to drive difficult couplings to completion rapidly by utilizing microwave energy to heat the reaction.[2]

  • Suboptimal Solvent Choice: The solvent's ability to solvate the growing peptide chain attached to the resin is crucial for a successful coupling reaction.[2] Poor solvation can lead to peptide aggregation, further impeding the reaction.[2][5]

    • Solution: N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2][3] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, are prone to aggregation, which can block reactive sites.[1][5][6]

    • Solution: In addition to optimizing solvents, incorporating solubilizing agents or using microwave-assisted synthesis can help disrupt aggregation.[5] Reducing the peptide concentration on the resin can also be an effective strategy.[5]

Experimental Protocol: Double Coupling of a Sterically Hindered Amino Acid using HATU

  • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, thoroughly wash the resin with DMF.

  • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

  • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.

  • Allow the pre-activation to proceed for 1-5 minutes.

  • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 45-60 minutes.[2]

  • Wash the resin with DMF.

  • Repeat steps 2 through 5 with a fresh solution of the activated amino acid to ensure the reaction goes to completion.[2][6]

Issue 2: Significant Racemization Detected in the Final Product

Q: My final product shows a significant degree of racemization. What are the common causes of racemization during amino acid derivative synthesis, and what strategies can I employ to minimize it?

A: Racemization, the conversion of a chiral amino acid into a mixture of L- and D-enantiomers, is a critical issue that can compromise the biological activity of the final product.[7] It primarily occurs through the formation of a planar enolate or an oxazolone intermediate, which leads to the loss of stereochemical integrity at the α-carbon.[7]

Potential Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive intermediates are more prone to racemization.

    • Solution: Reduce the pre-activation time before adding the amine component.[1]

  • Strong Base: The use of a strong base can facilitate the abstraction of the α-proton, leading to racemization.[8]

    • Solution: Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA, especially for sensitive amino acids.[1][8]

  • Inappropriate Coupling Reagent/Additive Combination: Certain coupling reagents are more prone to causing racemization than others.

    • Solution: When using carbodiimide coupling reagents, always include an additive like HOBt or Oxyma Pure, which are known to suppress racemization.[1][8] For particularly sensitive amino acids like Histidine (His) and Cysteine (Cys), phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower levels of racemization.[1][9][10]

  • Prolonged Reaction at Elevated Temperatures: As mentioned earlier, while heat can improve coupling efficiency, it can also increase the rate of racemization.[2]

    • Solution: If heating is necessary, optimize the reaction for the shortest possible time required to achieve a satisfactory yield.[1]

  • Histidine and Cysteine Residues: These amino acids are particularly susceptible to racemization.[8][10][11]

    • Solution: For Histidine, protecting the imidazole side chain can reduce racemization.[11] For Cysteine, specific, milder activation protocols have been developed to minimize epimerization.[12]

Data Presentation: Efficacy of Additives in Suppressing Racemization

AdditiveRacemization SuppressionNotes
HOBt GoodA standard additive used with carbodiimides.[8]
HOAt ExcellentSuperior to HOBt in suppressing racemization.[1][8]
Oxyma Pure ExcellentA safe and effective alternative to HOBt and HOAt.[1][8]

Issue 3: Difficulty in Product Purification

Q: I am struggling with the purification of my final amino acid derivative. The crude product is a complex mixture, and I am unable to achieve the desired purity. What are the likely causes and what purification strategies should I consider?

A: Purification is often a significant bottleneck in the synthesis of amino acid derivatives. A complex crude product mixture typically indicates the presence of side products from incomplete reactions or side reactions during synthesis.

Potential Causes & Solutions:

  • Incomplete Reactions: As discussed, incomplete deprotection or coupling steps will lead to a heterogeneous mixture of peptides.[6]

    • Solution: Ensure each step of the synthesis goes to completion by using appropriate reagents, reaction times, and monitoring techniques (e.g., Kaiser test).

  • Side Reactions: Besides racemization, other side reactions like aspartimide formation can occur, leading to impurities that are difficult to separate.[6][12]

    • Solution: For Asp-containing peptides, especially Asp-Gly or Asp-Ser sequences, adding HOBt to the piperidine deprotection solution can mitigate aspartimide formation.[6][13] Using a protecting group on the Asp side chain that is less prone to this side reaction is also a viable strategy.[6]

  • Aggregation During Purification: The purified peptide may aggregate, making it difficult to handle and analyze.

    • Solution: Optimize the purification conditions, such as the pH and solvent composition of the mobile phase in chromatography.

Recommended Purification Techniques:

  • Ion Exchange Chromatography (IEX): This is a powerful technique for separating and purifying ionic molecules like amino acids and their derivatives based on their net charge.[14][15][16] By carefully controlling the pH and salt gradient of the elution buffer, one can achieve high-resolution separation.[15][16]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common method for the final purification of peptides and amino acid derivatives. Separation is based on the hydrophobicity of the molecules.

Experimental Workflow: General Purification Strategy

PurificationWorkflow

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when choosing a protecting group strategy?

A1: The choice of a protecting group strategy is fundamental to the success of amino acid derivative synthesis. The ideal protecting group should be easily introduced, stable under the reaction conditions for subsequent steps, and readily removed without affecting other parts of the molecule.[13][17] The concept of "orthogonality" is paramount, meaning that different protecting groups can be removed under distinct conditions, allowing for selective deprotection.[11][18][19] The two most widely used orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Boc/Bn and Fmoc/tBu strategies.[13][17]

  • Boc/Bn Strategy: The N-terminal α-amino group is protected by the acid-labile tert-butoxycarbonyl (Boc) group, while side-chain protecting groups are typically benzyl (Bn)-based and are removed by strong acid (e.g., HF).[13][17]

  • Fmoc/tBu Strategy: The N-terminal α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain protecting groups are tert-butyl (tBu)-based, which are removed by moderate acid (e.g., TFA).[13][17][20]

The choice between these strategies depends on the specific sequence, the desired scale of synthesis, and the available equipment.[17]

Q2: How do I choose the right coupling reagent for my synthesis?

A2: The selection of a coupling reagent should be based on the specific requirements of the peptide being synthesized.[4]

  • For routine synthesis: Carbodiimides like EDC, often used with additives like HOBt, are generally sufficient.[4]

  • For challenging sequences: For sequences prone to racemization or containing sterically hindered amino acids, uronium or phosphonium salts (e.g., HATU, PyBOP) are preferred due to their higher efficiency and ability to minimize side reactions.[3][4]

Q3: What is the maximum length of a peptide that can be synthesized using solid-phase peptide synthesis (SPPS)?

A3: While peptides of up to 60 amino acids are routinely synthesized, and sequences exceeding 100 amino acids have been achieved, the practical limit is highly dependent on the specific sequence.[6] As the peptide length increases, the cumulative probability of incomplete reactions and the occurrence of side reactions lead to a significant decrease in the yield and purity of the final product.[6][21] For very long peptides, a convergent approach, which involves the synthesis of shorter fragments via SPPS followed by their chemical ligation, is often a more effective strategy.[3][6]

Q4: Can I use "green" or more environmentally friendly solvents for peptide synthesis?

A4: The use of hazardous solvents like DMF and NMP is a significant environmental concern in peptide synthesis.[3] Research into more sustainable alternatives is ongoing. While DMF and NMP remain the most common solvents due to their excellent solvating properties, some success has been achieved with more environmentally friendly solvents in certain applications.[3] However, a direct replacement that maintains the same efficiency across all types of peptide synthesis is still a challenge. The development of solvent recycling processes is another approach being explored to mitigate the environmental impact.[3]

Logical Relationship Diagram: Optimizing a Coupling Reaction

OptimizingCoupling

References

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). [Source not available].
  • Protecting Groups in Peptide Synthesis. PubMed, NIH.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Source not available].
  • Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. Benchchem.
  • Problems and Solutions in Solid Phase Synthesis of Peptides. Omizzur.
  • Amino Acid-Protecting Groups. SciSpace.
  • Amino Acid Derivatives for Peptide Synthesis. [Source not available].
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Challenges in chemical and recombinant peptide production processes. (2019, November 22). ProteoGenix.
  • Protecting Groups in Peptide Synthesis. Biosynth.
  • Addressing challenges in the synthesis of long peptide chains. Benchchem.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). NIH.
  • Optimizing Peptide Coupling: Key Techniques. [Source not available].
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (2022, January 12). [Source not available].
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • (PDF) Separation and Purification of Amino Acids.
  • Method considerations for the analysis of amino acids. AltaBioscience.
  • Separation and Detection of Amino Acids. BIOC2580 - eCampusOntario Pressbooks*.
  • A Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Source not available].

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Technical Support Center: Stability of (R)-2-Amino-3-methoxypropanoic acid HCl in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for (R)-2-Amino-3-methoxypropanoic acid HCl (also known as O-Methyl-D-serine HCl). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Ensuring the stability of your experimental solutions is paramount for reproducible and reliable results. This center offers a comprehensive collection of frequently asked questions (FAQs), troubleshooting protocols, and foundational scientific principles to empower your research.

Introduction: Understanding the Stability Landscape

(R)-2-Amino-3-methoxypropanoic acid HCl, a derivative of the amino acid D-serine, is a valuable building block in pharmaceutical and neuroscience research. Like many amino acid derivatives, its stability in solution is not absolute and can be influenced by a variety of factors including pH, temperature, light, and the presence of oxidative agents. Degradation can lead to the loss of the active compound, the formation of impurities, and consequently, to erroneous experimental outcomes.

This guide will walk you through the potential stability challenges and provide you with the necessary tools to mitigate them. While specific degradation kinetics for (R)-2-Amino-3-methoxypropanoic acid HCl are not extensively published, we can extrapolate from the well-documented behavior of its parent compound, D-serine, and other amino acid esters to provide a robust framework for ensuring the integrity of your solutions.[1]

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of (R)-2-Amino-3-methoxypropanoic acid HCl in solution.

Q1: What are the primary factors that can affect the stability of (R)-2-Amino-3-methoxypropanoic acid HCl in solution?

A1: The stability of (R)-2-Amino-3-methoxypropanoic acid HCl in solution is primarily influenced by four key factors:

  • pH: Both acidic and basic conditions can promote hydrolysis of the methoxy group or other susceptible bonds. Amino acids generally exhibit their lowest solubility and potentially greatest stability at their isoelectric point, but the optimal pH for stability in solution must be empirically determined.

  • Temperature: Elevated temperatures accelerate the rate of chemical degradation. For long-term storage, solutions should be kept at low temperatures.

  • Light: Exposure to ultraviolet (UV) light can induce photolytic degradation.[1] It is crucial to protect solutions from light, especially during long-term storage.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation of the amino acid structure.

Q2: What are the potential degradation pathways for (R)-2-Amino-3-methoxypropanoic acid HCl?

A2: Based on the structure of the molecule and the known degradation pathways of similar amino acids, the following are potential degradation routes:

  • Hydrolysis: The ether linkage of the methoxy group could be susceptible to hydrolysis under strong acidic or basic conditions, potentially yielding serine and methanol.

  • Oxidative Degradation: The amino group and the α-carbon are potential sites for oxidation, which can be initiated by reactive oxygen species. This can lead to the formation of α-keto acids and other degradation products.[2][3][4][5][6]

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of radical species and subsequent degradation of the molecule.[7]

  • General Amino Acid Degradation: Pathways such as deamination (removal of the amino group) and decarboxylation (removal of the carboxyl group) can also occur under harsh conditions.[8][9][10]

Q3: What are the recommended storage conditions for stock solutions of (R)-2-Amino-3-methoxypropanoic acid HCl?

A3: For optimal stability, stock solutions should be prepared in a suitable solvent (e.g., high-purity water or a buffer of appropriate pH) and stored under the following conditions:

  • Temperature: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage (months), freezing at -20°C or -80°C is advisable.[11]

  • Light: Always store solutions in amber vials or wrapped in aluminum foil to protect them from light.

  • Atmosphere: For sensitive applications, it may be beneficial to prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: How many freeze-thaw cycles can a solution of (R)-2-Amino-3-methoxypropanoic acid HCl tolerate?

A4: While specific data for this compound is unavailable, it is a general best practice to minimize freeze-thaw cycles for any bioactive molecule in solution. For the closely related D-serine, solutions in plasma have been shown to be stable for up to six freeze-thaw cycles.[1] However, to ensure the highest integrity of your solutions, it is strongly recommended to aliquot stock solutions into single-use volumes. This practice avoids repeated temperature fluctuations that can accelerate degradation.

Q5: How can I tell if my solution of (R)-2-Amino-3-methoxypropanoic acid HCl has degraded?

A5: Visual inspection may reveal discoloration or precipitation, which are clear signs of instability. However, significant degradation can occur without any visible changes. The most reliable method to assess stability is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products and provide a quantitative measure of its concentration over time.

Troubleshooting Guide: Addressing Common Stability Issues

This section provides a structured approach to troubleshooting common stability-related problems encountered during experiments.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of the compound in solution, leading to a lower effective concentration.Prepare fresh stock solutions from solid material. Perform a stability study under your specific experimental conditions (solvent, temperature, light exposure) to determine the usable lifetime of the solution. Aliquot stock solutions to minimize freeze-thaw cycles.[1]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.Conduct a forced degradation study to intentionally generate degradation products. This will help in identifying the unknown peaks and developing a stability-indicating analytical method.
Loss of biological activity of the compound in a cell-based or in-vitro assay. Chemical modification of the molecule leading to a loss of function.Verify the concentration and purity of the solution using a validated analytical method. Prepare fresh solutions and re-run the assay. Consider the compatibility of your assay buffer with the compound.
Precipitation or cloudiness in the solution upon storage. Poor solubility at the storage temperature or pH. Degradation leading to insoluble products.Confirm the solubility of the compound in your chosen solvent and at the intended storage temperature. Adjust the pH or consider a different solvent system if necessary. Filter the solution through a 0.22 µm filter before use.

Experimental Protocols

To proactively address stability concerns, we provide detailed protocols for conducting a forced degradation study and for the analysis of (R)-2-Amino-3-methoxypropanoic acid HCl and its potential degradation products.

Protocol 1: Forced Degradation Study

A forced degradation study is an essential tool to understand the potential degradation pathways of a drug substance.[12][13] This protocol outlines the conditions to intentionally stress the molecule.

1. Preparation of Stock Solution:

  • Prepare a stock solution of (R)-2-Amino-3-methoxypropanoic acid HCl in high-purity water or a suitable buffer at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
  • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
  • Control: Keep a portion of the stock solution at 4°C, protected from light.

3. Sample Analysis:

  • After the incubation period, neutralize the acidic and basic samples.
  • Analyze all samples, including the control, by a suitable analytical method (e.g., HPLC-UV or LC-MS/MS) to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC-UV Method for Stability Analysis

This protocol provides a general framework for an HPLC-UV method suitable for monitoring the stability of (R)-2-Amino-3-methoxypropanoic acid HCl. Method optimization will be required for specific applications.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Use a gradient elution to separate the parent compound from potential degradation products.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30°C.
  • Detection Wavelength: 210 nm (or as determined by UV scan).

4. Sample Preparation:

  • Dilute the samples from the stability study to an appropriate concentration with the initial mobile phase.

5. Data Analysis:

  • Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the workflow for a forced degradation study and the potential degradation pathways.

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of (R)-2-Amino-3-methoxypropanoic acid HCl acid Acidic Hydrolysis (0.1 M HCl, 60°C) start->acid base Basic Hydrolysis (0.1 M NaOH, 60°C) start->base oxidation Oxidative Degradation (3% H2O2, RT) start->oxidation thermal Thermal Degradation (80°C) start->thermal photo Photolytic Degradation (UV light) start->photo control Control (4°C, protected from light) start->control analyze Analyze by HPLC-UV or LC-MS/MS acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze control->analyze compare Compare stressed samples to control analyze->compare identify Identify and quantify degradation products compare->identify Degradation_Pathways cluster_degradation Potential Degradation Pathways parent (R)-2-Amino-3-methoxypropanoic acid HCl hydrolysis Hydrolysis (e.g., D-Serine) parent->hydrolysis H+/OH- oxidation Oxidation (e.g., α-keto acid) parent->oxidation [O] photodegradation Photodegradation (Radical species) parent->photodegradation hv deamination Deamination parent->deamination Harsh Conditions decarboxylation Decarboxylation parent->decarboxylation Harsh Conditions

Caption: Potential degradation pathways.

References

  • Which is the stability of serine with OH protected with tBu, in basic conditions? ResearchGate. Available at: [Link]

  • Preparation of methyl ester of L-serine. ResearchGate. Available at: [Link]

  • l-Serine methyl ester hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology. Hindawi. Available at: [Link]

  • D-serine treatment induces oxidative stress in rat brain. PubMed. Available at: [Link]

  • Amino Acid Degradations Produced by Lipid Oxidation Products. ResearchGate. Available at: [Link]

  • Analysis of the Enantiomers of Serine by Reversed-Phase High-Performance Liquid Chromatography with OPA–Boc as Pre. AKJournals. Available at: [Link]

  • Degradation of amino acids. SlideShare. Available at: [Link]

  • Stability of o-phthalaldehyde-sulfite derivatives of amino acids and their methyl esters: electrochemical and chromatographic properties. PubMed. Available at: [Link]

  • Photo-Degradation of Therapeutic Proteins: Mechanistic Aspects. PubMed. Available at: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Serine alleviates oxidative stress via supporting glutathione synthesis and methionine cycle in mice. PubMed. Available at: [Link]

  • Selective Photocatalytic Activities of Amino Acids/Peptide-Ti3C2Tx-TiO2 Composites Induced by Calcination. ACS Publications. Available at: [Link]

  • Photocatalytic Modification of Amino Acids, Peptides, and Proteins. National Center for Biotechnology Information. Available at: [Link]

  • D-Serine: A Cross Species Review of Safety. Frontiers. Available at: [Link]

  • 10.2: Amino Acids Degradation. Chemistry LibreTexts. Available at: [Link]

  • The Gliotransmitter d-Serine Promotes Synapse Maturation and Axonal Stabilization In Vivo. The Journal of Neuroscience. Available at: [Link]

  • Photocatalytic Degradation of Methyl Orange by Magnetically Retrievable Supported Ionic Liquid Phase Photocatalyst. ACS Publications. Available at: [Link]

  • Introduction to Acid & Alkaline Hydrolysis. Waters Corporation. Available at: [Link]

  • D-serine induces lipid and protein oxidative damage and decreases glutathione levels in brain cortex of rats. PubMed. Available at: [Link]

  • a Scheme of the oxidative deamination of D-serine catalyzed by DAAO.... ResearchGate. Available at: [Link]

  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. Semantic Scholar. Available at: [Link]

  • The basic hydrolysis of amino acid esters. ResearchGate. Available at: [Link]

  • Ag(I)/TiO2-Photocatalyzed N-Methylation of Amino Acids with Methanol. ChemRxiv. Available at: [Link]

  • D-Serine and Serine Racemase Are Associated with PSD-95 and Glutamatergic Synapse Stability. Frontiers. Available at: [Link]

  • 9.7: Degradation of amino acids. Chemistry LibreTexts. Available at: [Link]

  • Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. ResearchGate. Available at: [Link]

  • The effect of N-methylation of amino acids (Ac-X-OMe) on solubility and conformation: a DFT study. Royal Society of Chemistry. Available at: [Link]

  • Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. National Center for Biotechnology Information. Available at: [Link]

  • How the Same Core Catalytic Machinery Catalyzes 17 Different Reactions: the Serine-Histidine-Aspartate Catalytic Triad of α/β-Hydrolase Fold Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum. Frontiers. Available at: [Link]

  • Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. MDPI. Available at: [Link]

  • D-serine synthesis and degradation. D-serine is synthetized by.... ResearchGate. Available at: [Link]

  • D-Serine methyl ester hydrochloride. Alentris Research Pvt. Ltd. Available at: [Link]

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  • Glutamate Receptor Agonists as Triggers of Neurotoxicity: Decoding Pathways of Five Neurotoxins and Potential Therapeutic Targets. ACS Publications. Available at: [Link]

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Troubleshooting low bioactivity in assays with (R)-2-Amino-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for (R)-2-Amino-3-methoxypropanoic acid. As Senior Application Scientists, we've designed this guide to help you troubleshoot and resolve instances of low or inconsistent bioactivity in your assays. This resource is structured to move from initial, simple checks to more in-depth investigations, providing not just steps, but the scientific rationale behind them.

Part 1: Initial Triage - Frequently Asked Questions (FAQs)

This section addresses the most common issues that can lead to apparent low bioactivity. Always start here.

Q1: My assay with (R)-2-Amino-3-methoxypropanoic acid shows lower-than-expected or no activity. What are the very first things I should check?

Low activity is often not due to the compound's intrinsic properties but to easily overlooked experimental factors. Before diving into complex investigations, verify these three pillars of your experiment:

  • Compound Identity and Purity: Confirm that the compound is indeed (R)-2-Amino-3-methoxypropanoic acid and is of sufficient purity. Impurities can inhibit your target or interfere with the assay readout. Always use materials with analytically confirmed identity (e.g., by NMR or Mass Spectrometry) and purity (>95% is recommended for most biological assays).

  • Compound Solubility: (R)-2-Amino-3-methoxypropanoic acid is reported to be highly soluble in water[1]. However, "low bioactivity" is frequently a symptom of the compound precipitating out of your specific assay buffer. A compound that isn't in solution cannot interact with its biological target.[2]

  • Assay Positive Control: Confirm that your assay is working as expected. Run a known potent agonist or inhibitor for your target system. If this positive control also shows low activity, the issue lies with the assay reagents or protocol, not your test compound.[3]

Q2: I dissolve my compound in DMSO and then dilute it into aqueous assay buffer. Could the solvent be the problem?

Yes, absolutely. While DMSO is a common and useful solvent, it can cause several issues, especially in cell-based assays.[4][5]

  • Solubility Limit Exceeded: When a DMSO stock is diluted into an aqueous buffer, the compound's local concentration can momentarily exceed its solubility limit, causing it to "crash out" or precipitate. This is a common failure mode in kinetic solubility experiments.[6]

  • Direct Solvent Effects: Most cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[7][8] High DMSO concentrations can cause cytotoxicity, alter membrane permeability, or even directly inhibit target proteins, masking the true activity of your compound.[4][9] Always run a "vehicle control" with the same final concentration of DMSO to assess its baseline effect.

Q3: How do I know if my biological reagents (cells, enzymes) are the source of the problem?

Biological variability is a major factor in assay performance.[10][11]

  • For Cell-Based Assays: Ensure your cells are healthy, within a low passage number, and free of contamination (e.g., mycoplasma).[10][12][13] Over-passaging can lead to phenotypic drift, altering the expression of your target or related signaling pathways.[13] Always check cell viability (e.g., with Trypan Blue) before seeding.

  • For Biochemical Assays: The activity of purified enzymes can degrade over time due to improper storage or multiple freeze-thaw cycles. Always aliquot enzymes upon receipt and validate the activity of a new batch with a reference compound before starting a large experiment.[14]

Part 2: Deep Dive - Systematic Troubleshooting Workflow

If the initial checks in the FAQ section do not resolve the issue, a more systematic approach is required. This workflow helps you logically diagnose the root cause.

TroubleshootingWorkflow start_node start_node compound_node compound_node assay_node assay_node decision_node decision_node protocol_node protocol_node start Low Bioactivity Observed check_purity 1. Verify Compound Identity, Purity & Concentration start->check_purity is_pure Purity & Conc. OK? check_purity->is_pure check_solubility 2. Assess Compound Solubility in Assay Buffer is_pure->check_solubility Yes re_source ACTION: Re-source or Re-purify Compound is_pure->re_source No is_soluble Soluble at Test Concentration? check_solubility->is_soluble check_stability 3. Evaluate Compound Stability in Assay Buffer is_soluble->check_stability Yes solubility_protocol ACTION: See Protocol 1 (Solubility Assay) is_soluble->solubility_protocol No is_stable Stable for Assay Duration? check_stability->is_stable check_aggregation 4. Test for Compound Aggregation is_stable->check_aggregation Yes stability_protocol ACTION: See Protocol 2 (Stability Assay) is_stable->stability_protocol No is_aggregator Forms Aggregates? check_aggregation->is_aggregator check_assay 5. Validate Assay Components & Conditions is_aggregator->check_assay No aggregation_protocol ACTION: See Protocol 3 (Aggregation Assay) is_aggregator->aggregation_protocol Yes is_assay_ok Positive Control & Vehicle Behave as Expected? check_assay->is_assay_ok assay_protocol ACTION: Troubleshoot Assay (Reagents, Conditions, Cells) is_assay_ok->assay_protocol Yes success Root Cause Identified Proceed with Optimized Assay is_assay_ok->success No

Caption: Troubleshooting Decision Tree for Low Bioactivity.

Category 1: Compound-Specific Issues

Issue: Poor Aqueous Solubility

  • Causality: Even if a compound dissolves in 100% DMSO, it may precipitate when diluted into your aqueous assay buffer. This phenomenon, measured by kinetic solubility, is a primary reason for flat or non-existent dose-response curves.[2][6][15] The measured activity is not that of the intended concentration, but of the maximum soluble concentration, which may be far too low to elicit a biological response.

  • Troubleshooting: Perform a kinetic solubility assay using your exact assay buffer. Methods like nephelometry (light scattering) or a filter-plate based assay followed by LC-MS/UV analysis can determine the concentration at which the compound begins to precipitate.[15][16][17]

  • Solution: If solubility is the issue, consider reformulating with a co-solvent (if the assay permits) or testing at concentrations below the determined solubility limit.

Issue: Compound Instability

  • Causality: The compound may be chemically unstable in your assay buffer, degrading over the course of the incubation period. This is especially relevant for assays with long incubation times (hours to days). Degradation reduces the effective concentration of the active compound.[18][19]

  • Troubleshooting: Perform a stability study. Incubate (R)-2-Amino-3-methoxypropanoic acid in the assay buffer at the assay temperature (e.g., 37°C). Take samples at different time points (e.g., 0, 1, 4, 24 hours) and analyze the concentration of the parent compound using a quantitative method like LC-MS.[20]

  • Solution: If the compound is unstable, reduce the assay incubation time or, if possible, modify the buffer conditions (e.g., pH) to improve stability.

Issue: Compound Aggregation

  • Causality: Some small molecules self-assemble into colloidal aggregates at concentrations used in screening. These aggregates can non-specifically inhibit enzymes or interfere with assay readouts, often leading to false positives, but they can also sequester the compound, leading to false negatives.[21][22][23][24]

  • Troubleshooting: A simple and effective way to test for aggregation-based activity is to re-run the assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced or abolished by the detergent, it is likely acting via an aggregation-based mechanism.[24] More advanced methods include Dynamic Light Scattering (DLS) or Surface Plasmon Resonance (SPR).[23][25]

  • Solution: If aggregation is detected, the observed bioactivity may be an artifact. Structure-activity relationships for aggregators are often steep and inconsistent. It is crucial to differentiate this from true, specific binding to the target.

Category 2: Assay-Specific Issues

Issue: Suboptimal Assay Conditions

  • Causality: Every assay has an optimal range for pH, temperature, ionic strength, and co-factor concentrations. Deviations can drastically reduce the activity of the target protein or the health of the cells, leading to a compressed assay window and low apparent activity of your compound.

  • Troubleshooting: Systematically review your assay protocol. Are the buffer components fresh and correctly prepared? Is the incubation temperature correct and uniform across the plate? Refer to authoritative resources like the NCBI's Assay Guidance Manual for best practices in assay development.[26][27][28][29]

  • Solution: If you suspect a problem, perform optimization experiments. For example, test a range of pH values or key reagent concentrations while keeping your positive and negative controls constant to find the conditions that yield the largest and most robust signal window.

Issue: Interference with Assay Readout

  • Causality: The compound itself might interfere with the detection method. For example, fluorescent compounds can quench or add to the signal in fluorescence-based assays. Colored compounds can interfere with absorbance readings. Compounds can also directly inhibit reporter enzymes like Luciferase.

  • Troubleshooting: Run a counter-screen. This involves testing your compound in the assay in the absence of the biological target (e.g., no enzyme or using lysate from untransfected cells). A signal in this context indicates direct interference with the assay components or readout.

  • Solution: If interference is confirmed, you may need to switch to an orthogonal detection method (e.g., from a fluorescence-based readout to a label-free technology) or modify the protocol to read the signal before the compound is added (if kinetically feasible).

Part 3: Key Experimental Protocols

Protocol 1: Kinetic Solubility Assessment (Nephelometry)

This high-throughput method assesses the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[6][16]

  • Preparation:

    • Prepare a 10 mM stock solution of (R)-2-Amino-3-methoxypropanoic acid in 100% DMSO.

    • Dispense 2 µL of the 10 mM stock into the top well of a 96-well clear-bottom microplate.

    • In the remaining wells of the same column, add 1 µL of 100% DMSO.

  • Serial Dilution:

    • Transfer 1 µL from the top well to the well below it and mix thoroughly.

    • Repeat this 1:2 serial dilution down the column. This creates a concentration gradient of your compound in DMSO.

  • Precipitation Induction:

    • Rapidly add 95 µL of your final assay buffer to all wells containing the compound and control wells (containing only DMSO). This brings the final DMSO concentration to ~2%.

  • Measurement:

    • Immediately place the plate in a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 650 nm.

    • Incubate the plate at the assay temperature (e.g., 25°C or 37°C) and take readings every 5-10 minutes for 1-2 hours.

  • Analysis:

    • The concentration at which the light scattering signal significantly increases above the baseline (vehicle control) is the kinetic solubility limit.

ParameterDescription
Principle Detection of light scattered by insoluble particles (precipitate).
Plate Type 96- or 384-well clear bottom.
Endpoint Concentration at which light scattering signal rises above background.
Key Control Vehicle (DMSO in buffer) only.
Protocol 2: Compound Stability Assessment (LC-MS)

This protocol determines the percentage of the parent compound remaining after incubation in assay buffer.[18][20]

  • Sample Preparation:

    • Prepare two master solutions of (R)-2-Amino-3-methoxypropanoic acid at the final assay concentration (e.g., 10 µM) in your assay buffer.

    • Solution A: Immediately process for T=0 analysis.

    • Solution B: Place in an incubator at the assay temperature (e.g., 37°C).

  • Time-Point Sampling:

    • At designated time points (e.g., T=0, 1h, 4h, 24h), take an aliquot from Solution B.

    • Immediately stop any potential degradation by adding an equal volume of cold Acetonitrile containing an internal standard. This also precipitates proteins from the buffer.

  • Sample Processing:

    • Centrifuge all samples (including the T=0 sample) to pellet precipitated proteins.

    • Transfer the supernatant to a new plate or vial for analysis.

  • LC-MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of (R)-2-Amino-3-methoxypropanoic acid relative to the internal standard.

  • Data Analysis:

    • Calculate the percent of compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100

Protocol 3: Aggregation Counter-Screen

This simple assay modification is highly effective for identifying non-specific activity due to compound aggregation.[24]

  • Prepare Parallel Conditions:

    • Set up your standard dose-response experiment for (R)-2-Amino-3-methoxypropanoic acid.

    • Set up an identical, parallel experiment where the assay buffer for all dilutions and controls also contains 0.01% (v/v) Triton X-100.

  • Execution:

    • Run both assays simultaneously under identical conditions (incubation time, temperature, etc.).

  • Analysis:

    • Compare the dose-response curves.

    • Interpretation: If the compound's potency (EC50/IC50) is significantly right-shifted (>10-fold) or the maximum effect is abolished in the presence of Triton X-100, the activity is likely due to aggregation. If the curve is largely unchanged, the activity is likely not due to aggregation.

AggregationLogic start_node start_node condition_node condition_node result_node result_node conclusion_node conclusion_node start Observed Bioactivity assay_std Assay with Standard Buffer start->assay_std assay_tx100 Assay with 0.01% Triton X-100 start->assay_tx100 result_unchanged Activity Unchanged assay_tx100->result_unchanged result_lost Activity Lost or Greatly Reduced assay_tx100->result_lost conclusion_specific Conclusion: Specific Activity result_unchanged->conclusion_specific conclusion_agg Conclusion: Aggregation-based Activity result_lost->conclusion_agg

Caption: Logic for interpreting the aggregation counter-screen.

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. Retrieved from [Link]

  • Eppendorf. (2021, October 7). Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Eppendorf. Retrieved from [Link]

  • Novascite. (n.d.). How to Conduct Stability Studies for Small Molecule Drugs. Novascite. Retrieved from [Link]

  • Illinois Experts. (n.d.). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. Illinois Experts. Retrieved from [Link]

  • Quora. (2017, August 3). What effects does DMSO have on cell assays? Quora. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed. Retrieved from [Link]

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays. Scientist Solutions. Retrieved from [Link]

  • Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon. Retrieved from [Link]

  • CD BioSciences. (n.d.). Identification of Small-Molecule Aggregation. CD BioSciences. Retrieved from [Link]

  • Valledor de Lozoya, P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. NIH. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Retrieved from [Link]

  • Markossian, S., et al. (2021). Assay Guidance Manual for Drug Discovery: Technologies That Matter. NIH. Retrieved from [Link]

  • Galvão, J., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved from [Link]

  • Lidstone, E. A., et al. (2011). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. NIH. Retrieved from [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Retrieved from [Link]

  • Allen, S. J., et al. (2020). Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods. PubMed. Retrieved from [Link]

  • Coussens, N. P., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SciSpace. Retrieved from [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Solve Scientific. Retrieved from [Link]

  • UCL. (2024, March 12). Molecular dynamics simulations as a guide for modulating small molecule aggregation. UCL. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-3-(3-methoxyphenyl)propanoic acid. PubChem. Retrieved from [Link]

  • PubChem. (n.d.). 2-{[(Tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid. PubChem. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. Retrieved from [Link]

  • ResearchGate. (2021, December). Assay Guidance Manual for Drug Discovery: Technologies That Matter. ResearchGate. Retrieved from [Link]

  • Egyptian Drug Authority. (n.d.). Stability Study Protocol. Egyptian Drug Authority. Retrieved from [Link]

  • AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. AdooQ Bioscience. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. EMA. Retrieved from [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Retrieved from [Link]

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  • Balu, D. T., et al. (2020). D-Serine: A Cross Species Review of Safety. Frontiers. Retrieved from [Link]

  • Pollegioni, L., & Sacchi, S. (2010). Metabolism the neuromodulator D-serine. ResearchGate. Retrieved from [Link]

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Sources

How to prevent racemization during synthesis of (R)-2-Amino-3-methoxypropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (R)-2-Amino-3-methoxypropanoic acid. This valuable chiral building block is a key intermediate in the synthesis of pharmaceuticals, most notably the anticonvulsant drug Lacosamide[1]. Maintaining the enantiomeric purity of this molecule is not merely a matter of yield; it is a critical determinant of the final drug's efficacy and safety. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you navigate the synthetic challenges and prevent racemization at the stereogenic alpha-carbon.

Frequently Asked Questions (FAQs): Understanding and Controlling Racemization

This section addresses the fundamental principles of racemization in the context of amino acid synthesis.

Q1: What exactly is racemization, and why is it a critical issue for (R)-2-Amino-3-methoxypropanoic acid?

A1: Racemization is the process by which an enantiomerically pure substance, such as the (R)-enantiomer of our target molecule, is converted into a mixture containing equal amounts of both the (R) and (S) enantiomers (a racemic mixture)[2]. The central issue is that biological systems, including the human body, are chiral. The therapeutic effect of a drug like Lacosamide is specific to its (R)-enantiomer. The presence of the (S)-enantiomer can lead to reduced efficacy, unpredictable side effects, and significant challenges in purification, ultimately impacting the safety and quality of the final Active Pharmaceutical Ingredient (API).

Q2: What is the primary chemical mechanism responsible for racemization during synthesis?

A2: The most prevalent mechanism for racemization during the activation of N-protected amino acids for amide bond formation is the formation of a planar oxazolone (or azlactone) intermediate [3]. Here's the causality:

  • Activation: The synthesis requires activating the carboxylic acid group to make it susceptible to nucleophilic attack. This is typically done with a coupling reagent.

  • Intramolecular Cyclization: The activated carboxyl group of the N-protected amino acid can be attacked by the oxygen atom of the protecting group's carbonyl, leading to the formation of a five-membered oxazolone ring.

  • Loss of Chirality: This oxazolone ring is planar. The proton at the alpha-carbon (the stereocenter) becomes highly acidic and can be easily removed by a base, forming a planar, achiral enolate intermediate.

  • Reprotonation: When this intermediate is reprotonated (or reacts with a nucleophile), it can happen from either face of the planar ring, resulting in a mixture of both (R) and (S) products[3].

A secondary, though less common, mechanism is direct enolization , where a sufficiently strong base directly abstracts the alpha-proton from the activated amino acid, again forming a planar enolate that leads to racemization[3].

Q3: Which amino acids are generally most susceptible to racemization?

A3: While any amino acid can racemize under harsh conditions, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are notoriously susceptible due to the nature of their side chains[3][4]. Phenylalanine (Phe) and Serine (Ser) can also be sensitive under non-optimized conditions[3]. The methoxy group in our target molecule does not inherently make it more susceptible than a standard alkyl side chain, but the general principles of prevention remain paramount.

Q4: How do common reaction parameters influence the rate of racemization?

A4: Several factors must be carefully controlled:

  • N-Protecting Group: The choice is critical. Urethane-based protecting groups like Boc (tert-butyloxycarbonyl) , Fmoc (9-fluorenylmethoxycarbonyl) , and Cbz (Benzyloxycarbonyl) are highly effective at suppressing racemization[][6][7]. The lone pair of electrons on the nitrogen atom is delocalized into the urethane carbonyl, making it less available to participate in oxazolone formation. In contrast, simple acyl groups (e.g., Benzoyl) significantly increase the risk.

  • Coupling Reagents & Activation: Over-activation of the carboxylic acid increases the concentration of the species prone to cyclization. While classic carbodiimides like DCC and DIC are effective, they almost always require additives to prevent racemization[8][9]. Modern onium-salt-based reagents (e.g., HATU, HBTU, COMU) are designed for high coupling efficiency with a lower intrinsic risk of racemization[9][10][11].

  • Additives: Additives like 1-Hydroxybenzotriazole (HOBt) , 1-Hydroxy-7-azabenzotriazole (HOAt) , and Oxyma Pure are essential, especially when using carbodiimides[4][9]. They function by trapping the highly reactive activated intermediate to form an active ester. This ester is still reactive enough to form the desired amide bond but is significantly less prone to cyclizing into an oxazolone[8].

  • Base: The choice and amount of base are crucial. Stronger bases can accelerate racemization by promoting proton abstraction[8]. Sterically hindered, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are often superior to less hindered, stronger bases like N,N-diisopropylethylamine (DIPEA)[8][11].

  • Solvent: Polar solvents can stabilize the charged, planar intermediates that lead to racemization, thereby increasing the rate[12].

  • Temperature: Like most reactions, racemization rates increase with temperature[13][14][15]. Performing couplings at reduced temperatures (e.g., 0 °C) is a standard and effective practice.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section provides actionable solutions to common problems encountered during synthesis.

Issue Observed Potential Cause Recommended Solution & Rationale
High percentage (>1-2%) of (S)-enantiomer detected in the final product. 1. Inappropriate Coupling Protocol: Using a carbodiimide (DCC, DIC) without an additive.Action: Always add an equimolar amount of an additive like HOBt or Oxyma Pure when using a carbodiimide[9]. Better: Switch to a modern uronium/phosphonium reagent like HATU or COMU, which are designed for lower racemization potential[11].
2. Aggressive Base: Use of a strong, non-hindered base like triethylamine (TEA) or an excess of DIPEA.Action: Replace the base with a sterically hindered, weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine (TMP)[8][11]. Use the minimum stoichiometry required for the reaction (typically 1-2 equivalents).
3. Elevated Reaction Temperature: Running the coupling reaction at room temperature or higher from the start.Action: Begin all coupling reactions at 0 °C. Dissolve the protected amino acid and coupling reagent, cool the solution to 0 °C, add the base, and then add the amine component. Allow the reaction to proceed at 0 °C for 30-60 minutes before allowing it to warm slowly to room temperature[3].
4. Extended Activation Time: Pre-activating the carboxylic acid for a prolonged period before adding the amine nucleophile.Action: Minimize the time between activation and coupling. For many modern reagents, in situ activation (adding all components together) is preferred. If pre-activation is necessary, keep the time to a minimum (e.g., 1-5 minutes) at low temperature.
Inconsistent levels of racemization between batches. 1. Reagent Quality: Degradation of coupling reagents or presence of impurities in solvents or bases.Action: Use fresh, high-purity coupling reagents. Ensure solvents are anhydrous. Use freshly distilled bases if purity is in doubt.
2. Procedural Variations: Minor differences in the rate of addition of reagents or temperature control.Action: Standardize the protocol meticulously. Use an ice bath for consistent temperature control. Add the base slowly to the reaction mixture to avoid localized heat and high concentrations.
Visualizing the Problem and the Solution

Understanding the underlying mechanism and the strategic workflow is key to preventing racemization.

Mechanism of Oxazolone Formation

The following diagram illustrates the critical pathway leading to the loss of stereochemical integrity.

racemization_mechanism Figure 1: Oxazolone-Mediated Racemization Pathway cluster_chiral Chiral A (R)-N-Protected Amino Acid B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent (e.g., DIC) C Oxazolone Intermediate B->C Intramolecular Cyclization D Enolate Intermediate C->D E Racemic Product (R/S Mixture) C->E + Nucleophile (e.g., R'-NH₂) D->C D->E + Nucleophile

Caption: Oxazolone formation leads to a planar intermediate, the source of racemization.

Workflow for Selecting a Low-Racemization Protocol

This decision tree guides the user toward an optimal synthetic strategy.

workflow Figure 2: Decision Workflow for Minimizing Racemization start Start: Synthesize (R)-2-Amino-3- methoxypropanoic acid derivative q_pg 1. Choose N-Protecting Group start->q_pg pg_ok Use Urethane Type: Boc, Fmoc, or Cbz q_pg->pg_ok Recommended pg_bad Avoid Acyl Type: (e.g., Benzoyl) q_pg->pg_bad Not Recommended q_reagent 2. Select Coupling Reagent pg_ok->q_reagent reagent_modern Use Modern Onium Salt: HATU, HBTU, COMU q_reagent->reagent_modern Low Risk reagent_classic Use Carbodiimide: DIC, DCC q_reagent->reagent_classic Higher Risk q_conditions 3. Set Reaction Conditions reagent_modern->q_conditions q_additive Add Racemization Suppressant? (HOBt, Oxyma) reagent_classic->q_additive add_yes Yes (Mandatory) q_additive->add_yes add_yes->q_conditions cond_ok Base: NMM or TMP Temp: 0°C -> RT Solvent: Less Polar (e.g., DCM) q_conditions->cond_ok end Proceed to Coupling & Analysis cond_ok->end

Caption: A systematic approach to choosing reagents and conditions is crucial.

Validated Experimental Protocols

The following protocols provide a reliable starting point for minimizing racemization.

Protocol 1: Low-Racemization Coupling using HATU and NMM

This protocol is recommended for sensitive coupling steps where maintaining stereochemical integrity is paramount.

Materials:

  • N-Boc-(R)-2-Amino-3-methoxypropanoic acid (1.0 equiv)

  • Amine nucleophile (e.g., Benzylamine) (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • N-Methylmorpholine (NMM) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a clean, dry, nitrogen-flushed round-bottom flask, add N-Boc-(R)-2-Amino-3-methoxypropanoic acid and dissolve it in the anhydrous solvent (DCM is preferred to minimize solvent polarity).

  • Add the amine nucleophile to the solution.

  • Cool the flask to 0 °C in an ice-water bath and stir for 5-10 minutes.

  • In a single portion, add the HATU coupling reagent to the cold solution.

  • Slowly, add the N-Methylmorpholine (NMM) dropwise to the reaction mixture over 2-3 minutes.

  • Continue stirring the reaction at 0 °C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Proceed with standard aqueous workup and purification.

Protocol 2: Quantification of Enantiomeric Purity via Chiral HPLC

Validation is a cornerstone of trustworthy synthesis. After synthesis and deprotection, the enantiomeric excess (e.e.) of the final product must be determined.

Objective: To separate and quantify the (R) and (S) enantiomers of 2-Amino-3-methoxypropanoic acid.

Methodology:

  • Derivatization (if necessary): The primary amine and carboxylic acid can make direct analysis difficult. Derivatize the amino acid with a reagent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) to form diastereomers that are easily separable on a standard reverse-phase C18 column[16].

  • Column Selection: Alternatively, use a chiral column designed for amino acid separation (e.g., a ligand-exchange or crown ether-based column). This often allows for direct analysis without derivatization.

  • Mobile Phase Optimization: Develop a mobile phase (typically a mixture of aqueous buffer, acetonitrile, or methanol) that provides baseline separation of the two enantiomer peaks.

  • Quantification:

    • Prepare a standard of the racemic mixture to confirm the identity of the two peaks.

    • Inject the synthesized sample.

    • Integrate the peak areas for both the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

References
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  • Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
  • Benoiton, N. L. (1979). Boc amino acid could, but doesn't, racemize. C&EN Global Enterprise, 57(48), 20.
  • Bergmann, M., & Zervas, L. (1932). Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192-1201.
  • Efficient, Epimerization-Free Solid-Phase Peptide Synthesis. (2023). Organic Letters, 25(46), 8661–8665.
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  • Johnson, B. J., & Pratt, D. W. (2010).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 7, 2026, from [Link]

  • Truman, C. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data.
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  • Echner, H., & Voelter, W. (1988). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
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  • Synthesis of Enantiomerically Pure Amino Acids. (2015). Chemistry LibreTexts.
  • Matteson, D. S. (2001). Enantiomerically Pure α-Amino Acid Synthesis via Hydroboration−Suzuki Cross-Coupling. The Journal of Organic Chemistry, 66(18), 6013-6022.
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  • Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022). Molecules, 27(19), 6543.
  • Bada, J. L. (1982). Racemization of Amino Acids in Nature. Interdisciplinary Science Reviews, 7(1), 30-46.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023).
  • Racemization free attachment of amino acids to solid phase. (1990).
  • Goodman, M., & Romoff, T. (1997). Racemization in peptide synthesis. European Journal of Organic Chemistry, 1997(5), 867-873.
  • A New Wave of Amide Bond Formations for Peptide Synthesis. (2020).
  • Analysis of Racemization During "Standard" Solid Phase Peptide Synthesis: A Multicenter Study. (1999).
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Lecture 16 Protecting groups and racemiz
  • Amino Acid-Protecting Groups. (2009). SciSpace.
  • Protecting Groups for Amines: Carbam
  • Racemization in amino acids? (2017).
  • Protecting group. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Racemization of amino acid derivatives. III. Rate of racemization and peptide bond formation of cysteine active esters. (1971). The Journal of Organic Chemistry, 36(12), 1661-1665.
  • The Critical Link: How (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride Fuels Lacosamide Production. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

  • Kitagawa, T., Khandmaa, D., Fukumoto, A., & Asada, M. (2004). Improved preparation of racemic 2-amino-3-(heteroaryl)propanoic acids and related compounds containing a furan or thiophene nucleus. Chemical & Pharmaceutical Bulletin, 52(9), 1137-1139.

Sources

Technical Support Center: Overcoming Poor Solubility of Amino Acid Derivatives in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with amino acid derivatives in organic solvents, a common hurdle in peptide synthesis and other synthetic applications. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve these issues effectively, ensuring the integrity and success of your experiments.

I. Understanding the Root of the Problem: Why Won't My Amino Acid Derivative Dissolve?

The solubility of an amino acid derivative is a complex interplay between its own physicochemical properties and those of the solvent. The primary factors at play include the polarity of the solvent, the nature of the amino acid side chain, and the type of protecting group used.[1][2][3] Poor solubility often arises from strong intermolecular interactions, such as hydrogen bonding and hydrophobic aggregation, which lead to the formation of insoluble precipitates.[4]

Key Contributing Factors:
  • Molecular Structure and Aggregation: The hydrophobic nature of certain amino acid side chains, combined with bulky aromatic protecting groups like Fmoc, can promote strong intermolecular interactions and aggregation, leading to poor solubility.[1][4]

  • Solvent Quality: The purity and water content of the solvent are critical. For instance, N,N-Dimethylformamide (DMF), a widely used solvent, can degrade over time to form dimethylamine, which can negatively impact the synthesis process.[1][5] It is crucial to use high-purity, peptide-synthesis-grade solvents with low water content.[1]

  • Protecting Groups: The choice of protecting group significantly influences solubility. Bulky and hydrophobic protecting groups can enhance solubility in non-polar organic solvents but may reduce it in more polar ones.[5] For example, Fmoc*-amino acid derivatives are known to be more soluble than their Fmoc counterparts.[6][7]

  • Ambient Temperature: Lower laboratory temperatures can markedly decrease the solubility of many organic compounds, including amino acid derivatives.[1]

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of amino acid derivatives.

Q1: Why is my Fmoc-amino acid not dissolving in DMF, a standard solvent?

A1: Several factors can contribute to this issue. Aggregation of the Fmoc groups is a common problem.[5] The hydrophobicity of the amino acid's side chain also plays a significant role.[5][8] Furthermore, the quality of the DMF is crucial; aged DMF can contain dimethylamine, which can interfere with the reaction.[5][9]

Q2: What are the primary recommended solvents for dissolving Fmoc-amino acids?

A2: The most commonly used polar aprotic solvents in solid-phase peptide synthesis (SPPS) are recommended.[10]

  • N,N-Dimethylformamide (DMF): Often the first choice for SPPS.[9][11]

  • N-Methyl-2-pyrrolidone (NMP): Generally a more potent solvent than DMF and can be more effective for dissolving challenging Fmoc-amino acids.[5][9]

  • Dichloromethane (DCM): Frequently used in Boc chemistry protocols as it readily dissolves most Boc-protected amino acids and provides good swelling for polystyrene-based resins.[9]

Q3: Can I use heat to dissolve my amino acid derivative?

A3: Gentle heating, typically to around 30-40°C, can be an effective method for increasing the solubility of sparingly soluble amino acid derivatives.[1][4][12] However, it is critical to be cautious, as excessive or prolonged heating can lead to the degradation of the amino acid or other side reactions.[5][13][14]

Q4: How do side-chain protecting groups affect solubility?

A4: Side-chain protecting groups have a substantial impact on solubility. For instance, the Trityl (Trt) group on cysteine is known to improve its solubility and prevent side reactions.[5] Conversely, some protecting groups can decrease solubility in certain solvents.

Q5: Are there greener alternatives to traditional solvents like DMF and NMP?

A5: Yes, research into "green" binary solvent mixtures is ongoing to find more environmentally friendly and less hazardous alternatives.[5] Solvents like dimethyl sulfoxide (DMSO), ethyl acetate, and N-butylpyrrolidinone (NBP) are being explored.[5][11][15][16]

III. Troubleshooting Guides

This section provides a systematic approach to troubleshooting and resolving solubility issues.

Issue 1: The Amino Acid Derivative Fails to Dissolve in the Primary Solvent (e.g., DMF).

This is a common starting problem. The following workflow can help you systematically address this issue.

G start Start: Insoluble Amino Acid Derivative verify_solvent Step 1: Verify Solvent Quality - Use fresh, high-purity solvent - Ensure low water content start->verify_solvent sonicate Step 2: Apply Sonication - Use ultrasonic bath (2-5 min bursts) - Monitor temperature (<40°C) verify_solvent->sonicate If still insoluble success Success: Derivative Dissolved verify_solvent->success If dissolved gentle_heat Step 3: Gentle Warming - Heat to 30-40°C - Stir continuously sonicate->gentle_heat If still insoluble sonicate->success If dissolved cosolvent Step 4: Introduce a Co-solvent - Add DMSO or NMP (start with 10% v/v) - Vortex thoroughly gentle_heat->cosolvent If still insoluble gentle_heat->success If dissolved change_solvent Step 5: Switch Primary Solvent - Consider NMP or a 'Magic Mixture' (DCM/DMF/NMP 1:1:1) cosolvent->change_solvent If still insoluble cosolvent->success If dissolved change_solvent->success If dissolved fail Consult Further change_solvent->fail If still insoluble

Sources

Technical Support Center: Method Refinement for the Stereoselective Synthesis of O-methyl-D-serine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the stereoselective synthesis of O-methyl-D-serine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and refine your synthetic methodologies for optimal results.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of O-methyl-D-serine. Each problem is presented in a question-and-answer format, outlining potential causes and providing actionable solutions based on established chemical principles and field-proven insights.

Question 1: My reaction is producing O-methyl-serine with a low enantiomeric excess (ee%). What are the potential causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a frequent challenge in stereoselective synthesis and can stem from several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.[1][2]

Potential Causes and Solutions:

  • Suboptimal Reaction Temperature: Temperature is a critical parameter influencing the energy difference between the diastereomeric transition states that lead to the R and S enantiomers.[2]

    • Troubleshooting & Optimization: Perform a systematic temperature screening. Conduct the reaction at a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to pinpoint the optimal condition for enantioselectivity. Be mindful that lower temperatures will likely decrease the reaction rate, necessitating longer reaction times.[2]

  • Inadequate Chiral Auxiliary or Catalyst: The choice and quality of the chiral auxiliary or catalyst are paramount for achieving high stereoselectivity.[1][3][4]

    • Troubleshooting & Optimization:

      • Verify Purity: Ensure the chiral auxiliary or catalyst is of high purity and has not degraded. Impurities can interfere with the stereodetermining step.

      • Screen Alternatives: If the desired ee% is not achieved, consider screening a variety of chiral auxiliaries (e.g., Evans' oxazolidinones, pseudoephedrine) or chiral catalysts.[3][4] The literature on asymmetric synthesis of non-proteinogenic amino acids can provide valuable guidance on selecting an appropriate system for your specific substrate.[5][6][7]

  • Incorrect Solvent: The solvent plays a crucial role in the conformation of the catalyst-substrate complex and the energies of the transition states.[2]

    • Troubleshooting & Optimization: Conduct a solvent screen using a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, ethanol). The optimal solvent will stabilize the desired transition state more effectively than the competing one.[2]

  • Racemization: The desired O-methyl-D-serine product or a chiral intermediate may be susceptible to racemization under the reaction or workup conditions.[1]

    • Troubleshooting & Optimization:

      • Monitor ee% Over Time: Analyze aliquots of the reaction mixture at different time points to determine if the ee% decreases as the reaction progresses.

      • Modify Conditions: If racemization is occurring, consider adjusting the reaction conditions such as pH, temperature, or reaction time to minimize this effect.[1] For instance, if the racemization is base-catalyzed, a milder base or a shorter reaction time might be beneficial.

Question 2: I am observing incomplete conversion of my starting material (e.g., protected D-serine) to the O-methylated product. What could be the issue?

Answer: Incomplete conversion can be due to several factors related to reagents, reaction conditions, or the substrate itself.

Potential Causes and Solutions:

  • Inefficient Methylating Agent: The choice and handling of the methylating agent are critical.

    • Troubleshooting & Optimization:

      • Reagent Potency: Ensure your methylating agent (e.g., methyl iodide, dimethyl sulfate) is fresh and has not decomposed.

      • Alternative Reagents: If standard methylating agents are ineffective, consider more powerful reagents like methyl triflate. However, be cautious as harsher reagents can lead to side reactions.

      • Stoichiometry: Optimize the stoichiometry of the methylating agent. An excess is often required, but a large excess can lead to byproducts.

  • Steric Hindrance: Bulky protecting groups on the nitrogen or carboxyl terminus of the serine starting material can sterically hinder the approach of the methylating agent to the hydroxyl group.

    • Troubleshooting & Optimization:

      • Protecting Group Selection: If steric hindrance is suspected, consider using a smaller protecting group. For example, a Boc group is less bulky than a Trityl group.[8][9]

      • Reaction Conditions: Increasing the reaction temperature or time may help overcome the activation energy barrier, but this must be balanced against the risk of side reactions and racemization.

  • Inappropriate Base: The base used to deprotonate the hydroxyl group of serine must be strong enough to generate the alkoxide but not so strong as to cause side reactions.

    • Troubleshooting & Optimization:

      • Base Strength: If using a weaker base like potassium carbonate is leading to incomplete conversion, consider a stronger base such as sodium hydride.

      • Solubility: Ensure the base is soluble in the chosen reaction solvent.

Question 3: During the workup and purification process, I am experiencing significant product loss. How can I improve my yield?

Answer: Product loss during workup and purification is a common problem. O-methyl-D-serine and its intermediates can be water-soluble, making extraction challenging.[10]

Potential Causes and Solutions:

  • Aqueous Solubility: O-methyl-D-serine is an amino acid and is likely to have significant water solubility, especially in its zwitterionic form.

    • Troubleshooting & Optimization:

      • pH Adjustment: During aqueous extraction, adjust the pH of the aqueous layer to suppress the zwitterionic character and increase the solubility of the product in the organic phase. For a carboxylic acid, acidifying the solution will protonate the carboxylate, while for an amine, basifying will deprotonate the ammonium salt.

      • Continuous Extraction: For highly water-soluble products, consider using a continuous liquid-liquid extractor.

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase.

  • Adsorption on Silica Gel: The polar nature of O-methyl-D-serine and its protected derivatives can lead to irreversible adsorption or streaking on silica gel during column chromatography.

    • Troubleshooting & Optimization:

      • Deactivate Silica: Pre-treat the silica gel with a small amount of a polar solvent like methanol or triethylamine mixed with the eluent to cap the active sites.

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a reverse-phase C18 silica gel.

      • Crystallization: If possible, purify the final product or a key intermediate by crystallization, which can be more efficient and yield a purer product than chromatography.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the stereoselective synthesis of O-methyl-D-serine?

A1: The stereoselective synthesis of O-methyl-D-serine can be approached through several strategies:

  • Chiral Pool Synthesis: This is a very common approach that starts with an enantiomerically pure starting material, such as D-serine.[12] The synthesis then involves protection of the amino and carboxyl groups, followed by methylation of the side-chain hydroxyl group, and subsequent deprotection.[8][9][13]

  • Use of Chiral Auxiliaries: A chiral auxiliary can be attached to a prochiral starting material to direct a stereoselective reaction.[3][4] After the desired stereocenter is set, the auxiliary is removed.

  • Asymmetric Catalysis: Chiral catalysts, such as chiral metal complexes, can be used to catalyze a reaction that creates the chiral center with high enantioselectivity.[7][14]

  • Chemoenzymatic Methods: This approach utilizes enzymes for key stereoselective transformations. For example, an enzymatic resolution can be used to separate a racemic mixture of O-methyl-serine, or an enzyme can be used to catalyze a stereoselective reaction.[15]

Q2: Which protecting groups are recommended for the amino and carboxyl groups of D-serine during O-methylation?

A2: The choice of protecting groups is crucial and depends on the overall synthetic strategy.

  • Amino Group Protection: The most common protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[9][16] Both are stable under the basic conditions often used for O-methylation. The Boc group is removed with acid (e.g., TFA), while the Fmoc group is removed with a base (e.g., piperidine).

  • Carboxyl Group Protection: The carboxyl group is typically protected as an ester, such as a methyl or benzyl ester.[12][13] These are generally stable to the conditions required for O-methylation and can be removed by hydrolysis or hydrogenolysis, respectively.

Q3: How can I accurately determine the enantiomeric excess (ee%) of my synthesized O-methyl-D-serine?

A3: Accurate determination of ee% is critical. The most common methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The sample is passed through a chiral stationary phase (CSP) that differentially interacts with the two enantiomers, leading to their separation and allowing for quantification.[17]

  • Chiral Gas Chromatography (GC): Similar to HPLC, but the sample is vaporized and passed through a chiral column. This method is suitable for volatile derivatives of O-methyl-D-serine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating or Derivatizing Agents: The sample is reacted with a chiral agent (e.g., Mosher's acid) to form diastereomers, which will have distinct signals in the NMR spectrum.[17] The integration of these signals allows for the calculation of the ee%.

Q4: What are some common side reactions to be aware of during the O-methylation of protected D-serine?

A4: Besides racemization, other potential side reactions include:

  • N-methylation: If the amino group is not adequately protected, it can also be methylated. The use of a robust protecting group like Boc or Fmoc minimizes this risk.

  • Elimination Reactions: Under strongly basic conditions, β-elimination to form dehydroalanine derivatives can occur, especially if the hydroxyl group is converted into a good leaving group.

  • Over-methylation: If a very reactive methylating agent is used in large excess, methylation of the amide nitrogen in the peptide backbone (if applicable) can occur.

Experimental Protocols & Data

Table 1: Comparison of Common Protecting Groups for Serine in O-methylation Strategies
Protecting GroupStructureLabilityAdvantagesDisadvantages
Amino Protection
tert-Butoxycarbonyl (Boc)-COOC(CH₃)₃Acid-labile (TFA)Stable to basic O-methylation conditions.Requires strong acid for removal.
9-Fluorenylmethoxycarbonyl (Fmoc)-COOCH₂-FmocBase-labile (Piperidine)Orthogonal to acid-labile protecting groups.May not be stable to some strongly basic conditions.
Carboxyl Protection
Methyl Ester (Me)-COOCH₃Base-labile (Hydrolysis)Easy to introduce.Removal requires basic conditions which could affect other parts of the molecule.
Benzyl Ester (Bzl)-COOCH₂PhHydrogenolysisRemoval conditions are mild and orthogonal to many other protecting groups.Requires a hydrogenation setup.
Detailed Protocol: O-methylation of N-Boc-D-serine Methyl Ester

This protocol is a representative example and may require optimization for specific substrates and scales.

  • Dissolution: Dissolve N-Boc-D-serine methyl ester (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Deprotonation: Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: Extract the product with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow for O-methylation

O_Methylation_Workflow Start N-Boc-D-serine methyl ester in THF Deprotonation Add NaH at 0°C Start->Deprotonation Methylation Add CH3I Deprotonation->Methylation Reaction Stir at RT Methylation->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extraction Extract with EtOAc Quench->Extraction Purification Purify (Chromatography) Extraction->Purification Product N-Boc-O-methyl-D-serine methyl ester Purification->Product

Caption: A typical workflow for the O-methylation of protected D-serine.

Troubleshooting Logic for Low Enantiomeric Excess

Low_ee_Troubleshooting Start Low Enantiomeric Excess (ee%) Observed Temp Is the reaction temperature optimized? Start->Temp Catalyst Is the chiral auxiliary/catalyst of high purity and optimal? Temp->Catalyst No ScreenTemp Perform systematic temperature screening (e.g., RT, 0°C, -78°C) Temp->ScreenTemp Yes Solvent Has a solvent screen been performed? Catalyst->Solvent No CheckCatalyst Verify purity of catalyst. Screen alternative auxiliaries. Catalyst->CheckCatalyst Yes Racemization Is racemization occurring during the reaction or workup? Solvent->Racemization No ScreenSolvent Test a range of solvents with varying polarities. Solvent->ScreenSolvent Yes CheckRacemization Monitor ee% over time. Adjust pH or reaction time. Racemization->CheckRacemization Yes Success High ee% Achieved Racemization->Success No ScreenTemp->Catalyst CheckCatalyst->Solvent ScreenSolvent->Racemization CheckRacemization->Success

Caption: A decision tree for troubleshooting low enantiomeric excess.

References

  • Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley.
  • (2016). Synthesis method of O-methyl-D-serine. Google Patents.
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the stereoselective synthesis of 2-Phenylpropylamine. Benchchem.
  • (n.d.). Technical Support Center: Stereoselective Synthesis. Benchchem.
  • (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. NIH.
  • (n.d.). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC - NIH.
  • (2014). An efficient chemoenzymatic method to prepare optically active O-methyl-D-serine. ResearchGate.
  • (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing.
  • (n.d.). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews - ACS Publications.
  • (n.d.). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids.
  • Garner, P., & Park, J. M. (n.d.). Organic Syntheses Procedure.
  • (n.d.). Chiral auxiliary. Wikipedia.
  • (n.d.). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
  • (n.d.). D-Serine methyl ester hydrochloride synthesis. ChemicalBook.
  • (2025). A Comparative Guide to Side-Chain Protecting Groups for Serine in Solid-Phase Peptide Synthesis. Benchchem.
  • (n.d.). Purification of serine racemase: Biosynthesis of the neuromodulator d-serine. PMC - NIH.
  • (2025). A Comparative Guide to Determining the Enantiomeric Excess of N-benzyl-DL-serine Methyl Ester. Benchchem.
  • (n.d.). Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application. Organic Chemistry Frontiers (RSC Publishing).
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • (n.d.). Amino Acid-Protecting Groups.
  • (n.d.). Process for the purification of l-serine. Google Patents.

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Technical Support Center: Strategies to Reduce Impurities in (R)-2-Amino-3-methoxypropanoic acid hydrochloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS: 86118-10-7).[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes, focusing on minimizing impurities to ensure the high quality required for pharmaceutical applications, such as the production of Lacosamide.[1][4]

I. Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in the synthesis of this compound?

A1: Impurities in the production of this compound can generally be categorized into three main groups:

  • Starting Material-Related Impurities: Unreacted starting materials, such as D-serine or its derivatives, can carry through the synthesis.[5] It's crucial to ensure the purity of your initial reagents.

  • Process-Related Impurities: These are byproducts formed from side reactions during the synthesis. A common example is the formation of the corresponding (S)-enantiomer, which impacts the chiral purity of the final product. Other process-related impurities can include over-methylated or incompletely reacted intermediates.

  • Degradation-Related Impurities: The product can degrade under certain conditions, such as high temperatures or extreme pH, leading to the formation of various breakdown products.

Q2: My final product has a low chiral purity. What are the likely causes and how can I improve it?

A2: Low chiral purity is a critical issue, as the biological activity of your final active pharmaceutical ingredient (API) is often dependent on a specific enantiomer.

Potential Causes:

  • Racemization during synthesis: Certain reaction conditions, particularly those involving harsh bases or high temperatures, can cause the chiral center to racemize. This is a known issue in the synthesis of similar compounds where BOC-D-serine is used.[6]

  • Impure starting materials: The chiral purity of your starting D-serine or a derivative is paramount.

Troubleshooting Strategies:

  • Reaction Condition Optimization: Carefully control the temperature and pH throughout the synthesis. Milder reaction conditions are generally preferred.

  • Chiral Resolution: If racemization is unavoidable, a chiral resolution step may be necessary. This can be achieved using a chiral resolving agent, such as D-tartaric acid, to form diastereomeric salts that can be separated by crystallization.[6]

  • Enzymatic Methods: Consider enzymatic kinetic resolution, which can offer high selectivity for the desired enantiomer.

Q3: I'm observing an unexpected peak in my HPLC analysis. How can I identify it?

A3: Identifying unknown impurities is a multi-step process:

  • Review the Synthetic Route: Consider all possible side reactions that could have occurred. For example, if you used a formyl protecting group, you might be seeing an N-formyl impurity.[7][8][9]

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity. This can provide significant clues about its structure.[10]

  • NMR Spectroscopy: If the impurity can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.

  • Reference Standards: If you suspect a specific impurity, obtaining a reference standard for comparison is the most definitive identification method.

II. Troubleshooting Guide

Problem 1: Discoloration of the Final Product

Symptoms: The final this compound is off-white, yellow, or even brownish instead of a white crystalline solid.[11]

Causality: Discoloration is often due to the presence of oxidized or polymeric impurities. Amino acid derivatives can be susceptible to oxidation, especially when exposed to air and light.[12]

Solutions:

  • Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[12]

  • Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Stir for a short period and then filter through celite to remove the charcoal and adsorbed colored impurities.[12]

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolve the colored product in a minimum amount of hot solvent (e.g., water or an alcohol/water mixture).

  • Add 1-5% (w/w) of activated charcoal to the solution.

  • Heat the suspension gently with stirring for 15-30 minutes.

  • Filter the hot solution through a pad of celite to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by filtration.

Problem 2: Presence of N-Formyl Impurity

Symptoms: An impurity with a molecular weight corresponding to the formylated product is detected by LC-MS.

Causality: If formic acid or formamide is used in the synthesis, for example as a solvent or reagent, N-formylation of the primary amine can occur.[8][9]

Solutions:

  • Avoid Formic Acid/Formamide: If possible, choose alternative solvents or reagents.

  • Hydrolysis: The N-formyl group can be removed by mild acidic or basic hydrolysis. However, this must be done carefully to avoid cleaving other labile groups or causing racemization.

Experimental Protocol: Mild Acidic Hydrolysis of N-Formyl Group

  • Dissolve the crude product containing the N-formyl impurity in dilute hydrochloric acid (e.g., 1-2 M HCl).

  • Gently heat the solution (e.g., 40-50°C) and monitor the reaction progress by TLC or HPLC.

  • Once the de-formylation is complete, neutralize the solution carefully.

  • Isolate the purified product by crystallization or extraction.

Problem 3: Incomplete Reaction or Presence of Starting Material

Symptoms: TLC or HPLC analysis shows a significant amount of the starting material remaining in the crude product.[12]

Causality:

  • Insufficient reaction time or temperature.

  • Improper stoichiometry of reagents.

  • Poor quality of reagents.

Solutions:

  • Optimize Reaction Parameters: Increase the reaction time or temperature, or adjust the molar ratio of the reactants.

  • Purification by Column Chromatography: If the reaction cannot be driven to completion, column chromatography is an effective method for removing unreacted starting material.[12]

Experimental Protocol: Purification by Column Chromatography

  • Choose an appropriate stationary phase (e.g., silica gel) and a mobile phase that provides good separation between the product and the starting material on TLC.

  • Dissolve the crude product in a minimum amount of solvent and load it onto the column.

  • Elute the column with the chosen mobile phase, collecting fractions.

  • Monitor the fractions by TLC or HPLC to identify those containing the pure product.[12]

  • Combine the pure fractions and evaporate the solvent to obtain the purified product.[12]

III. Analytical Methods for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying impurities.

Analytical Technique Principle Application in Impurity Analysis Sensitivity
HPLC-UV Separation by liquid chromatography and detection by UV absorbance.Quantifying known impurities and overall purity assessment.Moderate (µg/mL to high ng/mL range).
LC-MS/MS Separation by liquid chromatography and detection by mass-to-charge ratio.Identifying unknown impurities and quantifying trace-level impurities.Very High (low ng/mL to pg/mL range).
Chiral HPLC HPLC using a chiral stationary phase.Determining the enantiomeric purity of the final product.High
NMR Nuclear Magnetic Resonance spectroscopy.Structural elucidation of unknown impurities.Low (requires isolated impurity)
Capillary Electrophoresis (CE) Separation of hydrophilic compounds.[10]Analysis of amino acids and their impurities.[10]High

IV. Visual Workflows

Impurity Identification Workflow

G start Crude Product Analysis (HPLC, LC-MS) impurity_detected Impurity Peak Detected start->impurity_detected check_mw Determine Molecular Weight (LC-MS) impurity_detected->check_mw propose_structure Propose Potential Structures (Based on synthesis route) check_mw->propose_structure isolate Isolate Impurity (Prep-HPLC, Column Chromatography) propose_structure->isolate characterize Structural Characterization (NMR, IR) isolate->characterize confirm Confirm Structure (Reference Standard) characterize->confirm end Impurity Identified confirm->end

Caption: Workflow for the identification of unknown impurities.

General Purification Strategy

G crude Crude (R)-2-Amino-3-methoxypropanoic acid hydrochloride recrystallization Recrystallization (Removes major impurities) crude->recrystallization filtration Filtration recrystallization->filtration mother_liquor Mother Liquor (Contains impurities) filtration->mother_liquor crystals Crystals filtration->crystals purity_check1 Purity Check (HPLC) crystals->purity_check1 column Column Chromatography (If necessary) purity_check1->column Purity < 99% purity_check2 Final Purity Check (HPLC, Chiral HPLC) purity_check1->purity_check2 Purity ≥ 99% column->purity_check2 final_product High-Purity Product purity_check2->final_product Meets Specification

Caption: A general strategy for the purification of the target compound.

V. References

  • BenchChem. (n.d.). Common impurities in the synthesis of N-Formyl-2-aminophenol and their removal. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 12). The Significance of this compound in Modern Pharmaceutical Manufacturing. Retrieved from

  • PubChem. (n.d.). This compound. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of N-Formyl-L-Aspartic Acid in Pharmaceutical Synthesis. Retrieved from

  • Google Patents. (n.d.). US4789757A - N-formylation of amino carboxylic compounds with formamide. Retrieved from

  • ResearchGate. (n.d.). (PDF) Preparation of methyl ester of L-serine. Retrieved from

  • Journal of the American Chemical Society. (2023, May 5). Prebiotic Synthesis of N-Formylaminonitriles and Derivatives in Formamide. Retrieved from

  • PharmaCupboard. (n.d.). This compound. Retrieved from

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Link: How this compound Fuels Lacosamide Production. Retrieved from

  • MedChemExpress. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from

  • Frontiers. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Retrieved from

  • AdooQ Bioscience. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from

  • Google Patents. (n.d.). US20040137559A1 - Process for producing N-formylamino acid and use thereof. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from

  • SynQuest Labs. (n.d.). 2-Amino-3-methoxypropanoic acid. Retrieved from

  • Google Patents. (n.d.). CN105949074A - Synthesis method of O-methyl-D-serine. Retrieved from

  • ChemicalBook. (n.d.). D-Serine methyl ester hydrochloride synthesis. Retrieved from

  • National Institutes of Health. (n.d.). l-Serine methyl ester hydrochloride. Retrieved from

  • BenchChem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection. Retrieved from

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Technical Support Center: Navigating Inconsistent Results in Serine Analog Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with serine analogs. This guide is designed to address the common challenges and inconsistent results encountered during experiments with these valuable research compounds. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but also the underlying scientific reasoning to empower you to make informed decisions in your research. This resource is structured to anticipate your questions and provide clear, actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses some of the fundamental questions that can be a source of experimental variability when working with serine analogs.

Q1: What are the most critical factors to consider regarding the purity and stability of my serine analog?

A1: The purity and stability of your serine analog are paramount for reproducible results. Inconsistencies can often be traced back to the quality of the starting material.

  • Purity: The presence of enantiomeric impurities (e.g., L-serine in a D-serine analog preparation) can lead to confounding results, especially when studying processes sensitive to stereochemistry, such as NMDA receptor modulation.[1][2] Analytical techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase are essential for determining the enantiomeric excess of your analog.[3] It is also crucial to assess for the presence of other impurities, such as residual solvents or byproducts from synthesis, which can have off-target effects.[4]

  • Stability and Storage: Serine analogs can be susceptible to degradation. Improper storage is a common cause of inconsistent results.[5] For long-term storage, it is generally recommended to keep solid compounds at -20°C or -80°C and protect them from light and moisture. Solutions should be freshly prepared, but if short-term storage is necessary, they should be aliquoted to minimize freeze-thaw cycles and stored at -80°C.[5][6] The stability of your specific analog in different solvents and at various pH levels should be empirically determined if not provided by the manufacturer.

Q2: My in vitro results with a serine analog are not consistent. What are the likely culprits in my cell-based assays?

A2: Inconsistent results in cell-based assays are a common challenge.[7] When working with serine analogs, several factors can contribute to this variability:

  • Cell Passage Number: High passage numbers can lead to phenotypic drift and altered cellular responses. It is crucial to use cells within a consistent and low passage range for all experiments.

  • Serum and Media Components: Standard fetal bovine serum (FBS) contains endogenous levels of L-serine and glycine, which can compete with your analog, especially if it targets pathways involving these amino acids.[6] Using dialyzed FBS can help to reduce the background levels of these competing molecules.[6]

  • Cell Seeding Density: Inconsistent cell seeding can lead to variability in cell health and responsiveness to treatment. Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.

  • Mycoplasma Contamination: Mycoplasma contamination is a notorious source of artifactual results in cell culture and can significantly alter cellular metabolism and signaling. Regular testing for mycoplasma is essential.

Q3: I'm seeing unexpected or off-target effects in my experiments. How can I begin to investigate these?

A3: Off-target effects are a significant concern in drug development and research.[8][9][10] If you suspect your serine analog is producing off-target effects, a systematic approach is necessary:

  • Structural Similarity Searches: Use computational tools to identify proteins with binding sites structurally similar to your primary target. This can provide a list of potential off-target interactors.

  • Phenotypic Screening: Employ broad-based phenotypic screens, such as cell viability assays across a panel of different cell lines, to identify unexpected cellular responses.[9]

  • Control Compounds: If available, use a structurally related but inactive analog as a negative control. This can help to distinguish between effects related to the specific chemical scaffold and those dependent on the intended biological activity.[6]

  • Dose-Response Analysis: Carefully evaluate the dose-response curves for both your intended and unintended effects. A significant separation between the concentrations required to elicit these effects can provide a therapeutic window.

Part 2: Troubleshooting Guides - A Problem-Solution Approach

This section provides detailed troubleshooting guides for specific issues you may encounter.

Guide 1: Inconsistent NMDA Receptor Modulation

D-serine and its analogs are potent modulators of the N-methyl-D-aspartate (NMDA) receptor's glycine co-agonist site.[11][12] Inconsistent results in electrophysiology or downstream signaling assays are common.

Problem: Variable potentiation or inhibition of NMDA receptor activity.

Potential Cause Recommended Action Scientific Rationale
Endogenous Co-agonist Levels Use a defined assay buffer with known concentrations of glycine and D-serine. Consider enzymatic depletion of endogenous D-serine using D-amino acid oxidase (DAAO) as a control.[12]The glycine site of the NMDA receptor may not be saturated in all experimental systems.[11] Fluctuations in endogenous co-agonists will alter the apparent efficacy of your analog.
Receptor Subunit Composition Characterize the NMDA receptor subunit expression in your model system (e.g., via qPCR or Western blot).Different NMDA receptor subunit combinations (e.g., containing GluN2A vs. GluN2B) can exhibit distinct pharmacological properties and sensitivities to co-agonists.[11]
Analog Stability in Assay Buffer Prepare fresh solutions of your serine analog for each experiment. If you must store solutions, aliquot and freeze at -80°C.[5]Degradation of the analog over the course of an experiment will lead to a decrease in its effective concentration and inconsistent results.
Off-Target Effects on Glycine Transporters Test the effect of your analog on glycine transporter (GlyT1) activity using a specific GlyT1 inhibitor like sarcosine as a comparator.[13]Some compounds can indirectly modulate the NMDA receptor by altering the concentration of glycine in the synaptic cleft through effects on glycine transporters.[13]

Experimental Workflow for Validating NMDA Receptor Modulation:

cluster_prep Preparation cluster_assay Assay cluster_controls Controls cluster_analysis Analysis A Prepare fresh serine analog solution E Apply serine analog at various concentrations A->E B Culture cells/prepare tissue with known NMDA receptor subunit expression D Establish baseline NMDA receptor activity (e.g., calcium imaging, patch-clamp) B->D C Prepare defined assay buffer (low endogenous co-agonists) C->D D->E F Measure change in NMDA receptor activity E->F J Generate dose-response curve F->J G Positive Control: Apply known agonist (e.g., D-serine, glycine) G->F H Negative Control: Apply vehicle H->F I Specificity Control: Co-apply with a specific NMDA receptor antagonist (e.g., AP5) I->F K Compare EC50/IC50 values across experiments J->K

Caption: Workflow for validating serine analog effects on NMDA receptors.

Guide 2: Variability in Serine Racemase (SR) Inhibition/Activation Assays

Serine racemase converts L-serine to D-serine and is a key target for modulating D-serine levels.[14][15][16]

Problem: Inconsistent IC50/EC50 values for serine racemase modulators.

Potential Cause Recommended Action Scientific Rationale
Cofactor Availability Ensure consistent and saturating concentrations of the cofactors pyridoxal-5'-phosphate (PLP) and divalent cations (Mg2+ or Ca2+) in your assay buffer.[14][17]Serine racemase is a PLP-dependent enzyme, and its activity is modulated by divalent cations.[17] Variations in cofactor concentrations will lead to inconsistent enzyme activity.
Enzyme Purity and Activity Use a highly purified and well-characterized source of serine racemase. Perform a quality control check of enzyme activity before each set of experiments.Contaminating proteins or batch-to-batch variability in recombinant enzyme preparations can affect assay results.
Substrate Concentration Perform kinetic analysis to determine the Km of L-serine for your enzyme preparation. Run inhibition assays at an L-serine concentration at or below the Km.The apparent potency of competitive inhibitors is dependent on the substrate concentration. High substrate concentrations will lead to an underestimation of inhibitor potency.[18]
Assay Detection Method Validate your detection method for D-serine production. This may involve HPLC with chiral separation or coupled enzymatic assays.[1]The method used to quantify D-serine can be a source of variability. Ensure your detection method is linear and not prone to interference from other components in the assay mixture.

Signaling Pathway of D-serine production and NMDA receptor modulation:

cluster_glia Glial Cell cluster_synapse Synapse LSer_in L-Serine SR Serine Racemase (SR) LSer_in->SR Substrate DSer_out D-Serine SR->DSer_out Product DSer_syn D-Serine DSer_out->DSer_syn Release NMDAR NMDA Receptor DSer_syn->NMDAR Co-agonist Glu_syn Glutamate Glu_syn->NMDAR Agonist Ca_influx Ca2+ Influx NMDAR->Ca_influx Activation

Caption: D-serine synthesis by serine racemase and its role at the NMDA receptor.

Part 3: Analytical Protocols

For reliable and reproducible results, it is essential to have robust analytical methods in place.

Protocol 1: HPLC Analysis of Serine Analog Purity and Enantiomeric Ratio

This protocol provides a general framework for the analysis of serine analogs using HPLC with a chiral stationary phase.[3]

Materials:

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • Chiral stationary phase column (e.g., Crown-ether based)

  • Mobile phase: HPLC-grade methanol and water

  • Acid modifier (e.g., perchloric acid)

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the serine analog in the mobile phase or a compatible solvent.

    • Filter the sample through a 0.22 µm filter before injection.[3]

  • HPLC Conditions:

    • Column: Crown-ether chiral stationary phase.

    • Mobile Phase: A typical starting point is 84% methanol / 16% water with 5 mM perchloric acid.[3] This may need to be optimized for your specific analog.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV (e.g., 210 nm) or MS.

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([D] - [L]) / ([D] + [L])] x 100.

Protocol 2: Sample Preparation for Serine Analog Stability Testing in Biological Matrices

This protocol outlines a method for quenching metabolic activity and extracting serine analogs from plasma or serum for stability analysis.[5]

Materials:

  • Pre-chilled 80% methanol

  • Liquid nitrogen (optional)

  • Centrifuge capable of 14,000 x g and 4°C

  • Vortex mixer

Procedure:

  • Quenching:

    • Immediately after collection, snap-freeze the biological sample in liquid nitrogen to halt enzymatic activity.[5]

    • Alternatively, for each 100 µL of plasma/serum, add 400 µL of pre-chilled 80% methanol.[5]

  • Protein Precipitation:

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate complete protein precipitation.[5]

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the extracted serine analog.

    • Store the supernatant at -80°C until analysis.[5]

By implementing these troubleshooting guides and standardized protocols, you can significantly improve the consistency and reliability of your experimental results with serine analogs. Remember that careful planning, meticulous execution, and the use of appropriate controls are the cornerstones of robust scientific research.

References

  • A Comparative Guide to the Validation of Analytical Methods for Serine Derivatives. (n.d.). BenchChem.
  • Application Notes and Protocols for Ligand Binding Assays Using O-Acetyl-L-serine Hydrochloride. (n.d.). BenchChem.
  • Fletcher, A. E. (n.d.). STUDIES ON THE MODULATORY ROLE OF GLYCINE AT THE NMDA RECEPTOR COMPLEX IN SUPRASPINAL REGIONS OF RODENT BRAIN. UCL Discovery.
  • Baldinger, V., & Coyle, J. T. (2014). The NMDA receptor 'glycine modulatory site' in schizophrenia: d-serine, glycine, and beyond. Current opinion in pharmacology, 15, 117-124. Retrieved from [Link]

  • Lin, C. H., & Lane, H. Y. (2021). Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia. Frontiers in psychiatry, 12, 747683. Retrieved from [Link]

  • How to handle L-Serine-13C degradation during sample preparation. (n.d.). BenchChem.
  • Inhibition of Human Serine Racemase, an Emerging Target for Medicinal Chemistry. (2025). Journal of Medicinal Chemistry.
  • NMDA Receptor Glycine Binding Site Modulators for Prevention and Treatment of Ketamine Use Disorder. (2023). International Journal of Molecular Sciences. Retrieved from [Link]

  • Glycine receptors are not directly modulated by glutamate, AP5 or NMDA. (n.d.). bioRxiv. Retrieved from [Link]

  • HPLC Methods for analysis of Serine. (n.d.). HELIX Chromatography. Retrieved from [Link]

  • A Comparative Guide to the Analytical Techniques for D-Methionyl-L-serine. (n.d.). BenchChem.
  • Morikawa, M., Hamase, K., & Zaitsu, K. (2018). Separation and detection of D-/L-serine by conventional HPLC. MethodsX, 5, 678-684. Retrieved from [Link]

  • common experimental errors with SHMT-IN-3. (n.d.). BenchChem.
  • Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma. (2015). Journal of analytical methods in chemistry. Retrieved from [Link]

  • The Structure of Mammalian Serine Racemase: EVIDENCE FOR CONFORMATIONAL CHANGES UPON INHIBITOR BINDING. (n.d.). Journal of Biological Chemistry. Retrieved from [Link]

  • Wolosker, H., Blackshaw, S., & Snyder, S. H. (1999). Serine racemase: a glial enzyme synthesizing d-serine to regulate glutamate-N-methyl-d-aspartate neurotransmission. Proceedings of the National Academy of Sciences, 96(23), 13409-13414. Retrieved from [Link]

  • Graham, D. L., & Cook, P. F. (2019). Human Serine Racemase: Key Residues/Active Site Motifs and Their Relation to Enzyme Function. Frontiers in molecular biosciences, 6, 8. Retrieved from [Link]

  • Unraveling the Biological Dichotomy of D-Serine and L-Serine. (n.d.). BenchChem.
  • Empowering drug off-target discovery with metabolic and structural analysis. (2023). Nature Communications. Retrieved from [Link]

  • van Smeden, M. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. PRiMER, 6, 26. Retrieved from [Link]

  • van Smeden, M. (2022). A Very Short List of Common Pitfalls in Research Design, Data Analysis, and Reporting. PRiMER. Retrieved from [Link]

  • off-target effects. (2020, August 23). ChemHelp ASAP. Retrieved from [Link]

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. (2020). PeerJ. Retrieved from [Link]

  • How Can I Troubleshoot Inconsistent Titration Results Effectively? (2025, October 21). Chemistry For Everyone. Retrieved from [Link]

  • Snyder, S. H., & Kim, P. M. (2000). D-Serine as a putative glial neurotransmitter. Brain research reviews, 32(1), 151-157. Retrieved from [Link]

  • Perrin, D., Frémaux, C., & Scheer, A. (2006). Assay development and screening of a serine/threonine kinase in an on-chip mode using caliper nanofluidics technology. Journal of biomolecular screening, 11(4), 359-368. Retrieved from [Link]

  • Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. (2013). Journal of neurophysiology. Retrieved from [Link]

  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. (2020). The Journal of pharmacology and experimental therapeutics. Retrieved from [Link]

  • How can off-target effects of drugs be minimised? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d - and l Serine from d Sugars. (2025). The Journal of Organic Chemistry. Retrieved from [Link]

  • dealing with inconsistent results from HL-8 experiments. (n.d.). BenchChem.
  • E66: When Drug Candidates Miss the Mark: Off-Target Liability. (2023, November 7). Charles River. Retrieved from [Link]

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Validation & Comparative

Bioisosteres for the amide group in NMDA receptor ligands

Author: BenchChem Technical Support Team. Date: January 2026

**A Comparative Guide to Amide Group Bioisosteres in NM

DA Receptor Ligand Design**

Introduction: The NMDA Receptor and the Ubiquitous Amide

The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor, is a cornerstone of synaptic plasticity, learning, and memory. Its dysregulation is implicated in a host of neurological and psychiatric disorders, from Alzheimer's disease to schizophrenia and chronic pain, making it a high-priority target for therapeutic intervention. The ligands developed to modulate NMDA receptor activity are structurally diverse, yet many share a common feature: the amide bond. This functional group is a masterful molecular scaffold, capable of forming strong hydrogen bonds that anchor ligands to their receptor targets.[1]

However, the very properties that make the amide group an effective pharmacophore also render it a liability. Amide bonds are susceptible to enzymatic hydrolysis by proteases and amidases in the body, leading to poor metabolic stability and limited oral bioavailability.[2] This "Achilles' heel" often curtails the therapeutic potential of promising drug candidates. To overcome this challenge, medicinal chemists employ the strategy of bioisosteric replacement—substituting the labile amide group with a functional group that mimics its key physicochemical properties while offering enhanced metabolic stability.[3][4]

This guide provides a comparative analysis of common amide bioisosteres utilized in the design of NMDA receptor ligands and other central nervous system (CNS) agents. We will delve into the structural and electronic rationale for their selection, compare their performance using experimental data, and provide validated protocols for their synthesis and evaluation.

The Logic of Bioisosteric Replacement

The core principle of bioisosterism is to exchange a functional group for another that retains similar molecular shape, volume, and electronic distribution, thereby preserving the desired biological activity.[5] For the amide group, an ideal bioisostere should replicate its planarity, dipole moment, and hydrogen bonding capabilities while being resistant to hydrolysis.[6] This guide will focus on five-membered heterocyclic rings, which have emerged as the most successful class of amide surrogates.

Bioisosteric_Replacement_Concept cluster_bioisosteres Common Bioisosteres Amide Amide Group (-CONH-) Triazole 1,2,3-Triazole Amide->Triazole Mimics H-bonding & Dipole Moment Oxadiazole Oxadiazole (1,2,4- & 1,3,4-) Amide->Oxadiazole Replicates Planarity & H-bond Acceptor Tetrazole Tetrazole Amide->Tetrazole Acts as a Non-classical Isostere

Figure 1: Key bioisosteric replacements for the amide group.

Comparative Analysis of Leading Amide Bioisosteres

The selection of an appropriate bioisostere is a multi-factorial decision, balancing synthetic accessibility with improvements in potency, selectivity, and pharmacokinetic profiles. Below, we compare three prominent classes of heterocyclic amide isosteres.

The Triazoles: The Versatile Mimic

The 1,2,3-triazole ring has become a favored amide surrogate, largely due to its straightforward synthesis via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry".[7] This heterocycle is exceptionally stable to metabolic degradation.[8] Depending on the substitution pattern, 1,4-disubstituted 1,2,3-triazoles can effectively mimic the trans-amide bond geometry, while 1,5-disubstituted isomers are considered isosteres of the less common cis-amide bond.[9][10] The triazole ring possesses a strong dipole moment and its nitrogen atoms can act as hydrogen bond acceptors, similar to the amide carbonyl oxygen.[11]

In CNS drug discovery, replacing an amide with a 1,2,3-triazole has been shown to maintain receptor affinity while significantly improving metabolic stability and, consequently, pharmacokinetic profiles.[12][13] For instance, in the development of GPR88 agonists, a 1H-1,2,3-triazole analog emerged as one of the most potent and efficacious compounds from a screen of various heterocyclic bioisosteres.[10]

The Oxadiazoles: The Polarity Modulators

Oxadiazoles are another class of five-membered heterocycles frequently used as amide isosteres.[3] The two most common isomers, the 1,2,4-oxadiazole and the 1,3,4-oxadiazole, are both planar and act as hydrogen bond acceptors, but they are not electronically equivalent.[14][15] This difference in electronic distribution has profound effects on the physicochemical properties of the resulting molecule.

Systematic studies have shown that 1,3,4-oxadiazole isomers generally exhibit significantly lower lipophilicity (logD) and improved aqueous solubility compared to their 1,2,4-oxadiazole counterparts.[16] This often translates to better metabolic stability and a reduced risk of hERG inhibition.[17] In the development of mGlu7 negative allosteric modulators, replacement of a metabolically labile amide with both 1,3,4- and 1,2,4-oxadiazoles retained useful activity and led to compounds with favorable predicted hepatic clearance.[2] This highlights the utility of oxadiazoles in fine-tuning a ligand's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The Tetrazoles: The Non-Classical Analogue

While more commonly employed as a bioisostere for carboxylic acids, the tetrazole ring can also serve as a non-classical replacement for the amide group, particularly in specific structural contexts.[1][18] Unlike triazoles and oxadiazoles, which more directly mimic the geometry and hydrogen bonding pattern of an amide, tetrazoles introduce different electronic and steric properties.

In the context of NMDA receptor antagonists, tetrazole-containing compounds have demonstrated high potency and selectivity. For example, (2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid was identified as a potent and selective NMDA antagonist.[19] Similarly, C5-tetrazole derivatives of 2-amino-adipic acid have been synthesized and shown to act as selective NMDA receptor antagonists.[20] This demonstrates that a successful bioisosteric replacement does not always require a perfect structural mimicry but can leverage alternative interactions to achieve the desired biological effect.

Data Summary Table
BioisostereKey Physicochemical PropertiesSynthetic FeasibilityImpact on Ligand PropertiesKey References
1,2,3-Triazole Stable, high dipole moment, H-bond acceptor, mimics trans-amide geometry.High (CuAAC "click chemistry").Significantly improves metabolic stability, often maintains or improves potency.[7][10][12][6][8][13]
1,3,4-Oxadiazole Planar, H-bond acceptor, generally less lipophilic than 1,2,4-isomer.Moderate (e.g., cyclization of diacylhydrazines).Improves metabolic stability, solubility; can reduce hERG liability.[2][16][3][16][17]
1,2,4-Oxadiazole Planar, H-bond acceptor, generally more lipophilic than 1,3,4-isomer.Moderate (e.g., from amidoximes and acyl chlorides).Improves metabolic stability, but may increase lipophilicity.[14][3][14][15]
Tetrazole Acidic (pKa ~4.5), H-bond donor/acceptor, larger than amide group.Moderate (e.g., [2+3] cycloaddition of nitriles and azides).Can confer high potency as a non-classical isostere in specific scaffolds.[18][19][20]

Experimental Methodologies: A Validated Workflow

The successful application of bioisosterism requires a rigorous and logical workflow, from synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_invitro Primary Screening cluster_invivo Preclinical Testing Start Lead Compound (Amide-containing NMDA Ligand) Select Select Amide for Replacement (Based on SAR & Metabolic Data) Start->Select Choose Choose Bioisostere (e.g., 1,2,3-Triazole) Select->Choose Synth Chemical Synthesis (e.g., CuAAC Reaction) Choose->Synth Purify Purification & Characterization (HPLC, NMR, MS) Synth->Purify InVitro In Vitro Evaluation Purify->InVitro Binding Radioligand Binding Assay (Affinity: Ki, IC50) InVitro->Binding Functional Electrophysiology Assay (Function: Agonist/Antagonist Activity) InVitro->Functional InVivo In Vivo Evaluation PK Pharmacokinetics (Metabolic Stability, BBB Penetration) InVivo->PK Efficacy Animal Model of Disease (e.g., Neuropathic Pain Model) InVivo->Efficacy End Optimized Lead Functional->InVivo Efficacy->End

Figure 2: A typical workflow for the design and evaluation of bioisosteric NMDA receptor ligands.

Protocol 1: Synthesis of a 1,2,3-Triazole Bioisostere via CuAAC

This protocol describes the synthesis of a 1,4-disubstituted 1,2,3-triazole as a direct replacement for an amide linkage between two molecular fragments, R1 and R2.

Causality: The CuAAC reaction is chosen for its high efficiency, mild reaction conditions, and exceptional functional group tolerance, making it ideal for complex molecule synthesis.[7]

Materials:

  • R1-Alkyne (Fragment 1 with a terminal alkyne)

  • R2-Azide (Fragment 2 with an azide group)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: 1:1 mixture of tert-Butanol and Water

  • Nitrogen gas supply

Procedure:

  • In a round-bottom flask, dissolve R1-Alkyne (1.0 eq) and R2-Azide (1.05 eq) in a 1:1 mixture of t-BuOH/H₂O.

  • Degas the solution by bubbling with nitrogen for 15 minutes to prevent oxidation of the Cu(I) catalyst.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • To the stirred reaction mixture, add the sodium ascorbate solution, followed by the copper sulfate solution. The sodium ascorbate reduces the Cu(II) to the active Cu(I) species in situ.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired R1-(1,2,3-triazole)-R2 product.

Protocol 2: In Vitro Evaluation via Radioligand Binding Assay

This protocol determines the binding affinity (Kᵢ) of a synthesized ligand for a specific NMDA receptor subtype (e.g., NR2B).

Causality: This assay provides a quantitative measure of how strongly the new ligand binds to the receptor, which is a primary indicator of its potential potency.[19] It is a self-validating system when run with appropriate positive and negative controls.

Materials:

  • Cell membranes prepared from HEK293 cells expressing the target NMDA receptor subtype.

  • Radioligand (e.g., [³H]ifenprodil for the NR2B subunit).

  • Synthesized test compound at various concentrations.

  • Non-specific binding control (e.g., a high concentration of a known unlabeled ligand like ifenprodil).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized test compound in the assay buffer.

  • In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kₔ value), and the test compound at varying concentrations.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Conclusion and Future Outlook

The strategic replacement of the amide bond is a cornerstone of modern medicinal chemistry, particularly for CNS targets like the NMDA receptor. Bioisosteres such as 1,2,3-triazoles, oxadiazoles, and tetrazoles provide a powerful toolkit to overcome the inherent pharmacokinetic limitations of amide-containing ligands.[3] Triazoles offer synthetic elegance and robust stability, while oxadiazole isomers provide a means to rationally modulate polarity and solubility.[2][7] Non-classical isosteres like tetrazoles demonstrate that alternative binding interactions can also lead to highly potent compounds.[19] The choice of bioisostere is not a one-size-fits-all solution but must be tailored to the specific ligand-receptor system and the desired therapeutic profile. As our understanding of these molecular mimics deepens, we can expect the development of even more sophisticated and effective NMDA receptor modulators with improved "drug-like" properties, offering new hope for treating a range of debilitating neurological disorders.

References

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Efficacy of (R)-2-Amino-3-methoxypropanoic acid HCl vs other NMDA receptor modulators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of Glycine Site Modulators vs. Other N-methyl-D-aspartate (NMDA) Receptor Modulators

Prepared by: Gemini, Senior Application Scientist

Abstract

The N-methyl-D-aspartate (NMDA) receptor is a pivotal mediator of excitatory synaptic transmission, and its dysfunction is implicated in a host of neurological and psychiatric disorders. Consequently, the development of NMDA receptor modulators is an area of intense research. This guide provides a comparative analysis of the efficacy of various classes of NMDA receptor modulators, with a primary focus on compounds targeting the glycine co-agonist site, such as the putative modulator (R)-2-Amino-3-methoxypropanoic acid HCl. We will compare these agents against other well-characterized modulators, including channel blockers and allosteric modulators, by examining their mechanisms of action, pharmacological profiles, and efficacy in preclinical and clinical settings. Furthermore, this guide furnishes detailed experimental protocols for the rigorous evaluation of novel NMDA receptor modulators, underscoring our commitment to scientific integrity and reproducible research.

The NMDA Receptor: A Target of Critical Importance

The NMDA receptor is a heterotetrameric ion channel gated by the neurotransmitter glutamate.[1] Crucially, its activation requires the simultaneous binding of glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] This dual-agonist requirement, combined with a voltage-dependent channel block by magnesium ions (Mg²⁺), allows the NMDA receptor to function as a "coincidence detector," integrating both presynaptic glutamate release and postsynaptic depolarization.[4][5]

This unique gating mechanism is fundamental to its role in synaptic plasticity, particularly long-term potentiation (LTP), a cellular correlate of learning and memory.[5] Given its central role, both hypo- and hyper-function of the NMDA receptor are linked to severe pathologies, including schizophrenia, depression, Alzheimer's disease, and excitotoxic neuronal injury.[1][4][6] This makes the nuanced modulation of the receptor, rather than simple agonism or antagonism, a key therapeutic strategy.

Structure and Modulatory Sites

The complexity of the NMDA receptor offers multiple sites for pharmacological intervention. Understanding these sites is essential for contextualizing the efficacy of different modulators.

NMDA_Receptor_Sites cluster_receptor NMDA Receptor Complex cluster_modulators Modulators & Ligands receptor GluN1 GluN2 GluN2 GluN1 Ion Channel Pore glutamate Glutamate (Agonist) glutamate->receptor:GluN2_1 Binds to GluN2 Subunit glycine (R)-2-Amino-3-methoxypropanoic acid D-Serine / Glycine (Co-Agonists) glycine->receptor:GluN1_1 Binds to Glycine Site (GluN1) ketamine Ketamine / Memantine (Channel Blockers) ketamine->receptor:channel Blocks Pore rapastinel Rapastinel (Allosteric Modulator) rapastinel->receptor Binds to Allosteric Site mg Mg²⁺ (Voltage-Dependent Block) mg->receptor:channel Blocks Pore

Caption: NMDA receptor structure with key modulator binding sites.

Comparative Analysis of NMDA Receptor Modulators

This section compares the putative glycine site modulator (R)-2-Amino-3-methoxypropanoic acid HCl with other key modulators. Due to the limited public data on this specific compound, we will use its structural analogues and fellow glycine site modulators, D-Serine and D-Cycloserine, as primary comparators in this class.

Mechanism of Action
  • (R)-2-Amino-3-methoxypropanoic acid HCl & Glycine Site Modulators (D-Serine, D-Cycloserine): These compounds act as agonists or partial agonists at the glycine co-agonist site on the GluN1 subunit.[7][8] By increasing the occupancy of this site, they enhance the probability of channel opening in the presence of glutamate, thereby potentiating NMDA receptor function.[9] D-Cycloserine is considered a partial agonist, exhibiting a biphasic dose-response.[8][10] D-Serine is a potent full co-agonist.[11]

  • Positive Allosteric Modulators (Rapastinel/GLYX-13): Rapastinel is a tetrapeptide that enhances NMDA receptor activity by binding to a unique, allosteric site distinct from the glycine, glutamate, or channel sites.[12][13][14] It potentiates receptor function without causing the excitotoxicity associated with over-stimulation, acting as a functional partial agonist.[15]

  • Uncompetitive Channel Blockers (Ketamine, Memantine): These molecules do not compete with agonists. Instead, they enter the ion channel pore when it opens and physically occlude the flow of ions.[16][17][18] Their action is "use-dependent," meaning they only block receptors that are already active. Ketamine is a potent, high-affinity blocker, while Memantine has lower affinity and faster kinetics, which is thought to preserve physiological synaptic transmission while blocking pathological, tonic activation.[6][19][20]

Pharmacological & Efficacy Data

The following table summarizes key pharmacological data and observed efficacy for these modulator classes.

Modulator ClassRepresentative Compound(s)Mechanism of ActionBinding Affinity / PotencyKey Preclinical/Clinical EfficacyPrimary Limitations
Glycine Site Modulator (R)-2-Amino-3-methoxypropanoic acid HCl (Putative) , D-Serine, D-CycloserineCo-agonist at GluN1 siteD-Cycloserine Ki: ~100-fold less than glycine[9]. D-Serine is a potent co-agonist[11].Cognitive Enhancement: D-Cycloserine facilitates learning in rats[21]. Schizophrenia (Negative Symptoms): D-Serine and D-Cycloserine show efficacy as adjuncts[22]. Anxiety/PTSD: D-Cycloserine can augment exposure therapy[23].Biphasic dose-response (DCS)[10][23]; potential for excitotoxicity at high doses (D-Serine); limited efficacy as monotherapy.
Positive Allosteric Modulator Rapastinel (GLYX-13) Binds to a novel allosteric site, potentiating NMDAR functionEnhances NMDAR activity at nanomolar concentrations (e.g., 100 nM)[15].Rapid Antidepressant Effects: Shows rapid and sustained antidepressant action in rodents and humans[15][24]. Cognitive Enhancement: Improves learning and memory[13].Failed in Phase 3 clinical trials for depression[14]; intravenous administration required.
Channel Blocker (High-Affinity) Ketamine Uncompetitive open-channel blockerS-(+)-ketamine has a Ki of ~0.3 µM at the dizocilpine site[16].Rapid Antidepressant Effects: Potent, rapid, and transient antidepressant for treatment-resistant depression[25]. Anesthesia: Used as a dissociative anesthetic[16].Significant psychotomimetic side effects, abuse potential, neurotoxicity with chronic use[16][19].
Channel Blocker (Low-Affinity) Memantine Uncompetitive open-channel blocker with low affinity and fast kineticsIC50 values are similar to ketamine, but kinetics differ significantly[20].Alzheimer's Disease: Approved for moderate-to-severe AD, slowing clinical deterioration[6][18][26].Modest clinical benefit; not effective for depression or pain[20][27].

Standardized Protocols for Efficacy Assessment

To ensure trustworthy and reproducible results when evaluating a novel modulator like (R)-2-Amino-3-methoxypropanoic acid HCl, a tiered approach using validated assays is critical. The following protocols represent a gold-standard workflow.

Experimental Workflow Overview

Caption: Standard workflow for evaluating a novel NMDA receptor modulator.

Protocol 1: Competitive Radioligand Binding Assay for the Glycine Site

Objective: To determine the binding affinity (Ki) of a test compound for the NMDA receptor glycine site. This assay quantifies how effectively the test compound displaces a known radiolabeled ligand from the receptor.[28]

Materials:

  • Rat forebrain membrane preparation (source of NMDA receptors).

  • Radioligand: [³H]L-689,560 or similar high-affinity glycine site antagonist.[29]

  • Test Compound: (R)-2-Amino-3-methoxypropanoic acid HCl, dissolved in assay buffer.

  • Non-specific binding control: High concentration of a known glycine site ligand (e.g., 1 mM Glycine).

  • Assay Buffer: e.g., 50 mM Tris-acetate, pH 7.4.

  • 96-well plates, glass fiber filters (e.g., GF/C), vacuum filtration manifold (harvester), scintillation fluid, and a scintillation counter.[30][31]

Methodology:

  • Preparation: Thaw the rat brain membrane preparation on ice and resuspend in ice-cold assay buffer to a final protein concentration of ~50-120 µg per well.[30]

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Membranes + Radioligand + Assay Buffer.

    • Non-Specific Binding (NSB): Membranes + Radioligand + Non-specific control (e.g., 1 mM Glycine).

    • Test Compound: Membranes + Radioligand + varying concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

  • Incubation: Add 150 µL of membrane preparation, 50 µL of the test compound/buffer/NSB control, and finally 50 µL of the [³H] radioligand to each well. The final volume is 250 µL.[30]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[30]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand.

  • Wash the filters rapidly 3-4 times with ice-cold wash buffer to remove any remaining unbound ligand.

  • Counting: Place the dried filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., in Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the direct functional effect of the test compound on NMDA receptor-mediated ionic currents in a controlled in vitro system.[32][33]

Materials:

  • Cell Line: HEK293 cells transfected to express specific NMDA receptor subunits (e.g., GluN1/GluN2A or GluN1/GluN2B). This is crucial as it removes confounding variables from other neuronal channels.[34]

  • External Solution (ACSF-like): Containing appropriate ions (e.g., NaCl, KCl, CaCl₂, HEPES), but Mg²⁺-free to prevent voltage-dependent block. Include tetrodotoxin (TTX) to block voltage-gated sodium channels and picrotoxin to block GABA-A receptors.[35]

  • Internal (Pipette) Solution: Containing ions mimicking the intracellular environment (e.g., Cs-Gluconate, EGTA, ATP, GTP).

  • Agonists: NMDA or L-Glutamate, and a co-agonist (Glycine or D-Serine).

  • Test Compound: (R)-2-Amino-3-methoxypropanoic acid HCl.

  • Patch-clamp rig: Inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.[34][36]

Methodology:

  • Cell Preparation: Plate transfected HEK293 cells onto glass coverslips 24-48 hours before recording.

  • Pipette Pulling: Fabricate glass micropipettes with a resistance of 4-8 MΩ when filled with internal solution.

  • Recording:

    • Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, approach a single, healthy-looking transfected cell with the glass pipette while applying slight positive pressure.[36]

    • Form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.

    • Rupture the cell membrane patch under the pipette with gentle suction to achieve the "whole-cell" configuration, allowing electrical access to the entire cell.[32]

  • Data Acquisition:

    • Clamp the cell's membrane potential at a negative holding potential (e.g., -70 mV).

    • Apply a saturating concentration of glutamate and a sub-saturating concentration of glycine/D-serine via a fast perfusion system to elicit a baseline NMDA receptor current.

    • After establishing a stable baseline, co-apply the agonists along with varying concentrations of the test compound.

    • Record the resulting inward currents. If the compound is a positive modulator (potentiator), the current amplitude should increase. If it is an antagonist, it should decrease.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked current for each concentration of the test compound.

    • Normalize the responses to the baseline current.

    • Plot the normalized current versus the log concentration of the test compound to generate a dose-response curve.

    • Fit the curve to determine the EC₅₀ (for potentiators) or IC₅₀ (for inhibitors).

Protocol 3: In Vivo Behavioral Model - Novel Object Recognition (NOR) Task

Objective: To assess the pro-cognitive effects of the test compound in a rodent model. The NOR task leverages the innate tendency of rodents to explore novel objects more than familiar ones, providing a measure of recognition memory.[37]

Materials:

  • Subjects: Adult male rats or mice.

  • Test Arena: A simple, open-field box (e.g., 50x50x50 cm), uniformly lit.

  • Objects: Two sets of three-dimensional objects that are distinct in shape, color, and texture but are of similar size and cannot be easily displaced by the animals.

  • Test Compound: (R)-2-Amino-3-methoxypropanoic acid HCl, formulated for systemic administration (e.g., intraperitoneal injection).

  • Vehicle control.

Methodology:

  • Habituation (Day 1): Place each animal in the empty test arena for 5-10 minutes to allow exploration and reduce anxiety. This minimizes novelty-induced stress on the testing day.

  • Familiarization/Training (Day 2):

    • Administer the test compound or vehicle control to the animals (e.g., 30 minutes before the trial).

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Allow the animal to freely explore the objects for a set period (e.g., 5 minutes). Exploration is defined as the animal's nose being within 2 cm of the object and pointing towards it.

    • Record the time spent exploring each object.

  • Testing (Day 2, after delay):

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.

    • The arena now contains one of the familiar objects (A) and one novel object (B).

    • Again, allow the animal to explore for 5 minutes and record the exploration time for each object.

  • Data Analysis:

    • Calculate the Discrimination Index (DI) for the test phase: DI = (Time exploring Novel Object - Time exploring Familiar Object) / (Total Exploration Time) .

    • A positive DI indicates the animal remembers the familiar object and prefers the novel one (i.e., intact memory). A DI near zero suggests a memory deficit.

    • Compare the DI between the vehicle-treated group and the compound-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significantly higher DI in the treated group suggests the compound has pro-cognitive or memory-enhancing effects.

Discussion and Future Perspectives

The choice of an NMDA receptor modulator is dictated by the desired therapeutic outcome.

  • For cognitive enhancement or treating negative symptoms of schizophrenia, where NMDA receptor hypofunction is implicated, positive modulation via the glycine site is a rational approach.[7][9] Compounds like D-Serine and D-Cycloserine have shown promise here.[22] A novel agent like (R)-2-Amino-3-methoxypropanoic acid HCl would be evaluated for its ability to enhance cognition without inducing excitotoxicity, a key hurdle for this class.

  • For rapid antidepressant effects, the field has been dominated by the channel blocker ketamine.[25] Its mechanism, likely involving a surge in glutamate release and activation of downstream pathways like mTOR, is distinct from simple potentiation.[14][25] While effective, its side-effect profile is a major drawback.[16] Rapastinel was developed to achieve rapid antidepressant effects without ketamine's side effects, but its clinical trial failures highlight the complexity of translating preclinical promise.[12][14]

  • For neuroprotection in chronic excitotoxic conditions like Alzheimer's disease, a low-affinity channel blocker like memantine is ideal.[6] Its "smart" blocking action preserves normal synaptic function while preventing the low-level, persistent receptor activation that drives neurodegeneration.[18]

The development of (R)-2-Amino-3-methoxypropanoic acid HCl and similar molecules represents a continued effort to fine-tune NMDA receptor activity. The critical path forward involves rigorous application of the protocols described herein to build a comprehensive pharmacological profile. Future research should focus on subtype selectivity (e.g., preference for GluN2A vs. GluN2B-containing receptors), which could further separate therapeutic effects from adverse events, ultimately leading to safer and more effective treatments for a wide range of CNS disorders.

References

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Validating the Subtype-Specific Effects of (R)-2-Amino-3-methoxypropanoic acid hydrochloride on GluN1/2C and GluN1/2D NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the effects of (R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-methyl-D-serine hydrochloride[1], on the GluN1/2C and GluN1/2D subtypes of the N-methyl-D-aspartate (NMDA) receptor. Given the critical role of NMDA receptor subtype selectivity in both neuroscience research and therapeutic development, this document outlines a rigorous, self-validating experimental approach grounded in established electrophysiological techniques.[2] We will detail the causality behind experimental choices, present protocols for robust data generation, and provide a comparative analysis with known subtype-selective modulators.

Introduction: The Imperative for NMDA Receptor Subtype Selectivity

N-methyl-D-aspartate receptors (NMDARs) are ligand-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, learning, and memory.[2][3] Dysregulation of NMDAR signaling is implicated in a wide range of neurological and psychiatric disorders.[2] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two GluN2 subunits (A-D).[2][4] The specific GluN2 subunit incorporated into the receptor complex dictates its biophysical and pharmacological properties, as well as its anatomical distribution.[4]

The GluN2C and GluN2D subtypes, for instance, exhibit a more restricted expression pattern compared to GluN2A and GluN2B, being prominent in the cerebellum, diencephalon, and brain stem, particularly during early development.[4] This distinct localization makes them attractive targets for therapeutic intervention with potentially fewer side effects than non-selective NMDAR modulators. Therefore, the validation of compounds like this compound for subtype-specific activity is a critical step in modern neuropharmacology.

(R)-2-Amino-3-methoxypropanoic acid is a derivative of D-serine, a well-established endogenous co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[5][6][7][8] The functional activation of conventional NMDA receptors requires the binding of both glutamate to the GluN2 subunit and a co-agonist like D-serine or glycine to the GluN1 subunit.[4][5] This guide will outline the necessary experiments to determine if and how O-methylation of D-serine alters its activity and confers selectivity towards GluN2C- and GluN2D-containing receptors.

Experimental Validation Workflow: A Step-by-Step Guide

The cornerstone of validating subtype-selective NMDA receptor modulators is the use of a heterologous expression system that allows for the functional reconstitution of specific receptor subtypes. The Xenopus laevis oocyte expression system coupled with two-electrode voltage clamp (TEVC) electrophysiology is a robust and widely used method for this purpose.[9][10][11][12][13][14]

G cluster_0 Phase 1: Receptor Expression cluster_1 Phase 2: Electrophysiological Recording cluster_2 Phase 3: Data Analysis & Comparison cRNA Preparation cRNA Preparation Oocyte Injection Oocyte Injection cRNA Preparation->Oocyte Injection TEVC Recording TEVC Recording Oocyte Injection->TEVC Recording Incubation (2-5 days) Data Acquisition Data Acquisition TEVC Recording->Data Acquisition Concentration-Response Analysis Concentration-Response Analysis Data Acquisition->Concentration-Response Analysis Comparative Analysis Comparative Analysis Concentration-Response Analysis->Comparative Analysis Selectivity Profile Selectivity Profile Comparative Analysis->Selectivity Profile

Figure 1: High-level overview of the experimental workflow for validating NMDA receptor modulators.

Recombinant Receptor Expression in Xenopus Oocytes

Rationale: To isolate the activity of the compound on specific NMDA receptor subtypes, it is essential to express defined subunit combinations in a cell type that has a low background of endogenous receptor activity. Xenopus oocytes provide a reliable system for expressing functional ion channels from injected cRNA.[10]

Protocol:

  • cRNA Preparation:

    • Obtain high-quality plasmids containing the cDNA for human or rat GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits.

    • Linearize the plasmids using appropriate restriction enzymes.

    • Synthesize capped cRNA for each subunit using an in vitro transcription kit (e.g., mMESSAGE mMACHINE™).

    • Purify and quantify the cRNA, ensuring high purity and integrity.

  • Oocyte Preparation and Injection:

    • Harvest stage V-VI oocytes from a female Xenopus laevis.

    • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

    • Inject oocytes with a mixture of GluN1 and a specific GluN2 subunit cRNA (e.g., GluN1 + GluN2C, GluN1 + GluN2D). A 1:1 ratio is a good starting point.

    • As negative controls, inject oocytes with water or cRNA for only one subunit.

    • Incubate the injected oocytes for 2-5 days at 16-18°C in a suitable medium (e.g., Barth's solution) to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Rationale: TEVC allows for the precise control of the oocyte's membrane potential while measuring the ionic current flowing through the expressed NMDA receptors in response to agonist and modulator application.[10][11][13][14] This technique is well-suited for studying the pharmacology of ligand-gated ion channels.

Protocol:

  • Recording Setup:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., a barium-containing Ringer's solution to reduce chloride currents).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.[12]

    • Clamp the oocyte's membrane potential at a negative holding potential (e.g., -60 mV) to ensure a sufficient driving force for cation influx.

  • Data Acquisition:

    • Apply a saturating concentration of glutamate (e.g., 100 µM) and the co-agonist glycine (e.g., 30 µM) to elicit a maximal baseline current.

    • After establishing a stable baseline, co-apply varying concentrations of this compound with the agonists.

    • To determine if the compound acts as an agonist, apply it in the absence of glycine but in the presence of glutamate.

    • To assess its modulatory effects, apply it in the presence of both glutamate and varying concentrations of glycine.

    • Record the peak and steady-state current responses for each application.

G Start Start Place Oocyte in Chamber Place Oocyte in Chamber Start->Place Oocyte in Chamber Impale with Electrodes Impale with Electrodes Place Oocyte in Chamber->Impale with Electrodes Clamp at -60mV Clamp at -60mV Impale with Electrodes->Clamp at -60mV Apply Agonists (Glu/Gly) Apply Agonists (Glu/Gly) Clamp at -60mV->Apply Agonists (Glu/Gly) Record Baseline Current Record Baseline Current Apply Agonists (Glu/Gly)->Record Baseline Current Co-apply Test Compound Co-apply Test Compound Record Baseline Current->Co-apply Test Compound Record Modulated Current Record Modulated Current Co-apply Test Compound->Record Modulated Current Washout Washout Record Modulated Current->Washout Repeat with Different Concentrations Repeat with Different Concentrations Washout->Repeat with Different Concentrations Repeat with Different Concentrations->Apply Agonists (Glu/Gly) Yes End End Repeat with Different Concentrations->End No

Figure 2: Detailed workflow for a single TEVC recording experiment.

Comparative Analysis with Reference Compounds

To contextualize the activity of this compound, it is essential to compare its effects with known selective modulators for GluN2C/2D receptors.

Positive Controls and Comparators:

  • CIQ ((3-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone)) and its analogs (e.g., (+)-EU1180-453): These are well-characterized positive allosteric modulators (PAMs) that selectively potentiate currents from GluN2C- and GluN2D-containing NMDA receptors.[4][9][15][16][17] They serve as an excellent benchmark for potentiating activity.

  • D-cycloserine: This compound acts as a partial agonist at the glycine site and has been shown to cause greater potentiation at GluN2C-containing receptors than saturating concentrations of glycine.[16]

Negative Controls (for selectivity):

  • GluN1/2A and GluN1/2B expressing oocytes: The test compound should be evaluated on these subtypes to determine its selectivity profile. A lack of activity on these subtypes would indicate selectivity for GluN2C/2D.

  • Known selective modulators for other subtypes: For example, TCN-201 is a negative allosteric modulator (NAM) selective for GluN2A-containing receptors.[18]

Data Analysis and Interpretation

The primary output of these experiments will be current traces that need to be quantified and analyzed to determine the pharmacological parameters of the test compound.

  • Concentration-Response Curves: Plot the normalized current response as a function of the compound's concentration.

  • EC₅₀/IC₅₀ Determination: Fit the concentration-response data to a suitable equation (e.g., the Hill equation) to determine the potency (EC₅₀ for agonists/potentiators, IC₅₀ for inhibitors) and efficacy (maximal effect).

  • Selectivity Index: Calculate the ratio of EC₅₀ or IC₅₀ values between different subtypes (e.g., EC₅₀ for GluN1/2A divided by EC₅₀ for GluN1/2C) to quantify selectivity.

Data Presentation:

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundReceptor SubtypeMode of ActionPotency (EC₅₀/IC₅₀, µM)Efficacy (% of control)
(R)-2-Amino-3-methoxypropanoic acid HCl GluN1/2CTo be determinedExperimental valueExperimental value
GluN1/2DTo be determinedExperimental valueExperimental value
GluN1/2ATo be determinedExperimental valueExperimental value
GluN1/2BTo be determinedExperimental valueExperimental value
CIQ (Comparator) GluN1/2CPAM~3 µM[9]~200%[9]
GluN1/2DPAM~3 µM[9]~200%[9]
GluN1/2ANo effect>100 µMNo effect
GluN1/2BNo effect>100 µMNo effect
D-cycloserine (Comparator) GluN1/2CPartial Agonist/PAM-> Glycine max response[16]

Conclusion and Future Directions

This guide provides a robust, self-validating framework for the initial characterization of this compound's effects on GluN1/2C and GluN1/2D NMDA receptor subtypes. By following these detailed protocols and performing a comparative analysis with established subtype-selective compounds, researchers can generate high-quality, reproducible data to define the compound's pharmacological profile.

A confirmed selective activity for GluN2C/2D subtypes would warrant further investigation, including studies to elucidate its precise binding site and mechanism of action, as well as its effects in more complex neuronal preparations and in vivo models of neurological disorders where GluN2C/2D receptors are implicated. The development of such selective tools is paramount for advancing our understanding of the brain and for creating next-generation therapeutics.

References

  • Subtype-selective targeting of NMDA receptors—A potent new compound emerges. (2025). Journal of General Physiology.
  • GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. (2014). British Journal of Pharmacology, 171(3), 799-809.
  • Excitatory and inhibitory D-serine binding to the NMDA receptor. (n.d.). eLife.
  • GluN2C/GluN2D subunit-selective NMDA receptor potentiator CIQ reverses MK-801-induced impairment in prepulse inhibition and working memory in Y-maze test in mice. (2014). British Journal of Pharmacology.
  • Subtype-selective targeting of NMDA receptors—A potent new compound emerges. (2025). Journal of General Physiology.
  • Mechanism of Action of a GluN2C- and GluN2D-Selective NMDA Receptor Positive Allosteric Modulator. (2016). In Allosterism in Drug Discovery. The Royal Society of Chemistry.
  • Discovery of GluN2A subtype-selective N-methyl-d-aspartate (NMDA) receptor ligands. (2024). Acta Pharmaceutica Sinica B.
  • Influence of GluN2 subunit identity on NMDA receptor function. (2012). Neuropharmacology, 63(2), 209-217.
  • d-Serine is an endogenous ligand for the glycine site of the N-methyl-d-aspartate receptor. (1999). Proceedings of the National Academy of Sciences, 96(23), 13409–13414.
  • Selective Enhancement of the Interneuron Network and Gamma-Band Power via GluN2C/GluN2D NMDA Receptor Potenti
  • D-Serine Inhibits Non-ionotropic NMDA Receptor Signaling. (2024). Journal of Neuroscience.
  • USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY. (2017). Channels, 11(2), 97-108.
  • npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. (n.d.). NPI Electronic.
  • N-methyl-D-aspartate (NMDA) receptor NR2 subunit selectivity of a series of novel piperazine-2,3-dicarboxylate derivatives. (2009). Journal of Pharmacology and Experimental Therapeutics, 331(2), 618-26.
  • d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. (2020). Current Pharmaceutical Design, 26(20), 2329-2334.
  • D-Serine: a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. (2023). ChemicalBook.
  • d-Serine agonism of GluN1-GluN3 NMDA receptors regulates the activity of enteric neurons and coordinates gut motility. (2022).
  • Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. (2017). Journal of Visualized Experiments, (119), 55123.
  • Pharmacology of NMDA Receptors. (2014). In Biology of the NMDA Receptor. CRC Press/Taylor & Francis.
  • Two-Electrode Voltage Clamp. (2013). Methods in Molecular Biology, 998, 79-93.
  • This compound. (n.d.). PubChem.
  • Two electrode voltage clamp and its application for Xenopus oocytes. (2018).

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Cross-reactivity studies of O-methyl-D-serine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profile of O-methyl-D-serine hydrochloride

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of O-methyl-D-serine hydrochloride, a structural analog of the endogenous N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine. For researchers in neuropharmacology and drug development, understanding a compound's interaction with its primary target relative to potential off-target interactions is paramount for predicting efficacy, safety, and therapeutic window. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough investigation.

Introduction: The Rationale for Cross-Reactivity Profiling

O-methyl-D-serine hydrochloride is a derivative of D-serine, a critical neuromodulator that acts as a co-agonist at the glycine-binding site of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[1][2][3] The introduction of a methyl group to the hydroxyl moiety of D-serine can significantly alter its physicochemical properties, potentially affecting its binding affinity, efficacy, metabolic stability, and blood-brain barrier penetration.[4]

The central hypothesis is that while O-methyl-D-serine likely retains activity at the NMDA receptor, this structural modification necessitates a rigorous evaluation of its activity at two other key protein classes:

  • Enzymes responsible for D-serine metabolism: Serine Racemase (SR), which synthesizes D-serine from L-serine, and D-Amino Acid Oxidase (DAAO), which degrades D-serine.[5][6] Interaction with these enzymes could alter endogenous D-serine levels, leading to complex pharmacological effects.

  • A broader panel of CNS receptors and transporters: To ensure selectivity and rule out unintended pharmacological actions that could lead to side effects.

This guide presents a systematic approach to de-risk and characterize O-methyl-D-serine hydrochloride, moving from its primary target to key related enzymes and finally to a wider off-target screen.

Part 1: Primary Target Characterization at the NMDA Receptor

The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[2][7] The first step is to quantify the affinity and functional activity of O-methyl-D-serine hydrochloride at this receptor complex.

Experimental Design: Affinity vs. Function

To build a complete picture, two distinct but complementary assays are required:

  • Competitive Radioligand Binding Assay: This technique measures the affinity (expressed as the inhibition constant, Kᵢ) of the test compound for the glycine binding site on the GluN1 subunit. It directly quantifies how tightly the compound binds but provides no information about whether that binding leads to channel activation or inhibition.

  • Functional Assay (Electrophysiology or Calcium Flux): This measures the functional consequence of binding—whether the compound acts as an agonist, antagonist, or partial agonist. Electrophysiology offers the gold standard for measuring ion channel activity, while fluorescence-based calcium flux assays provide a higher-throughput alternative.[8]

The causality for this dual approach is clear: a compound could bind with high affinity but fail to activate the receptor (an antagonist) or activate it weakly (a partial agonist). Both pieces of information are critical for predicting its in vivo effect.

experimental_workflow_part1 cluster_affinity Affinity Determination cluster_function Functional Characterization b_start Prepare synaptic membranes expressing NMDA receptors b_assay Incubate membranes with radioligand (e.g., [³H]DCKA) and varying concentrations of O-methyl-D-serine HCl b_start->b_assay b_sep Separate bound and free radioligand via rapid filtration b_assay->b_sep b_count Quantify bound radioactivity using liquid scintillation counting b_sep->b_count b_calc Calculate IC₅₀ and convert to Kᵢ using Cheng-Prusoff equation b_count->b_calc result Comparative Data Table b_calc->result f_start Use Xenopus oocytes or HEK293 cells expressing specific NMDA receptor subunits (e.g., GluN1/GluN2A) f_assay Apply O-methyl-D-serine HCl ± a saturating concentration of glutamate f_start->f_assay f_measure Measure response via two-electrode voltage clamp (current) or calcium-sensitive dye (fluorescence) f_assay->f_measure f_calc Generate dose-response curve to determine EC₅₀ (agonist) or IC₅₀ (antagonist) f_measure->f_calc f_calc->result

Caption: Workflow for NMDA receptor characterization.

Protocol: Competitive Radioligand Binding Assay
  • Source: Use rat cortical membranes or HEK293 cells recombinantly expressing GluN1/GluN2A subunits.

  • Radioligand: [³H]5,7-dichlorokynurenic acid ([³H]DCKA), a high-affinity antagonist for the glycine site.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of O-methyl-D-serine hydrochloride (at concentrations from 10 pM to 100 µM), and 50 µL of [³H]DCKA (at a final concentration equal to its Kₑ). b. Initiate the binding reaction by adding 50 µL of membrane preparation (100-200 µg protein). c. Incubate for 60 minutes at 4°C to reach equilibrium. d. Terminate the assay by rapid filtration through GF/B filters using a cell harvester. e. Wash filters three times with ice-cold assay buffer. f. Measure radioactivity retained on the filters via liquid scintillation counting.

  • Data Analysis: Plot the percent inhibition of [³H]DCKA binding against the log concentration of O-methyl-D-serine hydrochloride to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Data Summary: Primary Target Profile

The following table presents hypothetical data comparing O-methyl-D-serine hydrochloride to the endogenous agonist D-serine and the antagonist DCKA.

CompoundBinding Affinity (Kᵢ, nM) vs. [³H]DCKAFunctional Activity (EC₅₀/IC₅₀, nM) at GluN1/GluN2AMode of Action
D-Serine150250 (EC₅₀)Full Agonist
DCKA1015 (IC₅₀)Antagonist
O-methyl-D-serine HCl 225 400 (EC₅₀) Full Agonist

This hypothetical data suggests that O-methylation slightly reduces both binding affinity and functional potency compared to D-serine, but the compound retains a full agonist profile.

Part 2: Cross-Reactivity Profiling Against D-Serine Metabolizing Enzymes

Interaction with SR or DAAO could represent a secondary mechanism of action. Inhibition of DAAO or SR could raise synaptic D-serine levels, indirectly potentiating NMDA receptor activity.

Serine Racemase (SR) Inhibition Assay

Rationale: SR is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that converts L-serine to D-serine.[9][10] An inhibitor of SR could be therapeutically useful in conditions of NMDA receptor hyperactivity.[11] We must determine if O-methyl-D-serine hydrochloride inhibits this enzyme.

sr_workflow start Combine recombinant human Serine Racemase (hSR), cofactors (PLP, ATP, Mg²⁺), and varying concentrations of O-methyl-D-serine HCl incubate Pre-incubate for 15 min at 37°C start->incubate react Initiate reaction by adding substrate (L-Serine) incubate->react stop Incubate for 30 min, then stop reaction (e.g., with TCA) react->stop detect Quantify D-Serine produced using a D-Amino Acid Oxidase coupled assay stop->detect analyze Plot % inhibition vs. concentration to determine IC₅₀ detect->analyze

Caption: Workflow for Serine Racemase inhibition assay.

Protocol:

  • Enzyme: Recombinant human Serine Racemase (hSR).

  • Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM ATP, 20 µM PLP.

  • Procedure: a. In a microplate, add reaction buffer, hSR, and O-methyl-D-serine hydrochloride (0.1 µM to 500 µM). b. Pre-incubate for 15 minutes at 37°C. c. Start the reaction by adding L-serine (final concentration ~Kₘ, e.g., 10 mM). d. Incubate for 30 minutes at 37°C. e. Terminate the reaction. f. Quantify the D-serine produced using a coupled enzyme assay: add DAAO, horseradish peroxidase (HRP), and a fluorogenic HRP substrate (e.g., Amplex Red). The fluorescence generated is proportional to the amount of D-serine produced.[12]

  • Data Analysis: Calculate the percent inhibition at each concentration relative to a vehicle control and fit the data to a four-parameter logistic equation to determine the IC₅₀.

D-Amino Acid Oxidase (DAAO) Activity Assay

Rationale: DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids.[6][13] If O-methyl-D-serine hydrochloride is a substrate for DAAO, its in vivo half-life could be short. If it is an inhibitor, it could elevate endogenous D-serine levels.

Protocol:

  • Enzyme: Recombinant human D-Amino Acid Oxidase (hDAAO).

  • Assay Principle: The DAAO reaction consumes oxygen. An oxygen-sensitive electrode can be used to measure the rate of oxygen consumption, which is directly proportional to enzyme activity.[14]

  • Procedure: a. Prepare an air-saturated assay solution (e.g., 50 mM sodium pyrophosphate, pH 8.3, 20 µM FAD) in the chamber of an oxygen electrode system at 25°C.[14] b. Add hDAAO enzyme to the chamber. c. To test for inhibition, add O-methyl-D-serine hydrochloride and a known DAAO substrate (e.g., D-serine at its Kₘ). d. To test if it is a substrate, add only O-methyl-D-serine hydrochloride. e. Record the initial rate of oxygen consumption.

  • Data Analysis: Compare the rate of oxygen consumption in the presence of the test compound to controls to determine percent inhibition (and IC₅₀) or to calculate kinetic parameters (Kₘ, Vₘₐₓ) if it is a substrate.

Data Summary: Enzyme Cross-Reactivity
CompoundSerine Racemase (hSR) Inhibition IC₅₀ (µM)D-Amino Acid Oxidase (hDAAO) Interaction
Known SR Inhibitor5Not Applicable
D-Serine (DAAO Substrate)> 1000Substrate (Kₘ = 1.8 mM)
O-methyl-D-serine HCl > 500 Weak Inhibitor (IC₅₀ = 150 µM)

This hypothetical data suggests O-methyl-D-serine hydrochloride is not a potent inhibitor of serine racemase but may weakly inhibit DAAO at high concentrations. This weak inhibition is unlikely to be physiologically relevant given its lower potency compared to its NMDA receptor activity.

Part 3: Broader Off-Target Screening

Rationale: To ensure selectivity, a compound should be tested against a panel of unrelated targets. This is typically performed by specialized contract research organizations (CROs). The goal is to identify any potential off-target interactions that could lead to unexpected side effects. A standard screening concentration is 10 µM. Significant activity is often defined as >50% inhibition in binding assays or >30% effect in functional assays.

Data Summary: Broad Panel Screen (Hypothetical)
TargetAssay Type% Inhibition at 10 µM
AMPA Receptor[³H]AMPA Binding5%
Kainate Receptor[³H]Kainate Binding2%
GABAₐ Receptor[³H]Muscimol Binding-8%
Dopamine Transporter (DAT)[³H]WIN 35,428 Binding12%
Serotonin Transporter (SERT)[³H]Citalopram Binding9%
Adrenergic α₁ Receptor[³H]Prazosin Binding15%

This hypothetical data demonstrates a clean off-target profile at a concentration significantly higher than its functional potency at the NMDA receptor, indicating high selectivity.

Conclusion and Forward Look

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity of O-methyl-D-serine hydrochloride. Based on our hypothetical data, the compound is a selective, full agonist at the NMDA receptor's glycine site with slightly lower potency than D-serine. It shows minimal interaction with key metabolic enzymes and a clean broader off-target profile.

Interpretation and Next Steps:

  • The high selectivity for the NMDA receptor suggests that its pharmacological effects in vivo will likely be mediated through this target.

  • The lack of significant DAAO or SR inhibition implies it is unlikely to alter endogenous D-serine levels, simplifying the interpretation of its mechanism of action.

  • Future studies should confirm these findings using more complex systems, such as rodent brain slices (electrophysiology) to study its effect on synaptic transmission, followed by in vivo behavioral models relevant to NMDA receptor function (e.g., models of cognition or schizophrenia).

This rigorous, data-driven approach to cross-reactivity is essential for advancing novel chemical entities from discovery to clinical development, ensuring both a deep understanding of their mechanism and a strong prediction of their safety profile.

References

  • Inhibition of human serine racemase, an emerging target for medicinal chemistry. PubMed.[Link]

  • Engineering the substrate specificity of D-amino-acid oxidase. PubMed.[Link]

  • Slow-Binding Human Serine Racemase Inhibitors from High-Throughput Screening of Combinatorial Libraries. ACS Publications.[Link]

  • Inhibition of Human Serine Racemase, an Emerging Target for Medicinal Chemistry. MDPI.[Link]

  • Enhancement of the substrate specificity of D-amino acid oxidase based on tunnel-pocket engineering. PubMed.[Link]

  • Engineering the Substrate Specificity of D-Amino-acid Oxidase. ResearchGate.[Link]

  • D-Amino acid oxidase: Physiological role and applications. SciSpace.[Link]

  • Chemical Probes to Investigate Central Nervous System Disorders: Design, Synthesis and Mechanism of Action of a Potent Human Serine Racemase Inhibitor. ACS Medicinal Chemistry Letters.[Link]

  • Modulating D-amino acid oxidase (DAAO) substrate specificity through facilitated solvent access. PLOS One.[Link]

  • NMDA receptor. Wikipedia.[Link]

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central.[Link]

  • Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife.[Link]

  • Differential regulation of NMDA receptors by d-serine and glycine in mammalian spinal locomotor networks. American Physiological Society Journal.[Link]

  • D-Serine Regulation of NMDA Receptor Activity. ResearchGate.[Link]

  • D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. PubMed.[Link]

  • The Development of a Regulator of Human Serine Racemase for N-Methyl-D-aspartate Function. PubMed Central.[Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of Serine Derivatives in Neurological Models

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Serine and its derivatives—L-Serine, D-Serine, and Phosphatidylserine—represent a class of molecules with profound and diverse impacts on central nervous system (CNS) function. While structurally related, their mechanisms of action and therapeutic potential in neurological disorders are distinct. L-Serine acts as a crucial metabolic precursor and exhibits neuroprotective properties through anti-inflammatory pathways.[1][2] D-Serine is a primary endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, making it a key player in synaptic plasticity and a target for conditions like schizophrenia.[3][4] Phosphatidylserine is an essential phospholipid for neuronal membrane integrity and signaling, with demonstrated benefits for cognitive function.[5][6] This guide provides a comparative analysis of these derivatives, synthesizing data from preclinical and clinical neurological models. We delve into their core mechanisms, evaluate their efficacy in specific disorders such as Amyotrophic Lateral Sclerosis (ALS), schizophrenia, and cognitive decline, and provide detailed, validated protocols for their preclinical evaluation. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to navigate the complexities of serine-based therapeutics in neurology.

The Serine Family: Foundational Roles in Neurobiology

The biological activities of serine derivatives in the brain are not interchangeable. Understanding their unique roles is fundamental to selecting the appropriate molecule for a given neurological model.

  • 1.1 L-Serine: The Metabolic Precursor and Neurotrophic Factor L-Serine is a non-essential amino acid that serves as a metabolic hub in the CNS.[1] It is the precursor for the synthesis of D-Serine and is vital for the production of sphingolipids and phospholipids, which are essential for neural differentiation and survival.[1] Beyond its role as a building block, L-Serine itself has demonstrated direct neuroprotective effects. It can reduce neuroinflammation by downregulating the activation of microglia and astrocytes and decreasing the production of proinflammatory cytokines.[1][7] Clinical trials have investigated L-Serine for its safety and potential efficacy in neurodegenerative conditions like ALS and Alzheimer's Disease.[8][9][10]

  • 1.2 D-Serine: The Essential Neuromodulator D-Serine is an enantiomer of L-Serine and functions as a potent co-agonist at the glycine site of the NMDA receptor.[4][11] This role is critical for enabling NMDA receptor activation by glutamate, a process fundamental to synaptic plasticity, learning, and memory.[4] Dysregulation of D-Serine levels has been implicated in the pathophysiology of schizophrenia, where NMDA receptor hypofunction is a leading hypothesis.[12][13] Consequently, D-Serine has been investigated as an adjunctive therapy to improve negative and cognitive symptoms in schizophrenia patients.[13][14][15] However, its function is complex, as excessive D-Serine can lead to NMDA receptor-mediated excitotoxicity, a mechanism implicated in neuronal death in other neurodegenerative conditions.[16][17]

  • 1.3 Phosphatidylserine (PS): The Structural and Signaling Phospholipid Phosphatidylserine (PS) is a crucial phospholipid highly concentrated in the brain, where it maintains the structural integrity of neuronal membranes.[5][6] Localized to the inner leaflet of the plasma membrane, PS is essential for the function of numerous signaling proteins and receptors.[6] It supports the function of key neurotransmitters, including acetylcholine and dopamine, and modulates cortisol levels, which can mitigate stress-related cognitive fatigue.[18][19] Supplementation with PS has been shown in clinical studies to improve symptoms of age-related cognitive decline and Attention-Deficit/Hyperactivity Disorder (ADHD), particularly inattention.[20][21][22]

Core Mechanisms of Action in the Central Nervous System

The therapeutic rationale for using a specific serine derivative hinges on its distinct molecular pathway.

  • 2.1 D-Serine and NMDA Receptor Modulation D-Serine, primarily synthesized from L-Serine by the enzyme serine racemase, is released into the synaptic cleft.[23] For the NMDA receptor channel to open in response to the primary neurotransmitter glutamate, a co-agonist must bind to the glycine-binding site on the GluN1 subunit. D-Serine serves as the primary endogenous co-agonist in many brain regions, "priming" the receptor for activation.[24] This process is vital for Long-Term Potentiation (LTP), the molecular basis for memory formation.

NMDAR_Activation Diagram 1: D-Serine as an NMDAR Co-agonist. cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density cluster_activation Channel Activation Glutamate_Vesicle Glutamate Glutamate_Site Glutamate Site (GluN2) Glutamate_Vesicle->Glutamate_Site Release NMDAR NMDA Receptor (NMDAR) Ion_Channel_Open Ion Channel (Open) Ca²⁺ Influx NMDAR->Ion_Channel_Open Conformational Change D_Serine_Site Co-agonist Site (GluN1) Ion_Channel Ion Channel (Closed) D_Serine D-Serine D_Serine->D_Serine_Site Binding LTP Synaptic Plasticity (LTP) Ion_Channel_Open->LTP In_Vitro_Workflow Diagram 2: Workflow for an In Vitro Neuroprotection Assay. cluster_prep Cell Preparation cluster_treat Treatment & Insult cluster_analysis Analysis Step1 1. Seed SH-SY5Y Cells in 96-well plate Step2 2. Incubate 24h for adherence Step1->Step2 Step3 3. Pre-treat with Serine Derivative (various concentrations) Step2->Step3 Step4 4. Incubate 2-24h Step3->Step4 Step5 5. Induce Neurotoxicity (e.g., Glutamate, H₂O₂) Step4->Step5 Step6 6. Incubate 24h Step5->Step6 Step7 7. Assess Cell Viability (MTT or LDH Assay) Step6->Step7 Step8 8. Quantify & Compare to controls Step7->Step8

Caption: A standard workflow for assessing the neuroprotective effects of compounds in vitro.

  • 4.2 Protocol 2: In Vivo Assessment in a Rodent Model of Neurodegeneration

    Causality: Moving from a cell-based assay to a whole-organism model is critical for evaluating therapeutic potential, as it incorporates pharmacokinetics, metabolism, and complex physiological responses. [25][26]The choice of animal model is paramount and must replicate key aspects of the human disease. For instance, transgenic mouse models expressing mutations linked to familial ALS (e.g., SOD1-G93A) are standard for preclinical testing in that field. [26]This protocol provides a general framework adaptable to various models.

In_Vivo_Workflow Diagram 3: General Workflow for an In Vivo Efficacy Study. Step1 1. Animal Model Selection & Acclimation Step2 2. Baseline Behavioral Testing Step1->Step2 Step3 3. Randomize into Groups (Vehicle vs. Treatment) Step2->Step3 Step4 4. Chronic Dosing (e.g., Oral Gavage, Diet) Step3->Step4 Step5 5. Periodic Behavioral Assessments Step4->Step5 Step6 6. Euthanasia at Pre-defined Endpoint Step5->Step6 Step7 7. Tissue Collection (Brain, Spinal Cord) Step6->Step7 Step8 8. Histopathological & Biochemical Analysis Step7->Step8

Caption: A generalized workflow for testing therapeutic efficacy in animal models of neurological disease.

Discussion and Future Directions

The comparative analysis reveals that L-Serine, D-Serine, and Phosphatidylserine are not competitors but rather distinct tools for different neurological applications.

  • L-Serine shows promise as a generally safe, potentially neuroprotective agent, particularly in diseases with an inflammatory component like ALS. [1]However, its role in Alzheimer's disease is contentious and requires further clarification to rule out any potential for harm. [10]* D-Serine's therapeutic window appears narrow. Its role as an NMDA receptor co-agonist makes it a logical candidate for treating hypofunction states like schizophrenia. [12]Conversely, this same mechanism poses a risk of excitotoxicity, making it potentially detrimental in conditions characterized by glutamate-mediated neuronal death, such as stroke or later stages of Alzheimer's disease. [16][17]* Phosphatidylserine stands out as a cognitive enhancer with a strong safety profile, addressing fundamental aspects of neuronal health like membrane integrity and signaling. [5][18]Its efficacy in improving inattention in ADHD is a significant finding that warrants further large-scale trials. [21][27] Future research should focus on developing derivatives with improved pharmacokinetic profiles and targeted delivery to the CNS. Furthermore, exploring combination therapies, such as pairing an anti-inflammatory agent like L-Serine with a cognitive enhancer like Phosphatidylserine, could offer synergistic benefits in complex, multi-faceted diseases like Alzheimer's. The use of advanced, patient-derived in vitro models (e.g., iPSC-derived neurons) will be crucial for dissecting patient-specific responses and advancing personalized neurological medicine. [28]

References

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  • Bradley, W. G., et al. (2017). Trials of L-serine in ALS (P3.128). Neurology, 88(16 Supplement). [Link]

  • Kantrowitz, J. T., et al. (2010). High dose D-serine in the treatment of schizophrenia. Schizophrenia Research, 121(1-3), 125-131. [Link]

  • Metcalf, J. S., et al. (2017). Phase I Clinical Trial of Safety of L-serine for ALS Patients. Amyotrophic Lateral Sclerosis and Frontotemporal Degeneration, 18(1-2), 107-111. [Link]

  • Balu, D. T., & Coyle, J. T. (2015). D-Serine: Potential Therapeutic Agent and/or Biomarker in Schizophrenia and Depression? Frontiers in Behavioral Neuroscience, 9, 137. [Link]

  • Kantrowitz, J. T., et al. (2010). High dose D-serine in the treatment of schizophrenia. Schizophrenia Research, 121(1-3), 125-131. [Link]

  • Clinicaltrials.eu. Serine – Application in Therapy and Current Clinical Research. [Link]

  • Examine. (n.d.). Does phosphatidylserine supplementation improve symptoms of ADHD? Study Summary. [Link]

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  • Curcio, L., et al. (2016). The role of D-serine as co-agonist of NMDA receptors in the nucleus accumbens: relevance to cocaine addiction. Frontiers in Pharmacology, 7, 439. [Link]

  • Drug Target Review. (2020). L-serine could be used to treat ALS, after promising results in primate study. [Link]

  • Garakh, A. S., et al. (2022). The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia. International Journal of Molecular Sciences, 23(21), 13496. [Link]

  • Bruton, A., et al. (2021). Phosphatidylserine for the Treatment of Pediatric Attention-Deficit/Hyperactivity Disorder: A Systematic Review and Meta-Analysis. Journal of Alternative and Complementary Medicine, 27(4), 312-322. [Link]

  • Bruton, A., et al. (2021). Phosphatidylserine for the Treatment of Pediatric Attention-Deficit/Hyperactivity Disorder: A Systematic Review and Meta-Analysis. Journal of Alternative and Complementary Medicine, 27(4), 312-322. [Link]

  • Wolosker, H. (2020). d-Serine, the Shape-Shifting NMDA Receptor Co-agonist. Neurochemical Research, 45(6), 1319-1326. [Link]

  • Clinicaltrials.eu. L-SERINE – Application in Therapy and Current Clinical Research. [Link]

  • Hirayama, S., et al. (2014). The effect of phosphatidylserine administration on memory and symptoms of attention-deficit hyperactivity disorder: a randomised, double-blind, placebo-controlled clinical trial. Journal of Human Nutrition and Dietetics, 27 Suppl 2, 284-291. [Link]

  • Pharmanager. (2024). What are Phosphatidylserine modulators and how do they work? [Link]

  • IDIBAPS. (2024). The amino acid L-serine shows efficacy in treating patients with mutations in GRIN genes. [Link]

  • Manor, I., et al. (2012). The effect of phosphatidylserine containing Omega3 fatty-acids on attention-deficit hyperactivity disorder symptoms in children: A double-blind placebo-controlled trial, followed by an open-label extension. European Psychiatry, 27(5), 335-342. [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. [Link]

  • Witspower. (2025). How Phosphatidylserine Supports Cognitive Function. [Link]

  • Sultan, S., et al. (2019). The NMDA receptor activation by d-serine and glycine is controlled by an astrocytic Phgdh-dependent serine shuttle. PNAS, 116(42), 21168-21176. [Link]

  • Paul, P., & de Belleroche, J. (2014). The role of D-serine and glycine as co-agonists of NMDA receptors in motor neuron degeneration and amyotrophic lateral sclerosis (ALS). Frontiers in Synaptic Neuroscience, 6, 9. [Link]

  • Shleper, M., et al. (2005). D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices. Journal of Neuroscience, 25(42), 9682-9687. [Link]

  • Singh, L., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2146. [Link]

  • Yildiz, M. (2023). Phosphatidylserine for Cellular Health, Cognitive Function, Cortisol Regulation, and More. Medium. [Link]

  • Dunnett, S. B., & Lelos, M. (2010). Animal Models of Neurodegenerative Diseases. Methods in Molecular Biology, 602, 499-513. [Link]

  • Zour, M. A., et al. (2022). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Frontiers in Molecular Neuroscience, 15. [Link]

  • Cleveland Clinic. (2023). Phosphatidylserine: What It Is, Benefits, Side Effects & Uses. [Link]

  • Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]

  • Ren, W., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 723847. [Link]

  • Chen, G. Q., & Chen, H. (2024). In vivo neuroregenerative gene therapy to treat neurodegenerative disorders. Cell Insight, 3(10), 100185. [Link]

  • Kim, H. Y., et al. (2014). Phosphatidylserine in the Brain: Metabolism and Function. Progress in Lipid Research, 56, 1-18. [Link]

  • InnoSer. (n.d.). In vitro neurology assays. [Link]

  • Singh, L., et al. (2023). L-serine: Neurological Implications and Therapeutic Potential. Biomedicines, 11(8), 2146. [Link]

  • Wang, H. Y., et al. (2010). Neuroprotective effect of L-serine against temporary cerebral ischemia in rats. Naunyn-Schmiedeberg's Archives of Pharmacology, 381(1), 83-92. [Link]

  • Ren, W., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14. [Link]

  • Ren, W., et al. (2021). L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury. Frontiers in Molecular Neuroscience, 14, 723847. [Link]

  • Serra, I., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Scientific Reports, 11(1), 5601. [Link]

  • Wang, H. Y., et al. (2010). Dose-dependent neuroprotective effect of L-serine on the rat brain after pMCAO. ResearchGate. [Link]

  • Agyemang, A. A., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Oncology Letters, 23(1), 10. [Link]

  • Niculae, A. G., et al. (2022). An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. Pharmaceutics, 14(11), 2459. [Link]

  • Salk Institute. (2022). Study of Alzheimer's marker prompts warning about serine supplements. Salk News. [Link]

  • Alzheimer's Drug Discovery Foundation. (n.d.). L-Serine. Cognitive Vitality Reports. [Link]

  • Ni, J., et al. (2023). Regional contributions of D-serine to Alzheimer's disease pathology in male AppNL–G–F/NL–G–F mice. Neurobiology of Disease, 184, 106208. [Link]

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A Researcher's Guide to Confirming the Purity of Synthesized (R)-2-Amino-3-methoxypropanoic acid HCl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Drug Development

In the landscape of pharmaceutical research and development, the stereochemical and chemical purity of active pharmaceutical ingredient (API) intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. (R)-2-Amino-3-methoxypropanoic acid hydrochloride, a key chiral building block in the synthesis of the anticonvulsant drug Lacosamide, exemplifies this principle. The precise stereochemistry at the alpha-carbon is paramount, as any deviation can lead to the formation of diastereomeric impurities in the final API, potentially altering its pharmacological profile and introducing unforeseen toxicological risks. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the purity of synthesized (R)-2-Amino-3-methoxypropanoic acid HCl, ensuring the integrity of their research and the quality of their final product. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and compare the performance of synthesized material against established standards.

Understanding the Synthetic Landscape and Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common synthetic pathway to (R)-2-Amino-3-methoxypropanoic acid HCl starts from the readily available chiral precursor, D-serine. The key transformation is the O-methylation of the hydroxyl group.

D_Serine D-Serine Protection Protection of Amino and Carboxyl Groups D_Serine->Protection O_Methylation O-Methylation Protection->O_Methylation e.g., Methyl iodide, Silver(I) oxide Deprotection Deprotection O_Methylation->Deprotection Final_Product (R)-2-Amino-3-methoxypropanoic acid HCl Deprotection->Final_Product

Caption: A generalized synthetic workflow for (R)-2-Amino-3-methoxypropanoic acid HCl from D-serine.

This process, while effective, can introduce several classes of impurities that must be carefully monitored:

  • Starting Material: Incomplete reaction can lead to the presence of residual D-serine.

  • Enantiomeric Impurity: The primary chiral impurity of concern is the (S)-enantiomer, (S)-2-Amino-3-methoxypropanoic acid. Its presence can arise from racemization during the protection or deprotection steps, or from the presence of L-serine in the starting material.

  • Over-methylation Byproducts: The reaction conditions for O-methylation can sometimes lead to the formation of N-methylated or even N,N-dimethylated byproducts.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be retained in the final product.

A Multi-faceted Approach to Purity Confirmation

No single analytical technique can provide a complete picture of a compound's purity. Therefore, a battery of orthogonal methods is essential for a comprehensive assessment. The following sections detail the key analytical techniques and provide step-by-step protocols for their implementation.

Structural Verification and Identification of Organic Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules and the identification of impurities. Both ¹H and ¹³C NMR should be employed.

Rationale: ¹H NMR provides information on the number of different types of protons and their neighboring environments, allowing for the verification of the main structure and the detection of proton-bearing impurities. ¹³C NMR provides information on the number of different types of carbon atoms, which is crucial for confirming the carbon skeleton and identifying impurities that may not be readily apparent in the ¹H NMR spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized (R)-2-Amino-3-methoxypropanoic acid HCl and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O). The use of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), is recommended for accurate chemical shift referencing.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary to attenuate the residual HDO signal.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the internal standard (TSP at 0.00 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Compare the observed chemical shifts and coupling constants with expected values from literature or spectral databases.

Data Presentation: Expected NMR Chemical Shifts

Atom ¹H Chemical Shift (ppm, in D₂O) ¹³C Chemical Shift (ppm, in D₂O)
C=O-~172
α-CH~3.9~55
β-CH₂~3.7~72
O-CH₃~3.3~58

Note: These are approximate chemical shifts and may vary slightly depending on the exact experimental conditions.

Quantification of Purity and Impurities by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse of purity analysis in the pharmaceutical industry. For (R)-2-Amino-3-methoxypropanoic acid HCl, both reversed-phase and chiral HPLC methods are necessary.

Rationale: A reversed-phase HPLC method with a suitable detector (e.g., UV or Charged Aerosol Detector - CAD) can be used to determine the overall purity of the compound and to quantify any non-chiral impurities. A chiral HPLC method is essential for determining the enantiomeric purity, which is a critical quality attribute.

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm or CAD.

  • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and a blank (mobile phase) onto the HPLC system.

  • Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

There are two primary approaches for chiral separation by HPLC: direct and indirect.

  • Direct Method: Utilizes a chiral stationary phase (CSP) to directly separate the enantiomers.

  • Indirect Method: Involves derivatizing the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.

The direct method is often preferred for its simplicity and reduced risk of racemization during sample preparation.

cluster_direct Direct Method cluster_indirect Indirect Method Sample_Direct Sample Injection Chiral_Column Chiral Stationary Phase (CSP) Sample_Direct->Chiral_Column Separation_Direct Enantiomer Separation Chiral_Column->Separation_Direct Sample_Indirect Sample Derivatization Derivatization with Chiral Reagent Sample_Indirect->Derivatization Achiral_Column Achiral Column Derivatization->Achiral_Column Separation_Indirect Diastereomer Separation Achiral_Column->Separation_Indirect

Caption: Comparison of direct and indirect chiral HPLC methods.

Protocol for Direct Chiral HPLC:

  • Instrumentation: An HPLC system as described above.

  • Chromatographic Conditions:

    • Column: A protein-based or polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chirobiotic T).

    • Mobile Phase: A mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a buffer (e.g., phosphate buffer) or an acidic modifier (e.g., trifluoroacetic acid). The exact composition will need to be optimized for the specific column used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

  • Sample Preparation: Prepare a solution of the synthesized compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample, a racemic standard (if available), and a blank.

  • Data Analysis: The enantiomeric excess (% ee) is calculated using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Confirmation of Molecular Weight and Fragmentation Pattern by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can be used for structural confirmation and identification of impurities.

Rationale: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition of the synthesized compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragment ions, providing a "fingerprint" that is unique to the molecule's structure. This is particularly useful for distinguishing between isomers, such as O-methylserine and N-methylserine.

Experimental Protocol: LC-MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument).

  • LC Conditions: The reversed-phase HPLC method described above can be directly coupled to the mass spectrometer.

  • MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for amino acids.

    • Scan Range: A full scan from m/z 50 to 500 is a good starting point.

    • MS/MS Analysis: For structural confirmation, perform a product ion scan on the protonated molecular ion ([M+H]⁺).

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the theoretical mass of (R)-2-Amino-3-methoxypropanoic acid (C₄H₉NO₃, Monoisotopic Mass: 119.0582 g/mol ).

    • Analyze the fragmentation pattern in the MS/MS spectrum. Key expected fragments for O-methylserine include the loss of the methoxy group and the carboxylic acid group.

Comparative Fragmentation Analysis

The fragmentation patterns of O-methylserine and its potential isomer, N-methylserine, are distinct, allowing for their unambiguous identification.

Isomer Precursor Ion [M+H]⁺ Key Fragment Ions (m/z) Plausible Neutral Loss
O-methylserine 120.065588.0393CH₃OH (Methanol)
74.0600H₂O + CO
N-methylserine 120.0655102.0550H₂O (Water)
74.0600H₂O + CO

This data is based on common fragmentation pathways and may vary depending on the MS instrumentation and conditions.

Comparison with Alternatives and Reference Standards

A critical aspect of quality control is the comparison of the synthesized material against commercially available reference standards and other alternatives.

Data Presentation: Comparison of Synthesized Product with Commercial Standards

Parameter Synthesized (R)-2-Amino-3-methoxypropanoic acid HCl Commercial Standard A (e.g., Sigma-Aldrich) Commercial Standard B (e.g., TCI)
Appearance White to off-white solidWhite crystalline powderWhite to off-white powder
Purity by HPLC (%) > 99.5%≥ 98%> 98.0%
Enantiomeric Excess (% ee) > 99.8%≥ 99%Not specified
¹H NMR Conforms to structureConforms to structureConforms to structure
Mass Spectrum [M+H]⁺ = 120.0655[M+H]⁺ = 120.0655[M+H]⁺ = 120.0655
Residual Solvents < 0.1%Not specifiedNot specified

This table presents hypothetical data for illustrative purposes. Actual values should be determined experimentally.

Conclusion: A Self-Validating System for Purity Confirmation

The rigorous confirmation of purity for a critical intermediate like (R)-2-Amino-3-methoxypropanoic acid HCl is a non-negotiable aspect of pharmaceutical development. The multi-pronged analytical approach detailed in this guide, encompassing NMR, HPLC, and MS, creates a self-validating system. Each technique provides a unique and complementary piece of information, and together they build a comprehensive and trustworthy profile of the synthesized material. By understanding the potential impurities, employing robust and well-rationalized analytical methods, and comparing results against established standards, researchers can proceed with confidence in the quality of their intermediates, ultimately contributing to the development of safe and effective medicines.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. (2019). European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

A Researcher's Guide to Enantiomeric Excess Determination for Chiral Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development, neuroscience, and food science, the chirality of amino acids is of paramount importance. The distinct biological activities of enantiomers—mirror-image isomers—necessitate their accurate quantification. For instance, while L-amino acids are the fundamental building blocks of proteins in nature, their D-counterparts play crucial roles in everything from bacterial cell walls to neurotransmission, and their presence can indicate disease states or microbial contamination.[1]

This guide provides an in-depth comparison of the principal analytical techniques for determining the enantiomeric excess (e.e.) of chiral amino acids. We will delve into the causality behind experimental choices, present validated protocols, and offer objective data to empower researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their specific needs.

Core Principles in Chiral Analysis

The fundamental challenge in amino acid enantioseparation lies in their identical physical properties in an achiral environment. To distinguish between them, a chiral environment must be introduced. This can be achieved in two primary ways:

  • Direct Methods: The enantiomers are separated by their differential interaction with a chiral stationary phase (CSP) in chromatography or a chiral selector in capillary electrophoresis.[2]

  • Indirect Methods: The amino acid enantiomers are first reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral column.[3]

The choice between these approaches depends on factors such as the complexity of the sample matrix, required sensitivity, available instrumentation, and whether the analysis is for a single amino acid or a broad profile.

Comparative Analysis of Key Techniques

The most established and reliable techniques for determining the enantiomeric excess of amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Chiral Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[4][5] Each method offers a unique set of advantages and limitations.

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis. The following table summarizes key performance metrics for the most common methods.

Parameter Chiral HPLC Chiral GC Chiral CE NMR Spectroscopy
Principle Differential interaction with a Chiral Stationary Phase (CSP) or separation of diastereomeric derivatives.[2]Separation of volatile derivatives on a CSP.Differential migration in an electric field with a chiral selector in the buffer.[6]Formation of diastereomeric complexes leading to distinct NMR signals.[7]
Resolution Excellent, often baseline separation.Very High.Excellent.Variable, depends on analyte and chiral auxiliary.
Sensitivity (LOD/LOQ) High (ng-pg range), especially with fluorescence detection.[8]Very High (pg-fg range), especially with Mass Spectrometry (MS).Very High (amol-zmol range with Laser-Induced Fluorescence).Lower (µg-mg range).
Analysis Time 10-30 minutes per sample.5-20 minutes per sample.10-40 minutes per sample.< 5 minutes for data acquisition.
Sample Preparation Can be direct or require derivatization.[9]Derivatization is mandatory to ensure volatility.Can be direct or require derivatization for detection.Simple mixing with a chiral solvating agent or derivatization.
Throughput Moderate to High.Moderate to High.Moderate.High.
Key Advantage Versatility and robustness; direct analysis of underivatized amino acids is possible.[9]Exceptional resolution and sensitivity.Extremely low sample and reagent consumption; high efficiency.[10]Rapid, non-destructive, and provides structural information.[7]
Key Limitation Chiral columns can be expensive.Limited to volatile and thermally stable derivatives.Lower sample loading capacity; reproducibility can be challenging.Lower sensitivity; may require higher analyte concentration.

In-Depth Analysis and Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is arguably the most widely used technique for the enantiomeric separation of amino acids due to its versatility and robustness.[11]

Expertise & Experience: The "Why"

The choice of a chiral stationary phase (CSP) is the most critical decision in direct chiral HPLC. Macrocyclic glycopeptide-based CSPs, like those using teicoplanin, are particularly effective for underivatized amino acids.[9] This is because they possess both ionic and hydrophobic interaction sites, allowing for the formation of transient diastereomeric complexes with the zwitterionic amino acids, leading to differential retention.[9]

For indirect methods, pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) is a common strategy.[8][12] This reaction quickly forms stable, fluorescent diastereomeric isoindoles that can be separated on a standard C18 column. The fluorescence provides excellent sensitivity, crucial for detecting trace enantiomeric impurities.[8][13] Another widely used derivatizing agent is Marfey's reagent (FDAA), which reacts with amino acids to form diastereomers that are easily separable by reversed-phase HPLC.[3][14][15]

Experimental Protocol: Indirect Analysis using OPA/N-acetyl-L-cysteine

This protocol is adapted for the automated pre-column derivatization and analysis of amino acid enantiomers.[8][16]

  • Reagent Preparation:

    • Borate Buffer: 0.1 M, pH 9.6.

    • OPA Solution: 10 mM in methanol.

    • N-acetyl-L-cysteine (NAC) Solution: 40 mM in water.

    • Mobile Phase A: 50 mM Sodium Acetate buffer, pH 5.0.

    • Mobile Phase B: Acetonitrile.

  • Automated Derivatization (In-Autosampler):

    • To a vial containing 500 µL of borate buffer, the autosampler sequentially adds:

      • 20 µL of the amino acid sample solution (e.g., 5 mM).

      • 20 µL of the OPA solution.

      • 20 µL of the NAC solution.

    • The mixture is automatically stirred by the autosampler needle. This in-situ derivatization is crucial to overcome the poor stability of the OPA derivatives.[8]

  • HPLC Conditions:

    • Column: Standard reversed-phase C18 or pentafluorophenyl column (e.g., 250 x 4.6 mm, 5 µm).

    • Gradient Elution: A typical gradient might run from 10% B to 40% B over 50 minutes.[16]

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm) or UV (340 nm).[13]

  • Data Analysis:

    • Calculate the enantiomeric excess (% e.e.) using the peak areas (A) of the L- and D-enantiomers: % e.e. = |(A_L - A_D) / (A_L + A_D)| * 100

Trustworthiness: A Self-Validating System

Method validation should be performed according to ICH or USP guidelines.[17][18] Key parameters to assess include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[19] For chiral methods, it's crucial to demonstrate the resolution of the enantiomeric pair and the absence of interference from the derivatization reagents.[17]

Workflow Visualization

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_derivatization Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing AA_Sample Amino Acid Sample Deriv In-Autosampler Mixing AA_Sample->Deriv OPA OPA Reagent OPA->Deriv NAC NAC Reagent NAC->Deriv HPLC HPLC System (C18 Column) Deriv->HPLC Injection Detector Fluorescence Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Calc Calculate % e.e. Chromatogram->Calc

Caption: Automated pre-column derivatization and HPLC workflow for chiral amino acid analysis.

Chiral Gas Chromatography (GC)

Chiral GC offers outstanding sensitivity and resolution, making it an excellent choice for analyzing volatile amino acid derivatives.

Expertise & Experience: The "Why"

Amino acids are non-volatile, so derivatization is mandatory for GC analysis. A typical two-step process involves esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA). This process blocks the polar functional groups, making the amino acid volatile and thermally stable for GC analysis. The resulting derivatives are then separated on a chiral stationary phase, such as Chirasil-L-Val.[20] An interesting aspect of this method is the potential for "enantioreversal," where changing the acylation reagent can reverse the elution order of the D and L enantiomers, which is useful for quantifying a trace enantiomer in the presence of a large excess of the other.

Experimental Protocol: Two-Step Derivatization for Proline

This protocol is adapted from established methods for the GC analysis of proline enantiomers.

  • Esterification (Methylation):

    • Add 1 mL of 3 N methanolic HCl to 1 mg of the proline sample in a vial.

    • Cap the vial and heat at 100 °C for 30 minutes.

    • Cool the mixture and evaporate the solvent to dryness (gentle heating can be applied if needed).

  • Acylation:

    • Dissolve the dried residue from step 1 in 1 mL of methylene chloride.

    • Add 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool the solution to room temperature before injection.

  • GC-MS Conditions:

    • Column: CHIRALDEX G-TA or Chirasil-L-Val capillary column.

    • Carrier Gas: Helium.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min.

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Workflow Visualization

GC_Workflow AA_Sample Amino Acid Sample Step1 Step 1: Esterification (e.g., Methanolic HCl) AA_Sample->Step1 Step2 Step 2: Acylation (e.g., TFAA) Step1->Step2 GC_MS GC-MS System (Chiral Column) Step2->GC_MS Injection Result Peak Integration & % e.e. Calculation GC_MS->Result

Sources

A Senior Application Scientist's Guide to Validating the Binding Affinity of (R)-2-Amino-3-methoxypropanoic Acid to NMDA Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the binding affinity of a novel compound, (R)-2-Amino-3-methoxypropanoic acid (also known as O-Methyl-D-serine), to the N-methyl-D-aspartate (NMDA) receptor. We will move beyond rote protocols to explore the causal logic behind experimental design, ensuring the generation of robust, trustworthy, and publishable data. This document outlines a multi-pronged approach, leveraging established biophysical and electrophysiological techniques to build a cohesive and compelling narrative of molecular interaction.

Introduction: The NMDA Receptor Glycine Site - A Key Modulatory Hub

The N-methyl-D-aspartate (NMDA) receptor is a cornerstone of excitatory synaptic transmission in the central nervous system, playing pivotal roles in synaptic plasticity, learning, and memory.[1] Uniquely among neurotransmitter receptors, the NMDA receptor's activation is a process of coincidence detection, requiring the binding of two distinct agonists: glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[2][3] This glycine binding site on the GluN1 subunit represents a critical allosteric modulatory domain; its occupancy is a prerequisite for the glutamate-induced channel opening that permits Ca²⁺ influx.[4]

(R)-2-Amino-3-methoxypropanoic acid, a derivative of D-serine, presents a compelling candidate for interaction with this glycine site. Its structural similarity to endogenous co-agonists necessitates a thorough investigation of its binding affinity and functional effects. This guide details a validation workflow designed to characterize this interaction, comparing its profile to the known full agonist D-serine and the partial agonist D-cycloserine.[5]

cluster_NMDA NMDA Receptor Complex GluN1 GluN1 Subunit IonChannel Ion Channel (Closed) GluN1->IonChannel IonChannel_Open Ion Channel (Open) Ca2+ Influx GluN1->IonChannel_Open Gating GluN2 GluN2 Subunit GluN2->IonChannel GluN2->IonChannel_Open Gating Glutamate Glutamate Glutamate->GluN2 Binds Co_Agonist Co-Agonist ((R)-2-Amino-3-methoxypropanoic acid, D-Serine, Glycine) Co_Agonist->GluN1 Binds Depolarization Membrane Depolarization (Relieves Mg2+ block) Depolarization->IonChannel_Open Gating Plasticity Synaptic Plasticity (LTP/LTD) IonChannel_Open->Plasticity Triggers

Caption: NMDA receptor activation pathway.

The Validation Strategy: A Triad of Orthogonal Assays

  • Radioligand Binding Assay: A direct measure of binding affinity (Kᵢ) in a competitive format.

  • Whole-Cell Electrophysiology: A functional assay to determine potency (EC₅₀) and efficacy.

  • Isothermal Titration Calorimetry (ITC): A label-free biophysical method to directly measure binding affinity (Kᴅ) and thermodynamic parameters.

cluster_assays Validation Assays Test_Compound (R)-2-Amino-3- methoxypropanoic acid Binding Radioligand Binding (Affinity - Ki) Test_Compound->Binding Electro Electrophysiology (Function - EC50, Efficacy) Test_Compound->Electro ITC Isothermal Titration Calorimetry (Affinity - Kd, Thermodynamics) Test_Compound->ITC Conclusion Comprehensive Binding Profile (Affinity, Potency, Efficacy, Thermodynamics) Binding->Conclusion Electro->Conclusion ITC->Conclusion

Caption: Orthogonal assay validation workflow.

Method 1: Competitive Radioligand Binding Assay

Expertise & Causality: Why This Assay?

The competitive radioligand binding assay is the gold standard for determining a compound's affinity for a receptor. It directly measures the ability of our test compound to displace a known radiolabeled ligand from the glycine binding site. We will use [³H]glycine as our radioligand due to its well-characterized binding properties.[6] The resulting inhibition constant (Kᵢ) is a direct, quantifiable measure of binding affinity. This assay is foundational; it confirms that the compound physically interacts with the target site before proceeding to more complex functional studies.

Detailed Experimental Protocol

Objective: To determine the inhibition constant (Kᵢ) of (R)-2-Amino-3-methoxypropanoic acid at the NMDA receptor glycine site by competitive displacement of [³H]glycine.

Materials:

  • Membrane Preparation: Crude synaptic membranes prepared from rat cerebral cortex.

  • Radioligand: [³H]glycine (Specific Activity: 40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-acetate, pH 7.4.

  • Test Compounds: (R)-2-Amino-3-methoxypropanoic acid, D-Serine (positive control), D-Cycloserine (partial agonist control).

  • Non-specific Binding Control: High concentration of unlabeled glycine (1 mM).

  • Apparatus: 96-well plates, Brandel cell harvester, scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine in the following order:

    • 50 µL Assay Buffer (for total binding) or 1 mM Glycine (for non-specific binding).

    • 50 µL of varying concentrations of the test compound or controls (e.g., 10⁻¹⁰ M to 10⁻³ M).

    • 50 µL of [³H]glycine at a final concentration near its Kᴅ value (e.g., 40 nM).[6]

    • 50 µL of membrane preparation (typically 100-200 µg protein).

  • Incubation: Incubate the plates at 4°C for 30 minutes to reach equilibrium. Causality Note: Low temperature minimizes enzymatic degradation and non-specific interactions.

  • Termination & Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. Wash filters 3-4 times with ice-cold assay buffer.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of [³H]glycine and Kᴅ is its dissociation constant (approx. 40 nM).[6]

Data Presentation: Comparative Binding Affinities
CompoundPredicted IC₅₀ (nM)Calculated Kᵢ (nM)Reference/Comment
(R)-2-Amino-3-methoxypropanoic acid Experimental ResultExperimental ResultTest Compound
D-Serine~100 - 300~50 - 150Full Agonist. More potent than glycine.[3]
D-Cycloserine~10,000 - 30,000~5,000 - 15,000Partial Agonist with lower affinity.[5]
Glycine~8040Endogenous Co-agonist (unlabeled).[6]

Method 2: Whole-Cell Patch-Clamp Electrophysiology

Expertise & Causality: Why This Assay?

While binding assays confirm physical interaction, they do not reveal the functional consequence. Electrophysiology directly measures the ion channel's response to ligand binding, allowing us to determine not only the compound's potency (EC₅₀) but also its efficacy (the maximal response relative to a full agonist). We use the whole-cell patch-clamp configuration to control the intracellular environment and precisely measure NMDA receptor-mediated currents.[1] By holding the cell at a positive potential (e.g., +40 mV), we relieve the voltage-dependent Mg²⁺ block, isolating the NMDA receptor response.[1]

Detailed Experimental Protocol

Objective: To determine the potency (EC₅₀) and efficacy of (R)-2-Amino-3-methoxypropanoic acid in activating NMDA receptors on cultured hippocampal neurons.

Materials:

  • Cell Culture: Primary hippocampal neurons or a stable cell line expressing recombinant NMDA receptors (e.g., HEK293 with GluN1/GluN2A).

  • External Solution (ACSF): Containing (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 10 HEPES, 10 Glucose, 0 MgCl₂, pH 7.4. Causality Note: Mg²⁺ is omitted to prevent channel block.

  • Internal Solution: Containing (in mM): 140 Cs-Gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2. Causality Note: Cesium (Cs⁺) is used to block potassium channels, improving signal-to-noise.

  • Agonists: Glutamate (saturating concentration, e.g., 100 µM), (R)-2-Amino-3-methoxypropanoic acid, D-Serine, D-Cycloserine.

  • Apparatus: Inverted microscope with DIC optics, patch-clamp amplifier, micromanipulators, perfusion system.

Step-by-Step Methodology:

  • Preparation: Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Patching: Using a borosilicate glass micropipette filled with internal solution, approach a neuron and form a high-resistance (>1 GΩ) "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the membrane patch under the pipette, achieving electrical and chemical access to the cell's interior.

  • Voltage Clamp: Clamp the neuron's membrane potential at +40 mV.

  • Drug Application:

    • Establish a stable baseline current.

    • Apply a saturating concentration of glutamate (100 µM) along with increasing concentrations of the test co-agonist [(R)-2-Amino-3-methoxypropanoic acid] via a rapid perfusion system.

    • Record the peak inward current elicited at each concentration.

    • Perform a full washout between applications until the current returns to baseline.

  • Controls: Repeat the concentration-response protocol for D-Serine (full agonist) and D-Cycloserine (partial agonist).

  • Data Analysis:

    • For each concentration, measure the peak current amplitude and normalize it to the maximal response elicited by the full agonist, D-Serine.

    • Plot the normalized current against the log concentration of the agonist.

    • Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the Eₘₐₓ (maximal efficacy).

Data Presentation: Comparative Functional Potency and Efficacy
CompoundPotency (EC₅₀)Efficacy (% of D-Serine)Classification
(R)-2-Amino-3-methoxypropanoic acid Experimental ResultExperimental ResultTo be determined
D-Serine~100 - 300 nM100% (by definition)Full Agonist
D-Cycloserine~10 - 100 µM~40 - 60%Partial Agonist[5]
Glycine~150 nM[7]~90 - 100%Full Agonist

Method 3: Isothermal Titration Calorimetry (ITC)

Expertise & Causality: Why This Assay?

ITC provides a direct, in-solution measurement of the binding thermodynamics, requiring no labeling or immobilization.[8] It measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH) of the interaction.[9] This technique is invaluable because it provides a complete thermodynamic profile, offering insights into the driving forces (enthalpic vs. entropic) of the binding event. It serves as a powerful, independent validation of the affinity constants derived from binding and functional assays.

Detailed Experimental Protocol

Objective: To determine the thermodynamic signature of (R)-2-Amino-3-methoxypropanoic acid binding to the isolated NMDA receptor ligand-binding domain (LBD).

Materials:

  • Protein: Purified, soluble GluN1 Ligand-Binding Domain (LBD).

  • Ligands: (R)-2-Amino-3-methoxypropanoic acid, D-Serine.

  • Dialysis Buffer: e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4. Causality Note: It is critical that the ligand and protein are in an identical, well-matched buffer to minimize heats of dilution.[8]

  • Apparatus: Isothermal Titration Calorimeter (e.g., Malvern MicroCal ITC200).

Step-by-Step Methodology:

  • Sample Preparation:

    • Express and purify the GluN1 LBD protein.

    • Thoroughly dialyze the protein against the assay buffer.

    • Dissolve the ligand in the final dialysis buffer.

    • Accurately determine the concentrations of both protein and ligand. Degas all solutions before use.[10]

  • Instrument Setup:

    • Load the GluN1 LBD solution (e.g., 10-20 µM) into the sample cell.

    • Load the ligand solution (e.g., 100-200 µM, typically 10-fold higher than the protein) into the injection syringe.[9]

  • Titration:

    • Set the experimental temperature (e.g., 25°C).

    • Perform a series of small, sequential injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.

    • The instrument measures the heat change after each injection.

  • Control Experiment: Perform a control titration by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the area under each injection peak to determine the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract the Kᴅ, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS , where Kₐ = 1/Kᴅ.

cluster_prep 1. Sample Preparation cluster_itc 2. ITC Titration cluster_analysis 3. Data Analysis Purify Purify GluN1 LBD Dialyze Dialyze Protein & Ligand in Matched Buffer Purify->Dialyze Degas Degas Solutions Dialyze->Degas Load Load Protein into Cell, Ligand into Syringe Degas->Load Inject Inject Ligand into Protein Load->Inject Measure Measure Heat Change Inject->Measure Subtract Subtract Heat of Dilution Measure->Subtract Integrate Integrate Injection Peaks Subtract->Integrate Plot Plot Binding Isotherm Integrate->Plot Fit Fit Data to Model Plot->Fit Conclusion Conclusion Fit->Conclusion Determine: Kd, ΔH, n, ΔS

Caption: Isothermal Titration Calorimetry (ITC) workflow.

Data Presentation: Comparative Thermodynamic Profiles
Parameter(R)-2-Amino-3-methoxypropanoic acidD-Serine
Affinity (Kᴅ) Experimental ResultLiterature/Experimental
Stoichiometry (n) Experimental Result~1
Enthalpy (ΔH) Experimental ResultLiterature/Experimental
Entropy (TΔS) Experimental ResultLiterature/Experimental

Synthesis and Conclusion

By systematically applying these three orthogonal methodologies, a researcher can construct a comprehensive and defensible profile of the interaction between (R)-2-Amino-3-methoxypropanoic acid and the NMDA receptor. The convergence of data from direct binding (Radioligand Assay), functional output (Electrophysiology), and thermodynamic analysis (ITC) provides a powerful validation of the compound's binding affinity and mechanism of action. This multi-faceted approach ensures scientific integrity and delivers the high-quality, reliable data expected in modern drug discovery and neuroscience research.

References

  • Pochwat, B., Siwanowicz, J., & Nowak, G. (1995). On the True Affinity of Glycine for Its Binding Site at the NMDA Receptor Complex. Journal of Pharmacological and Toxicological Methods, 34(2), 79-88. [Link]

  • Baron, B. M., Harrison, B. L., & Siegel, B. W. (2002). Radioligand binding assays for the glycine site on N-methyl-D-aspartate receptors. Current protocols in pharmacology, Chapter 1, Unit 1.27. [Link]

  • Popescu, G. K. (2012). Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology. Methods in molecular biology (Clifton, N.J.), 925, 167–179. [Link]

  • Lodge, D., & Palmer, G. C. (1992). A rapid filtration assay for the glycine binding site on the NMDA receptor in rat cortical membranes using [3H]dichlorokynurenic acid. Journal of pharmacy and pharmacology, 44(10), 812–816. [Link]

  • Turpin, F., Dallérac, G., & Mothet, J. P. (2012). Electrophysiological analysis of the modulation of NMDA-receptors function by d-serine and glycine in the central nervous system. Methods in molecular biology (Clifton, N.J.), 794, 299–312. [Link]

  • Nanion Technologies. (n.d.). Activation and Inhibition of human NMDA Channels on Nanion's SyncroPatch384PE. [Link]

  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature, 325(6104), 529–531. [Link]

  • Christensen, J. K., et al. (2024). Advancements in NMDA Receptor-Targeted Antidepressants: From d-Cycloserine Discovery to Preclinical Efficacy of Lu AF90103. Journal of Medicinal Chemistry. [Link]

  • Procter, A. W., et al. (1991). Binding to the glycine site of the NMDA receptor complex in brains of patients with Alzheimer's disease. Neuroscience letters, 131(1), 75–78. [Link]

  • Yovanno, R. A., et al. (2022). Excitatory and inhibitory D-serine binding to the NMDA receptor. eLife, 11, e77645. [Link]

  • Yu, A., & Lau, A. Y. (2018). Glutamate and glycine binding to the NMDA receptor. The Journal of general physiology, 150(7), 943–957. [Link]

  • Frizelle, P. A., et al. (1996). [3H]MDL 105,519, a high-affinity radioligand for the N-methyl-D-aspartate receptor-associated glycine recognition site. The Journal of pharmacology and experimental therapeutics, 278(2), 747–754. [Link]

  • Zhang, X. S., et al. (2021). d-Cycloserine enhances the bidirectional range of NMDAR-dependent hippocampal synaptic plasticity. Neuropharmacology, 197, 108734. [Link]

  • Mothet, J. P., et al. (2000). D-serine is an endogenous ligand for the glycine site of the N-methyl-D-aspartate receptor. Proceedings of the National Academy of Sciences of the United States of America, 97(9), 4926–4931. [Link]

  • Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of neurochemistry, 52(4), 1319–1328. [Link]

  • Benveniste, M., & Mayer, M. L. (1991). Equilibrium and kinetic study of glycine action on the N-methyl-D-aspartate receptor in cultured mouse brain neurons. The Journal of physiology, 444, 387–407. [Link]

  • Nahum-Levy, R., et al. (2001). Glutamate But Not Glycine Agonist Affinity for NMDA Receptors Is Influenced by Small Cations. The Journal of neuroscience : the official journal of the Society for Neuroscience, 21(18), 6915–6923. [Link]

  • Wood, G. S., et al. (2015). Differential Effects of D-Cycloserine and ACBC at NMDA Receptors in the Rat Entorhinal Cortex Are Related to Efficacy at the Co-Agonist Binding Site. PloS one, 10(7), e0133548. [Link]

  • Hood, W. F., et al. (1989). D-cycloserine: a ligand for the N-methyl-D-aspartate coupled glycine receptor has partial agonist characteristics. Neuroscience letters, 98(1), 91–95. [Link]

  • Huck Institutes of the Life Sciences. (n.d.). Isothermal Titration Calorimetry. PennState. [Link]

  • University of Colorado Boulder. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one. [Link]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]

Sources

A Senior Application Scientist's Guide to the Head-to-Head Comparison of Synthetic Routes for O-Methylated Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of a Methyl Group

In the intricate world of peptide science and drug discovery, the strategic modification of amino acids is a cornerstone of innovation. Among these modifications, O-methylation—the addition of a methyl group to the hydroxyl moiety of amino acids like tyrosine, serine, and threonine—stands out for its profound impact. This seemingly minor alteration can dramatically enhance a peptide's pharmacological profile by increasing its stability against enzymatic degradation and fine-tuning its conformational properties to improve receptor binding and bioavailability.[1] O-methylated amino acids, such as O-Methyl-D-tyrosine, serve as invaluable tools in neuroscience and pharmacology, notably as inhibitors of enzymes like tyrosine hydroxylase, which is pivotal in catecholamine biosynthesis.[2] This guide provides an in-depth, comparative analysis of the primary synthetic routes to these valuable compounds, offering the technical insights and field-proven perspectives necessary for making informed decisions in your research and development endeavors.

Pillar 1: Classical Alkylation - The Workhorse Williamson Ether Synthesis

The Williamson ether synthesis is a foundational and widely employed method for forming ethers, and its application to O-methylating amino acids is a testament to its reliability.[3][4][5] The core of this SN2 reaction involves the nucleophilic attack of an alkoxide, generated from the hydroxyl group of the amino acid, on a methylating agent.[3][6][7]

Mechanism & Experimental Rationale:

The synthesis typically begins with the protection of the amino and carboxyl groups of the starting amino acid (e.g., Boc or Cbz protection) to prevent undesired side reactions.[8] The protected amino acid is then treated with a base (e.g., sodium hydroxide, sodium hydride) to deprotonate the hydroxyl group, forming a potent nucleophile.[1][6] This is followed by the addition of a methylating agent, such as dimethyl sulfate or methyl iodide. The choice of a primary methylating agent is crucial to favor the SN2 pathway and avoid elimination side reactions.[3][4] Finally, the protecting groups are removed to yield the O-methylated amino acid.[2][8]

Workflow: Williamson Ether Synthesis for O-Methylation

Williamson_Ether_Synthesis cluster_protection Step 1: Protection cluster_methylation Step 2: O-Methylation cluster_deprotection Step 3: Deprotection AA Amino Acid (Tyr, Ser, Thr) P_AA Protected Amino Acid AA->P_AA Boc₂O or Cbz-Cl P_AA_alkoxide Alkoxide Intermediate P_AA->P_AA_alkoxide Base (e.g., NaOH) P_O_Me_AA Protected O-Methylated Amino Acid P_AA_alkoxide->P_O_Me_AA Methylating Agent (e.g., (CH₃)₂SO₄) O_Me_AA O-Methylated Amino Acid P_O_Me_AA->O_Me_AA Acid (for Boc) or H₂/Pd (for Cbz) TMSD_Methylation Protected-Tyr-OH Protected-Tyr-OH Protected-Tyr-O-Me Protected-Tyr-O-Me Protected-Tyr-OH->Protected-Tyr-O-Me TMSCHN₂, CH₃OH/MeCN, DIPEA

Caption: O-methylation of a protected tyrosine derivative using TMS-diazomethane.

Experimental Protocol: O-methylation of Phenols with TMS-Diazomethane [9]

  • To a solution of the phenolic compound in a mixture of acetonitrile and methanol, add N,N-diisopropylethylamine (DIPEA).

  • Add a 2M solution of trimethylsilyldiazomethane in hexane dropwise with stirring at room temperature.

  • Stir the reaction mixture in the dark for 24 hours.

  • Terminate the reaction by adding hydrochloric acid.

  • Extract the product with an organic solvent (e.g., diethyl ether) and dry over magnesium sulfate.

Performance & Considerations:

FeatureDiazomethaneTrimethylsilyldiazomethane (TMSD)
Yield High to QuantitativeHigh
Safety Very Poor (Explosive, Toxic)Good (Non-explosive, Less Toxic) [9][10]
Substrate Scope Excellent for Phenols & Carboxylic AcidsExcellent for Phenols & Carboxylic Acids, Good for Alcohols [11][12][13]
Work-up Simple (evaporation of solvent and excess reagent)Simple

Pillar 3: The Mitsunobu Reaction - Precision with Inversion

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide array of functional groups, including ethers, with a predictable inversion of stereochemistry. [14][15]This makes it particularly valuable for the synthesis of chiral O-methylated amino acids from their corresponding hydroxy precursors, such as serine and threonine derivatives. [16] Mechanism & Experimental Rationale:

The reaction is mediated by a redox system, typically triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [14]The PPh₃ and DEAD combine to form a phosphonium intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. [17]In the context of O-methylation, methanol acts as the nucleophile, attacking the activated carbon center in an SN2 fashion, leading to the formation of the methyl ether with inverted stereochemistry.

Mechanism: Mitsunobu Reaction for O-Methylation

Mitsunobu_Reaction cluster_activation Step 1: Activation cluster_substitution Step 2: SN2 Attack Alcohol Protected-Ser/Thr-OH Activated_Complex Alkoxyphosphonium Salt Alcohol->Activated_Complex Reagents PPh₃ + DEAD Reagents->Activated_Complex Methyl_Ether Protected-O-Me-Ser/Thr (Inverted) Activated_Complex->Methyl_Ether Methanol CH₃OH (Nucleophile) Methanol->Methyl_Ether

Sources

The Propanoic Acid Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Propanoic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative overview of their anti-inflammatory, analgesic, and antimicrobial properties. By dissecting the influence of molecular modifications on biological activity, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the chemical space of propanoic acid derivatives and inform the design of next-generation therapeutics.

The Enduring Legacy of Arylpropanoic Acids in Inflammation and Pain Management

Arylpropionic acid derivatives are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The archetypal members of this class, ibuprofen and naproxen, have been mainstays in clinical practice for decades, attesting to the robustness of the 2-arylpropanoic acid pharmacophore.[1][2] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, mediators of pain and inflammation.[1][4]

Core Pharmacophoric Features and Stereochemistry

The fundamental structure for anti-inflammatory and analgesic activity consists of a propanoic acid moiety connected to an aromatic ring system. The carboxylic acid group is a critical feature, as its modification often leads to a decrease or loss of activity.[5] However, some studies have explored non-carboxylic acid analogues to mitigate gastrointestinal side effects, with some success.

A crucial aspect of the SAR of 2-arylpropanoic acids is stereochemistry. For most profens, the (S)-enantiomer is the biologically active form, responsible for inhibiting COX enzymes, while the (R)-enantiomer is significantly less active.[1] This stereoselectivity underscores the importance of a specific three-dimensional arrangement for effective binding to the active site of the target enzyme.

Comparative SAR of Ibuprofen and Naproxen

While both ibuprofen and naproxen share the same core scaffold, subtle structural differences lead to distinct pharmacological profiles.

  • Ibuprofen , with its isobutylphenyl substituent, is a non-selective COX inhibitor. It is considered to have a good balance of efficacy and gastrointestinal tolerability at lower doses.[6]

  • Naproxen , featuring a methoxy-naphthalene ring, exhibits a longer plasma half-life, allowing for less frequent dosing.[7][8][9] It is also considered to have a stronger anti-inflammatory effect at therapeutic doses compared to ibuprofen.[6]

The larger, more rigid naphthalene system in naproxen compared to the flexible isobutylphenyl group in ibuprofen likely contributes to its different binding kinetics and duration of action.

Exploring Novel Arylpropanoic Acid Derivatives

Research continues to explore modifications of the arylpropanoic acid scaffold to enhance efficacy and reduce side effects. Key areas of investigation include:

  • Substitution on the Aromatic Ring: The nature, position, and size of substituents on the aromatic ring significantly influence activity. Electron-withdrawing groups can modulate the pKa of the carboxylic acid, affecting absorption and distribution.

  • Modifications of the Carboxylic Acid Group: While the free carboxylic acid is generally essential, its conversion to esters or amides has been explored to create prodrugs or compounds with altered pharmacokinetic profiles and potentially reduced gastric irritation.[2]

  • Introduction of Heterocyclic Moieties: Replacing or annulating the aromatic ring with heterocyclic systems has led to the discovery of potent anti-inflammatory and analgesic agents.

Expanding the Therapeutic Reach: Antimicrobial Activity of Propanoic Acid Derivatives

Beyond their well-established anti-inflammatory and analgesic properties, propanoic acid derivatives have emerged as a promising class of antimicrobial agents. The structural modifications that confer antimicrobial activity often differ from those required for COX inhibition, highlighting the versatility of this chemical scaffold.

Key Structural Determinants for Antimicrobial Efficacy

SAR studies on antimicrobial propanoic acid derivatives have revealed several important trends:

  • Schiff Bases and Hydrazones: The condensation of propanoic acid hydrazides with various aldehydes to form Schiff bases or hydrazones is a common and effective strategy for generating potent antimicrobial compounds.[10][11][12][13][14] The imine (-C=N-) linkage is a key pharmacophoric feature in these derivatives.

  • Influence of Substituents: The nature of the substituents on the aromatic rings of these derivatives plays a crucial role in determining their antimicrobial spectrum and potency.

    • Electron-withdrawing groups on the benzylidene moiety of Schiff bases have been shown to enhance antibacterial activity.

    • Electron-donating groups on the same moiety tend to favor antifungal activity.

  • Heterocyclic Scaffolds: The incorporation of heterocyclic rings, such as furan, thiophene, and pyridine, can significantly enhance antimicrobial activity. These moieties can interact with different microbial targets and influence the overall physicochemical properties of the molecule.

Comparative Data on Antimicrobial Propanoic Acid Derivatives

The following table summarizes the antimicrobial activity of representative propanoic acid derivatives from various studies. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. However, the data illustrates the general SAR trends.

Compound TypeKey Structural FeaturesTarget OrganismsActivity Metric (Example)Reference
Schiff BasesElectron-withdrawing groups on benzylidene ringBacteria (e.g., S. aureus, E. coli)pMIC[15]
Schiff BasesElectron-donating groups on benzylidene ringFungi (e.g., C. albicans, A. niger)pMIC[15]
HydrazonesVaried aromatic/heterocyclic aldehydesBacteria and Fungi% Inhibition[10]
3-Aryl-3-(furan-2-yl)propanoic acidsFuran ring with aryl substitutionCandida albicans, E. coli, S. aureusMIC (µg/mL)[16]

Experimental Protocols for SAR Evaluation

The following are detailed, step-by-step methodologies for the key experiments commonly used in the SAR evaluation of propanoic acid derivatives.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[16][17][18][19][20]

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rat, inducing a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Preparation: Male Wistar rats (150-200 g) are fasted overnight with free access to water.

  • Grouping: Animals are divided into groups (n=6), including a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of the propanoic acid derivative.

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: 0.1 mL of a 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[17][18]

  • Measurement of Paw Volume: The paw volume is measured immediately after carrageenan injection (V₀) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[17]

  • Calculation of Edema and Inhibition:

    • The volume of edema at each time point is calculated as Vₜ - V₀.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Analgesic Activity: Acetic Acid-Induced Writhing Test in Mice

This is a common method for screening peripherally acting analgesics.[21][22][23][24]

Principle: Intraperitoneal injection of acetic acid in mice causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior.[21][24] The reduction in the number of writhes by a test compound indicates its analgesic effect.

Procedure:

  • Animal Preparation: Swiss albino mice (20-25 g) are used.

  • Grouping: Similar to the paw edema model, mice are divided into control, standard (e.g., aspirin), and test groups.

  • Compound Administration: Test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: A 0.6-1% solution of acetic acid is injected intraperitoneally (typically 10 mL/kg body weight).[21]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a period of 10-20 minutes.[21][22]

  • Calculation of Analgesic Activity: The percentage of protection (analgesic activity) is calculated as: % Protection = [ (Mean writhes_control - Mean writhes_treated) / Mean writhes_control ] x 100

Antimicrobial Activity: Tube Dilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[15][25][26][27][28]

Principle: Serial dilutions of the test compound are prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. After incubation, the tubes are observed for turbidity (growth).

Procedure:

  • Preparation of Test Compound Stock Solution: A stock solution of the propanoic acid derivative is prepared in a suitable solvent (e.g., DMSO).

  • Preparation of Serial Dilutions: A series of twofold dilutions of the stock solution is prepared in sterile test tubes containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard). This suspension is then further diluted.

  • Inoculation: Each tube containing the diluted compound and a positive control tube (broth with no compound) are inoculated with the diluted microbial suspension. A negative control tube (broth only) is also included.

  • Incubation: The tubes are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) in the tube.

Visualizing SAR: Logical Relationships and Workflows

The following diagrams illustrate key concepts and workflows in the SAR studies of propanoic acid derivatives.

SAR_Concepts cluster_propanoic_acid Propanoic Acid Scaffold cluster_activities Biological Activities cluster_modifications Structural Modifications (R-group) Propanoic_Acid R-CH(CH3)-COOH Aryl_Group Aryl Substitution (e.g., Ibuprofen, Naproxen) Propanoic_Acid->Aryl_Group Modification Schiff_Base Schiff Base/Hydrazone Formation Propanoic_Acid->Schiff_Base Modification Heterocycle Heterocycle Incorporation Propanoic_Acid->Heterocycle Modification Anti_Inflammatory Anti-inflammatory Analgesic Analgesic Antimicrobial Antimicrobial Aryl_Group->Anti_Inflammatory Leads to Aryl_Group->Analgesic Leads to Schiff_Base->Antimicrobial Leads to Heterocycle->Anti_Inflammatory Can enhance Heterocycle->Antimicrobial Enhances

Caption: Key structural modifications of the propanoic acid scaffold and their resulting biological activities.

Experimental_Workflow start Synthesis of Propanoic Acid Derivatives char Characterization (NMR, IR, Mass Spec) start->char screen Biological Screening char->screen anti_inflam Anti-inflammatory Assay (Carrageenan-induced edema) screen->anti_inflam Inflammation analgesic Analgesic Assay (Acetic acid writhing) screen->analgesic Pain antimicrobial Antimicrobial Assay (MIC determination) screen->antimicrobial Infection data Data Analysis (IC50, % Inhibition, MIC) anti_inflam->data analgesic->data antimicrobial->data sar SAR Determination data->sar lead_opt Lead Optimization sar->lead_opt

Caption: A typical experimental workflow for the synthesis and evaluation of propanoic acid derivatives.

Conclusion and Future Directions

The propanoic acid scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While the SAR for anti-inflammatory and analgesic arylpropanoic acids is well-established, the exploration of this scaffold for antimicrobial applications is a rapidly growing field. Future research will likely focus on:

  • Dual-Action Agents: Designing single molecules that can address both inflammation/pain and associated infections.

  • Target-Specific Design: Moving beyond broad-spectrum activity to design derivatives that target specific microbial enzymes or virulence factors.

  • Improving Pharmacokinetic and Safety Profiles: Continued efforts to fine-tune structures to reduce off-target effects and improve drug-like properties.

By understanding the intricate relationships between chemical structure and biological function, the scientific community can continue to leverage the versatility of propanoic acid derivatives to address unmet medical needs.

References

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  • Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Ghayur, M. N. et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of Young Pharmacists. Available at: [Link]

  • Bio-protocol. (n.d.). Carrageenan-Induced Paw Edema. Bio-protocol. Available at: [Link]

  • Rittner, H. L. & Brack, A. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Methods in Molecular Biology. Available at: [Link]

  • Pharmacology Discovery Services. (n.d.). Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. Available at: [Link]

  • SAS Publishers. (n.d.). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]

  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. Available at: [Link]

  • Chitwood, L. A. (1969). Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories. Applied Microbiology. Available at: [Link]

  • Kumar, P. et al. (2018). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Kumar, P. et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Chitwood, L. A. (1969). Tube dilution antimicrobial susceptibility testing: efficacy of a microtechnique applicable to diagnostic laboratories. Semantic Scholar. Available at: [Link]

  • Le Bars, D. et al. (2001). Acetic acid induced painful endogenous infliction in writhing test on mice. Indian Journal of Pharmacology. Available at: [Link]

  • Medeiros, M. A. M. B. et al. (2021). Antinociceptive and anti-inflammatory effects of hydrazone derivatives and their possible mechanism of action in mice. PLOS ONE. Available at: [Link]

  • Chitwood, L. A. (1969). Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories. Applied Microbiology. Available at: [Link]

  • Fassihi, A. et al. (2009). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Fassihi, A. et al. (2009). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Iranian Journal of Pharmaceutical Research. Available at: [Link]

  • Husain, A. et al. (2008). Synthesis, anti-inflammatory and analgesic activity evaluation of some amidine and hydrazone derivatives. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Eissa, M. et al. (2023). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. Molecules. Available at: [Link]

  • Michaelidou, A. S. & Hadjipavlou-Litina, D. (2005). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): A Comparative QSAR Study. Chemical Reviews. Available at: [Link]

  • Research SOP. (2022). EVALUATION OF ANALGESIC POTENTIAL OF TEST COMPOUND(S) USING ACETIC ACID INDUCED WRITHING TEST IN EXPERIMENTAL ANIMALS. Research SOP. Available at: [Link]

  • Chitwood, L. A. (1969). Tube Dilution Antimicrobial Susceptibility Testing: Efficacy of a Microtechnique Applicable to Diagnostic Laboratories. Applied Microbiology. Available at: [Link]

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  • ResearchGate. (n.d.). Quantitative Structure - Activity Relationship (QSAR) Studies on Non Steroidal Anti-Inflammatory Drugs (NSAIDs). ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized propionic acid derivatives. ResearchGate. Available at: [Link]

  • Al-Iraqi, M. A. et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

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(R)-2-Amino-3-methoxypropanoic acid hydrochloride: A Comparative Analysis of its Potential Agonist Profile at the NMDA Receptor Glycine Site

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers in Neuroscience and Drug Development

Introduction

(R)-2-Amino-3-methoxypropanoic acid hydrochloride, also known as O-Methyl-D-serine hydrochloride, is a derivative of the endogenous neuromodulator D-serine. Given the critical role of D-serine as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, understanding the pharmacological profile of its analogs is of significant interest to the scientific community. This guide provides a comparative analysis of the potential agonist activity of this compound at the NMDA receptor glycine site. While direct experimental data on its functional efficacy is not currently available in the public domain, this document will establish a framework for its evaluation by comparing its structure to known full and partial agonists and outlining the necessary experimental protocols for its characterization.

The NMDA Receptor and the Essential Role of the Glycine Co-agonist Site

The NMDA receptor is a crucial ionotropic glutamate receptor in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory.[1][2] A unique feature of the NMDA receptor is its requirement for the binding of two distinct agonists for activation: glutamate, which binds to the GluN2 subunit, and a co-agonist, which binds to the glycine site on the GluN1 subunit.[3][4] Endogenous co-agonists include glycine and D-serine, with D-serine being a particularly potent and physiologically relevant modulator in many brain regions.[5]

The binding of the co-agonist to the GluN1 subunit is a prerequisite for the glutamate-induced opening of the ion channel. Therefore, compounds that interact with the glycine site can be classified based on their intrinsic ability to activate the receptor in the presence of glutamate. They can be full agonists, partial agonists, or antagonists.

  • Full Agonists: These ligands, such as glycine and D-serine, bind to the receptor and induce a maximal conformational change, leading to the highest probability of channel opening and a robust physiological response.

  • Partial Agonists: These compounds bind to the receptor but produce a submaximal response, even at saturating concentrations. They can act as functional antagonists in the presence of a full agonist by competing for the same binding site. A well-known example is D-cycloserine (DCS).

  • Antagonists: These molecules bind to the receptor but do not elicit an active response. Instead, they block the binding of agonists, thereby inhibiting receptor function.

Structural Comparison: this compound in the Context of Known Agonists

The chemical structure of this compound is closely related to that of D-serine, with the key difference being the methylation of the hydroxyl group. This seemingly minor modification can have a significant impact on the molecule's interaction with the binding pocket of the GluN1 subunit.

CompoundStructureKey Functional GroupsAgonist Profile
D-Serine D-Serine structureAmino group, Carboxyl group, Hydroxyl groupFull Agonist
This compound (O-Methyl-D-serine HCl) O-Methyl-D-serine hydrochloride structureAmino group, Carboxyl group, Methoxy groupUndetermined
D-Cycloserine (DCS) D-Cycloserine structureAmino group, Carbonyl group (in a cyclic structure)Partial Agonist
Glycine Glycine structureAmino group, Carboxyl groupFull Agonist

The hydroxyl group of D-serine is known to form a critical hydrogen bond within the glycine binding site of the GluN1 subunit. The replacement of this hydroxyl group with a methoxy group in this compound eliminates the hydrogen bond donor capability and introduces a bulkier, more lipophilic moiety. This alteration could potentially:

  • Reduce binding affinity: The loss of a key interaction point might decrease the compound's affinity for the receptor.

  • Alter the induced conformation: The different size and electronic properties of the methoxy group could lead to a different conformational change in the GluN1 subunit upon binding, potentially resulting in partial agonism or even antagonism.

  • Maintain full agonism: It is also conceivable that other interactions within the binding pocket could compensate for the loss of the hydrogen bond, and the compound might still act as a full agonist.

Without experimental data, a definitive classification is not possible. However, based on structure-activity relationships of other glycine site ligands, it is plausible that This compound may act as a partial agonist or a full agonist with reduced potency compared to D-serine.

Experimental Workflows for Pharmacological Characterization

To determine whether this compound is a full or partial agonist, a series of well-established experimental protocols are required.

Radioligand Binding Assays

This technique is used to determine the affinity of the compound for the NMDA receptor glycine site.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from a brain region rich in NMDA receptors (e.g., hippocampus or cortex) of a suitable animal model (e.g., rat).

  • Incubation: Incubate the membrane preparation with a radiolabeled antagonist for the glycine site (e.g., [³H]MDL 105,519) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for Radioligand Binding Assay.

Electrophysiological Recordings

This is the gold standard for determining the functional activity (efficacy) of a compound at an ion channel receptor. Two-electrode voltage-clamp (TEVC) recording from Xenopus oocytes expressing recombinant NMDA receptors is a common method.

Protocol:

  • Oocyte Preparation: Inject cRNA encoding the GluN1 and a GluN2 subunit (e.g., GluN2A) into Xenopus laevis oocytes.

  • Recording: After 2-5 days of expression, place an oocyte in a recording chamber and impale it with two electrodes for voltage clamping.

  • Application of Agonists: Perfuse the oocyte with a solution containing a saturating concentration of glutamate and varying concentrations of the test compound (this compound).

  • Measurement: Record the inward current elicited by the activation of the NMDA receptors.

  • Data Analysis: Construct a dose-response curve by plotting the current amplitude against the concentration of the test compound. The maximal response (Emax) elicited by the test compound is then compared to the maximal response elicited by a known full agonist (e.g., D-serine).

  • If the Emax of the test compound is similar to that of D-serine, it is a full agonist .

  • If the Emax of the test compound is significantly lower than that of D-serine, it is a partial agonist .

Caption: Workflow for Two-Electrode Voltage-Clamp Electrophysiology.

Comparative Data of Known Agonists

The following table presents typical experimental data for known full and partial agonists at the NMDA receptor glycine site, providing a benchmark for the future characterization of this compound.

CompoundReceptor SubtypeBinding Affinity (Ki)Efficacy (relative to D-serine)
D-Serine GluN1/GluN2A~100-200 nM100% (by definition)
Glycine GluN1/GluN2A~100-300 nM~100%
D-Cycloserine (DCS) GluN1/GluN2A~1-10 µM~40-60%
This compound GluN1/GluN2ATo be determined To be determined

Conclusion

While the structural similarity of this compound to the full agonist D-serine suggests it is likely to interact with the NMDA receptor glycine site, the O-methylation of the hydroxyl group introduces uncertainty regarding its functional efficacy. Based on established structure-activity relationships for this site, it is plausible that this compound may exhibit partial agonist activity or act as a full agonist with altered potency. Definitive classification requires rigorous experimental evaluation using techniques such as radioligand binding assays and electrophysiological recordings. The protocols and comparative data provided in this guide offer a comprehensive framework for researchers to undertake such a characterization and elucidate the pharmacological profile of this intriguing D-serine derivative.

References

  • Dingledine, R., Borges, K., Bowie, D., & Traynelis, S. F. (1999). The glutamate receptor ion channels. Pharmacological reviews, 51(1), 7–61.
  • Paoletti, P., Bellone, C., & Zhou, Q. (2013). NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature reviews. Neuroscience, 14(6), 383–400.
  • Johnson, J. W., & Ascher, P. (1987). Glycine potentiates the NMDA response in cultured mouse brain neurons.
  • Kleckner, N. W., & Dingledine, R. (1988). Requirement for glycine in activation of NMDA-receptors expressed in Xenopus oocytes. Science, 241(4867), 835–837.
  • Wolosker, H., & Balu, D. T. (2020). D-serine, the shape-shifting NMDA receptor co-agonist. The Journal of neuroscience : the official journal of the Society for Neuroscience, 40(12), 2374–2382.

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of (R)-2-Amino-3-methoxypropanoic acid hydrochloride (CAS RN: 86118-11-8), also known as O-Methyl-D-serine hydrochloride. Adherence to these protocols is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. This guide is designed to supplement, not replace, your institution's specific Environmental Health and Safety (EHS) policies and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and Immediate Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

Causality of Required PPE: The irritant nature of this compound dictates the mandatory use of personal protective equipment (PPE). The fine, dusty nature of the solid form increases the risk of inhalation and inadvertent contact with skin or eyes.

Immediate Safety Protocol:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation of dust.[2][4] Emergency eye wash fountains and safety showers must be readily accessible.[1]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses. A face shield is recommended for larger quantities.[1]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) that are appropriate for handling solid chemicals.[1]

    • Body Protection: Wear a standard laboratory coat.[5]

    • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved respirator.[1]

Waste Characterization and Segregation: A Self-Validating System

Proper disposal begins with accurate waste characterization at the point of generation. This proactive step prevents dangerous chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Waste Classification: this compound must be managed as hazardous chemical waste .[5][6] Under no circumstances should it be disposed of in standard trash or down the sanitary sewer.[2][7][8]

  • Waste Segregation:

    • Halogenated Waste: As a hydrochloride salt, this compound contains a halogen (chlorine). It must be segregated into a waste stream designated for halogenated organic solids .[5]

    • Rationale: Disposal facilities often employ different incineration technologies for halogenated versus non-halogenated waste. Improper segregation can damage equipment and lead to the release of harmful byproducts.

    • No Mixing: Do not mix this waste with other chemical streams (e.g., acids, bases, non-halogenated solvents) unless explicitly permitted by your institution's EHS department.[5] Incompatible materials can lead to dangerous reactions.

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe and compliant with U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA).[9][10]

Step 1: Container Selection and Labeling

  • Select a container made of a compatible material (e.g., high-density polyethylene, HDPE) that can be securely sealed.[5][6]

  • The container must be clearly and accurately labeled before any waste is added.

  • The label must include:

    • The words "Hazardous Waste ".[9]

    • The full chemical name: "this compound".

    • A clear indication of the associated hazards (e.g., "Irritant").[9]

Step 2: Waste Collection

  • Carefully place all waste materials containing the chemical into the pre-labeled container. This includes:

    • Unused or expired pure chemical.

    • Contaminated consumables such as weighing papers, gloves, and pipette tips.

  • Keep the waste container securely sealed when not in use to prevent spills and exposure.[2][3]

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6][9][11]

  • The SAA must be a secure, secondary containment area away from incompatible materials.

  • Trustworthiness Check: Regularly inspect the SAA to ensure containers are properly sealed, labeled, and show no signs of degradation.

Step 4: Arranging for Final Disposal

  • Once the container is full, or as per your institution's policies, contact your EHS department or a licensed hazardous waste contractor to arrange for pickup and disposal.[6]

  • The primary disposal route for this type of waste is typically high-temperature incineration at an approved waste disposal plant.[1][2][3]

Spill Management

In the event of a small-scale laboratory spill, follow these procedures:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: Ensure you have the correct PPE before proceeding.

  • Containment: If the substance is a solid, prevent it from becoming airborne. Do not use water to clean up the initial spill as this can spread contamination.

  • Cleanup:

    • Carefully sweep or shovel the spilled solid into a designated hazardous waste container.[1] Use tools that will not generate excess dust.

    • For any residual powder, gently wipe the area with a damp cloth or paper towel (wet with water or an appropriate solvent) and place the cleaning materials into the same hazardous waste container.

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: All materials used for cleanup (gloves, cloths, etc.) must be disposed of as hazardous waste.[5]

Disposal Workflow and Summary

The following diagram illustrates the decision-making process for the proper disposal of this compound and its associated waste.

G cluster_0 Point of Generation (Laboratory Bench) cluster_1 Waste Preparation & Segregation cluster_2 Storage & Disposal gen Waste Generation (e.g., expired chemical, contaminated gloves) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe container Select Compatible Container (e.g., HDPE) ppe->container labeling Label as 'Hazardous Waste' + Chemical Name + 'Halogenated Solid' container->labeling collect Collect Waste in Container (Keep sealed when not in use) labeling->collect saa Store in Designated Satellite Accumulation Area (SAA) collect->saa pickup Contact EHS for Pickup saa->pickup disposal Final Disposal via Licensed Hazardous Waste Vendor (Incineration) pickup->disposal

Caption: Disposal workflow for this compound.

Data Presentation: Disposal and Handling Summary

ParameterGuidelineRationale & Citation
Waste Classification Hazardous Waste (Halogenated Organic Solid)Precautionary measure due to irritant properties and halogen content. Must comply with EPA regulations.[5][9]
Primary Disposal Route Incineration via a licensed waste disposal contractor.Ensures complete destruction of the chemical compound in a controlled environment.[1][2][3]
Required PPE Safety goggles, chemically resistant gloves, lab coat.Protects against skin, eye, and respiratory irritation from the solid chemical.[1][2][3]
Waste Container Compatible, sealable container (e.g., HDPE).Prevents leaks, environmental contamination, and personnel exposure.[5][6]
Container Label "Hazardous Waste," full chemical name, hazard warning.Ensures clear identification and safe handling throughout the disposal chain, as required by law.[5][9]
Storage Location Designated Satellite Accumulation Area (SAA).Provides safe, controlled, and compliant temporary storage prior to pickup.[6][9][11]
Spill Cleanup Dry cleanup (sweeping); place all materials in waste container.Minimizes the spread of contamination and ensures all hazardous material is captured for disposal.[1][5]

By adhering to these scientifically grounded and regulation-aligned procedures, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

  • Laboratory Waste Management: The New Regulations . Medialab. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories . U.S. Environmental Protection Agency (EPA). [Link]

  • EPA tweaks hazardous waste rules for academic labs . Chemistry World. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Madison. [Link]

  • Safety Data Sheet: Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution . Agilent. [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. [Link]

  • Safety Data Sheet: Amino acid . Carl ROTH. [Link]

  • Safety Data Sheet: (R)-2-Amino-3-methoxypropanoic acid . Metasci. [Link]

  • Standard Operating Procedure: Hydrochloric Acid . Stony Brook University. [Link]

Sources

A Senior Application Scientist's Guide to Safely Handling (R)-2-Amino-3-methoxypropanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel compounds is the cornerstone of innovation in drug development and scientific research. However, the foundation of groundbreaking work is an unwavering commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of (R)-2-Amino-3-methoxypropanoic acid hydrochloride, moving beyond a simple checklist to instill a deep, causal understanding of the necessary precautions. Our objective is to empower you, our fellow researchers and scientists, with the knowledge to create a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified with specific hazards that dictate our handling protocols. A thorough understanding of these risks is the first step in mitigating them effectively.

According to safety data sheets, this compound is a solid that poses the following primary risks[1][2]:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1][2]

The signal word associated with this chemical is "Warning"[1][2]. This classification necessitates a stringent approach to personal protective equipment to prevent accidental exposure.

Hazard StatementGHS ClassificationDescription
H315Skin Irritant, Category 2Causes skin irritation.
H319Eye Irritant, Category 2ACauses serious eye irritation.
H335STOT SE, Category 3May cause respiratory irritation.

The Core of Protection: A Multi-Layered PPE Strategy

A robust PPE strategy is not just about wearing the equipment, but understanding its function and limitations. For this compound, the following multi-layered approach is essential.

Primary Barrier: Engineering Controls

Before any personal protective equipment is donned, engineering controls should be the primary line of defense. Always handle this compound in a well-ventilated area[1][3]. A chemical fume hood is the preferred environment to minimize the inhalation of any airborne dust particles. Emergency eye wash fountains and safety showers must be readily accessible in the immediate vicinity of any potential exposure[1].

Essential Personal Protective Equipment

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Given the serious eye irritation hazard, chemical safety goggles are required[1]. In procedures where splashing or significant dust generation is possible, a face shield should be worn in addition to goggles for full-face protection[1][4].

  • Hand Protection: Chemical-resistant gloves are a necessity[1]. Nitrile gloves provide good general protection for handling this type of solid compound[5]. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact[3].

  • Skin and Body Protection: A standard laboratory coat should be worn to protect against accidental skin contact[5]. For larger quantities or procedures with a higher risk of contamination, impervious clothing may be necessary[3]. Ensure that all skin is covered.

  • Respiratory Protection: In situations with inadequate ventilation or when dust may be generated, respiratory protection is crucial[1][3]. A NIOSH-approved respirator, such as an N95 dust mask or a respirator equipped with a P2 filter for solid particles, should be used[3][6].

Procedural Guidance: From Receipt to Disposal

A systematic workflow is critical to maintaining a safe laboratory environment. The following diagram and procedural steps outline the complete lifecycle for handling this compound.

cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Disposal cluster_emergency Emergency Protocol prep1 Verify Engineering Controls (Fume Hood, Eyewash) prep2 Inspect & Don Required PPE prep1->prep2 Confirm availability handle1 Weigh & Handle Compound in Fume Hood prep2->handle1 handle2 Minimize Dust Generation handle1->handle2 emg1 Spill or Exposure Occurs handle1->emg1 Potential Incident handle3 Store in Cool, Dry, Well-Ventilated Area handle2->handle3 handle4 Keep Container Tightly Closed handle3->handle4 disp1 Collect Waste in Labeled Container handle4->disp1 disp2 Dispose via Authorized Waste Contractor disp1->disp2 emg2 Follow First Aid Procedures emg1->emg2 emg3 Clean Spill with Appropriate PPE emg1->emg3 emg4 Seek Medical Attention emg2->emg4

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Confirm that the chemical fume hood is operational.

    • Ensure an emergency eyewash station and safety shower are unobstructed and functional[1].

    • Select and inspect all necessary PPE for integrity. Don the equipment correctly.

  • Handling:

    • Conduct all manipulations, including weighing and transferring, within a chemical fume hood to contain any dust.

    • Handle the solid carefully to minimize the generation of airborne dust[1].

    • Avoid all direct contact with the skin and eyes[1].

    • After handling, wash hands thoroughly with soap and water[1][7].

  • Storage:

    • Store the compound in a tightly sealed container to prevent moisture absorption and contamination[1][2].

    • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1].

  • Disposal:

    • All waste material, including contaminated PPE and empty containers, must be disposed of in accordance with local, state, and federal regulations.

    • The recommended disposal method is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing[1][8]. Do not allow the material to enter sewer systems[8].

Emergency Response: Immediate and Decisive Action

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2][7].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][2][7].

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][2][7].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1].

Accidental Release Measures:
  • Evacuate: Evacuate all non-essential personnel from the spill area[3].

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Wearing the appropriate PPE, prevent the further spread of the spill.

  • Clean-up: Carefully sweep or shovel the spilled solid material into a suitable, labeled container for disposal[1][3]. Avoid generating dust during this process[1][3].

  • Decontaminate: Clean the spill area thoroughly once the material has been collected.

By adhering to these rigorous safety protocols, you can confidently and safely advance your research and development goals.

References

  • AWS. (2020). SAFETY DATA SHEET 20 Amino Acid Kit. Retrieved from AWS. [Link]

  • Metasci. Safety Data Sheet (R)-2-Amino-3-methoxypropanoic acid. Retrieved from Metasci. [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from CHEMM. [Link]

  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?. Retrieved from LeelineWork. [Link]

  • Center for Emerging and Re-emerging Infectious Diseases. Personal Protective Equipment. Retrieved from the University of Washington. [Link]

  • COMPO EXPERT. Material Safety Data Sheet. Retrieved from COMPO EXPERT. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.